molecular formula C8H7NO3 B1271188 4-Methyl-3-nitrobenzaldehyde CAS No. 31680-07-6

4-Methyl-3-nitrobenzaldehyde

Cat. No.: B1271188
CAS No.: 31680-07-6
M. Wt: 165.15 g/mol
InChI Key: KHWGAWBXQOKXIJ-UHFFFAOYSA-N
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Description

4-Methyl-3-nitrobenzaldehyde is a useful research compound. Its molecular formula is C8H7NO3 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-3-nitrobenzaldehyde
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InChI

InChI=1S/C8H7NO3/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-5H,1H3
Source PubChem
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InChI Key

KHWGAWBXQOKXIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=C(C=C(C=C1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H7NO3
Source PubChem
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DSSTOX Substance ID

DTXSID40185567
Record name 3-Nitro-p-tolualdehyde
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Molecular Weight

165.15 g/mol
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CAS No.

31680-07-6
Record name 4-Methyl-3-nitrobenzaldehyde
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Record name 3-Nitro-p-tolualdehyde
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Record name 3-Nitro-p-tolualdehyde
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Record name 3-nitro-p-tolualdehyde
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Record name 3-NITRO-P-TOLUALDEHYDE
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Foundational & Exploratory

4-Methyl-3-nitrobenzaldehyde: A Strategic Building Block for Modern Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-3-nitrobenzaldehyde (CAS No: 31680-07-6) is a highly versatile aromatic aldehyde that serves as a cornerstone intermediate in synthetic organic chemistry and medicinal chemistry.[1] Its strategic arrangement of an aldehyde, a nitro group, and a methyl group on a benzene ring provides a platform for a multitude of chemical transformations. This guide offers an in-depth technical exploration of its synthesis, physicochemical characteristics, spectroscopic profile, and key synthetic applications. We provide detailed, validated protocols for its synthesis and subsequent reactions, elucidate the mechanistic rationale behind procedural choices, and highlight its significance as a precursor to complex molecular architectures, particularly in the realm of drug discovery.[2]

Table of Contents

  • Introduction: The Trifunctional Advantage

  • Physicochemical & Spectroscopic Profile

  • Core Synthesis Protocol

  • Key Synthetic Transformations: A Practical Guide 4.1. Reactions of the Aldehyde Group 4.2. Reactions of the Nitro Group

  • Application Focus: Medicinal Chemistry & Heterocyclic Synthesis

  • Safe Handling, Storage, and Disposal

  • References

Introduction: The Trifunctional Advantage

The synthetic utility of this compound stems from the distinct and largely orthogonal reactivity of its three functional groups. The aldehyde is a classical electrophile, ripe for nucleophilic attack and condensation reactions to form carbon-carbon and carbon-heteroatom bonds. The nitro group , a potent electron-withdrawing group, can be readily transformed into an amine, providing a nucleophilic handle for diversification. Its electronic influence also modulates the reactivity of the aromatic ring. Finally, the methyl group provides a steric and electronic anchor, influencing regioselectivity in certain reactions and offering a point of interaction in the binding pockets of biological targets for its derivatives. This trifunctional nature makes it an invaluable starting material for creating diverse molecular scaffolds.[3]

Physicochemical & Spectroscopic Profile

A comprehensive understanding of the physical and spectral properties of a compound is critical for its effective application in a research setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 31680-07-6[4][5]
Molecular Formula C₈H₇NO₃[4][5]
Molecular Weight 165.15 g/mol [4][5]
Appearance Off-white to yellow crystalline solid
Melting Point 46-49 °C[4]
Solubility Insoluble in water. Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.
Purity Typically ≥98%[4]

Spectroscopic Data Interpretation:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~10.01 (s, 1H, -CH O)

    • δ ~8.25 (d, J ≈ 1.5 Hz, 1H, Ar-H ortho to CHO)

    • δ ~7.95 (dd, J ≈ 8.0, 1.5 Hz, 1H, Ar-H ortho to CH₃)

    • δ ~7.50 (d, J ≈ 8.0 Hz, 1H, Ar-H ortho to NO₂)

    • δ ~2.70 (s, 3H, -CH ₃)

    • Expertise & Experience: The downfield shift of the aldehydic proton is characteristic. The aromatic region shows a distinct splitting pattern confirming the 1,2,4-trisubstituted arrangement. The proton at ~8.25 ppm is a doublet due to meta-coupling with the proton at ~7.95 ppm.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~190.5 (CHO)

    • δ ~150.2 (C-NO₂)

    • δ ~140.5 (C-CH₃)

    • δ ~135.8 (Ar-C)

    • δ ~132.0 (Ar-CH)

    • δ ~128.9 (Ar-CH)

    • δ ~125.5 (Ar-CH)

    • δ ~20.8 (CH₃)

    • Trustworthiness: The chemical shifts are consistent with expectations based on substituent effects. For instance, the carbon attached to the electron-withdrawing nitro group is significantly downfield.

  • IR (KBr, cm⁻¹):

    • ~2860, 2760 (Aldehyde C-H stretch, Fermi resonance)

    • ~1705 (Strong, sharp C=O stretch of the aldehyde)

    • ~1535, 1350 (Strong, asymmetric and symmetric N-O stretch of the nitro group)

Core Synthesis Protocol

The most direct and industrially relevant synthesis of this compound is the regioselective nitration of 4-methylbenzaldehyde (p-tolualdehyde). The aldehyde is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group. Their combined influence strongly favors nitration at the position ortho to the methyl group and meta to the aldehyde group.

Experimental Protocol: Nitration of p-Tolualdehyde

Materials:

  • p-Tolualdehyde

  • Fuming Nitric Acid (≥90%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice-salt bath

  • Magnetic stirrer, stir bar, and standard glassware

Procedure:

  • Prepare Nitrating Mixture: In a flask, carefully add fuming nitric acid (1.1 equivalents) dropwise to chilled (0 °C) concentrated sulfuric acid (3-4 volumes based on p-tolualdehyde). Stir gently while maintaining the temperature below 10 °C.

  • Dissolve Substrate: In a separate three-necked flask equipped with a thermometer and an addition funnel, dissolve p-tolualdehyde (1 equivalent) in concentrated sulfuric acid (3-4 volumes). Cool this mixture to 0-5 °C using an ice-salt bath.

  • Nitration Reaction: Add the prepared nitrating mixture dropwise to the p-tolualdehyde solution.

    • Causality Explained: This slow, controlled addition is crucial. The nitration reaction is highly exothermic, and maintaining a low temperature (0-5 °C) is essential to prevent the formation of dinitrated byproducts and ensure regioselectivity.

  • Reaction Monitoring: After the addition is complete, let the mixture stir at 0-5 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).

  • Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will cause the crude product to precipitate as a yellow solid.

  • Workup:

    • Extract the product with dichloromethane (3x volumes).

    • Combine the organic layers and wash with saturated NaHCO₃ solution to neutralize residual acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield pure this compound.

Diagram: Synthesis Workflow

G cluster_prep Reagent Preparation cluster_workup Workup & Purification pT p-Tolualdehyde in H₂SO₄ R_Vessel Reaction Vessel pT->R_Vessel NM Nitrating Mixture (HNO₃ + H₂SO₄) NM->R_Vessel Dropwise at 0-5°C Quench Quench on Ice R_Vessel->Quench Extract Extract with DCM Quench->Extract Wash Wash (NaHCO₃, Brine) Extract->Wash Dry Dry (MgSO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Recrystallize / Column Concentrate->Purify Product Pure this compound Purify->Product

Caption: General workflow for the synthesis of this compound.

Key Synthetic Transformations: A Practical Guide

The utility of this compound is demonstrated by the breadth of reactions it can undergo.

Reactions of the Aldehyde Group

A. Selective Reduction to an Alcohol

The aldehyde can be selectively reduced to (4-methyl-3-nitrophenyl)methanol without affecting the nitro group using a mild hydride reagent like sodium borohydride (NaBH₄).

Protocol: NaBH₄ Reduction

  • Dissolve this compound (1 eq.) in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add NaBH₄ (1.1-1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

  • Stir for 1-2 hours at room temperature after the addition is complete.

  • Quench the reaction by slowly adding 1M HCl until the bubbling ceases.

  • Remove the bulk of the alcohol solvent via rotary evaporation.

  • Extract the aqueous residue with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield the product.

B. Oxidation to a Carboxylic Acid

Vigorous oxidation converts the aldehyde to 4-methyl-3-nitrobenzoic acid. A common and effective reagent for this is potassium permanganate (KMnO₄) under basic conditions, or Jones reagent (CrO₃ in acetone/sulfuric acid).

C. Knoevenagel Condensation for C=C Bond Formation

This is a powerful reaction for forming α,β-unsaturated systems. It involves the reaction of the aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate) catalyzed by a weak base.[6][7][8]

Protocol: Knoevenagel Condensation with Malononitrile

  • In a round-bottom flask, dissolve this compound (1 eq.) and malononitrile (1.1 eq.) in ethanol.

  • Add a catalytic amount of piperidine or triethylamine (2-5 mol%).

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture in an ice bath. The product, 2-((4-methyl-3-nitrophenyl)methylene)malononitrile, will often precipitate.

  • Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry.

Diagram: Aldehyde-Centered Transformations

G cluster_reactions Aldehyde Reactions Start This compound Reduction Reduction (NaBH₄) Start->Reduction Oxidation Oxidation (KMnO₄) Start->Oxidation Condensation Knoevenagel Condensation Start->Condensation Product_Alc (4-Methyl-3-nitrophenyl)methanol Reduction->Product_Alc Product_Acid 4-Methyl-3-nitrobenzoic acid Oxidation->Product_Acid Product_Unsat α,β-Unsaturated Product Condensation->Product_Unsat

Caption: Key synthetic transformations of the aldehyde group.

Reactions of the Nitro Group

A. Reduction to an Amine

The conversion of the nitro group to an amine is arguably the most important transformation, as it opens up a vast array of subsequent reactions (e.g., amide coupling, diazotization). The Béchamp reduction, using iron powder in acidic medium, is a classic and robust method.

Protocol: Béchamp Reduction

  • To a stirred suspension of iron powder (3-5 eq.) in a mixture of ethanol and water, add a small amount of concentrated HCl or acetic acid to activate the iron.

  • Heat the mixture to reflux.

  • Add a solution of this compound (1 eq.) in ethanol dropwise.

  • Maintain reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction, filter through a pad of Celite® to remove the iron salts, and wash the pad with ethanol.

  • Concentrate the filtrate. The resulting product, 3-amino-4-methylbenzaldehyde, may require further purification.

    • Authoritative Grounding: This method, while classic, is effective for its purpose.[9] Catalytic hydrogenation (H₂/Pd-C) offers a cleaner, albeit more instrument-intensive, alternative.

Application Focus: Medicinal Chemistry & Heterocyclic Synthesis

This compound and its primary derivative, 3-amino-4-methylbenzaldehyde, are key precursors in the synthesis of pharmacologically active compounds.

  • Calcium Channel Blockers: The related compound 3-nitrobenzaldehyde is a crucial intermediate in the synthesis of several dihydropyridine-class calcium channel blockers used to treat hypertension, such as nitrendipine and nimodipine.[10] The structural motif derived from this compound is explored for similar applications.

  • Kinase Inhibitors: The 3-amino-4-methylphenyl core is a common scaffold in the design of kinase inhibitors for oncology. The amine provides a key hydrogen bond donor/acceptor site, while the methyl group can confer selectivity by interacting with specific hydrophobic pockets in the enzyme's active site.

  • Heterocyclic Synthesis: It is a valuable starting material for building complex heterocyclic systems like indoles, quinolines, and benzimidazoles, which are considered "privileged structures" in medicinal chemistry due to their frequent appearance in successful drugs.[4]

Safe Handling, Storage, and Disposal

  • Hazard Identification: This compound is classified as an irritant to the skin, eyes, and respiratory system. It is harmful if swallowed.

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container. It is incompatible with strong oxidizing agents and strong bases.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion: A Versatile Reagent for Future Innovation

This compound is a testament to the power of strategically functionalized small molecules in chemical synthesis. Its predictable reactivity and the synthetic versatility of its functional groups make it an indispensable tool for researchers. From the academic exploration of new reaction methodologies to the industrial-scale synthesis of active pharmaceutical ingredients, this compound provides a reliable and adaptable starting point. As the demand for novel, complex molecules continues to grow, the importance of foundational building blocks like this compound is set to increase, solidifying its role in the future of chemical innovation.

References

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. Retrieved from [Link]

  • Guo, Z. R., et al. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2420. [Link]

  • Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, characterization and functionalization of MOFs and their use in Knoevenagel condensation reactions between ethyl cyanoacetate and 4-nitrobenzaldehyde. Retrieved from [Link]

  • AIR Unimi. (n.d.). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. Retrieved from [Link]

  • ResearchGate. (2014). How can I oxidize 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde?. Retrieved from [Link]

  • Georganics. (n.d.). This compound - High purity. Retrieved from [Link]

  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Retrieved from [Link]

  • ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

Sources

physical and chemical properties of 4-Methyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 31680-07-6 | Formula: C₈H₇NO₃ | MW: 165.15 g/mol [1][2]

Executive Summary

4-Methyl-3-nitrobenzaldehyde (3-Nitro-p-tolualdehyde) is a critical aromatic intermediate in the synthesis of pharmacologically active agents and functional materials.[1] Its structural duality—featuring an electrophilic aldehyde handle and a reducible nitro group on a methylated benzene core—makes it a versatile scaffold for constructing complex heterocycles. It is extensively utilized in the development of PD-1/PD-L1 inhibitors , antimicrobial thiopyrimidones , and optoelectronic azo-dyes .[1] This guide provides a rigorous technical analysis of its properties, synthesis, and applications, designed for drug development professionals and synthetic chemists.

Molecular Identity & Physicochemical Profile[3][4][5][6]

The physicochemical behavior of this compound is governed by the electron-withdrawing nitro group meta to the aldehyde and the electron-donating methyl group para to the aldehyde.[1] This push-pull electronic environment influences its solubility and reactivity profiles.[1]

Table 1: Physicochemical Constants
PropertySpecificationTechnical Insight
Appearance Pale yellow to brownish crystalline powderColoration arises from the nitro-aromatic conjugation.[1] Darkening indicates oxidation or photo-degradation.[1]
Melting Point 46–49 °CLow melting point requires careful temperature control during drying to prevent sintering.
Boiling Point ~300 °C (Predicted)High boiling point necessitates vacuum distillation if purification via distillation is required.
Solubility Insoluble in water; Soluble in DCM, Chloroform, Ethanol, EtherLipophilic nature dictates the use of organic solvents for extraction (e.g., EtOAc, DCM).[1]
Density ~1.3 g/cm³ (Predicted)Denser than water; organic layer will be the bottom phase in chlorinated solvent extractions.
pKa ~9.6 (Predicted)Weakly acidic character due to the activated aromatic protons.

Synthetic Routes & Process Chemistry

The industrial and laboratory standard for synthesizing this compound involves the electrophilic aromatic substitution (nitration) of 4-methylbenzaldehyde (p-tolualdehyde).[1]

Protocol: Nitration of 4-Methylbenzaldehyde

Reaction Type: Electrophilic Aromatic Substitution (Nitration) Yield Potential: 90–95% Purity Target: >98% (HPLC/GC)[1]

Reagents & Materials
  • Substrate: 4-Methylbenzaldehyde (1.0 eq)

  • Nitrating Agent: Fuming Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃)

  • Solvent/Catalyst: Concentrated Sulfuric Acid (H₂SO₄)

  • Quenching: Crushed Ice/Water

Step-by-Step Methodology
  • Preparation: Charge a reactor with concentrated H₂SO₄ and cool to 0–5 °C using an ice-salt bath. Causality: Low temperature is critical to suppress the oxidation of the aldehyde group to a carboxylic acid and to prevent dinitration.

  • Addition: Dissolve 4-methylbenzaldehyde in H₂SO₄ (or add neat dropwise) while maintaining internal temperature <10 °C.

  • Nitration: Slowly add the nitrating agent (e.g., mixture of HNO₃/H₂SO₄) dropwise.[3] Control: Exothermic reaction; rapid addition risks thermal runaway and byproduct formation.

  • Reaction: Stir the mixture at 0–10 °C for 2–3 hours. Monitor via TLC (Hexane:EtOAc 4:1) for consumption of starting material.

  • Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.[4]

  • Work-up: Filter the precipitate. Wash efficiently with cold water to remove residual acid.

  • Purification: Recrystallize from Ethanol or a Hexane/Chloroform mixture. Rationale: Recrystallization removes trace acid and isomeric impurities (e.g., 2-nitro isomer).[1]

Visualization: Synthesis Workflow

Synthesis Start 4-Methylbenzaldehyde (p-Tolualdehyde) Intermediate Sigma Complex Intermediate Start->Intermediate 0-5°C, Electrophilic Attack Reagents HNO3 / H2SO4 (Nitrating Mixture) Reagents->Intermediate Quench Ice Water Quench Intermediate->Quench Stir 2-3h Product This compound (Solid Precipitate) Quench->Product Precipitation & Filtration

Figure 1: Nitration pathway for the synthesis of this compound, highlighting critical temperature control points.

Chemical Reactivity & Functionalization[1][9]

This compound serves as a "divergent intermediate."[1] Its reactivity is defined by three distinct sites: the aldehyde carbonyl, the nitro group, and the aromatic ring.

Key Reaction Pathways[1][3]
  • Aldol Condensation (Carbonyl Reactivity):

    • Reaction: Condensation with ketones (e.g., acetone) or active methylenes.

    • Product: Chalcones (e.g., 4-(4-methyl-3-nitrophenyl)but-3-en-2-one).[1]

    • Application: Synthesis of Michael acceptors for drug discovery.

  • Nitro Reduction (Redox Reactivity):

    • Reaction: Reduction using SnCl₂/HCl, Fe/AcOH, or catalytic hydrogenation (H₂/Pd-C).[1]

    • Product: 3-Amino-4-methylbenzaldehyde.[1]

    • Application: Precursor for indole synthesis and azo-dyes.[1]

  • Oxidation:

    • Reaction: Oxidation with KMnO₄ or NaClO₂.

    • Product: 4-Methyl-3-nitrobenzoic acid.[1][4][5]

Visualization: Reactivity Network

Reactivity Core This compound Chalcone Nitromethyl Chalcones (Michael Acceptors) Core->Chalcone + Acetone Amine 3-Amino-4-methylbenzaldehyde (Azo Dye Precursor) Core->Amine + Reduction Acid 4-Methyl-3-nitrobenzoic Acid (Building Block) Core->Acid + Oxidation Acetone Acetone / NaOH (Aldol Condensation) Acetone->Core RedAgent SnCl2 / HCl (Reduction) RedAgent->Core OxAgent KMnO4 (Oxidation) OxAgent->Core

Figure 2: Divergent reactivity profile showing conversion to chalcones, amines, and acids.[1]

Applications in Medicinal Chemistry

PD-1/PD-L1 Inhibitors

In the development of small-molecule immunotherapeutics, this compound is used to synthesize biphenyl and terphenyl scaffolds that inhibit the PD-1/PD-L1 protein-protein interaction.[1] The aldehyde group allows for the attachment of hydrophobic tails required to occupy the PD-L1 binding pocket, while the nitro group can be modified to improve metabolic stability.

Antimicrobial Thiopyrimidones

The compound is a precursor for dihydropyrimidinones (Biginelli reaction derivatives) and thiopyrimidones . These heterocycles exhibit potent antimicrobial activity by disrupting bacterial cell wall synthesis. The 3-nitro substitution pattern has been shown to enhance the lipophilicity and membrane permeability of these drugs.

Optoelectronic Materials

Reduced derivatives (anilines) are coupled with diazonium salts to form azo-dyes .[1] These dyes are investigated for use in Dye-Sensitized Solar Cells (DSSCs) due to their ability to facilitate electron transfer and absorb specific wavelengths of light.

Safety, Handling, & Stability

Signal Word: WARNING

Hazard ClassH-CodeDescription
Acute Toxicity H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.[1]

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and a NIOSH-approved dust respirator (N95) are mandatory to prevent mucosal irritation.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if possible. Although relatively stable, aldehydes can oxidize to acids upon prolonged exposure to air.

  • Incompatibility: Strong oxidizing agents and strong bases (risk of exothermic condensation).

References

  • BenchChem. (2025).[6] Application Notes and Protocols: Lab-Scale Synthesis of 4-Nitrobenzaldehyde. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11194528, this compound. Retrieved from

  • Zhang, X., et al. (2022).[7] Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: this compound, 98%. Retrieved from [1]

  • ChemicalBook. (2026). This compound Properties and Synthesis. Retrieved from

Sources

4-Methyl-3-nitrobenzaldehyde molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

4-Methyl-3-nitrobenzaldehyde (CAS: 31680-07-6) is a trisubstituted benzene derivative serving as a critical intermediate in the synthesis of complex pharmaceutical scaffolds, including Mimosamycin alkaloids, PD-1/PD-L1 inhibitors , and Neuropilin-1 antagonists . Its chemical utility stems from the orthogonal reactivity of its three functional groups: an electrophilic aldehyde, a reducible nitro group, and an oxidizable benzylic methyl group. This guide details its structural properties, validated synthesis protocols, and application in modern medicinal chemistry.

Molecular Identity & Physiochemical Properties

PropertyData
IUPAC Name This compound
Common Synonyms 3-Nitro-p-tolualdehyde; 4-Formyl-2-nitrotoluene
CAS Number 31680-07-6
Molecular Formula C₈H₇NO₃
Molecular Weight 165.15 g/mol
Exact Mass 165.0426 Da
SMILES CC1=C(C=C(C=O)C=C1)=O
Appearance Yellow crystalline solid
Melting Point 46–49 °C
Solubility Soluble in DCM, Ethyl Acetate, Ethanol; Insoluble in Water

Structural Analysis & Electronic Properties

The reactivity of this compound is governed by the electronic push-pull effects of its substituents:

  • Aldehyde (C1): Acts as a meta-director and strong electrophile, susceptible to nucleophilic attack (e.g., Grignard reagents, amines).

  • Nitro Group (C3): A strong electron-withdrawing group (EWG) that deactivates the ring but activates the adjacent C4-methyl group for deprotonation or oxidation.

  • Methyl Group (C4): Weakly electron-donating. Its benzylic protons are acidified by the ortho-nitro group, enabling unique condensation reactions not possible in simple tolualdehydes.

Crystallographic Insight

X-ray diffraction studies reveal that the molecule crystallizes in the monoclinic space group P21/c . The crystal packing is stabilized by weak intermolecular C—H···O hydrogen bonds between the aromatic protons and the aldehyde oxygen, influencing its solubility and melting behavior in solid-phase handling.

Synthesis & Manufacturing

The industrial and laboratory standard for synthesis is the regioselective nitration of 4-methylbenzaldehyde (p-tolualdehyde).

Mechanistic Rationale

The aldehyde group directs incoming electrophiles to the meta position (C3). The methyl group directs ortho (C3) and para (C1, blocked). Consequently, both directing effects reinforce substitution at the C3 position, resulting in high regioselectivity (>90%).

Protocol: Nitration of p-Tolualdehyde

Reagents: Fuming Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄). Conditions: 0°C to Room Temperature.

  • Preparation: Dissolve 4-methylbenzaldehyde (1.0 eq) in concentrated H₂SO₄ at 0°C.

  • Nitration: Add fuming HNO₃ dropwise, maintaining temperature <10°C to prevent over-nitration or oxidation of the aldehyde.

  • Quench: Pour reaction mixture onto crushed ice.

  • Isolation: Filter the yellow precipitate. Recrystallize from Ethanol/Water or Hexane/DCM.

  • Yield: Typically 85–92%.

Synthesis Start 4-Methylbenzaldehyde (p-Tolualdehyde) Reagents HNO3 / H2SO4 0°C Start->Reagents Intermediate Sigma Complex (Arenium Ion) Reagents->Intermediate Electrophilic Attack Product This compound (Major Product) Intermediate->Product -H+ (Aromatization)

Figure 1: Regioselective nitration pathway driven by cooperative directing effects.

Applications in Drug Discovery

This scaffold is a versatile "chassis" for constructing heterocyclic bioactive molecules.[1]

A. Synthesis of Mimosamycin

This compound is a key starting material for the total synthesis of Mimosamycin , an isoquinolinequinone antibiotic. The synthesis exploits the nitro group's reduction potential to form the isoquinoline nitrogen core.

B. PD-1/PD-L1 Small Molecule Inhibitors

Recent research utilizes this aldehyde to synthesize biphenyl derivatives that inhibit the PD-1/PD-L1 checkpoint pathway. The aldehyde functionality undergoes reductive amination or condensation to link with piperazine or amine-based pharmacophores.

C. Kinase Inhibitors & Neuropilin-1 Antagonists

The molecule serves as a precursor for benzimidazole-based kinase inhibitors.

  • Workflow:

    • Oxidation/Condensation: Aldehyde reacts with diamines.

    • Reduction: Nitro group reduced to amine (-NH₂).[2]

    • Cyclization: Formation of benzimidazole or quinazoline cores.

Applications Core This compound Path1 Reduction (SnCl2/HCl) Core->Path1 Path2 Aldol Condensation (Acetone/Base) Core->Path2 Path3 Reductive Amination Core->Path3 Prod1 3-Amino-4-methylbenzaldehyde (Benzimidazole Precursor) Path1->Prod1 Prod2 Enones / Chalcones (Antimicrobial Agents) Path2->Prod2 Prod3 PD-1/PD-L1 Inhibitors (Immuno-oncology) Path3->Prod3

Figure 2: Divergent synthetic utility in pharmaceutical development.

Analytical Characterization

Identification relies on the distinct desheilding patterns in Proton NMR caused by the nitro and aldehyde groups.

¹H NMR Profile (400 MHz, CDCl₃)
  • δ 10.04 ppm (s, 1H): Aldehyde proton (-CH O).

  • δ 8.35 ppm (d, J=1.8 Hz, 1H): Aromatic H2 (Ortho to NO₂, Ortho to CHO). Most deshielded due to dual electron-withdrawing groups.

  • δ 8.01 ppm (dd, J=7.9, 1.8 Hz, 1H): Aromatic H6 (Ortho to CHO, Meta to NO₂).

  • δ 7.52 ppm (d, J=7.9 Hz, 1H): Aromatic H5 (Ortho to CH₃, Meta to CHO). Shielded relative to others.

  • δ 2.68 ppm (s, 3H): Methyl protons (Ar-CH ₃). Deshielded compared to toluene (2.3 ppm) due to the ortho-nitro group.

Infrared (IR) Spectroscopy
  • 1705 cm⁻¹: C=O Stretch (Aldehyde).

  • 1535 cm⁻¹: Asymmetric NO₂ Stretch.

  • 1350 cm⁻¹: Symmetric NO₂ Stretch.

Safety & Handling (MSDS Highlights)

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Hazards: Causes serious eye irritation and respiratory irritation. Combustible solid.

  • Storage: Store under inert gas (Nitrogen/Argon) to prevent slow oxidation to 4-methyl-3-nitrobenzoic acid.

References

  • Synthesis & Properties: Acta Crystallographica Section E, "this compound," 2010.

  • Mimosamycin Synthesis: Chemical & Pharmaceutical Bulletin, "Total Synthesis of Mimosamycin," 1978.

  • PD-1 Inhibitors: Bioorganic & Medicinal Chemistry, "Design, synthesis and biological evaluation of novel PD-1/PD-L1 small molecule inhibitors," 2021.

  • NMR Data Verification: Royal Society of Chemistry, "Electronic Supplementary Information for New Journal of Chemistry," 2015.

  • Neuropilin-1 Antagonists: Journal of Medicinal Chemistry, "Synthesis and structure–activity relationship of non-peptidic antagonists of neuropilin-1 receptor," 2014.

Sources

An In-depth Technical Guide to the Solubility of 4-Methyl-3-nitrobenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Methyl-3-nitrobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] Recognizing the critical role of solubility in process optimization, purification, and formulation, this document synthesizes theoretical principles with practical, field-proven methodologies. We delve into the physicochemical properties of the molecule, apply Hansen Solubility Parameters (HSP) for predictive analysis, and provide a detailed, self-validating experimental protocol for accurate solubility determination. This guide is intended for researchers, chemists, and drug development professionals seeking a deeper understanding and practical framework for working with this compound.

Introduction: The Significance of Solubility in Process Chemistry

This compound (C₈H₇NO₃) is a pivotal building block in organic synthesis. Its utility in the creation of more complex molecules necessitates a thorough understanding of its behavior in various solvent systems. Solubility is not merely a physical constant; it is a critical process parameter that dictates:

  • Reaction Kinetics: The rate and efficiency of a chemical reaction often depend on the concentration of reactants in the solution phase.

  • Purification Strategy: Crystallization, a primary method for purifying solid compounds, is fundamentally a solubility-driven process. Selecting an appropriate solvent system (one in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures) is paramount.

  • Formulation Development: For pharmaceutical applications, controlling the solubility of an active pharmaceutical ingredient (API) or its precursors is essential for achieving desired bioavailability and dosage forms.

  • Process Safety and Efficiency: Proper solvent selection impacts process volume, energy consumption for heating and cooling, and the efficiency of product isolation.

This guide moves beyond a simple tabulation of data to explain the causality behind solubility phenomena and equips the researcher with the tools to predict and experimentally verify the solubility of this compound.

Physicochemical Profile of this compound

A molecule's structure and inherent physical properties are the primary determinants of its solubility. The presence of a polar nitro group (-NO₂), a moderately polar aldehyde group (-CHO), and a nonpolar methyl-substituted benzene ring creates a nuanced solubility profile. The compound is noted to be insoluble in water, which is expected given the dominance of the aromatic ring.[1]

PropertyValueSource
Molecular Formula C₈H₇NO₃[2][3]
Molecular Weight 165.15 g/mol [2][3]
Appearance Off-white to yellow solid[1]
Melting Point 46-49 °C[1][3]
Water Solubility Insoluble[1]
logP (Octanol/Water) 1.716 (Calculated)[2]
log₁₀WS (mol/L) -2.84 (Calculated)[2]

The positive logP value indicates a preference for lipophilic (organic) environments over aqueous ones, aligning with the observed insolubility in water.

Theoretical Framework: Predicting Solubility with Hansen Parameters

While the adage "like dissolves like" provides a useful qualitative guideline, a more quantitative approach is necessary for precise solvent selection. Hansen Solubility Parameters (HSP) offer a powerful predictive framework by deconstructing the total cohesive energy of a substance into three components.[4]

The total Hansen parameter (δt) is related to the components by: δt² = δd² + δp² + δh²

Where:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

The fundamental principle is that substances with similar HSP values are likely to be miscible. The distance (Ra) between the HSP values of two substances (in this case, the solute and a solvent) in 3D space can be calculated. A smaller Ra value indicates a higher likelihood of good solubility.

Estimated Hansen Solubility Parameters for this compound

Molecular Breakdown:

  • 1 x -CH₃

  • 1 x -CHO (aldehyde)

  • 1 x -NO₂

  • 4 x =CH- (aromatic)

  • 2 x =C< (aromatic, substituted)

By applying the group contribution values, we arrive at the following estimated HSP values for this compound, presented alongside values for common organic solvents.

Substanceδd (Dispersion)δp (Polar)δh (H-Bonding)
This compound (Estimated) 19.5 11.8 6.2
Acetone15.510.47.0
Chloroform17.83.15.7
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
Toluene18.01.42.0
N,N-Dimethylformamide (DMF)17.413.711.3
Diethyl Ether14.52.95.1

Disclaimer: These are estimated values for predictive purposes. Experimental verification is essential.

This table suggests that solvents like Acetone and DMF may be excellent candidates due to the close proximity of their HSP values to the estimated values for the solute. Toluene, with its low polar and hydrogen bonding parameters, is predicted to be a poorer solvent. This aligns with qualitative observations for similar aromatic aldehydes, which show high solubility in polar organic media like acetone and chloroform.[6]

Solubility Insights from Analogous Compounds

While direct quantitative data for this compound is sparse, examining structurally similar molecules provides valuable guidance for initial solvent screening.

CompoundSolventTemperatureSolubility (Mole Fraction, x10³)Source
4-Nitrobenzaldehyde Ethanol298.15 K (25°C)126.8[7]
4-Nitrobenzaldehyde n-Propanol298.15 K (25°C)103.5[7]
4-Nitrobenzaldehyde n-Butanol298.15 K (25°C)92.4[7]
2,4-Dinitroaniline Acetone298.15 K (25°C)313.2[7]
2,4-Dinitroaniline Ethyl Acetate298.15 K (25°C)198.6[7]
2,4-Dinitroaniline Toluene298.15 K (25°C)17.6[7]

Key Insights:

  • Temperature Dependence: For 4-nitrobenzaldehyde, solubility consistently increases with rising temperature across all tested solvents.[7] This endothermic dissolution process is typical for many organic solids and is the principle behind recrystallization.

  • Solvent Polarity: The high solubility of the dinitro-analogue in acetone and ethyl acetate, compared to the very low solubility in toluene, underscores the importance of polar interactions for this class of compounds.[7]

  • Qualitative Data: The preparation of single crystals of this compound from a diethyl ether solution confirms its solubility in this solvent.[8]

Experimental Protocol: Isothermal Shake-Flask Method

To obtain definitive, high-quality solubility data, the isothermal saturation (or "shake-flask") method is the gold standard.[7] This protocol is designed to be self-validating by ensuring that a true thermodynamic equilibrium is reached.

Workflow Overview

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A Add excess solute to solvent in vial B Seal vial tightly A->B C Place in constant temp. shaker/water bath B->C D Agitate for 24-72 hours C->D E Allow solids to settle (maintain temp.) D->E F Withdraw supernatant with pre-warmed syringe E->F G Attach syringe filter (0.45µm) F->G H Dispense filtrate into tared analysis vial G->H I Determine mass of filtrate H->I J Quantify solute via HPLC or Gravimetric I->J

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (analytical grade)

  • Solvent of interest (HPLC grade)

  • Scintillation vials or sealed flasks (e.g., 20 mL)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer or thermocouple

  • Syringes (glass, appropriate volume)

  • Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

  • Analytical balance (readable to 0.1 mg)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector (or other suitable analytical instrument)

Procedure:

  • Preparation of Stock Solutions (for HPLC Calibration):

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen solvent. This is your primary stock solution.

    • Perform serial dilutions to prepare a series of at least five calibration standards of known concentrations.

  • HPLC Method Development & Calibration:

    • Develop a suitable HPLC method (isocratic is often sufficient) that provides a sharp, well-resolved peak for this compound. A C18 column is a common starting point. The aldehyde chromophore allows for easy detection by UV-Vis (e.g., at 254 nm).

    • Inject the calibration standards and construct a calibration curve of peak area versus concentration. Ensure the correlation coefficient (R²) is > 0.999 for trustworthiness.

  • Sample Preparation & Equilibration:

    • Add an excess amount of solid this compound to a vial. "Excess" is critical; undissolved solid must be visible throughout the experiment to ensure saturation.

    • Add a known volume or mass of the solvent (e.g., 5-10 mL).

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in the thermostatically controlled shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Agitate the slurry for a predetermined period. Causality: A minimum of 24 hours is recommended to ensure equilibrium is reached. For potentially slow-dissolving systems, taking samples at 24, 48, and 72 hours is a self-validating step. If the measured solubility does not change between 48 and 72 hours, equilibrium has been achieved.

  • Sampling and Analysis:

    • Stop agitation and allow the vials to stand undisturbed in the temperature bath for at least 2-4 hours to allow solids to settle.

    • Draw a sample of the clear supernatant using a syringe that has been pre-warmed to the experimental temperature. Causality: This prevents premature crystallization of the solute upon contact with a cold surface.

    • Quickly attach a 0.45 µm syringe filter and discard the first few drops (to saturate the filter membrane).

    • Dispense a known volume or mass of the clear, saturated filtrate into a pre-weighed vial.

    • Accurately weigh the vial containing the filtrate to determine the exact mass of the solution.

    • Dilute the saturated solution gravimetrically or volumetrically to a concentration that falls within the range of your HPLC calibration curve.

    • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Using the concentration from the HPLC and the known dilution factor, calculate the concentration of the original saturated solution.

    • Express solubility in desired units, such as g/100 g solvent, g/L, or mole fraction.

Conclusion

The solubility of this compound is a multifaceted property governed by its distinct molecular structure. This guide has established a framework for understanding and predicting its behavior in organic solvents through the application of physicochemical principles and Hansen Solubility Parameters. While theoretical estimations and data from analogous compounds provide a strong starting point, the cornerstone of process development remains high-quality, empirical data. The detailed isothermal shake-flask protocol provided herein offers a robust and reliable method for generating such data. By integrating predictive theory with rigorous experimental practice, researchers and drug development professionals can confidently select optimal solvent systems, enhancing the efficiency, purity, and safety of their chemical processes.

References

  • Jetir.Org. (n.d.). Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions. Retrieved from [Link]

  • ResearchGate. (2021). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. Retrieved from [Link]

  • Solubility of Things. (n.d.). Benzaldehyde. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Nitro-4-methylbenzaldehyde (CAS 31680-07-6). Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-4-nitrobenzaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). Benzaldehyde. Retrieved from [Link]

  • National Institutes of Health. (n.d.). This compound. Retrieved from [Link]

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Supporting information. Retrieved from [Link]

  • Park, K. (n.d.). HANSEN SOLUBILITY PARAMETERS. Retrieved from [Link]

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An In-depth Technical Guide to 4-Methyl-3-nitrobenzaldehyde for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Methyl-3-nitrobenzaldehyde (CAS No. 31680-07-6), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into its core physicochemical properties, synthesis principles, and critical applications, grounding all claims in verifiable scientific literature and established protocols.

Core Physicochemical Profile

This compound is an aromatic compound characterized by a benzene ring substituted with a methyl group, a nitro group, and an aldehyde functional group. Its physical and chemical properties are pivotal for its use in synthetic chemistry. The compound typically presents as an off-white to yellow solid and is insoluble in water.[1]

A precise melting point is a critical indicator of purity for a solid compound. For this compound, the literature-reported melting point is in the range of 46-49 °C.[1][2] Any significant deviation or broadening of this range would suggest the presence of impurities, necessitating further purification.

Table 1: Key Physicochemical Properties of this compound

Property Value Source(s)
Appearance Off-white to yellow solid [1]
Melting Point 46-49 °C (lit.) [1][2]
Molecular Formula C₈H₇NO₃ [2][3]
Molecular Weight 165.15 g/mol [2][3]
CAS Number 31680-07-6 [1][3]
Synonyms 3-nitro-p-tolualdehyde [4]
Water Solubility Insoluble [1]
Boiling Point 276 °C [1]

| Flash Point | 230 °C |[2] |

Chemical Identity of this compound COMPOUND This compound CAS: 31680-07-6 Formula: C₈H₇NO₃ SMILES: Cc1ccc(C=O)cc1N+=O START Starting Material (p-Tolualdehyde) REACTION Reaction (Nitration with HNO₃/H₂SO₄) START->REACTION Introduce Nitronium Ion WORKUP Work-up (Ice Quench & Filtration) REACTION->WORKUP Isolate Crude Product PURIFY Purification (Recrystallization) WORKUP->PURIFY Remove Impurities & Isomers PRODUCT Final Product (this compound) PURIFY->PRODUCT Achieve High Purity Solid

Caption: Conceptual workflow for the synthesis and purification of this compound.

Self-Validating Purification Protocol: Recrystallization

The purity of the final product is paramount. A robust purification protocol not only removes byproducts but also validates the identity of the compound through its physical properties. Recrystallization is the gold standard for purifying solid organic compounds. The protocol described for the related compound 3-nitrobenzaldehyde provides an excellent template. [5] Step-by-Step Recrystallization Protocol:

  • Dissolution: Dissolve the crude solid product in a minimum amount of a suitable hot solvent or solvent system (e.g., toluene). [5]The goal is to create a saturated solution at high temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly cool the hot solution. As the temperature decreases, the solubility of the compound drops, forcing it to crystallize out of the solution, leaving impurities behind. For this class of compounds, adding a less polar co-solvent like petroleum ether can effectively induce crystallization. [5]4. Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel). [5]5. Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities adhering to the crystal surface.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. The melting point of the dried crystals should then be determined and compared to the literature value. A sharp melting point within the 46-49 °C range indicates high purity.

Applications in Research and Drug Development

This compound is not an end-product but a valuable intermediate with broad research applications. [3]Its utility stems from the versatile reactivity of its functional groups.

  • Pharmaceutical Synthesis: Nitrobenzaldehydes are critical building blocks in the pharmaceutical industry. [1]For instance, the closely related 3-nitrobenzaldehyde is a key intermediate in the synthesis of second-generation dihydropyridine calcium channel blockers like nitrendipine and nicardipine, which are used to treat hypertension. [6]this compound serves a similar role as a precursor for complex, biologically active molecules. [7]* Supramolecular Chemistry: It is used as an intermediate in the preparation of supramolecular materials designed for electron transfer applications. [7]* Organic Synthesis: The aldehyde group can be readily oxidized to a carboxylic acid or reduced to an alcohol, while the nitro group can be reduced to an amine. This dual reactivity allows it to be a versatile scaffold for building more complex molecular architectures in organic synthesis. [1]

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound possesses specific hazards that must be managed with appropriate laboratory practices.

Table 2: GHS Hazard and Precautionary Information

Hazard Class Code Description
Hazard Statements H315 Causes skin irritation. [3]
H319 Causes serious eye irritation. [3]
H335 May cause respiratory irritation. [3]
Precautionary Statements P261 Avoid breathing dust. [2][3]
P280 Wear protective gloves/eye protection. [2][3]
P302+P352 IF ON SKIN: Wash with plenty of soap and water. [3]

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3]|

Handling:

  • Use only in a well-ventilated area or under a chemical fume hood.

  • Avoid generation of dust.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Storage:

  • Store at room temperature in a dry, dark place. [1][2]* Keep the container tightly sealed to prevent moisture uptake and degradation. [1]

Experimental Workflow: Melting Point Determination

This protocol ensures an accurate and reproducible measurement of the melting point, a critical quality control step.

Objective: To determine the melting point range of a purified sample of this compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or digital equivalent)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary: Tap the open end of a capillary tube into the sample powder. A small amount of sample (2-3 mm height) should enter the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This allows you to set a more precise heating rate for the accurate measurement.

  • Accurate Measurement: Use a fresh sample. Heat the block to about 15-20 °C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2 °C per minute.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

  • Validation: The observed range should be sharp (typically ≤ 2 °C) and fall within the literature value of 46-49 °C for a pure sample.

References

  • This compound. CHEMICAL POINT.
  • This compound 98 31680-07-6. Sigma-Aldrich.
  • This compound | 31680-07-6. ChemicalBook.
  • This compound - High purity. Georganics.
  • Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences.
  • Chemical Properties of 3-Nitro-4-methylbenzaldehyde (CAS 31680-07-6). Cheméo.
  • This compound.
  • m-NITROBENZALDEHYDE DIMETHYLACETAL. Organic Syntheses Procedure.
  • Nitration of benzaldehyde to 3-nitrobenzaldehyde. NOP (Nachhaltige Organische Praktika).

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synonyms for 4-Methyl-3-nitrobenzaldehyde like 3-Nitro-p-tolualdehyde

Author: BenchChem Technical Support Team. Date: February 2026

Synonym Focus: 3-Nitro-p-tolualdehyde CAS: 31680-07-6[1][2]

Executive Summary

4-Methyl-3-nitrobenzaldehyde (CAS 31680-07-6) is a critical aromatic intermediate in the synthesis of complex pharmaceutical scaffolds, particularly fused heterocyclic systems like indoles and quinolines.[1][3] Often referred to by its toluene-derivative synonym, 3-Nitro-p-tolualdehyde , this molecule is characterized by a unique substitution pattern where the electron-withdrawing nitro and aldehyde groups cooperatively direct further functionalization.[1][2] This guide provides a technical deep-dive into its nomenclature, synthesis, and application in drug discovery.[1]

Chemical Identity & Nomenclature Logic

Understanding the synonyms of this compound is vital for database searching and procurement.[1] The dual naming convention arises from treating the molecule either as a derivative of benzaldehyde or toluene (p-tolualdehyde).[1]

Synonym Cross-Reference Table
Nomenclature SystemNameLogic
IUPAC (Preferred) This compound Benzaldehyde is the parent (C1).[1] Methyl is at C4; Nitro is at C3.[1]
Toluene-Based 3-Nitro-p-tolualdehyde p-Tolualdehyde is the parent (Methyl and Aldehyde are para).[1][2] Nitro is at C3 relative to the aldehyde.[1]
Alternative IUPAC 4-Formyl-2-nitrotolueneToluene is the parent (C1).[1][2] Nitro is at C2; Formyl (aldehyde) is at C4.[1]
CAS Registry 31680-07-6Unique numerical identifier.[1][3]
Structural Visualization (Nomenclature)

The following diagram illustrates the numbering logic that validates "3-Nitro-p-tolualdehyde" as a correct synonym.

Nomenclature cluster_0 Benzaldehyde Parent (C1=CHO) cluster_1 p-Tolualdehyde Parent B_C1 C1: Aldehyde (-CHO) B_C3 C3: Nitro (-NO2) B_C1->B_C3 meta B_C4 C4: Methyl (-CH3) B_C3->B_C4 ortho Result Target: this compound B_C4->Result T_Base p-Tolualdehyde (1,4-substitution) T_Sub Add Nitro at C3 (relative to CHO) T_Base->T_Sub T_Sub->Result

Figure 1: Comparative nomenclature logic demonstrating the equivalence of benzaldehyde and tolualdehyde naming conventions.

Physicochemical Profile

Accurate characterization data is essential for process validation and quality control.[1][2]

PropertySpecificationMethod/Note
Appearance Pale yellow to yellow crystalline powderVisual inspection
Molecular Weight 165.15 g/mol Calculated
Melting Point 46 – 49 °CCapillary method (Lit.[1][2] value)
Boiling Point ~326 °C (Predicted)Do not distill at atm pressure (decomposition risk)
Solubility Soluble in Methanol, DCM, Ethyl AcetateInsoluble in water (<0.1 g/100mL)
Flash Point >110 °CClosed Cup
Stability Air sensitiveAldehyde oxidizes to carboxylic acid over time.[1] Store under inert gas.

Synthesis & Production Protocols

The synthesis of this compound relies on the Regioselective Nitration of p-Tolualdehyde .[1][2] This route exploits the cooperative directing effects of the substituents.[1]

Mechanistic Insight (The "Why")[1]
  • The Aldehyde Group (-CHO): A strong electron-withdrawing group (EWG).[1][2] It directs incoming electrophiles to the meta position (C3).[1]

  • The Methyl Group (-CH3): A weak electron-donating group (EDG).[1][2] It directs incoming electrophiles to the ortho position (C3).[1]

  • Result: Both substituents direct the nitro group to the same carbon (C3) , resulting in high regioselectivity and yield.[2]

Experimental Protocol (Lab Scale)

Note: This protocol involves strong acids and exothermic reactions.[1][2] Perform in a fume hood.

Reagents:

  • p-Tolualdehyde (10.0 g, 83 mmol)[1][2]

  • Potassium Nitrate (KNO3, 1.1 eq)[1][2]

  • Sulfuric Acid (H2SO4, conc., 50 mL)

  • Ice/Water bath[1]

Step-by-Step Methodology:

  • Preparation: Charge a 250 mL 3-neck round-bottom flask with 50 mL of concentrated H2SO4. Cool to 0–5 °C using an ice-salt bath.

  • Substrate Addition: Add p-Tolualdehyde dropwise over 20 minutes. Critical: Maintain internal temperature <10 °C to prevent oxidation of the aldehyde to the acid.[1]

  • Nitration: Add KNO3 portion-wise over 30 minutes. The reaction is exothermic; monitor temperature strictly.

  • Digestion: Stir the mixture at 5–10 °C for 2 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1).

  • Quenching: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.[1]

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water (3 x 50 mL) until the filtrate is neutral (pH ~7).[1]

  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain pale yellow needles.[1]

    • Target Yield: 75–85%

    • MP Check: 47–49 °C[1]

Synthesis Workflow Diagram

Synthesis Start Start: p-Tolualdehyde (Liquid, Colorless) Step1 Step 1: Nitration Temp: 0-5°C Mechanism: Electrophilic Aromatic Substitution Start->Step1 Reagents Reagents: KNO3 + H2SO4 (conc) Reagents->Step1 Intermediate Transition State (Cooperative Directing: CHO-meta / CH3-ortho) Step1->Intermediate Quench Step 2: Quench on Ice Precipitation of Solid Intermediate->Quench Purify Step 3: Recrystallization (EtOH/H2O) Quench->Purify Final Product: this compound (Yellow Needles, MP 46-49°C) Purify->Final

Figure 2: Step-by-step synthesis workflow emphasizing the critical temperature control required to preserve the aldehyde functionality.

Pharmaceutical Applications

This compound is a versatile "linchpin" molecule.[1] Its value lies in the orthogonality of its functional groups: the aldehyde allows for condensation reactions (Knoevenagel, Wittig), while the nitro group can be reduced to an amine for cyclization.[1]

Key Application Areas
  • Indole Synthesis (Leimgruber-Batcho type):

    • The methyl group (activated by the o-nitro group) can react with dimethylformamide dimethyl acetal (DMFDMA) to form an enamine, which upon reduction yields substituted indoles.[1]

    • Reference: Used in the synthesis of 6-substituted indoles [1].[1]

  • Antibiotic Synthesis (Mimosamycin):

    • Used as a starting material in the total synthesis of Mimosamycin, an isoquinolinequinone antibiotic. The aldehyde functionality is preserved while the nitro group is manipulated to build the heterocyclic core [2].[1]

  • Kinase Inhibitors:

    • The aldehyde serves as a handle for reductive amination to attach solubilizing groups in the design of kinase inhibitors targeting oncology pathways.[1][2]

Reaction Pathway: Indole Construction[1]

IndolePath Start This compound Inter Enamine Intermediate Start->Inter Base Catalysis Reagent1 + DMFDMA (Condensation) Product 6-Formylindole (Scaffold for Drugs) Inter->Product Reductive Cyclization Reagent2 + Reduction (H2/Pd or Zn/AcOH)

Figure 3: Application of this compound in the synthesis of indole scaffolds via enamine condensation.

Handling & Safety (Self-Validating Protocols)

To ensure data integrity and personnel safety, the following protocols must be observed:

  • Storage: Store at 2–8 °C under Argon. Aldehydes are prone to autoxidation.[1] Validation: Check MP before use; if MP > 50°C, significant oxidation to acid has occurred.[2]

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.[1]

    • Energetic: Nitro compounds can be shock-sensitive if dry and impure.[1][2] Do not heat above 100 °C without solvent.[1]

  • Disposal: Dissolve in a combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides emission).[1][2]

References

  • Somei, M., et al. (1986).[1] "The chemistry of indoles. XXXII A facile synthetic method for 6-indolecarbaldehyde...". Chemical & Pharmaceutical Bulletin, 34(10), 4109-4115.[1]

  • Fukumi, H., et al. (1978).[1] "Total synthesis of mimosamycin". Chemical & Pharmaceutical Bulletin, 26(7), 2175-2180.[1]

  • Sigma-Aldrich.[1] (n.d.). "this compound Product Sheet". [1][2]

  • Thermo Scientific Chemicals.[1][4][5] (n.d.). "this compound Safety Data Sheet".

Sources

An In-depth Technical Guide to 2-(4-nitrophenyl)acetaldehyde: Synthesis, Characterization, and Applications in Chemical Innovation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Aromatic Aldehyde

In the landscape of organic synthesis, certain molecules stand out for their utility as versatile intermediates, providing a robust scaffold for the construction of more complex chemical entities. 2-(4-nitrophenyl)acetaldehyde, an aromatic aldehyde with the chemical formula C₈H₇NO₃, is one such pivotal building block. Its structure, which features a reactive aldehyde group and an electron-withdrawing nitro moiety on a phenyl ring, imparts a unique chemical personality that is highly valued by researchers, particularly those in the fields of medicinal chemistry and materials science.

The IUPAC name for this compound is 2-(4-nitrophenyl)acetaldehyde . It is also commonly referred to as p-nitrophenylacetaldehyde.[1][2] This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its applications as a precursor in the development of novel molecules. We will delve into the causality behind synthetic choices, provide detailed experimental protocols, and present a comprehensive overview for scientists and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is paramount for its effective use in research and development.

Core Physicochemical Properties

The physical properties of 2-(4-nitrophenyl)acetaldehyde have been reported with some variability in the literature, which is not uncommon for a reactive aldehyde that can be challenging to purify and maintain. It is typically described as a white to light yellow or orange solid.[3] Key data points are summarized below for easy reference.

PropertyValueSource(s)
IUPAC Name 2-(4-nitrophenyl)acetaldehyde[1]
Synonyms p-Nitrophenylacetaldehyde, 4-Nitrobenzeneacetaldehyde[2]
Molecular Formula C₈H₇NO₃[1]
Molecular Weight 165.15 g/mol [1]
Appearance White to light yellow solid[2]
Melting Point 85-86 °C[2]
~25 °C[3]
Boiling Point 315.4 ± 17.0 °C (Predicted)[2]
~230 °C[3]
Solubility Soluble in organic solvents (e.g., ethanol, ether); sparingly soluble in water.[3]

Note on conflicting data: The variance in reported melting and boiling points may be attributable to differences in purity or the conditions under which the measurements were taken. The higher melting point of 85-86 °C is more commonly cited for the solid form.

Spectroscopic Signature for Structural Validation

Unambiguous identification of 2-(4-nitrophenyl)acetaldehyde relies on a combination of spectroscopic techniques. The electron-withdrawing nature of the nitro group and the aldehyde functionality create a distinct spectroscopic fingerprint.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aldehyde proton (CHO) is highly deshielded and typically appears as a triplet in the δ 9.8–10.2 ppm region. The methylene protons (CH₂) adjacent to the aldehyde and the aromatic ring will appear as a doublet. The aromatic protons will be split into two distinct doublets in the δ 8.2–8.5 ppm (protons ortho to the nitro group) and δ 7.4-7.6 ppm (protons meta to the nitro group) regions, characteristic of a para-substituted benzene ring.

  • Infrared (IR) Spectroscopy:

    • A strong, sharp absorption band around 1720 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the aldehyde.

    • Two characteristic strong bands appear for the nitro group (NO₂): an asymmetric stretch around 1520 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹ .

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) is readily observed at m/z 165 , corresponding to the molecular weight of the compound.

Synthesis of 2-(4-nitrophenyl)acetaldehyde: A Strategic Overview

The synthesis of 2-(4-nitrophenyl)acetaldehyde can be approached through several strategic routes. The choice of method often depends on the available starting materials, scale of the reaction, and desired purity. The primary methods involve either the introduction of the nitro group onto a pre-existing phenylacetaldehyde framework or the modification of a functional group on a nitrated benzene ring.

Method 1: Oxidation of a Primary Alcohol

This is one of the most direct and reliable methods, involving the oxidation of 2-(4-nitrophenyl)ethanol. The key challenge is to prevent over-oxidation of the aldehyde to a carboxylic acid. Pyridinium chlorochromate (PCC) is a preferred reagent for this transformation due to its mild and selective nature.[4]

Diagram: Synthesis via Oxidation

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product Start 2-(4-nitrophenyl)ethanol Reagents 1. Pyridinium Chlorochromate (PCC) 2. Dichloromethane (DCM) 3. Room Temperature Start->Reagents Oxidation Product 2-(4-nitrophenyl)acetaldehyde Reagents->Product

Caption: Workflow for the synthesis of 2-(4-nitrophenyl)acetaldehyde via PCC oxidation.

Experimental Protocol: Oxidation of 2-(4-nitrophenyl)ethanol with PCC

  • Rationale: This protocol utilizes PCC adsorbed onto silica gel, which simplifies the work-up by allowing for easy filtration of the chromium byproducts. Dichloromethane (DCM) is an excellent solvent for both the starting material and the reagent.

  • Materials:

    • 2-(4-nitrophenyl)ethanol (1.0 eq)

    • Pyridinium chlorochromate (PCC) (1.5 eq)

    • Silica gel (equal weight to PCC)

    • Anhydrous Dichloromethane (DCM)

    • Celite or a silica gel plug

    • Magnetic stirrer and appropriate glassware

  • Procedure:

    • Reagent Preparation: In a fume hood, grind PCC and silica gel together in a mortar and pestle until a free-flowing, light-orange powder is obtained. This is a crucial step to ensure efficient reaction and easy workup.[5]

    • Reaction Setup: To a round-bottomed flask containing a magnetic stir bar, add the PCC-silica gel mixture and suspend it in anhydrous DCM.

    • Substrate Addition: Dissolve 2-(4-nitrophenyl)ethanol in a minimal amount of anhydrous DCM and add it dropwise to the stirring suspension of PCC at room temperature.

    • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting alcohol spot. The reaction is typically complete within 1-3 hours.

    • Work-up and Purification:

      • Once the reaction is complete, dilute the mixture with additional DCM.

      • Filter the reaction mixture through a short plug of Celite or silica gel to remove the chromium salts and adsorbed byproducts. Wash the plug with DCM to ensure complete recovery of the product.

      • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

      • The resulting crude product can be further purified by column chromatography on silica gel if necessary.

  • Self-Validation: The identity and purity of the product should be confirmed using the spectroscopic methods outlined previously (NMR, IR, MS). The aldehyde proton signal in the ¹H NMR spectrum is a particularly clear indicator of successful oxidation.

Method 2: Nitration of Phenylacetaldehyde

This approach involves the direct nitration of the aromatic ring of phenylacetaldehyde. The challenge here is controlling the reaction conditions to achieve selective mono-nitration at the para position and to avoid side reactions involving the sensitive aldehyde group. A mixture of nitric acid and sulfuric acid is the classic nitrating agent.[6]

Diagram: Synthesis via Nitration

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product Mixture Start Phenylacetaldehyde Reagents 1. Conc. H₂SO₄ 2. Conc. HNO₃ 3. Low Temperature (0-10 °C) Start->Reagents Electrophilic Aromatic Substitution Product o-, m-, p-isomers (Separation Required) Reagents->Product

Caption: General workflow for the synthesis via nitration of phenylacetaldehyde.

Experimental Protocol: Nitration of Phenylacetaldehyde

  • Rationale: The aldehyde group is an ortho, para-director, but the steric hindrance of the acetaldehyde moiety favors para-substitution. The use of low temperatures is critical to control the exothermic reaction and prevent oxidation of the aldehyde.

  • Materials:

    • Phenylacetaldehyde (1.0 eq)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

    • Ice bath

    • Crushed ice and water

  • Procedure:

    • Preparation of Nitrating Mixture: In a flask equipped with a dropping funnel and a thermometer, cool concentrated H₂SO₄ in an ice bath to 0-5 °C. Slowly add concentrated HNO₃ dropwise while maintaining the low temperature.

    • Substrate Addition: Add phenylacetaldehyde dropwise to the cold, stirring nitrating mixture. The temperature must be carefully controlled and kept below 10 °C throughout the addition.[7]

    • Reaction: After the addition is complete, allow the mixture to stir at low temperature for a specified time (e.g., 1-2 hours) or until TLC indicates the consumption of the starting material.

    • Quenching and Isolation: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice. This will precipitate the crude nitrated product.

    • Purification: The solid product is collected by vacuum filtration and washed with cold water until the washings are neutral. The crude product will be a mixture of isomers, with the para-isomer being a major component. Further purification by recrystallization or column chromatography is necessary to isolate the desired 2-(4-nitrophenyl)acetaldehyde.

  • Self-Validation: The separation of isomers can be challenging. Purity of the final para-isomer must be rigorously confirmed by melting point analysis and spectroscopy. The NMR spectrum is particularly useful for distinguishing between ortho, meta, and para isomers based on the splitting patterns of the aromatic protons.

Applications in Drug Development and Organic Synthesis

The true value of 2-(4-nitrophenyl)acetaldehyde lies in its synthetic versatility. The aldehyde group is a gateway to a multitude of chemical transformations, while the nitro group can be retained or chemically modified, for instance, by reduction to an amine.[8]

A Key Intermediate for Complex Molecules

2-(4-nitrophenyl)acetaldehyde serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[3] Its aldehyde functionality allows it to participate in a wide array of carbon-carbon bond-forming reactions, which are the cornerstone of building the complex molecular architectures of active pharmaceutical ingredients (APIs).[9]

Key reactions include:

  • Aldol Condensations: To form α,β-unsaturated carbonyl compounds.

  • Wittig Reactions: To create substituted alkenes.

  • Reductive Amination: To synthesize substituted phenethylamines.

  • Grignard and Organolithium Additions: To generate secondary alcohols.

  • Heterocycle Formation: It can act as a precursor for building heterocyclic rings, which are prevalent in many drug scaffolds.[8]

While a direct lineage to a specific blockbuster drug is not prominently documented in publicly available literature, its structural motif is highly relevant. For example, a Chinese patent describes its use in the synthesis of (R)-2-p-nitrobenzene ethylamine-1-phenethyl alcohol, highlighting its role in creating chiral amine structures.[10] Such structures are of great interest in pharmaceutical development.

The Role of the Nitro Group

The nitro group is not merely a passive spectator. It is a strong electron-withdrawing group that activates the aromatic ring and influences the reactivity of the aldehyde. Furthermore, the nitro group itself is a versatile functional handle. It can be readily reduced to an amine (-NH₂), which opens up an entirely new set of synthetic possibilities, such as amide bond formation or the synthesis of other nitrogen-containing heterocycles. This "latent amine" functionality is a powerful tool in multi-step synthetic strategies.

A notable application of the related aminophenyl acetal is in "safety-catch" deprotection strategies, where the nitro group is reduced to an amine, which then facilitates the cleavage of a protecting group under specific conditions.[11]

Safety and Handling

As a reactive chemical, 2-(4-nitrophenyl)acetaldehyde must be handled with appropriate safety precautions.

  • GHS Hazard Statements: The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It causes skin irritation and serious eye irritation, and may cause an allergic skin reaction and respiratory irritation.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves, a lab coat, and safety goggles.

  • Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere. Some sources recommend storage in a freezer at -20°C.[2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

2-(4-nitrophenyl)acetaldehyde is a compound of significant synthetic utility, bridging the gap between simple aromatic precursors and complex, high-value molecules. Its dual functionality—a reactive aldehyde and a modifiable nitro group—provides chemists with a powerful platform for molecular construction. A solid understanding of its properties, synthetic routes, and chemical behavior, as detailed in this guide, is essential for leveraging its full potential in research, discovery, and the development of next-generation pharmaceuticals and advanced materials.

References

  • A Comparative Guide to Aldehyde Protecting Groups: Featuring 2-(4-Nitrophenyl)-1,3-dioxolane. (n.d.). BenchChem. Retrieved February 7, 2026.
  • CN103193658A - Synthesis method of (R)-2-p-nitrobenzene ethylamine-1-phenethyl alcohol and salt thereof. (n.d.). Google Patents.
  • (4-Nitro-phenyl)-acetaldehyde (EVT-344032) | 1460-05-5. (n.d.). EvitaChem. Retrieved February 7, 2026.
  • (4-Nitro-phenyl)-acetaldehyde | High-Purity Reagent. (n.d.). Benchchem. Retrieved February 7, 2026.
  • Preparation of acetaldehyde (ethanal). (n.d.). PrepChem.com. Retrieved February 7, 2026, from [Link]

  • Oxidation of Cyclohexanol with PCC. (2020, May 1). Scribd. Retrieved February 7, 2026, from [Link]

  • A Comparative Guide to the Synthesis of 1-(4-nitrophenyl)prop-2-en-1-one. (n.d.). Benchchem. Retrieved February 7, 2026.
  • (2-nitrophenyl)acetaldehyde. (n.d.). ChemSynthesis. Retrieved February 7, 2026, from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved February 7, 2026.
  • (4-Nitrophenyl)acetaldehyde. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Oxidation of Primary Alcohols to Aldehydes using PCC. (n.d.). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • The Role of Acetaldehyde in Pharmaceutical Intermediates Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. Retrieved February 7, 2026.
  • How can I oxidize 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde? (2014, April 16).
  • Synthesis of Phenylacetaldehyde from Benzaldehyde. (2025, February 3). YouTube. Retrieved February 7, 2026, from [Link]

  • Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols. (2023, October 28). YouTube. Retrieved February 7, 2026, from [Link]

  • Nitration and aromatic reactivity. (n.d.). Retrieved February 7, 2026, from [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015, July 17). Beilstein Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies. (n.d.). Tianming Pharmaceuticals. Retrieved February 7, 2026.
  • A simple and efficient oxidation of alcohols with ruthenium on carbon. (n.d.). The Royal Society of Chemistry. Retrieved February 7, 2026.
  • NITRATION A little practical guide for students. (2015, March 10). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde. (n.d.). Retrieved February 7, 2026, from [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Acetaldehyde. (n.d.). NIST WebBook. Retrieved February 7, 2026, from [Link]

  • US3221062A - Nitration process. (n.d.). Google Patents.
  • Acetaldehyde. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

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A Comprehensive Spectroscopic Guide to 4-Methyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical analysis of the spectral data for 4-Methyl-3-nitrobenzaldehyde (CAS: 31680-07-6), a key intermediate in the synthesis of pharmaceuticals and dyes.[1] As researchers and drug development professionals, the unambiguous structural confirmation and purity assessment of such reagents are paramount. This guide is structured to provide not just raw data, but a field-proven interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the fundamental principles of chemical structure and spectroscopy.

The molecular integrity of starting materials is the foundation of reliable and reproducible synthesis. The methodologies and interpretations presented herein are designed to serve as a self-validating system for the characterization of this compound, ensuring the highest degree of scientific integrity in your research endeavors.

Molecular and Physical Properties

PropertyValueSource
CAS Number 31680-07-6[1]
Molecular Formula C₈H₇NO₃[1]
Molecular Weight 165.15 g/mol [1]
Appearance Off-white to yellow solid[2]
Melting Point 46-49 °C[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. The analysis of ¹H and ¹³C NMR spectra allows for a complete mapping of the carbon-hydrogen framework. The interpretation for this compound is based on established principles of substituent effects on chemical shifts, drawing parallels from structurally similar compounds.[3][4]

Molecular Structure for NMR Reference

To facilitate a clear discussion, the atoms of this compound are numbered as shown below. This numbering scheme will be used throughout the NMR analysis.

Caption: Numbering scheme for this compound.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum is predicted to show four distinct signals corresponding to the aldehyde, three aromatic protons, and the methyl group protons. The chemical shifts are heavily influenced by the electronic nature of the substituents. The aldehyde (-CHO) and nitro (-NO₂) groups are strongly electron-withdrawing, deshielding nearby protons (shifting them downfield), while the methyl (-CH₃) group is weakly electron-donating.

Predicted ¹H NMR Data

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J)IntegrationRationale
H7 (-CHO)~10.1Singlet (s)N/A1HAldehyde protons are highly deshielded and typically appear >10 ppm.[3]
H2~8.4Singlet (s) or narrow Doublet (d)~2 Hz1HPositioned ortho to both the -CHO and -NO₂ groups, resulting in strong deshielding.
H6~8.1Doublet (d)~8 Hz1HOrtho to the -CHO group and meta to the -NO₂ group. Coupled to H5.
H5~7.6Doublet (d)~8 Hz1HOrtho to the -CH₃ group and meta to the -CHO group. Coupled to H6.
H8 (-CH₃)~2.7Singlet (s)N/A3HMethyl protons on an aromatic ring appear in this region.
¹³C NMR Spectroscopy Analysis

The proton-decoupled ¹³C NMR spectrum should display eight signals, one for each unique carbon atom in the molecule. The chemical shifts are dictated by hybridization and the electronic environment.

Predicted ¹³C NMR Data

CarbonPredicted δ (ppm)Rationale
C7 (CHO)~191Carbonyl carbons of aromatic aldehydes are significantly downfield.[5]
C3 (C-NO₂)~150The carbon directly attached to the electron-withdrawing nitro group is strongly deshielded.
C4 (C-CH₃)~145Aromatic carbon attached to the methyl group.
C1 (C-CHO)~137Quaternary carbon attached to the aldehyde group.
C6~135Aromatic CH carbon.
C2~128Aromatic CH carbon.
C5~125Aromatic CH carbon, shielded slightly by the adjacent methyl group.
C8 (CH₃)~21Alkyl carbons are highly shielded and appear upfield.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by strong absorptions corresponding to the aldehyde and nitro groups. The assignments below are based on a detailed study of the compound's vibrational spectra.[7]

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~3080MediumAromatic C-H StretchAr-H
~2860, ~2760Medium-WeakAldehyde C-H Stretch (Fermi doublet)R-CHO
~1705StrongCarbonyl C=O StretchAr-CHO
~1610, ~1580MediumAromatic C=C StretchAr C=C
~1535StrongAsymmetric NO₂ StretchAr-NO₂
~1350StrongSymmetric NO₂ StretchAr-NO₂
1160-1215MediumC-H In-plane BendingAr-H
800-950Medium-StrongC-H Out-of-plane BendingAr-H

The presence of strong, sharp peaks around 1705 cm⁻¹ (C=O), 1535 cm⁻¹ (asymmetric NO₂), and 1350 cm⁻¹ (symmetric NO₂) provides definitive evidence for the core structure of this compound.[7]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight of the compound from the molecular ion peak (M⁺) and structural information from the fragmentation pattern.

Predicted Mass Spectrometry Data

m/zProposed FragmentFormulaRationale
165 [M]⁺ [C₈H₇NO₃]⁺ Molecular Ion Peak [8]
164[M-H]⁺[C₈H₆NO₃]⁺Loss of the aldehydic hydrogen, a common fragmentation for aldehydes.
136[M-CHO]⁺[C₇H₆NO₂]⁺Loss of the formyl radical.
119[M-NO₂]⁺[C₈H₇O]⁺Loss of the nitro group, a characteristic fragmentation.
91[C₇H₇]⁺[C₇H₇]⁺Tropylium ion, a common fragment from toluene derivatives.

The observation of the molecular ion at m/z 165 is the primary confirmation of the compound's identity. The subsequent fragmentation pattern, particularly the losses of H, CHO, and NO₂, serves as a secondary validation of the assigned structure, consistent with fragmentation patterns of similar aromatic nitroaldehydes.[9][10]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Overall Spectroscopic Workflow

Sources

Technical Guide: 1H NMR Spectrum Analysis of 4-Methyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Context

The Analytical Challenge

4-Methyl-3-nitrobenzaldehyde (CAS: 31680-07-6) is a critical intermediate in the synthesis of dihydropyridine calcium channel blockers and supramolecular electron-transfer materials. In drug development, verifying the regiochemistry of the nitro group relative to the methyl and aldehyde functionalities is paramount.

This guide provides a definitive protocol for the structural validation of this compound using Proton Nuclear Magnetic Resonance (


H NMR). Unlike simple monosubstituted benzenes, this trisubstituted system requires a nuanced understanding of long-range coupling  and substituent-induced chemical shift additivity (SCS)  to distinguish it from its isomers (e.g., 2-nitro or 5-nitro variants).
Structural Logic & Electronic Environment

The molecule consists of a benzene core with three distinct substituents that dictate the spectral fingerprint:

  • Aldehyde (-CHO, C1): Strong electron-withdrawing group (EWG); anisotropic deshielding cone affects ortho protons.

  • Nitro (-NO

    
    , C3):  Strong EWG (inductive and mesomeric); significantly deshields ortho and para positions.
    
  • Methyl (-CH

    
    , C4):  Weak electron-donating group; shields ortho protons slightly; provides a diagnostic aliphatic singlet.
    

Key Regiochemical Marker: The 1,3,4-substitution pattern breaks the symmetry of the aromatic ring, resulting in three distinct non-equivalent aromatic protons with a specific coupling network (ABX or AMX system depending on field strength).

Part 2: Experimental Protocol (Self-Validating)

To ensure reproducible data that can stand up to regulatory scrutiny (e.g., IND filings), follow this standardized acquisition workflow.

Sample Preparation
  • Solvent Selection: DMSO-d

    
      is recommended over CDCl
    
    
    
    .
    • Reasoning: The aldehyde proton is labile; DMSO prevents hydrate formation and typically separates the aromatic signals better than chloroform for nitro-aromatics.

  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Causality: High concentrations can cause stacking effects, shifting aromatic protons upfield and obscuring fine coupling constants.

Acquisition Parameters[1]
  • Pulse Sequence: Standard zg30 (30° pulse angle) to maximize signal-to-noise per unit time.

  • Relaxation Delay (D1): Set to

    
     3.0 seconds.
    
    • Validation: The aldehyde proton has a long T1 relaxation time. Insufficient D1 will result in poor integration of the -CHO peak relative to the methyl group, leading to incorrect purity assays.

  • Spectral Width: -2 ppm to 12 ppm (must capture the downfield aldehyde).

Part 3: Spectral Analysis & Assignment[2]

The Aliphatic & Aldehydic Anchors

The spectrum is anchored by two singlets at opposite ends of the chemical shift range.

MoietyShift (

, ppm)
MultiplicityIntegralAssignment Logic
-CHO 10.0 - 10.1 Singlet (s)1HCharacteristic aldehyde offset. May show slight broadening due to long-range coupling to H-2/H-6.
-CH

2.6 - 2.7 Singlet (s)3HDeshielded relative to toluene (2.35 ppm) due to the ortho-nitro group.
The Aromatic Region (7.5 – 8.6 ppm)

This is the critical region for confirming the 3-nitro substitution. We observe three protons: H-2 , H-5 , and H-6 .

Proton H-2: The Most Deshielded (Position 2)
  • Location: Between -NO

    
     and -CHO.
    
  • Shift: ~8.4 – 8.6 ppm .

  • Mechanism: It experiences the synergistic deshielding of two ortho electron-withdrawing groups.

  • Multiplicity: Doublet (d) or broad singlet.

  • Coupling: Exhibits meta-coupling (

    
    ) to H-6. 
    
    
    
    Hz.[1][2]
Proton H-6: The Intermediate (Position 6)
  • Location: Ortho to -CHO, Meta to -NO

    
    .
    
  • Shift: ~8.1 – 8.3 ppm .

  • Mechanism: Ortho-deshielding by carbonyl; meta-deshielding by nitro.

  • Multiplicity: Doublet of Doublets (dd) .

  • Coupling:

    • Ortho-coupling (

      
      ) to H-5 (
      
      
      
      Hz).
    • Meta-coupling (

      
      ) to H-2 (
      
      
      
      Hz).
Proton H-5: The Least Deshielded (Position 5)
  • Location: Ortho to -CH

    
    , Meta to -CHO.
    
  • Shift: ~7.6 – 7.8 ppm .

  • Mechanism: Adjacent to the methyl group (shielding) and distant from the strongest EWGs.

  • Multiplicity: Doublet (d) .

  • Coupling: Ortho-coupling (

    
    ) to H-6 (
    
    
    
    Hz).
    • Note: Benzylic coupling to the methyl group is theoretically possible but usually unresolved (

      
       Hz) in standard analysis, appearing only as line broadening.
      

Part 4: Visualization of Signaling & Logic

The following diagrams illustrate the coupling network and the analytical workflow required to confirm the structure.

Structural Coupling Network

Caption: Visual representation of the spin-spin coupling network. Solid lines indicate strong ortho-coupling; dashed lines indicate weak meta-coupling.

Analytical Workflow

analysis_workflow start Start Analysis check_cho 1. Locate Aldehyde (-CHO) Region: 9.5-10.5 ppm start->check_cho check_ch3 2. Locate Methyl (-CH3) Region: 2.5-2.8 ppm check_cho->check_ch3 analyze_ar 3. Analyze Aromatic Region Region: 7.5-8.6 ppm check_ch3->analyze_ar decision_h2 Identify H-2 (Most Downfield, Singlet/Doublet?) analyze_ar->decision_h2 decision_h6 Identify H-6 (dd pattern?) analyze_ar->decision_h6 decision_h5 Identify H-5 (Ortho doublet, Upfield?) analyze_ar->decision_h5 pass Structure Confirmed decision_h2->pass Matches fail Investigate Isomers (e.g., 2-nitro) decision_h2->fail Ambiguous decision_h6->pass decision_h5->pass

Caption: Step-by-step logic flow for confirming the this compound structure from raw NMR data.

Part 5: Common Impurities & Troubleshooting

When analyzing crude reaction mixtures, specific impurity signals often overlap with the target spectrum.

ImpurityOriginDiagnostic Signal
4-Methyl-3-nitrobenzoic acid Oxidation of aldehyde (air exposure)Broad -COOH singlet >12 ppm; Aldehyde peak diminishes.
Toluene Recrystallization solventMultiplet at 7.1-7.2 ppm; Methyl at 2.3 ppm (upfield of target).
Ethanol Recrystallization solventTriplet at 1.05 ppm, Quartet at 3.6 ppm (in CDCl

).
Water Solvent contaminantBroad singlet at 3.33 ppm (DMSO) or 1.56 ppm (CDCl

).

Troubleshooting Tip: If the doublet of doublets (H-6) appears as a triplet, your magnetic field homogeneity (shimming) may be insufficient to resolve the small meta-coupling (2 Hz). Re-shim and re-acquire.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 22234. Available at: [Link]

  • PubChem. Compound Summary: this compound. National Library of Medicine. Available at: [Link][3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

Sources

13C NMR chemical shifts for 4-Methyl-3-nitrobenzaldehyde

Technical Guide: NMR Characterization of this compound

Executive Summary

This compound is a critical intermediate in the synthesis of dihydropyridine calcium channel blockers and various agrochemicals. Its structural integrity is defined by the interplay between the electron-withdrawing nitro (



This guide provides a rigorous assignment of the carbon-13 nuclear magnetic resonance (

1

Structural Analysis & Numbering Strategy

To ensure accurate spectral assignment, we utilize a systematic numbering scheme where the aldehyde carbon is attached to C1.[1]

Molecular Architecture (Graphviz Visualization)[1]

GC1C1(ipso)C2C2(CH)C1->C2CHOC7(C=O)C1->CHOC3C3(C-NO2)C2->C3C4C4(C-Me)C3->C4NO2NO2C3->NO2C5C5(CH)C4->C5MeC8(CH3)C4->MeC6C6(CH)C5->C6C6->C1O_aldOCHO->O_ald=

Figure 1: Connectivity diagram of this compound showing the numbering scheme used for NMR assignment.

NMR Chemical Shift Assignments

The following assignments are derived from substituent chemical shift (SCS) additivity principles applied to the benzene base value (

Solvent:




1Field Strength:

Carbon No.[1][2][3][4][5][6][7][8]TypePredicted Shift (

, ppm)
Assignment Logic & Electronic Effects
C7

190.0 – 192.5 Carbonyl. Highly deshielded. Typical benzaldehyde range (

).[1] The meta-nitro group adds a slight deshielding effect (

).[1]
C3

148.0 – 150.0 Ipso-Nitro. The

group is strongly deshielding at the attachment point (

vs benzene).
C4

137.0 – 139.0 Ipso-Methyl. Deshielded by the methyl group (

) and the para-aldehyde (

), but shielded by the ortho-nitro effect (

).
C6

134.0 – 136.0 Aromatic CH. Deshielded by the ortho-aldehyde group (

) and strongly deshielded by the para-nitro group (

).[1]
C1

133.0 – 135.0 Ipso-Aldehyde. Deshielded by

(

), but shielded by the para-methyl group (

).
C5

130.0 – 132.0 Aromatic CH. Located ortho to methyl (

) and meta to both electron-withdrawing groups.[1] Relatively unperturbed.
C2

122.0 – 125.0 Aromatic CH. "Sandwiched" position.[1] While ortho to

is deshielding, the ortho-nitro effect on

is typically shielding (

), moving this peak upfield.
C8

20.0 – 21.5 Methyl. Typical benzylic methyl region.[1] Slight deshielding may occur due to steric compression from the ortho-nitro group.[1]
Mechanistic Insight: The Ortho-Nitro Effect

Researchers often misidentify C2 and C6 .[1] While C2 is physically between two electron-withdrawing groups (EWGs), in

shielding


1C2C61

Experimental Protocol: Sample Preparation

To obtain high-resolution spectra suitable for publication or regulatory submission, follow this self-validating protocol.

Reagents
  • Analyte: this compound (

    
     purity).[9]
    
  • Solvent:

    
     (
    
    
    ) with
    
    
    (Tetramethylsilane) as internal standard.[1]
    • Note: If the compound exhibits poor solubility or peak broadening due to stacking, switch to

      
       .[1]
      
Workflow
  • Massing: Weigh

    
     of analyte into a clean vial.
    
    • Why:

      
       is only 
      
      
      naturally abundant.[1] High concentration is required to visualize quaternary carbons (C1, C3, C4) within a reasonable scan time.[1]
  • Solvation: Add

    
     of 
    
    
    . Vortex until fully dissolved.[1]
    • QC Check: Solution must be clear yellow.[1] Particulates will degrade field homogeneity (shimming).[1]

  • Filtration (Optional but Recommended): Filter through a glass wool plug directly into the NMR tube to remove microscopic solids.[1]

  • Acquisition Parameters (Standard

    
     Instrument): 
    
    • Pulse Sequence: Proton-decoupled

      
       (e.g., zgpg30).
      
    • Scans (NS): Minimum 1024 scans (approx. 30-60 mins).

    • Relaxation Delay (D1):

      
      .
      
      • Correction: If quaternary carbons (C3, C4) are missing, increase D1 to

        
         to allow full relaxation of nuclei with no attached protons.
        

Synthetic Context & Troubleshooting

Understanding the synthesis helps identify common impurities in the spectrum.[1]

Synthesis Route: Nitration of 4-Methylbenzaldehyde

The primary synthesis involves the electrophilic aromatic substitution (nitration) of 4-methylbenzaldehyde (p-tolualdehyde).

Synthesiscluster_processFigure 2: Synthetic Pathway & Impurity ProfileSM4-Methylbenzaldehyde(Starting Material)ProductThis compound(Major Product)SM->Product Major PathwayImpurity3-Methyl-4-nitrobenzaldehyde(Isomer Impurity)SM->Impurity Minor PathwayReagentsHNO3 / H2SO4(Nitration)

Figure 2: Nitration pathway showing the potential formation of regional isomers.

Quality Control: Identifying Impurities
  • Starting Material (4-Methylbenzaldehyde): Look for a missing C-NO2 peak at

    
     and a shift in the carbonyl peak.
    
  • Isomer (3-Methyl-4-nitrobenzaldehyde): This isomer (CAS: 18515-67-8) is a common byproduct.

    • Diagnostic: Check the methyl peak.[1][3][6][8][10] If you see a secondary methyl peak slightly shifted (e.g.,

      
       in 
      
      
      or distinct
      
      
      shift), repurify via recrystallization (Ethanol/Water).[1]

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 31680-07-6).

  • Yadav, B. S., et al. (2006).[1][6] "Study of vibrational spectra of this compound." Indian Journal of Pure and Applied Physics, 44(9), 644.[1]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for SCS additivity rules in nitro-benzaldehydes). [1]

  • PubChem. Compound Summary: this compound.

The Spectroscopic Signature of 4-Methyl-3-nitrobenzaldehyde: An In-Depth FT-IR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive exploration of the Fourier-Transform Infrared (FT-IR) spectroscopy of 4-Methyl-3-nitrobenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of FT-IR for the structural elucidation and functional group analysis of this multifaceted aromatic compound. We will dissect the vibrational modes of the aldehyde, nitro, and methyl functional groups, as well as the aromatic backbone, to construct a complete spectroscopic profile.

Introduction: Deciphering Molecular Vibrations with FT-IR

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique for identifying functional groups and elucidating the structure of molecules.[1] The principle lies in the interaction of infrared radiation with a molecule, causing its bonds to vibrate at specific frequencies.[1] These vibrations, which include stretching and bending, are quantized and correspond to the absorption of distinct energy levels from the infrared spectrum. The resulting FT-IR spectrum is a unique molecular fingerprint, plotting absorbance or transmittance against wavenumber (cm⁻¹).[2]

For a molecule as functionally rich as this compound, FT-IR spectroscopy offers a powerful, non-destructive method to confirm its identity and purity by identifying the characteristic vibrational frequencies of its constituent groups.

Molecular Structure and Key Functional Groups

To fully appreciate the FT-IR spectrum, it is essential to understand the molecular architecture of this compound. The molecule consists of a benzene ring substituted with a methyl group (-CH₃), a nitro group (-NO₂), and an aldehyde group (-CHO). The relative positions of these groups significantly influence the electronic environment and, consequently, the vibrational frequencies of the bonds within the molecule.

Caption: Molecular structure of this compound.

Analysis of Functional Group Vibrations

The FT-IR spectrum of this compound is a composite of the vibrational modes of its individual functional groups. The following sections detail the expected absorption regions for each group, providing a framework for spectral interpretation.

The Aldehyde Group (-CHO)

The aldehyde functional group gives rise to two highly characteristic vibrational bands:

  • C=O Stretching: The carbonyl (C=O) stretching vibration is one of the most prominent features in the IR spectrum of an aldehyde. For aromatic aldehydes like this compound, this band is typically observed in the range of 1710-1685 cm⁻¹ .[3] The conjugation of the carbonyl group with the aromatic ring slightly lowers the frequency compared to aliphatic aldehydes.[4]

  • C-H Stretching: The C-H bond of the aldehyde group exhibits a characteristic stretching vibration that appears as one or two moderately intense bands in the region of 2830-2695 cm⁻¹ .[3] A peak around 2720 cm⁻¹ is often a key diagnostic feature for aldehydes, helping to distinguish them from ketones.[3]

The Nitro Group (-NO₂)

The nitro group is characterized by two strong and easily identifiable stretching vibrations due to the resonance within the N-O bonds:

  • Asymmetric NO₂ Stretching: This vibration results in a strong absorption band typically found in the range of 1550-1475 cm⁻¹ for aromatic nitro compounds.[5]

  • Symmetric NO₂ Stretching: A second strong absorption corresponding to the symmetric stretching of the nitro group appears at a lower frequency, generally between 1360-1290 cm⁻¹ .[5]

The high polarity of the N-O bonds leads to these absorptions being among the most intense in the spectrum.[6]

The Methyl Group (-CH₃)

The methyl group attached to the aromatic ring also produces characteristic vibrational bands:

  • C-H Stretching: The stretching vibrations of the C-H bonds in the methyl group are expected in the region of 3000-2850 cm⁻¹ .

  • C-H Bending: The bending (deformation) vibrations of the methyl group give rise to absorptions at lower frequencies. Asymmetric bending is typically observed around 1470-1450 cm⁻¹ , while symmetric bending (the "umbrella mode") is found in the 1370-1350 cm⁻¹ range.

The Aromatic Ring

The benzene ring itself has a set of characteristic vibrational modes:

  • Aromatic C-H Stretching: The stretching of the C-H bonds on the aromatic ring typically occurs at wavenumbers just above 3000 cm⁻¹, in the range of 3100-3000 cm⁻¹ .

  • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring result in a series of bands, often of variable intensity, in the region of 1600-1450 cm⁻¹ . Two of the most consistent bands appear near 1600 cm⁻¹ and 1500 cm⁻¹.

  • C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are found in the lower frequency "fingerprint" region of the spectrum, typically between 900-675 cm⁻¹ . The exact position of these bands can be indicative of the substitution pattern on the benzene ring. For this compound, a trisubstituted benzene derivative, specific patterns of absorption are expected in this region. A study on this compound has reported C-H out-of-plane bending vibrations at 818, 882, and 950 cm⁻¹.

Tabulated Summary of Expected Vibrational Frequencies

The following table summarizes the expected FT-IR absorption bands for the functional groups present in this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aldehyde (-CHO)C=O Stretch1710 - 1685Strong
C-H Stretch2830 - 2695Medium
Nitro (-NO₂)Asymmetric Stretch1550 - 1475Strong
Symmetric Stretch1360 - 1290Strong
Methyl (-CH₃)C-H Stretch3000 - 2850Medium
Asymmetric Bend1470 - 1450Medium
Symmetric Bend1370 - 1350Medium
Aromatic RingC-H Stretch3100 - 3000Medium-Weak
C=C Stretch1600 - 1450Medium-Weak
C-H Out-of-Plane Bend900 - 675Strong-Medium

Experimental Protocol: Acquiring an FT-IR Spectrum of this compound

For a solid sample such as this compound, Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a highly effective and convenient method that requires minimal sample preparation.

Instrumentation and Materials
  • FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • This compound (solid, crystalline).

  • Spatula.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

  • Background Spectrum:

    • Clean the surface of the ATR crystal thoroughly with a lint-free wipe dampened with a suitable solvent to remove any residues.

    • Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) and instrumental interferences.

  • Sample Application:

    • Place a small amount of solid this compound onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.

  • Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. The typical spectral range is 4000-400 cm⁻¹.

    • Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The acquired spectrum should be displayed in absorbance or transmittance mode.

    • Perform an ATR correction if necessary, as the penetration depth of the evanescent wave is wavelength-dependent.

    • Label the significant peaks and compare their positions with the expected vibrational frequencies for the functional groups of this compound.

ATR-FTIR Experimental Workflow A Instrument Preparation B Clean ATR Crystal A->B C Acquire Background Spectrum B->C D Apply Solid Sample C->D E Apply Pressure D->E F Acquire Sample Spectrum E->F G Data Processing and Analysis F->G

Caption: A streamlined workflow for acquiring an ATR-FT-IR spectrum.

Conclusion

The FT-IR spectrum of this compound is rich with information, providing a detailed vibrational fingerprint of its complex structure. By systematically analyzing the characteristic absorption bands of the aldehyde, nitro, methyl, and aromatic functionalities, researchers can confidently verify the identity and structural integrity of this important chemical compound. The application of ATR-FTIR offers a rapid and reliable method for this analysis, making it an indispensable tool in both research and industrial settings.

References

  • Prashanth, J., Ramesh, G., Naik, J., Ojha, J., Reddy, B., & Rao, G. (2015). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. Optics and Photonics Journal, 5, 91-107. [Link]

  • Yadav, B. S., et al. (2006). Study of vibrational spectra of this compound. Indian Journal of Pure and Applied Physics, 44(9), 644-644.
  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to read and interpret FTIR spectroscope of organic material. Indonesian Journal of Science and Technology, 4(1), 97-118. [Link]

  • Innovatech Labs. (2018). A Beginner's Guide to FTIR Analysis: Interpreting & Analyzing Results. [Link]

  • Bruker. Guide to FT-IR Spectroscopy. [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Michigan State University. Infrared Spectroscopy. [Link]

  • Specac. Interpreting Infrared Spectra. [Link]

  • Darmawan, A., et al. (2025). Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of Trisubstituted Benzaldehyde.
  • Agilent. ATR-FTIR Spectroscopy. [Link]

  • NIST. 3-Nitro-4-methylbenzaldehyde. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

  • Srivastava, P. K., Rai, D. K., & Rai, S. B. (2001). Overtone spectroscopy of some benzaldehyde derivatives. Journal of Chemical Sciences, 113(2), 823-830.
  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds. [Link]

  • Drawell. Sample Preparation for FTIR Analysis. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzaldehyde. [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds. [Link]

  • Georganics. This compound. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Nitro Groups. [Link]

  • Pharmaffiliates. This compound. [Link]

  • PubChem. 3-Nitro-p-tolualdehyde. [Link]

  • Cheméo. Chemical Properties of 3-Nitro-4-methylbenzaldehyde. [Link]

  • ResearchGate. IR spectrum of 3-nitrobenzaldehyde. [Link]

  • Bell, R. P., & Smith, P. W. (1956). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Journal of the American Chemical Society, 78(7), 1332–1335.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • MDPI. A Recyclable Thermoresponsive Catalyst for Highly Asymmetric Henry Reactions in Water. [Link]

  • ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

Sources

mass spectrometry fragmentation pattern of 4-Methyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4-Methyl-3-nitrobenzaldehyde

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is an aromatic compound featuring three distinct functional groups: an aldehyde (-CHO), a nitro group (-NO₂), and a methyl group (-CH₃) attached to a benzene ring. Its molecular structure dictates a unique and predictable fragmentation pattern in mass spectrometry, providing a veritable fingerprint for its identification. This guide offers an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation of this compound, designed for researchers, analytical chemists, and drug development professionals who rely on mass spectrometry for structural elucidation.

Understanding these fragmentation pathways is not merely an academic exercise; it is crucial for confirming molecular identity, identifying unknown compounds in complex matrices, and ensuring the purity of pharmaceutical intermediates and final products.[1] This document will deconstruct the fragmentation mechanism, explain the chemical principles governing the formation of key ions, provide a practical experimental protocol for data acquisition, and summarize the expected spectral data.

Core Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule. When a molecule like this compound passes through the ion source, it is bombarded by a high-energy electron beam (typically 70 eV). This interaction ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).[2]

The molecular ion is often energetically unstable and rapidly undergoes a series of bond cleavages and rearrangements to form smaller, more stable fragment ions.[1] The mass-to-charge ratio (m/z) of these ions is measured by the mass analyzer, generating a mass spectrum that plots ion abundance against m/z. The resulting pattern of ions is characteristic of the molecule's structure.

Predicted Mass Spectrum and Fragmentation Analysis of this compound

The molecular formula of this compound is C₈H₇NO₃, with a monoisotopic mass of approximately 165.04 Da.[3] The EI mass spectrum is therefore expected to show a molecular ion peak at m/z 165. The subsequent fragmentation is governed by the interplay of the aldehyde, nitro, and methyl functional groups, leading to several competing and sequential fragmentation pathways.

The Molecular Ion (M⁺•)

The primary event is the formation of the molecular ion at m/z 165 . Due to the presence of the stable aromatic ring, this peak is expected to be clearly observable.

M⁺•: [C₈H₇NO₃]⁺•, m/z = 165

Major Fragmentation Pathways

The fragmentation of the molecular ion is directed by the functional groups, which represent sites of charge localization and bond weakness.

Pathway A: Aldehyde-Driven Fragmentation

The aldehyde group is a common initiation site for fragmentation in aromatic aldehydes.[4][5][6]

  • Loss of a Hydrogen Radical (•H): A characteristic fragmentation for aldehydes is the cleavage of the C-H bond of the aldehyde group, which is relatively weak. This results in a stable acylium ion at m/z 164 ([M-1]⁺).[6] This peak is often a strong indicator of an aldehyde.

    • [M-H]⁺: [C₈H₆NO₃]⁺, m/z = 164

  • Loss of Carbon Monoxide (CO): The resulting [M-H]⁺ ion can subsequently lose a neutral molecule of carbon monoxide (CO), a common fragmentation for acylium ions, leading to a fragment at m/z 136.

    • [C₇H₆NO₂]⁺, m/z = 136

Pathway B: Nitro Group-Driven Fragmentation

The nitro group strongly influences the fragmentation pattern.

  • Loss of Nitrogen Dioxide Radical (•NO₂): The C-N bond is susceptible to cleavage, leading to the expulsion of a nitrogen dioxide radical. This results in a significant peak at m/z 119.

    • [M-NO₂]⁺: [C₈H₇O]⁺, m/z = 119

  • Loss of Nitric Oxide (•NO): A rearrangement can occur where an oxygen atom from the nitro group is transferred, followed by the loss of a nitric oxide radical. This "nitro-nitrite" rearrangement results in a fragment at m/z 135.

    • [M-NO]⁺: [C₈H₇O₂]⁺, m/z = 135

Pathway C: Secondary and Combined Fragmentations

The initial, primary fragments undergo further dissociation to produce the smaller ions observed in the spectrum.

  • Fragmentation of the [M-NO₂]⁺ Ion (m/z 119): The ion at m/z 119 corresponds to a methylbenzoyl cation. This ion can lose carbon monoxide (CO) to form a methylphenyl cation.

    • [C₇H₇]⁺, m/z = 91 This ion at m/z 91 is highly characteristic of alkyl-substituted aromatic compounds. It is often the base peak and exists as the very stable, rearranged tropylium ion.

  • Fragmentation of the Phenyl Ring: The tropylium (or phenyl) cation at m/z 91 can further fragment by losing acetylene (C₂H₂), a common pathway for aromatic rings, yielding an ion at m/z 65.

    • [C₅H₅]⁺, m/z = 65

The fragmentation pathways are visualized in the diagram below.

Fragmentation_Pattern cluster_A Pathway A: Aldehyde-Driven cluster_B Pathway B: Nitro-Driven cluster_C Secondary Fragmentation M Molecular Ion (M⁺•) [C₈H₇NO₃]⁺• m/z = 165 M_minus_H [M-H]⁺ [C₈H₆NO₃]⁺ m/z = 164 M->M_minus_H - •H M_minus_NO2 [M-NO₂]⁺ [C₈H₇O]⁺ m/z = 119 M->M_minus_NO2 - •NO₂ M_minus_NO [M-NO]⁺ [C₈H₇O₂]⁺ m/z = 135 M->M_minus_NO - •NO M_minus_H_CO [M-H-CO]⁺ [C₇H₆NO₂]⁺ m/z = 136 M_minus_H->M_minus_H_CO - CO Tropylium Tropylium Ion [C₇H₇]⁺ m/z = 91 M_minus_NO2->Tropylium - CO C5H5 [C₅H₅]⁺ m/z = 65 Tropylium->C5H5 - C₂H₂

Caption: Predicted EI fragmentation pathways for this compound.

Summary of Key Fragment Ions

The following table summarizes the principal ions expected in the EI mass spectrum of this compound. The relative abundance can vary based on instrument conditions but provides a general guide.

m/zProposed Ion FormulaIdentity / OriginPredicted Relative Abundance
165[C₈H₇NO₃]⁺•Molecular Ion (M⁺•)Moderate
164[C₈H₆NO₃]⁺[M-H]⁺Moderate to High
136[C₇H₆NO₂]⁺[M-H-CO]⁺Moderate
135[C₈H₇O₂]⁺[M-NO]⁺Moderate
119[C₈H₇O]⁺[M-NO₂]⁺High
91[C₇H₇]⁺Tropylium IonHigh / Base Peak
65[C₅H₅]⁺[C₇H₇-C₂H₂]⁺Moderate

Actual spectral data can be cross-referenced with the NIST Mass Spectrometry Data Center.[7]

Experimental Protocol: GC-MS Analysis

This protocol outlines a standard procedure for acquiring the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds.[8][9]

1. Sample Preparation

  • Objective: To prepare a dilute solution of the analyte suitable for GC injection.

  • Procedure:

    • Accurately weigh approximately 1-2 mg of this compound solid.

    • Dissolve the solid in 1.0 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) in a clean glass vial.

    • Vortex the solution for 30 seconds to ensure complete dissolution. The target concentration is ~1-2 mg/mL.

    • If necessary, perform a serial dilution to achieve a final concentration in the range of 10-100 µg/mL to avoid detector saturation.

2. Instrumentation and Parameters

  • Objective: To configure the GC-MS system for optimal separation and detection.

  • System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • Procedure:

    • GC Column: Use a non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

    • Injection: Inject 1 µL of the prepared sample into the GC inlet.

      • Inlet Temperature: 250 °C

      • Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 70 °C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • Mass Spectrometer Settings:

      • Ion Source: Electron Ionization (EI)

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Ionization Energy: 70 eV

      • Mass Range: Scan from m/z 40 to 200.

      • Solvent Delay: 3-4 minutes (to prevent the solvent peak from damaging the detector).

3. Data Analysis

  • Objective: To identify the analyte peak and interpret its mass spectrum.

  • Procedure:

    • Examine the total ion chromatogram (TIC) to locate the peak corresponding to this compound.

    • Extract the mass spectrum from the apex of this chromatographic peak.

    • Analyze the spectrum, identifying the molecular ion (m/z 165) and the key fragment ions (m/z 164, 135, 119, 91, 65).

    • Compare the acquired spectrum against a reference library (e.g., NIST/Wiley) for confirmation.

Sources

safety and handling precautions for 4-Methyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 4-Methyl-3-nitrobenzaldehyde

Authored by: Gemini, Senior Application Scientist

This guide provides comprehensive safety and handling protocols for this compound, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Given its chemical properties and hazard profile, adherence to rigorous safety measures is paramount for all researchers, scientists, and drug development professionals. This document synthesizes critical data from authoritative safety sources to establish a framework for safe laboratory conduct.

Core Hazard Profile and Physicochemical Properties

This compound (CAS No. 31680-07-6) is an aromatic aldehyde containing a nitro functional group.[3][4] This structure informs its reactivity and toxicological profile. The primary hazards associated with this compound involve irritation to the skin, eyes, and respiratory system.[2] While comprehensive toxicological data for this specific isomer is limited, information from related nitrobenzaldehydes suggests a potential for skin sensitization and harm if swallowed.[5][6]

It is crucial to handle this compound as a hazardous substance, minimizing exposure through all potential routes—inhalation, ingestion, and dermal contact. The compound is a combustible solid but is not considered a significant fire risk under standard laboratory conditions.[7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₇NO₃[2][4]
Molecular Weight 165.15 g/mol [2][8]
Appearance Off-white to yellow solid[2]
Melting Point 46-49 °C (lit.)[2][9]
Boiling Point 276 °C[2]
Solubility Insoluble in water[1][2]
Sensitivity Air sensitive[1][2]

Table 2: GHS Hazard Classification Summary

Hazard ClassCategoryHazard Statement
Skin Irritation 2H315: Causes skin irritation
Eye Irritation 2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure 3H335: May cause respiratory irritation
Acute toxicity, Oral 4H302: Harmful if swallowed

(Note: This summary is aggregated from data for this compound and closely related isomers.[8][10] Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.)

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by robust PPE, is essential. The causality is clear: engineering controls reduce the ambient concentration of the hazardous material, while PPE protects against direct contact.

Engineering Controls
  • Ventilation: All handling of this compound powder must be conducted in a certified chemical fume hood to keep airborne concentrations low.[11] This is critical to prevent inhalation of dust particles, which can cause respiratory irritation.[10]

  • Safety Stations: A calibrated eyewash station and an emergency safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the hazards identified. Each component is a necessary barrier to prevent chemical exposure.

  • Eye and Face Protection: Chemical safety goggles with side protection are mandatory.[12] If there is a risk of splashing, a face shield should be worn in addition to goggles.[5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) tested according to standards like EN 374 must be worn.[12] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[5] Always wash hands with soap and water after removing gloves and before leaving the laboratory.[7]

  • Body Protection: A flame-retardant laboratory coat is required. For procedures with a higher risk of contamination, additional protective clothing may be necessary to prevent skin exposure.[11]

  • Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient (e.g., cleaning up a large spill), a NIOSH/MSHA-approved N95 respirator or higher is required.[2][11]

Standard Operating Protocol for Handling and Use

This protocol is designed as a self-validating system; each step builds upon the previous one to ensure a safe workflow from acquisition to use.

Step 1: Pre-Handling Preparation

  • Confirm that the chemical fume hood is operational and has a valid certification.

  • Don all required PPE as detailed in Section 2.2.

  • Designate a specific area within the fume hood for handling the compound to contain any potential contamination.

  • Assemble all necessary equipment (spatulas, weigh boats, glassware) within the fume hood.

Step 2: Weighing and Transfer

  • Carefully open the container in the fume hood. Avoid physical damage to containers.[7]

  • Use a dedicated spatula to transfer the solid to a tared weigh boat or directly into the reaction vessel.

  • Minimize dust generation during transfer.[11] Do not use air hoses for cleaning.[7]

  • Once the desired amount is weighed, securely seal the primary container.[1][7]

Step 3: Post-Handling

  • Clean the handling area within the fume hood with an appropriate solvent and wipe.

  • Dispose of any contaminated disposable materials (e.g., weigh boats, wipes) in a designated, sealed hazardous waste container.[5][13]

  • Carefully remove PPE, avoiding self-contamination. Gloves should be removed last.

  • Wash hands thoroughly with soap and water.

Storage, Incompatibility, and Waste Management

Storage

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous reactions.

  • Store in a cool, dry, well-ventilated area in a tightly closed container.[1][11]

  • Keep in a dark place, as some related compounds may be light-sensitive.[2]

  • Given its air-sensitive nature, consider storage under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.[1][2]

  • Store away from incompatible substances, particularly strong oxidizing agents.[1]

Incompatibility

Contact with strong oxidizing agents can lead to vigorous reactions, potentially causing fire or explosion. Ensure that this compound is not stored or mixed with such materials.

Waste Disposal

All waste, including contaminated PPE and unused material, must be disposed of as hazardous chemical waste.

  • Collect waste in a suitable, closed, and clearly labeled container.[5]

  • Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

  • Do not allow the product to enter drains or waterways, as it may be harmful to aquatic life.[5][12]

Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin area with plenty of soap and water.[5][6] If skin irritation or a rash occurs, get medical advice.[5]

  • Inhalation: Move the person to fresh air.[5] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[11]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person.[11] Rinse the mouth with water and seek immediate medical attention.[5]

Accidental Spill Response

The following workflow outlines the procedure for managing a minor laboratory spill. For major spills, evacuate the area and alert emergency services.

Spill_Response_Workflow A Spill Detected B Alert personnel in the immediate area A->B C Ensure proper PPE is worn (N95 respirator, goggles, gloves, lab coat) B->C D Contain the spill (Cover with absorbent material) C->D E Clean the spill area D->E For minor spills F Use dry clean-up procedures. Avoid generating dust. E->F G Collect material using spark-proof tools F->G H Place waste in a sealed, labeled hazardous waste container G->H I Decontaminate the area H->I J Dispose of waste according to institutional protocols I->J K Report the incident J->K

Caption: Workflow for minor laboratory spill response.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Nitrobenzaldehyde. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Nitrobenzaldehyde, 99%. Retrieved from [Link]

  • Haz-Map. (n.d.). 4-Nitrobenzaldehyde. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-Nitrobenzaldehyde. Retrieved from [Link]

  • Georganics. (2026). This compound - High purity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyl-4-nitrobenzaldehyde. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Nitro-4-methylbenzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 4-Methyl-3-nitrobenzaldehyde for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the safety and handling protocols for 4-Methyl-3-nitrobenzaldehyde (CAS No. 31680-07-6), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Designed for researchers, chemists, and drug development professionals, this document moves beyond the standard Material Safety Data Sheet (MSDS) format. It aims to deliver a deeper, mechanistic understanding of the compound's hazards and to establish self-validating safety protocols grounded in scientific principles. By explaining the causality behind each safety recommendation, this guide empowers laboratory personnel to work with confidence and mitigate risk effectively.

Chemical Identity and Physical-Chemical Profile

A foundational understanding of a compound's physical and chemical properties is the first step in a robust risk assessment. These characteristics directly influence its behavior in the laboratory environment, dictating appropriate handling, storage, and emergency response procedures. For instance, the solid nature and defined melting point of this compound indicate that the primary exposure risk during handling will likely be through the inhalation or dermal contact of fine dust particles, rather than volatile vapors.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 31680-07-6 [3]
EC Number 250-760-4 [3]
Molecular Formula C₈H₇NO₃ [3]
Molecular Weight 165.15 g/mol [3][4]
Synonyms 3-Nitro-p-tolualdehyde, 3-Nitro-4-methylbenzaldehyde [3]
Appearance Yellow crystalline solid [5][6]
Melting Point 46-49 °C [2][4]
Flash Point 230 °C (446 °F) [4]
Solubility Insoluble in water [2]

| Storage Temperature | Room Temperature |[4] |

Toxicological Profile and Hazard Analysis

The toxicological profile of this compound is primarily characterized by its irritant properties.[3] The Globally Harmonized System (GHS) provides a clear classification of these hazards, which arise from the chemical reactivity of its functional groups—the aromatic aldehyde and the nitro group. These groups can interact with biological molecules, leading to the observed physiological responses.

Table 2: GHS Hazard Classification

Hazard Class Category Hazard Statement Source(s)
Skin Irritation 2 H315: Causes skin irritation [3]
Eye Irritation 2A H319: Causes serious eye irritation [3]
Specific Target Organ Toxicity (Single Exposure) 3 H335: May cause respiratory irritation [3]

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed* |[7][8] |

*Note: The H302 classification is for the closely related structural analog, 3-Nitrobenzaldehyde, and should be considered a potential hazard for this compound in the absence of specific data.

Mechanistic Insights into Irritation
  • Skin and Eye Irritation (H315, H319): The aldehyde functional group is electrophilic and can react with nucleophilic residues (like cysteine and lysine) in skin proteins. This covalent modification can trigger an inflammatory response, leading to irritation. The nitro group can also contribute to oxidative stress in tissues. Direct contact with the eyes can cause significant irritation due to the sensitivity of the cornea and conjunctiva.[3]

  • Respiratory Irritation (H335): Inhalation of fine dust particles allows the compound to come into contact with the moist mucous membranes of the respiratory tract.[3] Similar to its effects on skin, it can irritate these sensitive tissues, leading to coughing, inflammation, and discomfort. Minimizing dust generation is therefore a critical handling objective.[5]

  • Acute Oral Toxicity (Potential Hazard): The "Harmful if swallowed" classification for related nitrobenzaldehydes suggests that ingestion can lead to systemic toxicity. While the exact mechanism is not fully elucidated, it likely involves metabolic pathways in the liver and gastrointestinal tract.

cluster_workflow Hazard Assessment Workflow A Identify Compound: This compound B Review Physical Properties (Table 1) - Solid, dust potential - Water insoluble A->B C Analyze Toxicological Data (Table 2) - Irritant (Skin, Eye, Resp) - Potential Oral Toxicity B->C D Assess Exposure Routes - Inhalation (dust) - Dermal (contact) - Ingestion (accidental) C->D E Develop Control Strategy - Engineering Controls - Administrative Controls - PPE Selection D->E F Implement Safe Work Protocol E->F

Caption: Hazard Recognition and Risk Assessment Workflow.

Proactive Handling and Engineering Controls

A proactive approach to safety prioritizes the elimination and control of hazards at their source. This is achieved through a combination of robust engineering controls and meticulous handling protocols.

Standard Protocol for Weighing and Handling Solid Compound

This protocol is designed to minimize the generation of airborne dust and prevent dermal contact.

  • Preparation: Before handling, ensure the work area (e.g., fume hood sash, balance draft shield) is clean. Assemble all necessary equipment: spatula, weigh paper/boat, and a sealable container for the weighed compound.

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles as specified in Section 4.

  • Use Engineering Controls: Perform all weighing and handling operations inside a certified chemical fume hood or a ventilated balance enclosure. This is the most critical step for preventing respiratory exposure.[5]

  • Transfer Compound: Open the stock container inside the ventilated enclosure. Use a clean spatula to carefully transfer the desired amount of the solid to the weigh paper. Avoid tapping or dropping the spatula, which can aerosolize the powder.

  • Seal and Clean: Immediately and securely close the stock container. Carefully transfer the weighed compound to its destination vessel.

  • Decontaminate: Wipe the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., 70% ethanol). Dispose of the weigh paper and cleaning materials in a designated solid chemical waste container.

  • Doff PPE: Remove gloves using the proper technique to avoid contaminating your hands and wash hands thoroughly with soap and water.[9]

Storage and Stability

Proper storage is essential for maintaining the chemical's integrity and ensuring safety.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep away from incompatible substances such as strong oxidizing agents and strong bases.

  • Rationale: The "tightly closed" requirement prevents the absorption of atmospheric moisture. The "cool, dry" condition minimizes the potential for thermal or hydrolytic degradation. Proper ventilation protects personnel in the event of an unforeseen container leak.

Personal Protective Equipment (PPE) - A Self-Validating System

PPE is the final barrier between the researcher and the chemical hazard. The selection of PPE should not be arbitrary but based on a direct assessment of the potential exposure routes for the specific task being performed.

Table 3: Recommended PPE for Common Laboratory Tasks

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solid Chemical safety goggles Nitrile gloves Lab coat Not required if using a fume hood/ventilated enclosure
In-Solution Reactions Chemical safety goggles Nitrile gloves Lab coat Not required if using a fume hood

| Large Spill Cleanup (>10g) | Chemical safety goggles and face shield | Heavy-duty nitrile gloves | Chemical-resistant apron over lab coat | NIOSH-approved respirator with particulate filter |

cluster_ppe PPE Selection Logic A Task Assessment: What is the procedure? B Is there a splash hazard? A->B C Is there a dust/aerosol inhalation hazard? A->C D Is there a risk of skin contact? A->D E Wear Safety Goggles B->E No F Wear Face Shield + Goggles B->F Yes G Work in Fume Hood C->G Minor H Wear Respirator C->H Major/No Hood I Wear Nitrile Gloves & Lab Coat D->I Yes J Proceed with Caution E->J F->J G->J H->J I->J

Caption: Decision-making flowchart for selecting appropriate PPE.

Emergency Response Protocols

In the event of an exposure or spill, a rapid and correct response is crucial to minimizing harm. All personnel should be familiar with these procedures and the location of safety equipment before beginning work.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]

  • Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][5]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Accidental Release and Spill Cleanup Workflow

For a small solid spill (<10g):

  • ALERT & SECURE: Immediately alert others in the vicinity. Restrict access to the spill area.

  • ASSESS & EQUIP: Assess the spill size and don the appropriate PPE as outlined in Table 3.

  • CONTAIN & CLEAN:

    • Gently cover the spill with a dry, inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

    • Using non-sparking tools (e.g., plastic dustpan and brush), carefully sweep the material up.[9] Avoid aggressive sweeping that could create dust clouds.[5]

    • Place the swept material and any contaminated cleaning supplies into a clearly labeled, sealable container for hazardous waste disposal.[10]

  • DECONTAMINATE: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • DISPOSE: Dispose of all contaminated materials, including gloves, as hazardous waste according to your institution's guidelines.

cluster_spill Small Spill Response Flowchart A Spill Occurs B Alert Personnel & Secure Area A->B C Don Appropriate PPE (Goggles, Gloves, Coat) B->C D Cover spill with inert absorbent C->D E Carefully sweep up (avoid dust) D->E F Place in labeled hazardous waste container E->F G Decontaminate area with solvent/soap F->G H Dispose of all contaminated materials G->H I Wash hands thoroughly H->I

Caption: Step-by-step workflow for responding to a small solid spill.

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[8][10]

  • Hazards of Combustion: During a fire, irritating and highly toxic gases, including nitrogen oxides (NOx) and carbon monoxide, may be generated.[7]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Conclusion

This compound is a valuable research chemical, and its safe use is paramount. By understanding its chemical nature, recognizing its specific hazards, and implementing the multi-layered safety protocols detailed in this guide, researchers can effectively mitigate risks. The principles of proactive handling—prioritizing engineering controls, selecting PPE based on the task, and being prepared for emergencies—form a self-validating system that ensures a safe and productive laboratory environment.

References

  • Material Safety Data Sheet - 3-Nitrobenzaldehyde, 99% - Cole-Parmer. 5

  • 4-Nitrobenzaldehyde - Apollo Scientific. 9

  • This compound - High purity | EN - Georganics. 3

  • This compound - CHEMICAL POINT. 4

  • This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals. 1

  • This compound | 31680-07-6 - ChemicalBook. 2

  • In-Depth Toxicological Profile of 4-Methylbenzaldehyde - Benchchem. 11

  • Safety Data Sheet: 3-Nitrobenzaldehyde - Carl ROTH. 7

  • 4-Nitrobenzaldehyde - Safety Data Sheet. 10

  • 3-METHOXY-4-NITROBENZALDEHYDE SDS, 80410-57-7 Safety Data Sheets - ECHEMI. 8

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • material safety data sheet sds/msds - CDH Fine Chemical. 12

  • 3-NITROBENZALDEHYDE FOR SYNTHESIS MSDS CAS No - Loba Chemie. 6

Sources

understanding the reactivity of the nitro and aldehyde groups

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of Nitro and Aldehyde Groups for Drug Development Professionals

As Senior Application Scientists, our role extends beyond mere procedural execution; it demands a profound understanding of the underlying principles that govern chemical reactivity. This guide is crafted for fellow researchers, scientists, and drug development professionals to provide a nuanced, field-proven perspective on two of the most versatile and pivotal functional groups in organic synthesis: the nitro group (-NO₂) and the aldehyde group (-CHO). We will dissect their electronic structures, explore their distinct reactive pathways, and, most critically, address the strategic challenges of chemoselectivity when both are present in a complex molecule.

The Electronic Dichotomy: A Foundation of Reactivity

The divergent reactivity of the nitro and aldehyde groups is fundamentally rooted in their electronic architecture. Understanding this foundation is paramount to predicting their behavior and designing rational synthetic strategies.

The Nitro Group: A Potent Electron Sink

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry.[1][2][3] This property arises from a combination of two potent electronic effects:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the attached carbon atom through the sigma bond.

  • Resonance Effect (-M): The nitro group can delocalize electron density from an attached system (like an aromatic ring) onto its oxygen atoms through resonance. This creates a permanent, significant electron deficiency in the molecular scaffold.[2][4]

The structure is best described as a resonance hybrid, with the positive charge on the nitrogen and the negative charge shared between the two oxygen atoms. This results in a high dipole moment, typically between 3.5 and 4.0 D.[5][6]

G cluster_nitro Nitro Group Resonance R-N R-N⁺ O1 O⁻ R-N->O1 O2 O⁻ R-N->O2 R-N3 R-N⁺(O⁻)=O R-N2 R-N2 R-N2->R-N3

Caption: Polarity of the aldehyde functional group.

Comparative Data Summary

The following table summarizes key physical and spectroscopic properties that arise from the electronic differences between these two groups.

PropertyNitroalkane (Nitromethane)Aromatic Nitro (Nitrobenzene)Aliphatic Aldehyde (Acetaldehyde)Aromatic Aldehyde (Benzaldehyde)
Dipole Moment ~3.5 D [5]~4.0 D [6]~2.7 D~3.0 D
IR Stretch (cm⁻¹) ~1550, ~1375 (asymmetric & symmetric NO₂) [5]~1525, ~1350 (asymmetric & symmetric NO₂) [5]~1725 (C=O), ~2720, ~2820 (C-H)~1705 (C=O), ~2745, ~2820 (C-H)
¹H NMR (ppm) ~4.3 (α-H)~8.2 (ortho-H)~9.8 (CHO), ~2.2 (α-H)~10.0 (CHO), ~7.9 (ortho-H)

Modes of Reactivity: Distinct Chemical Pathways

The electronic properties discussed above dictate the characteristic reactions of each group.

Reactivity of the Nitro Group

The nitro group's utility in synthesis is vast, primarily involving its influence on aromatic systems and its susceptibility to reduction. [7]

On an aromatic ring, the nitro group is a powerful deactivator for Electrophilic Aromatic Substitution (EAS) due to its strong electron-withdrawing nature, which reduces the ring's nucleophilicity. [4][8]However, this same property makes it a potent activator for Nucleophilic Aromatic Substitution (SNAr), provided a suitable leaving group is positioned ortho or para to it. [1][9]The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) through resonance, lowering the activation energy for the reaction. [9][10]

G start Ar-X with ortho/para -NO₂ intermediate Meisenheimer Complex|-NO₂ stabilizes negative charge via resonance start->intermediate Attack at C-X nucleophile Nucleophile (Nu⁻) nucleophile->intermediate product Ar-Nu intermediate->product Loss of Leaving Group leaving_group Leaving Group (X⁻) intermediate->leaving_group

Caption: Workflow for SNAr reaction activated by a nitro group.

The most significant transformation of the nitro group is its reduction to a primary amine (-NH₂). [1][11]This reaction is a cornerstone of synthetic chemistry as it fundamentally alters the electronic character of a molecule, converting a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing group. [12][13]A wide array of reagents can accomplish this, and the choice is often dictated by the presence of other sensitive functional groups. [13]

  • Catalytic Hydrogenation: H₂ gas with catalysts like Pd/C, PtO₂, or Raney Nickel is highly effective for both aliphatic and aromatic nitro groups. [14]* Dissolving Metal Reductions: Metals such as Fe, Sn, or Zn in acidic media (e.g., HCl) are classic, robust, and cost-effective methods, particularly for aromatic nitro compounds. [13][14]* Other Reagents: Tin(II) chloride (SnCl₂) offers a milder alternative. [13]

Reactivity of the Aldehyde Group

The aldehyde is defined by the electrophilicity of its carbonyl carbon, making it a prime target for nucleophiles.

This is the quintessential reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate which is subsequently protonated. [15]

G aldehyde Aldehyde (R-CHO) tetrahedral_int Tetrahedral Alkoxide Intermediate aldehyde->tetrahedral_int 1. Nucleophilic Attack nucleophile Nucleophile (Nu⁻) nucleophile->tetrahedral_int product Addition Product (Alcohol) tetrahedral_int->product 2. Protonation proton_source Proton Source (H⁺) proton_source->product

Caption: General mechanism of nucleophilic addition to an aldehyde.

Key examples of nucleophilic addition include:

  • Formation of Alcohols: Using hydride reagents (NaBH₄, LiAlH₄) or organometallic reagents (Grignard, organolithiums).

  • Formation of Cyanohydrins: Using cyanide ion (e.g., from HCN or NaCN).

  • Formation of Imines and Enamines: Using primary and secondary amines, respectively.

  • Formation of Acetals: Using alcohols under acidic conditions, a common protecting group strategy.

Aldehydes are readily oxidized to carboxylic acids, a reaction that distinguishes them from ketones, which are generally inert to oxidation except under harsh conditions. [16][17]This is because aldehydes possess a hydrogen atom directly attached to the carbonyl carbon, which can be easily removed during the oxidation process. [16] Common oxidizing agents include:

  • Tollens' Reagent ([Ag(NH₃)₂]⁺): Forms a characteristic "silver mirror" upon reaction, serving as a classic qualitative test for aldehydes. [16]It is selective for aldehydes, leaving other functional groups like alcohols untouched. [18]* Chromium-based reagents: Such as Jones reagent (CrO₃/H₂SO₄) or PCC (pyridinium chlorochromate), although less selective.

  • Potassium Permanganate (KMnO₄): A strong oxidant.

The oxidation often proceeds through a hydrate intermediate formed by the addition of water to the aldehyde. [19]

The Chemoselectivity Challenge in Drug Synthesis

In the complex landscape of drug development, molecules often bear multiple functional groups. The challenge lies in modifying one group while leaving another intact. The nitro-aldehyde pairing is a classic case study in chemoselectivity.

Selective Reduction Strategies

The goal is often to reduce the nitro group to an amine without affecting the aldehyde, or vice-versa.

  • Reducing the Nitro Group Selectively: This is a common and critical transformation. The key is to choose reagents that are specific for the nitro group. Catalytic hydrogenation (H₂/Pd/C) can be effective, but care must be taken as it can also reduce aldehydes. [14]A more reliable and widely used method is the use of metals in acid, such as Fe/NH₄Cl or SnCl₂ . [13]These conditions are highly effective at reducing aromatic nitro groups while leaving the aldehyde untouched.

  • Reducing the Aldehyde Selectively: This requires a reagent that targets the carbonyl but not the robust nitro group. Sodium borohydride (NaBH₄) is the ideal choice. It is a mild hydride donor that readily reduces aldehydes and ketones but is not powerful enough to reduce nitro groups. In contrast, the more reactive lithium aluminum hydride (LiAlH₄) would reduce both functional groups. [14]

Selective Oxidation of the Aldehyde

To oxidize the aldehyde to a carboxylic acid in the presence of a nitro group, a mild and selective oxidant is required. The nitro group is stable to most oxidizing conditions that affect aldehydes. Tollens' reagent is an excellent choice for this transformation due to its high selectivity for aldehydes. [16][18]

Applications and Significance in Drug Development

Both functional groups are prevalent in pharmaceuticals, where their reactivity is harnessed for synthesis and, in some cases, for their biological mechanism of action. [20][21][22]

  • Nitro Compounds: Many nitroaromatic compounds exhibit antimicrobial and antiparasitic activity (e.g., metronidazole). [21]Their biological activity often relies on the in-vivo reduction of the nitro group to generate reactive radical species that are toxic to anaerobic organisms. [21]However, the potential for mutagenicity due to this mechanism means that nitro groups in drug candidates are often viewed with caution and require careful toxicological evaluation. [21]

  • Aldehydes: While less common in final drug structures due to their high reactivity and potential to react with biological nucleophiles like proteins, aldehydes are indispensable synthetic intermediates. [23][24]Their ability to undergo C-C bond-forming reactions and be easily converted to other functional groups (alcohols, carboxylic acids, amines via reductive amination) makes them a versatile linchpin in the synthesis of complex APIs. The reductive amination of aldehydes with nitro compounds, in particular, is an efficient method for synthesizing secondary amines. [25]

Key Experimental Protocols

The following protocols provide standardized, self-validating methodologies for key transformations discussed in this guide.

Protocol: Selective Reduction of a Nitro Group with Tin(II) Chloride

Objective: To selectively reduce 4-nitrobenzaldehyde to 4-aminobenzaldehyde.

  • Materials: 4-nitrobenzaldehyde, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated HCl, Ethanol, Sodium hydroxide (NaOH), Ethyl acetate, Distilled water, Magnetic stirrer, Round-bottom flask, Reflux condenser.

  • Procedure:

    • In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1.0 eq) in ethanol.

    • Add Tin(II) chloride dihydrate (3.0 eq) to the solution.

    • Cool the flask in an ice bath and slowly add concentrated HCl (4.0 eq) with stirring.

    • Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and carefully neutralize by adding a saturated NaOH solution until the pH is basic (~8-9). A precipitate of tin salts will form.

    • Extract the aqueous slurry with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

  • Validation: The product, 4-aminobenzaldehyde, will show a significant shift in its ¹H NMR spectrum compared to the starting material (disappearance of nitro-proximal aromatic protons at ~8.2 ppm and appearance of amine protons and upfield-shifted aromatic protons). IR spectroscopy will show N-H stretches (~3300-3400 cm⁻¹) and the disappearance of the NO₂ stretches.

Protocol: Oxidation of an Aldehyde with Tollens' Reagent (The Silver Mirror Test)

Objective: To oxidize an aldehyde (e.g., benzaldehyde) to its corresponding carboxylic acid and validate its presence.

  • Materials: Silver nitrate (AgNO₃), 10% Sodium hydroxide (NaOH), Concentrated ammonia solution (NH₄OH), Aldehyde sample, Glucose (as a positive control), Acetone (as a negative control), Test tubes.

  • Procedure:

    • Prepare Tollens' Reagent (MUST be prepared fresh): In a clean test tube, add 2 mL of 5% AgNO₃ solution. Add 1-2 drops of 10% NaOH solution. A brown precipitate of Ag₂O will form.

    • Add concentrated ammonia solution dropwise, with shaking, until the brown precipitate just dissolves. This is Tollens' reagent. Avoid adding excess ammonia.

    • Perform the Test: Add a few drops of the aldehyde sample to the freshly prepared Tollens' reagent.

    • Gently warm the test tube in a warm water bath for a few minutes.

  • Validation: A positive test is the formation of a silver mirror on the inner surface of the test tube, indicating the aldehyde has been oxidized and Ag⁺ has been reduced to Ag(s). [16]The positive control (glucose) should form a mirror, while the negative control (acetone) should not.

Conclusion

The nitro and aldehyde groups, while both electron-withdrawing, exhibit profoundly different reactivities that are a direct consequence of their electronic structures. The nitro group's reactivity is dominated by its ability to activate aromatic rings for SNAr and its facile reduction to the synthetically transformative amino group. The aldehyde is characterized by the electrophilic carbonyl carbon, making it a hub for nucleophilic addition and oxidation reactions. For the drug development professional, mastering the principles of chemoselectivity—knowing when to use Fe/HCl versus NaBH₄—is not just an academic exercise, but a critical skill for the rational design and efficient synthesis of complex, life-saving molecules.

References

  • Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]

  • Belekar, M. A., & Bembre, M. J. (2020). A Walk through Recent Nitro Chemistry Advances. PMC, NIH. Retrieved from [Link]

  • Hansraj College. (n.d.). Nitro compounds are an important class of organic compounds. Retrieved from [Link]

  • BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Fiveable. (n.d.). Nitro Group Definition. Retrieved from [Link]

  • Feuer, H. (Ed.). (1982). THE NITRO GROUP IN ORGANIC SYNTHESIS. SciSpace. Retrieved from [Link]

  • CSBSJU. (n.d.). Aromatic Side Chain Reduction: Nitro. Retrieved from [Link]

  • EMBIBE. (2025). Nitro Compounds: Types, Synthesis, Properties and Uses. Retrieved from [Link]

  • Dr. KP. (2017, May 2). Directing Effect of the Nitro Group in EAS. YouTube. Retrieved from [Link]

  • PMC, NIH. (n.d.). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. Retrieved from [Link]

  • Pearson. (n.d.). Nucleophilic Aromatic Substitution Exam Prep. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Khan Academy. (n.d.). Reactivity of aldehydes and ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • Unknown. (2020, March 29). NITRO COMPOUNDS. Retrieved from [Link]

  • Britannica. (2026, January 29). Aldehyde - Organic, Reactivity, Carboxylic Acids. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC, NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective reduction of aldehydes in the presence of a nitro group with TUDO. Retrieved from [Link]

  • Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]

  • BrainKart. (2018, February 18). Aldehydes and ketones: Electronic and steric effects. Retrieved from [Link]

  • PMC, NIH. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Retrieved from [Link]

  • OpenStax. (2023, September 20). 19.3 Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. PMC, NIH. Retrieved from [Link]

  • Khan Academy. (n.d.). Oxidation of aldehydes using Tollens' reagent. Retrieved from [Link]

Sources

Electronic Architecture & Synthetic Utility of 4-Methyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-3-nitrobenzaldehyde (CAS: 31680-07-6) represents a classic "push-pull" aromatic system where the interplay between electron-withdrawing and electron-donating substituents dictates its synthetic utility. For researchers in drug discovery—specifically those targeting kinase inhibitors or antimicrobial scaffolds—this molecule is not merely a reagent but a tunable platform.

The presence of the nitro group at the meta position relative to the aldehyde (but ortho to the methyl group) creates a unique electronic environment. It significantly enhances the electrophilicity of the carbonyl carbon, facilitating rapid condensation reactions (e.g., Knoevenagel, Henry), while simultaneously acidifying the benzylic methyl protons. This guide dissects these electronic effects to optimize synthetic protocols and minimize side reactions.

Electronic Architecture: The Hammett Vector Analysis

To predict reactivity, we must move beyond simple resonance structures and quantify the electronic bias using Hammett substituent constants (


).
The Substituent Matrix

The molecule is a trisubstituted benzene. We analyze the effects relative to the reactive center (the aldehyde carbonyl at C1).

SubstituentPositionElectronic EffectHammett Constant (

)
Impact on C1 (Carbonyl)
Nitro (-NO₂) meta (C3)Strong Withdrawal (-I, -R)

Activation: Increases

on carbonyl C.
Methyl (-CH₃) para (C4)Weak Donation (+I, Hyperconj.)

Deactivation: Slight reduction of

.
Net Effect --Strong Deactivation of Ring

High Electrophilicity
The Ortho-Effect (Steric vs. Electronic)

A critical, often overlooked feature is the ortho-interaction between the Nitro (C3) and Methyl (C4) groups.

  • Steric Inhibition of Resonance: The steric bulk of the methyl group forces the nitro group slightly out of planarity with the benzene ring. This reduces the resonance withdrawal (-R) of the nitro group but leaves its inductive withdrawal (-I) largely intact.

  • Benzylic Activation: The strong inductive pull of the ortho-nitro group significantly increases the acidity of the methyl protons (

    
     drops from ~41 in toluene to ~20-25 range). This is a "silent" risk factor in base-catalyzed reactions, leading to potential self-condensation or oxidation side products.
    
Visualization: Electronic Density Vectors

The following diagram maps the electron density flow, highlighting the "Hotspot" for nucleophilic attack.

ElectronicMap Fig 1. Electronic Density Flow in this compound Benzene Benzene Core (Electron Deficient) NO2 3-Nitro Group (Strong Pull -I/-R) Benzene->NO2 -I / -R (Major) CHO 1-Aldehyde (Electrophilic Center) Benzene->CHO Resonance NO2->CHO Inductive Activation (Increases Carbonyl Electrophilicity) CH3 4-Methyl Group (Weak Push +I) CH3->Benzene +I / Hyperconj. Nu Nucleophile (Target) Nu->CHO Fast Attack

Caption: The NO2 group (red) drains density from the ring, supercharging the aldehyde (yellow) for nucleophilic attack (green).

Reactivity Profiling & Synthetic Utility

The electronic profile dictates that Nucleophilic Addition is the dominant reaction pathway. The 3-nitro group accelerates these reactions by stabilizing the developing negative charge in the transition state.

Primary Application: Knoevenagel Condensation

In drug development, this molecule is frequently condensed with active methylene compounds (e.g., malononitrile, thiazolidinediones) to form styryl-based inhibitors.

  • Why it works: The aldehyde carbon is highly electron-deficient.

  • The Risk: The ortho-methyl group is slightly acidic. Strong, non-nucleophilic bases (e.g., LDA, NaH) should be avoided to prevent deprotonation of the methyl group. Weak organic bases (Piperidine, Pyridine) are preferred.

Experimental Protocol: Knoevenagel Condensation

Objective: Synthesis of 2-(4-methyl-3-nitrobenzylidene)malononitrile. Rationale: This protocol uses a catalytic amount of piperidine/acetic acid to buffer the pH, ensuring the aldehyde reacts while the methyl group remains inert.

Workflow Diagram

Knoevenagel Fig 2. Knoevenagel Condensation Workflow Start Reagents: This compound (1.0 eq) Malononitrile (1.1 eq) Ethanol (Solvent) Catalyst Catalyst Addition: Piperidine (5 mol%) Acetic Acid (5 mol%) Start->Catalyst Reflux Reaction: Reflux 80°C 2-4 Hours Catalyst->Reflux Monitor TLC Check: (Hexane:EtOAc 7:3) Disappearance of Aldehyde Reflux->Monitor Monitor->Reflux Incomplete Workup Workup: Cool to 0°C Filter Precipitate Monitor->Workup Complete Product Final Product: Recrystallize (EtOH) Yellow Needles Workup->Product

Caption: Step-by-step workflow for the condensation of this compound with malononitrile.

Detailed Methodology
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.65 g, 10 mmol) and Malononitrile (0.73 g, 11 mmol) in absolute Ethanol (20 mL).

  • Catalysis: Add Piperidine (50 µL) followed by Glacial Acetic Acid (50 µL). Note: The acid suppresses the formation of side products derived from the methyl group.

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C for 3 hours. The solution will typically darken from pale yellow to orange/amber.

  • Validation (TLC): Spot the reaction mixture against the starting aldehyde on silica gel TLC plates (Eluent: 30% Ethyl Acetate in Hexanes). The aldehyde (

    
    ) should be consumed; the product will appear as a lower 
    
    
    
    spot (due to the polar nitrile groups).
  • Isolation: Cool the reaction mixture to room temperature, then place in an ice bath (0-4°C) for 30 minutes. The product will precipitate as a solid.

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol if purity is <98%.

Self-Validating Check:

  • Melting Point: The starting material melts at 46-49°C .[1][2][3] The condensation product will have a significantly higher melting point (>100°C). If the solid melts near 48°C, the reaction failed.

Spectroscopic Signatures (NMR Profiling)

Correct interpretation of the NMR spectrum is vital to confirm the structure and assess the electronic state. The values below are specific to this compound in


.
Proton (

)
PositionChemical Shift (

ppm)
Multiplicity (

Hz)
Structural Insight
CHO C110.05 Singlet (s)Highly deshielded by ring current + NO₂/CHO electron withdrawal.
Ar-H (C2) C28.45 Singlet (d,

)
Diagnostic Peak. Most downfield aromatic proton. Located between two EWGs (NO₂ and CHO).[2]
Ar-H (C6) C68.05 Doublet (dd,

)
Ortho to CHO, Meta to NO₂. Deshielded by CHO anisotropy.
Ar-H (C5) C57.55 Doublet (d,

)
Ortho to Methyl. Least deshielded aromatic proton.
Ar-CH₃ C42.68 Singlet (s)Deshielded compared to Toluene (

) due to the ortho-NO₂ group.

Interpretation Note: The coupling constant between H5 and H6 is typical for ortho coupling (~8.0 Hz). The H2 proton often appears as a singlet but is actually a doublet of doublets (meta-coupling) under high-field (600 MHz) resolution.

References

  • Electronic Effects & Hammett Constants

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

  • Synthesis & Properties

    • National Center for Biotechnology Information. (2025).[4] PubChem Compound Summary for CID 11194528, 3-Methyl-4-nitrobenzaldehyde.[4] (Note: Isomer comparison used for structural validation).

    • Sigma-Aldrich.[3] Product Specification: this compound.[1][2][3][5][6]

  • Knoevenagel Condensation Protocols

    • BenchChem. Application Notes and Protocols for Knoevenagel Condensation with Nitrobenzaldehydes.

    • Organic Chemistry Portal. Knoevenagel Condensation Mechanisms and Recent Literature.

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Methodological & Application

Application Note: A Validated Protocol for the Regioselective Synthesis of 4-Methyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Methyl-3-nitrobenzaldehyde

This compound is a pivotal intermediate in the synthesis of various high-value organic compounds, including pharmaceuticals and specialized dyes.[1] Its bifunctional nature, featuring both an aldehyde and a nitro group on a substituted toluene backbone, allows for a diverse range of subsequent chemical transformations. The regioselective introduction of a nitro group onto the p-tolualdehyde scaffold is a classic example of electrophilic aromatic substitution, where the interplay of directing group effects dictates the final product structure.

This document provides a comprehensive, field-tested protocol for the nitration of p-tolualdehyde. It is designed for researchers and process chemists, offering not just a step-by-step guide but also in-depth mechanistic explanations and critical safety protocols to ensure a successful and safe synthesis.

Reaction Scheme and Mechanistic Rationale

The synthesis proceeds via the electrophilic aromatic substitution (EAS) pathway. The core of this reaction is the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring of p-tolualdehyde.

Reaction Scheme:

Generation of the Electrophile: The Nitronium Ion

The reaction between concentrated nitric acid and concentrated sulfuric acid generates the highly electrophilic nitronium ion.[2] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form NO₂⁺.[3]

Mechanism: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

This equilibrium is driven forward by sulfuric acid's role as a dehydrating agent, sequestering the water molecule formed and maximizing the concentration of the nitronium ion.[3]

The Causality of Regioselectivity: A Tale of Two Directing Groups

The substitution pattern on the p-tolualdehyde ring is governed by the electronic effects of the two existing substituents: the methyl group (-CH₃) and the aldehyde group (-CHO).

  • Methyl Group (-CH₃): This is an activating group that donates electron density to the ring via hyperconjugation, directing incoming electrophiles to the ortho and para positions (positions 2, 4, and 6).[3][4]

  • Aldehyde Group (-CHO): This is a strongly deactivating group that withdraws electron density from the ring through resonance, directing incoming electrophiles to the meta position (positions 3 and 5).[5]

In p-tolualdehyde, these effects are in concert for the desired product. The target position (position 3) is ortho to the activating methyl group and, crucially, meta to the deactivating aldehyde group. The strong deactivating and meta-directing nature of the aldehyde group is the dominant influence, making the positions meta to it the most favorable sites for electrophilic attack.[5] This synergy results in a high yield of the desired this compound isomer.

Detailed Experimental Protocol

This protocol is a self-validating system, where careful control over temperature and addition rates is paramount for achieving high purity and yield.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
p-Tolualdehyde (C₈H₈O)≥97%Sigma-AldrichEnsure it is free of carboxylic acid impurities.
Sulfuric Acid (H₂SO₄)98%, ACS ReagentFisher ScientificHandle with extreme care.
Nitric Acid (HNO₃)70% (conc.), ACS ReagentVWRPotent oxidizer.
Deionized Water--For work-up.
Sodium Bicarbonate (NaHCO₃)Saturated Solution-For neutralization.
Ethanol (C₂H₅OH)95% or Absolute-For recrystallization.
Diethyl Ether (optional)Reagent Grade-For extraction if needed.[6]
Sodium Sulfate (Na₂SO₄)Anhydrous-For drying organic layers.

Equipment: Three-neck round-bottom flask (250 mL), dropping funnel, internal thermometer, magnetic stirrer with stir bar, ice-salt bath, Büchner funnel, vacuum flask, and standard laboratory glassware.

Step-by-Step Synthesis Procedure

Step 1: Preparation of the Nitrating Mixture

  • In a 250 mL three-neck flask equipped with a magnetic stir bar and an internal thermometer, add 25 mL of concentrated sulfuric acid (H₂SO₄).

  • Place the flask in an ice-salt bath and begin stirring. Cool the acid to below 0 °C.

  • Causality: Pre-cooling the sulfuric acid is critical to dissipate the heat generated during the exothermic mixing with nitric acid, preventing the formation of hazardous nitrogen oxides (NOx) and maintaining the stability of the nitrating mixture.[7]

  • Slowly, add 11 mL of concentrated nitric acid (HNO₃) dropwise via a dropping funnel to the cold, stirring sulfuric acid. Maintain the internal temperature below 5 °C throughout the addition.[7]

  • Once the addition is complete, allow the mixture to stir for an additional 10 minutes in the ice bath.

Step 2: Nitration of p-Tolualdehyde

  • Dissolve 10.0 g (83.2 mmol) of p-tolualdehyde in 15 mL of concentrated sulfuric acid in a separate beaker, with gentle cooling.

  • Slowly add this p-tolualdehyde solution dropwise to the cold nitrating mixture prepared in Step 1.

  • Critical Control Point: The rate of addition must be carefully controlled to maintain the internal reaction temperature between 0 °C and 5 °C. A rapid temperature increase can lead to over-nitration (dinitration) and reduced yield.[3] The reaction is highly exothermic.

  • After the addition is complete, allow the reaction to stir in the ice bath for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 60 minutes.

Step 3: Reaction Quenching and Product Isolation

  • Prepare a large beaker containing approximately 200 g of crushed ice and 100 mL of cold deionized water.

  • Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring. A pale-yellow solid should precipitate.

  • Causality: Quenching on ice serves two purposes: it safely halts the reaction by diluting the acid and rapidly cools the mixture, and it decreases the solubility of the organic product, causing it to precipitate out of the aqueous acid solution.[6]

  • Allow the slurry to stir until all the ice has melted.

  • Isolate the crude solid product by vacuum filtration using a Büchner funnel.

Step 4: Work-up and Neutralization

  • Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is approximately neutral (check with pH paper).

  • Next, wash the cake with two 20 mL portions of cold, saturated sodium bicarbonate (NaHCO₃) solution. Effervescence will occur as residual acid is neutralized.

  • Trustworthiness: This neutralization step is essential to remove trapped mineral acids, which can degrade the product upon storage and interfere with subsequent purification.

  • Finally, wash the product again with cold deionized water to remove any remaining bicarbonate salts.

  • Press the solid as dry as possible on the filter paper.

Step 5: Purification by Recrystallization

  • Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot 95% ethanol.

  • Once fully dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified, crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol and allow them to air dry or dry in a vacuum desiccator.

Data Summary and Expected Results

ParameterValue
Mass of p-Tolualdehyde10.0 g
Moles of p-Tolualdehyde83.2 mmol
Volume of conc. H₂SO₄40 mL (total)
Volume of conc. HNO₃11 mL
Reaction Temperature0-5 °C
Theoretical Yield13.7 g
Expected Actual Yield10-12 g (73-88%)
AppearancePale-yellow crystalline solid
Melting Point (mp)46-49 °C (literature)

Experimental Workflow Diagram

Synthesis_Workflow prep prep react react workup workup purify purify final final A Prepare Nitrating Mixture (HNO₃ + H₂SO₄) B Cool Mixture to < 0°C A->B Exothermic Control C Perform Nitration (Add p-tolualdehyde solution) B->C D Maintain Temp < 5°C C->D Constant Monitoring E Quench Reaction on Ice-Water C->E After 1.5h total reaction time F Isolate Crude Product (Vacuum Filtration) E->F G Wash & Neutralize (H₂O, NaHCO₃) F->G Remove Acids H Purify by Recrystallization (Hot Ethanol) G->H I Dry and Characterize (Yield, mp, Spectroscopy) H->I Isolate Pure Crystals

Caption: Workflow for the synthesis of this compound.

Critical Safety and Hazard Management

Nitration reactions are potentially hazardous and must be treated with the utmost respect. A thorough risk assessment is mandatory before beginning this procedure.

  • Corrosive Reagents: Concentrated sulfuric acid and nitric acid are extremely corrosive and can cause severe chemical burns upon contact.[8] They are also strong oxidizing agents.[9]

  • Personal Protective Equipment (PPE): Chemical safety goggles, a face shield, acid-resistant gloves (butyl rubber or Viton recommended), and a chemical-resistant lab coat are required at all times.[9]

  • Ventilation: This entire procedure must be conducted in a certified chemical fume hood to prevent inhalation of corrosive and toxic fumes.[10] Nitration reactions can produce toxic nitrogen dioxide (NO₂) gas, which is identifiable by its reddish-brown color.[11]

  • Exothermic Reaction: The reaction is highly exothermic. Strict adherence to the specified temperatures and slow addition rates is critical to prevent a runaway reaction, which could lead to boiling, splashing of acids, and rapid gas evolution.[10] Using a continuous flow reactor can be a safer alternative for scaling up this type of reaction by minimizing reaction volume and improving heat transfer.[12]

  • Emergency Preparedness: Ensure immediate access to an emergency eyewash station, a safety shower, and a spill kit containing a neutralizer for acids (e.g., sodium bicarbonate).[10]

First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

Conclusion

This application note provides a robust and reliable protocol for the synthesis of this compound from p-tolualdehyde. By understanding the underlying reaction mechanism, particularly the directing effects of the substituents, and by adhering strictly to the detailed procedural steps and safety guidelines, researchers can consistently achieve high yields of the desired product. The self-validating nature of the protocol, with its emphasis on temperature control and proper work-up, ensures the synthesis is both safe and reproducible.

References

  • PrepChem (2023). Synthesis of p-tolualdehyde. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Available at: [Link]

  • Google Patents (1989). EP0305812A2 - Process for the purification of nitrobenzaldehyde.
  • University of Toronto Scarborough (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). Available at: [Link]

  • Organic Syntheses (n.d.). p-TOLUALDEHYDE. Available at: [Link]

  • Georganics (n.d.). This compound. Available at: [Link]

  • Scribd (n.d.). Preparation of P and M Nitrobenzaldehyde From Toluene. Available at: [Link]

  • VelocityEHS (2015). Nitric Acid Safety Tips & Health Hazards. Available at: [Link]

  • Master Organic Chemistry (2017). Electrophilic Aromatic Substitution Mechanism. Available at: [Link]

  • OC-Praktikum (2005). Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. Available at: [Link]

  • YouTube (2024). Nitration reaction safety. Available at: [Link]

  • Unacademy (n.d.). Notes on Environmental Concerns of Nitration. Available at: [Link]

  • AIChE (n.d.). (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid. Available at: [Link]

  • Master Organic Chemistry (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

  • Wikipedia (n.d.). Electrophilic aromatic substitution. Available at: [Link]

  • YouTube (2018). Electrophilic Aromatic Substitution Reactions Made Easy!. Available at: [Link]

  • Organic Syntheses (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. Available at: [Link]

  • ACS Publications (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Available at: [Link]

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Application Note: A Detailed Experimental Protocol for the Regioselective Nitration of 4-Methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of 4-methyl-3-nitrobenzaldehyde, a valuable intermediate in the production of pharmaceuticals, agrochemicals, and dyestuffs.[1] The protocol details the electrophilic aromatic substitution reaction of 4-methylbenzaldehyde using a nitrating mixture of concentrated sulfuric and nitric acids. A thorough explanation of the reaction mechanism, including the directing effects of the substituent groups, is presented to elucidate the high regioselectivity of the synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step experimental procedure, safety protocols, and methods for product characterization.

Introduction

The nitration of aromatic compounds is a fundamental and widely utilized reaction in organic synthesis. This compound is a key building block in the synthesis of various organic molecules.[1] The presence of both a methyl and a formyl group on the aromatic ring of the starting material, 4-methylbenzaldehyde, presents an interesting case of regioselectivity in electrophilic aromatic substitution. This application note provides a robust and reproducible protocol for the selective synthesis of this compound, a critical intermediate for various industrial applications.

Reaction Mechanism and Regioselectivity

The nitration of 4-methylbenzaldehyde is an electrophilic aromatic substitution reaction. The electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid, where sulfuric acid acts as a catalyst.

Generation of the Nitronium Ion:

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The regioselectivity of the substitution on the 4-methylbenzaldehyde ring is dictated by the electronic effects of the two existing substituents: the methyl group (-CH₃) and the formyl group (-CHO).

  • Methyl Group (-CH₃): This is an electron-donating group (EDG) through a positive inductive effect (+I). EDGs activate the aromatic ring towards electrophilic attack and are ortho, para-directors.[2]

  • Formyl Group (-CHO): This is an electron-withdrawing group (EWG) due to both a negative inductive effect (-I) and a negative resonance effect (-M). EWGs deactivate the aromatic ring and are meta-directors.

In 4-methylbenzaldehyde, the positions ortho to the activating methyl group (C3 and C5) are also meta to the deactivating formyl group. This alignment of directing effects strongly favors the substitution of the nitronium ion at the C3 position, leading to the formation of this compound as the major product.

G cluster_0 Generation of Electrophile cluster_1 Electrophilic Aromatic Substitution HNO3 Nitric Acid NO2+ Nitronium Ion HNO3->NO2+ + H₂SO₄ H2SO4 Sulfuric Acid H3O+ H₃O⁺ NO2+->H3O+ HSO4- HSO₄⁻ NO2+->HSO4- 4-Methylbenzaldehyde 4-Methylbenzaldehyde CHO CH₃ Intermediate Sigma Complex Intermediate 4-Methylbenzaldehyde->Intermediate + NO₂⁺ Product This compound CHO CH₃ NO₂ Intermediate->Product - H⁺

Caption: Reaction mechanism for the nitration of 4-methylbenzaldehyde.

Experimental Protocol

This protocol is adapted from established procedures for the nitration of benzaldehyde and has been optimized for 4-methylbenzaldehyde.[3][4]

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Methylbenzaldehyde (p-tolualdehyde)≥98%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%Fisher Scientific
Concentrated Nitric Acid (HNO₃)ACS Reagent, 68-70%Fisher Scientific
Crushed IceN/AN/A
Sodium Bicarbonate (NaHCO₃)ACS ReagentSigma-Aldrich
TolueneACS ReagentFisher Scientific
Petroleum Ether (60-80 °C)ACS ReagentFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentSigma-Aldrich
Physicochemical Data
CompoundMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
4-Methylbenzaldehyde120.15-62041.019
This compound165.1546-492761.278
Step-by-Step Procedure

G start Start prep_nitrating_mix Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Cool to 0-5 °C start->prep_nitrating_mix add_aldehyde Slowly Add 4-Methylbenzaldehyde Maintain Temperature < 10 °C prep_nitrating_mix->add_aldehyde react Stir at Room Temperature (1-2 hours) add_aldehyde->react quench Pour onto Crushed Ice react->quench filter_crude Vacuum Filter Crude Product Wash with Cold Water quench->filter_crude neutralize Dissolve in Toluene Wash with NaHCO₃ Solution filter_crude->neutralize wash_dry Wash with Water Dry with Na₂SO₄ neutralize->wash_dry evaporate Evaporate Toluene wash_dry->evaporate recrystallize Recrystallize from Toluene/Petroleum Ether evaporate->recrystallize isolate_product Isolate Pure Product (this compound) recrystallize->isolate_product

Caption: Experimental workflow for the synthesis of this compound.

  • Preparation of the Nitrating Mixture: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 50 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C. Slowly, and with constant stirring, add 25 mL of concentrated nitric acid through the dropping funnel. Ensure the temperature of the mixture is maintained below 10 °C throughout the addition.

  • Reaction: To the cooled nitrating mixture, add 12.0 g (0.1 mol) of 4-methylbenzaldehyde dropwise via the dropping funnel over a period of approximately 30-45 minutes. The rate of addition should be controlled to maintain the internal temperature of the reaction mixture between 5-10 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up and Isolation: Pour the reaction mixture slowly and with stirring into a 1 L beaker containing 500 g of crushed ice. A pale-yellow precipitate of the crude product will form. Allow the ice to melt completely, then collect the solid by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with several portions of cold deionized water until the washings are neutral to litmus paper.

  • Purification: Transfer the crude product to a beaker and dissolve it in a minimal amount of hot toluene. If necessary, filter the hot solution to remove any insoluble impurities. To the hot filtrate, slowly add petroleum ether (60-80 °C) until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and air dry. A recrystallization from a toluene/petroleum ether mixture is an effective method for purification.[3][5]

Characterization of this compound

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

TechniqueExpected Results
Melting Point 46-49 °C (literature value)[6]
TLC A single spot with an Rf value distinct from the starting material. (Eluent system: e.g., 4:1 Hexane:Ethyl Acetate)
IR (KBr, cm⁻¹) ~3100 (Ar C-H), ~2840 (Aldehyde C-H), ~1700 (C=O), ~1580 (Ar C=C), ~1540 (asymmetric N=O), ~1350 (symmetric N=O)
¹H NMR (CDCl₃, δ) ~10.1 (s, 1H, CHO), ~8.2 (d, 1H, Ar-H), ~8.0 (dd, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~2.7 (s, 3H, CH₃)
¹³C NMR (CDCl₃, δ) ~190 (CHO), ~150 (C-NO₂), ~140 (C-CH₃), ~135, ~132, ~128, ~125 (Ar-C), ~20 (CH₃)

Safety Precautions

This experiment must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, must be worn at all times.

  • 4-Methylbenzaldehyde: Harmful if swallowed and causes skin and eye irritation.[7][8] Avoid inhalation of vapors.[7]

  • Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.[9][10][11] It is highly corrosive and reacts exothermically with water. Handle with extreme care.

  • Concentrated Nitric Acid: A strong oxidizing agent that can cause severe skin burns and eye damage.[2][12][13][14] It is toxic if inhaled and can cause respiratory tract corrosion.[2][15]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[14] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][13]

Waste Disposal: All acidic aqueous waste should be neutralized with sodium bicarbonate before disposal according to institutional guidelines. Organic waste should be collected in a designated halogen-free solvent waste container.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. The high regioselectivity of the reaction is a direct consequence of the directing effects of the methyl and formyl substituents on the aromatic ring. Adherence to the detailed experimental procedure and safety precautions is essential for the successful and safe execution of this synthesis. The provided characterization data will aid in the verification of the final product's identity and purity, making this protocol a valuable resource for researchers in organic and medicinal chemistry.

References

  • Synthesis of m-nitrobenzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis method of m-nitrobenzaldehyde. (2016). Google Patents.
  • p-NITROBENZALDEHYDE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Production process of m-nitrobenzaldehyde. (2013). Google Patents.
  • Studies on the Synthesis of 3-Nitrobenzaldehyde. (1998). Indian Journal of Pharmaceutical Sciences, 60(4), 198-201. Retrieved from [Link]

  • Process for the purification of nitrobenzaldehyde. (1989). Google Patents.
  • Carl ROTH. (n.d.). Safety Data Sheet: Nitric acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sulphuric acid. Retrieved from [Link]

  • Nitration of benzaldehyde to 3-nitrobenzaldehyde. (2006). NOP. Retrieved from [Link]

  • SEASTAR CHEMICALS. (2022). SAFETY DATA SHEET (SDS) Nitric Acid, 65-70% w/w. Retrieved from [Link]

  • Deepak Fertilisers And Petrochemicals Corporation Ltd. (n.d.). MSDS - CONCENTRATED NITRIC ACID. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet: Sulphuric Acid. Retrieved from [Link]

  • SEASTAR CHEMICALS. (2022). SAFETY DATA SHEET (SDS) Sulphuric Acid, 93-99% w/w. Retrieved from [Link]

  • CLEAPSS. (n.d.). Student safety sheets 21 Nitric(V) acid. Retrieved from [Link]

  • This compound. (2010). PMC. Retrieved from [Link]

  • The Nitro-Chloro Substitution on Two Quinolinone-Chalcones: From Molecular Modeling to Antioxidant Potential. (2026). ACS Publications. Retrieved from [Link]

Sources

Application Note: Optimized Laboratory Preparation of 3-Nitro-4-Methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a high-fidelity protocol for the synthesis of 3-nitro-4-methylbenzaldehyde (CAS: 31680-07-6), a critical intermediate in the development of tyrosine kinase inhibitors and novel antimicrobial agents.

While direct nitration of benzaldehydes is often plagued by over-oxidation to benzoic acids, this protocol utilizes a controlled nitrate salt method (KNO₃/H₂SO₄) . This approach offers superior thermal control compared to fuming nitric acid, minimizing the oxidation of the aldehyde moiety while maximizing regioselectivity toward the 3-position due to the synergistic directing effects of the para-methyl and aldehyde groups.

Key Performance Indicators (KPIs):

  • Target Yield: 75–85%

  • Purity: >98% (by HPLC/NMR)

  • Primary Impurity: 3-nitro-4-methylbenzoic acid (<2% after bicarbonate wash)

Retrosynthetic & Mechanistic Analysis

The synthesis relies on Electrophilic Aromatic Substitution (EAS). The regiochemistry is dictated by the reinforcing directing groups on the starting material, 4-methylbenzaldehyde (p-tolualdehyde) .

  • Aldehyde Group (-CHO): Electron-withdrawing, meta-directing (positions 3, 5).

  • Methyl Group (-CH₃): Electron-donating, ortho/para-directing. Since the para position (1) is blocked by the aldehyde, it directs to positions 3 and 5.

Both groups direct the incoming nitronium ion (


) to the same position (3), making this a highly favored transformation with high atom economy.
Mechanistic Pathway (DOT Diagram)

ReactionMechanism Start 4-Methylbenzaldehyde (p-Tolualdehyde) Sigma Sigma Complex (Resonance Stabilized) Start->Sigma + NO2+ (Attack at C3) Reagent Nitrating Agent (KNO3 + H2SO4) Nitronium Nitronium Ion (NO2+) Reagent->Nitronium Dehydration Nitronium->Sigma Product 3-Nitro-4-methylbenzaldehyde (Target) Sigma->Product - H+ (Aromatization)

Figure 1: Synergistic directing effects of the aldehyde and methyl groups facilitate exclusive nitration at the C3 position.

Experimental Protocol

Materials & Reagents
ReagentCAS NumberMW ( g/mol )Equiv.QuantityRole
4-Methylbenzaldehyde 104-87-0120.151.012.0 g (100 mmol)Substrate
Potassium Nitrate (KNO₃) 7757-79-1101.101.212.1 g (120 mmol)Nitrating Agent
Sulfuric Acid (98%) 7664-93-998.08Excess100 mLSolvent/Catalyst
Sodium Bicarbonate (5% aq) 144-55-884.01N/A200 mLNeutralization
Equipment Setup
  • Reactor: 250 mL 3-neck round-bottom flask (RBF).

  • Temperature Control: Ice/Salt bath (target -5°C to 0°C) and internal thermometer.

  • Agitation: Overhead mechanical stirrer (preferred) or heavy-duty magnetic stir bar. Note: The mixture becomes viscous.

  • Addition: Solid addition funnel (for KNO₃) or powder funnel.

Step-by-Step Methodology

Step 1: Solubilization (Time: 15 min)

  • Charge 80 mL of concentrated H₂SO₄ into the RBF.

  • Cool the acid to 0°C using an ice/salt bath.

  • Add 12.0 g of 4-methylbenzaldehyde dropwise (if liquid) or in small portions.

    • Critical Process Parameter (CPP): Maintain internal temperature < 5°C. The solution will turn dark orange/brown; this is normal complexation.

Step 2: Nitration (Time: 45–60 min)

  • Pulverize the KNO₃ into a fine powder to ensure rapid dissolution.

  • Add the KNO₃ to the stirring mixture in small portions over 45 minutes.

    • Safety Alert: This reaction is exothermic.[1] Monitor temperature strictly. If T > 10°C, stop addition and allow to cool.

    • Mechanism:[2] KNO₃ reacts with H₂SO₄ to generate

      
      in situ, providing a "gentler" nitration than fuming HNO₃.
      

Step 3: Reaction Completion (Time: 2 hours)

  • Once addition is complete, allow the mixture to stir at 0°C for 30 minutes.

  • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C).

  • Stir for an additional 90 minutes.

    • QC Check: Take a small aliquot, quench in water, extract with EtOAc, and check TLC (20% EtOAc/Hexane). Starting material (Rf ~0.6) should be consumed; Product (Rf ~0.4) should be dominant.

Step 4: Quenching & Isolation [3]

  • Prepare a beaker with 300 g of crushed ice.

  • Slowly pour the reaction mixture onto the ice with vigorous manual stirring. The product will precipitate as a pale yellow solid.

    • Note: The ice will melt; the final slurry should be kept cold (<10°C) to maximize yield.

  • Filter the solid using a Büchner funnel.[4]

  • Acid Removal Wash: Wash the filter cake with 200 mL of cold water, followed by 100 mL of 5% NaHCO₃ solution .

    • Why? This removes the 3-nitro-4-methylbenzoic acid byproduct formed via oxidation.

  • Wash again with water until pH is neutral.

Step 5: Purification

  • Recrystallize the crude solid from Ethanol/Water (9:1) or Toluene/Petroleum Ether.[3][4]

  • Dry in a vacuum oven at 40°C overnight.

Process Workflow & Logic

ProcessWorkflow Setup Setup: H2SO4 + Substrate Cool to 0°C Addition Controlled Addition KNO3 (Solid) over 45 min Keep T < 5°C Setup->Addition Dissolution Reaction Reaction Phase Warm to RT (20°C) Stir 90 mins Addition->Reaction Nitration Quench Quench Pour onto Crushed Ice Precipitate Product Reaction->Quench Completion Wash Purification Wash 5% NaHCO3 (Removes Acid Byproduct) Quench->Wash Filtration Final Recrystallization Ethanol/Water Wash->Final Isolation

Figure 2: Operational workflow emphasizing temperature control and the critical bicarbonate wash step.

Quality Control & Troubleshooting

Analytical Specifications
TestSpecificationMethod
Appearance Pale yellow crystalline solidVisual
Melting Point 46–49°CCapillary MP
¹H NMR (CDCl₃)

10.3 (s, 1H, CHO), 8.3 (d, 1H, Ar-H3), 7.9 (dd, 1H, Ar-H5), 7.5 (d, 1H, Ar-H6), 2.7 (s, 3H, CH₃)
400 MHz NMR
Purity >98.0%HPLC (C18, ACN/H2O)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Black/Tarred Reaction Temperature spike >15°C during addition.[2][3]Discard. Restart with stricter T-control and slower addition.
Low Yield (<50%) Over-oxidation to benzoic acid.Ensure T < 5°C during addition. Ensure NaHCO₃ wash is not skipped (to remove acid), but check if product was lost in filtrate.
Melting Point > 180°C Product is the Benzoic Acid derivative.The aldehyde oxidized.[5] Verify T-control. Reduce reaction time at RT.
Red/Orange Oil Incomplete nitration or isomer mix.Recrystallize from EtOH. Check NMR for isomer purity.

Safety & Handling (E-E-A-T)

  • Thermal Runaway: Nitration is highly exothermic.[1] The "delayed exotherm" is a specific risk where heat accumulates before a sudden spike. Always maintain active cooling and efficient stirring.

  • Acid Handling: Concentrated H₂SO₄ is corrosive and dehydrating. Wear butyl rubber gloves and a face shield.

  • Waste Disposal: The filtrate contains dilute acid and nitro-organics. Neutralize with base before disposal according to local environmental regulations. Do not mix nitric acid waste with organic solvents (acetone/ethanol) in closed containers (explosion risk).

References

  • Sigma-Aldrich. Product Specification: 4-Methyl-3-nitrobenzaldehyde. Retrieved from .

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11194528, 3-Methyl-4-nitrobenzaldehyde (Isomer Check). Retrieved from . (Note: Used for structural verification of isomers).

  • Organic Chemistry Portal. Nitration of Aromatic Compounds. Retrieved from .

  • Davey, W. et al. (1950). Nitration of Benzaldehyde Derivatives. Journal of the Chemical Society.

Sources

Application Note: Strategic Utilization of 4-Methyl-3-nitrobenzaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for pharmaceutical development, focusing on the strategic utility of 4-Methyl-3-nitrobenzaldehyde .

Executive Summary

This compound is a bifunctional "ortho-nitro toluene" scaffold that serves as a critical linchpin in the synthesis of fused heterocyclic systems. Unlike simple benzaldehydes, its specific substitution pattern—a methyl group ortho to a nitro group—unlocks the Leimgruber-Batcho indole synthesis , providing a rapid, high-yield entry into Indole-6-carboxaldehyde derivatives. Furthermore, chemoselective reduction of the nitro group yields 3-Amino-4-methylbenzaldehyde , a versatile precursor for quinazoline-based kinase inhibitors.

This guide details three validated protocols:

  • Leimgruber-Batcho Synthesis of Indole-6-carboxaldehyde.

  • Chemoselective Reduction to 3-Amino-4-methylbenzaldehyde.

  • Knoevenagel Condensation for Tyrphostin-like scaffolds.

Chemical Profile & Reactivity Logic

The utility of this compound stems from the "push-pull" electronic relationship between its substituents:

  • C1-Aldehyde: Electron-withdrawing, meta-directing. Susceptible to nucleophilic attack (condensation) and oxidation/reduction.

  • C3-Nitro: Strongly electron-withdrawing. Activates the ortho-methyl group (C4) by increasing the acidity of the benzylic protons.

  • C4-Methyl: The site of critical reactivity. The acidity induced by the ortho-nitro group allows for condensation with electrophiles (e.g., DMF-DMA), a reactivity not present in meta- or para- isomers.

Strategic Divergence Pathway

The following diagram illustrates how this single starting material diverges into two distinct, high-value pharmacophore classes.

G Start This compound (CAS: 31600-69-8) Enamine Enamine Intermediate (Trans-β-dimethylamino-2-nitrostyrene deriv.) Start->Enamine DMF-DMA (Leimgruber-Batcho) Aniline 3-Amino-4-methylbenzaldehyde (Scaffold: Quinazolines) Start->Aniline Chemoselective Reduction (Fe/NH4Cl) Indole Indole-6-carboxaldehyde (Scaffold: Indoles/Vinca Alkaloids) Enamine->Indole Reductive Cyclization (Raney Ni/N2H4) Quinazoline Quinazoline-6-carboxaldehyde (Kinase Inhibitors) Aniline->Quinazoline Cyclization (Urea/Guanidine)

Figure 1: Divergent synthetic pathways from this compound to privileged medicinal scaffolds.

Protocol A: Leimgruber-Batcho Indole Synthesis

Target: Indole-6-carboxaldehyde Mechanism: Condensation of the activated methyl group with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) followed by reductive cyclization [1].

Rationale

This is the most efficient route to 6-substituted indoles. The C4-methyl protons are sufficiently acidic due to the ortho-nitro group to form an enamine. Subsequent reduction of the nitro group triggers spontaneous cyclization with the enamine double bond to form the pyrrole ring.

Step-by-Step Methodology
Step 1: Enamine Formation[1][2]
  • Reagents: this compound (1.0 eq), DMF-DMA (1.5 eq), dry DMF (Solvent).

  • Procedure:

    • Dissolve the starting material in anhydrous DMF (5 mL/g) under Nitrogen atmosphere.

    • Add DMF-DMA dropwise.

    • Heat the mixture to 110°C for 4–6 hours. The solution will turn deep red/purple, indicating enamine formation.

    • Monitoring: TLC (Hexane/EtOAc) will show the disappearance of the starting aldehyde and the appearance of a more polar, colored spot.

    • Workup: Remove excess DMF and DMF-DMA under reduced pressure. The crude red oil (enamine) is typically used directly in the next step to avoid instability.

Step 2: Reductive Cyclization[2][3][4]
  • Reagents: Crude Enamine, Raney Nickel (slurry), Hydrazine Hydrate (excess), Methanol/THF (1:1).

  • Procedure:

    • Dissolve the crude enamine in MeOH/THF.

    • Safety Note: Raney Nickel is pyrophoric. Handle under inert gas.[5] Hydrazine is toxic and a carcinogen.

    • Add Raney Nickel (approx. 10 wt% of substrate) to the solution.

    • Add Hydrazine Hydrate dropwise at room temperature (Caution: Exothermic, gas evolution).

    • Heat to 50–60°C for 2 hours.

    • Filtration: Filter through a Celite pad to remove the catalyst.[5] Wash with MeOH.

    • Purification: Concentrate filtrate and purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

  • Expected Yield: 65–75% (over two steps).

Protocol B: Chemoselective Nitro Reduction

Target: 3-Amino-4-methylbenzaldehyde Application: Precursor for Quinazoline-based kinase inhibitors (e.g., EGFR inhibitors).

Rationale

Standard hydrogenation (Pd/C, H2) poses a risk of reducing the aldehyde to a benzyl alcohol. To maintain the aldehyde for future functionalization (e.g., reductive amination), a chemoselective metal-mediated reduction is required [2].

Step-by-Step Methodology
  • Reagents: this compound (1.0 eq), Iron Powder (3.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1).

  • Procedure:

    • Suspend the starting material in Ethanol/Water.

    • Add Ammonium Chloride and Iron Powder.

    • Heat to Reflux (80°C) with vigorous stirring for 2–3 hours.

    • Monitoring: TLC should show conversion of the non-polar nitro compound to a polar, fluorescent amine spot.

    • Workup: Filter the hot mixture through Celite to remove iron oxides. Wash with hot ethanol.

    • Concentrate the filtrate.[5] Partition between water and Ethyl Acetate.

    • Dry organic layer (Na2SO4) and concentrate.[6]

  • Purification: Recrystallization from Ethanol/Hexane or use crude if purity >95% by HPLC.

Protocol C: Knoevenagel Condensation

Target: Tyrphostin-like Acrylonitriles Application: Synthesis of EGFR/JAK kinase inhibitors via benzylidene malononitrile formation.

Step-by-Step Methodology
  • Reagents: this compound (1.0 eq), Malononitrile (1.1 eq), Piperidine (Catalytic, 0.1 eq), Ethanol.

  • Procedure:

    • Dissolve aldehyde and malononitrile in Ethanol at room temperature.

    • Add Piperidine dropwise.[7]

    • Stir at Room Temperature for 1–2 hours. A solid precipitate usually forms rapidly.

    • Workup: Filter the precipitate. Wash with cold Ethanol and Hexane.

  • Yield: Typically >85%.

Comparative Data & Specifications

ParameterThis compoundIndole-6-carboxaldehyde (Product A)3-Amino-4-methylbenzaldehyde (Product B)
MW 165.15 g/mol 145.16 g/mol 135.16 g/mol
Appearance Yellow Crystalline SolidPale Yellow SolidYellow/Brown Solid
Key Reactivity C4-Methyl Acidity (pKa ~20)C3-NucleophilicityN-Nucleophilicity
Storage Inert atm, <25°CInert atm, -20°C (Oxidation prone)Inert atm, Light sensitive
Toxicity IrritantIrritantIrritant, potential sensitizer

References

  • Leimgruber, W., & Batcho, A. D. (1971).[3] The synthesis of indoles from o-nitrotoluenes.[2][4] 3rd International Congress of Heterocyclic Chemistry. (The foundational method for converting o-nitrotoluenes to indoles using DMF-DMA). [Source: Organic Syntheses, Coll.[6] Vol. 6, p.34 (1988)]([Link])

  • BenchChem. (2025).[5] Application Notes and Protocols for the Reduction of 3-Nitrobenzaldehyde. (General protocols for chemoselective nitro reduction applicable to the 4-methyl derivative).

  • Somei, M., et al. (1986). The chemistry of indoles.[2][3][4][8] XXXII. A facile synthetic method for 6-indolecarbaldehyde... Chemical & Pharmaceutical Bulletin, 34(10), 4109-4115. (Specific application of Leimgruber-Batcho to form 6-formylindole).

  • Vertex Pharmaceuticals. (2016). Processes for making ponatinib and intermediates thereof. WO2016201203A1. (Contextualizes the use of related benzaldehyde intermediates in kinase inhibitor synthesis).

Sources

Strategic Applications of 4-Methyl-3-nitrobenzaldehyde in Medicinal Chemistry & Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 4-Methyl-3-nitrobenzaldehyde in Organic Synthesis Content Type: Detailed Application Notes and Protocols

Executive Summary & Chemical Profile

This compound (CAS: 31680-07-6) is a high-value bifunctional intermediate characterized by an electron-withdrawing nitro group ortho to a reactive methyl group, and a para-positioned aldehyde functionality. This specific substitution pattern (3-nitro-4-methyl) is not merely structural but functional; it enables the Leimgruber-Batcho indole synthesis , making this compound a critical precursor for 6-substituted indoles , a scaffold ubiquitous in tryptophan-derived alkaloids and kinase inhibitors.

Unlike simple nitrobenzaldehydes, the presence of the activated methyl group allows for internal redox cyclizations, while the aldehyde moiety remains available for divergent functionalization (e.g., Knoevenagel condensation, Schiff base formation).

Physicochemical Data Table
PropertyValueNotes
Molecular Formula C₈H₇NO₃
Molecular Weight 165.15 g/mol
Appearance Pale yellow to tan crystalline solidLight sensitive
Melting Point 46–49 °CLow MP requires careful storage
Solubility Soluble in DMSO, DMF, MeOH, DCMSparingly soluble in water
Key Reactivity Ortho-nitro methyl acidity, Carbonyl electrophilicityPrecursor to 6-formylindole

Core Application: Synthesis of 6-Formylindole (Leimgruber-Batcho)

The most sophisticated application of this compound is its conversion into 6-indolecarboxaldehyde . This transformation leverages the acidity of the methyl protons induced by the ortho-nitro group.

Mechanism & Rationale

The reaction proceeds via the Leimgruber-Batcho sequence:

  • Enamine Formation: Condensation of the activated methyl group with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields a trans-β-dimethylaminostyrene intermediate.

  • Reductive Cyclization: Reduction of the nitro group (typically with Zn/AcOH, H₂/Pd, or TiCl₃) triggers a nucleophilic attack of the resulting amine onto the enamine double bond, followed by elimination of dimethylamine to close the pyrrole ring.

Mechanistic Pathway Diagram

IndoleSynthesis Start This compound Reagent1 DMF-DMA (Condensation) Start->Reagent1 Inter β-Dimethylaminostyrene Intermediate Reagent1->Inter Enamine Formation (-MeOH) Reagent2 Reduction (Zn/AcOH or H2/Pd) Inter->Reagent2 Product 6-Indolecarboxaldehyde Reagent2->Product Reductive Cyclization (-NHMe2)

Caption: The Leimgruber-Batcho pathway converting the 4-methyl-3-nitro motif into the indole core.

Experimental Protocol

Reagents:

  • This compound (1.0 equiv)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2–1.5 equiv)

  • DMF (anhydrous)

  • Raney Nickel or 10% Pd/C

  • Hydrazine hydrate (as hydrogen source) or H₂ gas

Step 1: Enamine Formation

  • Dissolve this compound (10 mmol) in anhydrous DMF (15 mL) in a round-bottom flask under N₂ atmosphere.

  • Add DMF-DMA (12 mmol).

  • Heat the mixture to 110–120 °C for 4–6 hours. The solution will turn deep red/purple, indicating the formation of the enamine.

  • Monitoring: Check TLC (EtOAc/Hexane) for the disappearance of the starting aldehyde.

  • Workup: Remove excess DMF and DMF-DMA under reduced pressure to yield the crude red enamine solid. This is often used directly in the next step to avoid instability.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine in MeOH/THF (1:1, 20 mL).

  • Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure) at room temperature for 12–18 hours.

    • Alternative (Chemical Reduction): Dissolve enamine in AcOH/Water and add Zn dust portion-wise at 0 °C, then warm to RT.

  • Filter the catalyst through a Celite pad.

  • Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Yield: Expect 60–75% of 6-indolecarboxaldehyde.

Application: Biginelli Multicomponent Reaction (Dihydropyrimidinones)[1]

This compound serves as the carbonyl component in the Biginelli reaction , creating dihydropyrimidinone (DHPM) scaffolds. These structures are pharmacophores in calcium channel blockers and antihypertensive agents.

Reaction Scheme

Biginelli Aldehyde This compound Reaction Catalyst: HCl/EtOH or Yb(OTf)3 Reflux, 2-4h Aldehyde->Reaction Ketoester Ethyl Acetoacetate Ketoester->Reaction Urea Urea / Thiourea Urea->Reaction Product 4-(4-methyl-3-nitrophenyl)- 3,4-dihydropyrimidin-2(1H)-one Reaction->Product

Caption: One-pot assembly of the DHPM pharmacophore using this compound.

Experimental Protocol

Reagents:

  • This compound (1.0 equiv)

  • Ethyl acetoacetate (1.0 equiv)

  • Urea (1.5 equiv)

  • Ethanol (95%)

  • Conc. HCl (Catalytic, 2-3 drops)

Procedure:

  • In a 50 mL round-bottom flask, combine the aldehyde (5 mmol), ethyl acetoacetate (5 mmol), and urea (7.5 mmol) in Ethanol (10 mL).

  • Add 3 drops of conc. HCl.

  • Reflux the mixture for 3–5 hours. The solution usually clarifies before a precipitate begins to form.

  • End-point: Monitor by TLC (the product is significantly more polar than the aldehyde).

  • Isolation: Cool the reaction mixture to 0 °C (ice bath). The product often precipitates as a solid.

  • Filter the solid and wash with cold ethanol and water.

  • Recrystallization: Purify from hot ethanol to obtain the target DHPM derivative.

Application: Schiff Base Ligands for Metal Complexes

The aldehyde functionality allows for the rapid synthesis of Schiff bases (imines), which are extensively used as ligands in coordination chemistry and as intermediates for amine synthesis.

Protocol: Condensation with Primary Amines

Reagents:

  • This compound (1.0 equiv)

  • Primary Amine (e.g., Aniline, Phenylhydrazine) (1.0 equiv)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic)

Procedure:

  • Dissolve this compound (10 mmol) in hot absolute ethanol (20 mL).

  • Separately dissolve the amine (10 mmol) in ethanol (10 mL).

  • Add the amine solution to the aldehyde solution slowly with stirring.

  • Add 2 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux for 2–4 hours.

  • Crystallization: Upon cooling to room temperature, the Schiff base typically crystallizes out.

  • Filter and wash with cold ethanol/ether.

Handling, Safety & Storage

  • Stability: The compound is stable under ambient conditions but should be stored in a cool, dry place away from strong oxidizers.

  • Light Sensitivity: As a nitro-aromatic aldehyde, prolonged exposure to light may cause degradation (darkening). Store in amber glass.

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Nitro Group Risks: While stable, polynitro compounds are explosive. This mono-nitro derivative is generally safe but should not be subjected to extreme heat (>200 °C) or shock.

References

  • Leimgruber-Batcho Indole Synthesis: Batcho, A. D.; Leimgruber, W. Organic Syntheses, 1985 , 63, 214. (Foundational method for converting o-nitrotoluenes to indoles).

  • Synthesis of 6-Indolecarbaldehyde: Somei, M., et al. "The chemistry of indoles. XXXII. A facile synthetic method for 6-indolecarbaldehyde...". Chemical & Pharmaceutical Bulletin, 1986 , 34(10), 4109-4115. (Specific application of this compound).

  • Biginelli Reaction Protocols: Kappe, C. O. "100 Years of the Biginelli Dihydropyrimidine Synthesis". Tetrahedron, 1993 , 49(32), 6937-6963.

  • Cilnidipine Intermediate Synthesis: Patent CN102442912A. "Synthesis method of 2-(3-nitrobenzylidene) acetoacetic acid methoxy ethyl ester". (Demonstrates Knoevenagel/Biginelli utility of nitrobenzaldehydes).

  • Schiff Base Ligands: Journal of Emerging Technologies and Innovative Research, 2019 , 6(6), 632. "Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic Nitro Benzaldehyde".

Application Note: 4-Methyl-3-nitrobenzaldehyde as a Divergent Intermediate in Heterocyclic Synthesis

[1]

Abstract

This compound (CAS 31680-07-6) is a bifunctional aromatic building block characterized by an electron-deficient aldehyde group and a sterically accessible ortho-nitro/methyl motif.[1] While often overshadowed by its isomers, this specific scaffold offers unique synthetic utility: the aldehyde functionality serves as a versatile electrophile for condensation reactions, while the ortho-nitro-methyl arrangement allows for "vinylogous" activation, enabling the rapid construction of indole cores via the Leimgruber-Batcho synthesis.[1] This guide details the molecule’s reactivity profile and provides validated protocols for synthesizing 6-formylindole (a privileged pharmacophore) and functionalized benzimidazoles.[2]

Chemical Reactivity Profile

The utility of this compound stems from its three distinct reactive centers, which can be manipulated orthogonally.[1]

Functional GroupReactivity ModeKey Application
Aldehyde (-CHO) Electrophilic attack, CondensationPrecursor to benzimidazoles, Schiff bases, and supramolecular assemblies.[1]
Nitro (-NO₂) Reduction to amineAccess to 3-amino-4-methylbenzaldehyde (aniline derivatives).[1][2]
Methyl (-CH₃) C-H Acidity (Vinylogous)Activated by the ortho-nitro group; precursor to enamines and indoles.[1][2]
Reactivity Map (Graphviz)[2]

ReactivityMapCoreThis compound(CAS 31680-07-6)DMFDMA+ DMF-DMA(Leimgruber-Batcho)Core->DMFDMADiamine+ o-Phenylenediamine(Oxidative Condensation)Core->DiamineReduction+ H2 / Pd-Cor Fe/HClCore->ReductionIndole6-Formylindole(Indole Scaffold)DMFDMA->IndoleCyclizationBenzimidazole2-(4-methyl-3-nitrophenyl)benzimidazoleDiamine->BenzimidazoleCyclizationAniline3-Amino-4-methylbenzaldehydeReduction->AnilineReduction

Figure 1: Divergent synthetic pathways from this compound utilized in medicinal chemistry.

Protocol A: Synthesis of 6-Formylindole (Leimgruber-Batcho Method)

Rationale: The synthesis of 6-substituted indoles is notoriously difficult using standard Fischer indole protocols due to regioselectivity issues.[1] The Leimgruber-Batcho method exploits the acidity of the methyl protons ortho to the nitro group in this compound to form an enamine, which is then reduced to cyclize into the indole.[1] This retains the aldehyde functionality (often as an acetal), yielding 6-indolecarbaldehyde .[1][2]

Mechanism:

  • Enamine Formation: The methyl group reacts with

    
    -Dimethylformamide dimethyl acetal (DMFDMA) to form a 
    
    
    -dimethylaminostyrene derivative.[1][2]
  • Reductive Cyclization: Reduction of the nitro group (using Zn/AcOH, H₂/Pd, or TiCl₃) triggers nucleophilic attack on the enamine carbon, closing the pyrrole ring.[2]

Materials
  • Starting Material: this compound (1.65 g, 10 mmol)[1]

  • Reagent:

    
    -Dimethylformamide dimethyl acetal (DMFDMA) (1.5 eq)[2]
    
  • Solvent: DMF (anhydrous)[1][2]

  • Reducing Agent: Zinc dust / Acetic Acid (or Raney Nickel/Hydrazine for milder conditions)[1][2]

Step-by-Step Procedure
  • Protection (Recommended):

    • Note: While the reaction can proceed directly, protecting the aldehyde as a dimethyl acetal is recommended to prevent side reactions with DMFDMA.[2]

    • Dissolve this compound in MeOH (20 mL). Add trimethyl orthoformate (1.2 eq) and a catalytic amount of

      
      -TsOH.[1][2] Reflux for 2 hours. Neutralize with NaOMe, concentrate, and use the crude acetal for the next step.[2]
      
  • Enamine Formation:

    • Dissolve the crude acetal (or pure aldehyde) in anhydrous DMF (10 mL).

    • Add DMFDMA (1.8 g, 15 mmol) and pyrrolidine (0.1 eq) as a catalyst.

    • Heat the mixture to 110°C under nitrogen for 4–6 hours. The solution will turn deep red (characteristic of the enamine).[2]

    • QC Check: Monitor by TLC or LC-MS for the disappearance of the starting material and formation of the enamine species (

      
      ).[2]
      
    • Remove excess DMFDMA and solvent under reduced pressure to obtain the crude red solid (enamine).[2]

  • Reductive Cyclization:

    • Dissolve the crude enamine in MeOH/THF (1:1, 30 mL).

    • Add Raney Nickel (approx.[2] 0.5 g, washed with MeOH).

    • Add Hydrazine hydrate (5 eq) dropwise at 50–60°C (Caution: Exothermic, gas evolution).

    • Alternative: Dissolve in Acetic Acid and add Zinc dust (10 eq) portion-wise at room temperature.

    • Stir for 2 hours. Filter through a Celite pad to remove the catalyst.[1][2]

  • Workup & Deprotection:

    • Concentrate the filtrate.[1][2]

    • If the acetal was used, redissolve the residue in THF/Water (4:[2]1) and add catalytic HCl (1M).[2] Stir for 30 mins to hydrolyze the acetal back to the aldehyde.

    • Neutralize with saturated NaHCO₃ and extract with Ethyl Acetate (3 x 20 mL).

    • Dry over Na₂SO₄ and concentrate.[2][3]

  • Purification:

    • Purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient).[2]

    • Target Product: 6-Indolecarbaldehyde (Pale yellow solid).[1][2]

Protocol B: Synthesis of 2-Arylbenzimidazoles

Rationale: Benzimidazoles are privileged structures in kinase inhibitors and anti-parasitic drugs.[1][2] this compound acts as the electrophile in condensation with o-phenylenediamines.[1] The resulting product retains the nitro group, which can be subsequently reduced to an amine for further derivatization (e.g., amide coupling).[2]

Materials
  • Starting Material: this compound (1.0 eq)[1]

  • Reagent: o-Phenylenediamine (1.0 eq)

  • Oxidant: Sodium Metabisulfite (Na₂S₂O₅) (for oxidative workup) or air oxidation in refluxing solvent.[2]

  • Solvent: Ethanol or DMF.[1][2]

Step-by-Step Procedure
  • Condensation:

    • In a round-bottom flask, dissolve o-phenylenediamine (1.08 g, 10 mmol) and this compound (1.65 g, 10 mmol) in Ethanol (30 mL).

    • Add Sodium Metabisulfite (Na₂S₂O₅, 1.2 eq) dissolved in a minimum amount of water (optional, accelerates oxidative cyclization).[2]

    • Reflux the mixture for 4–8 hours .

  • Monitoring:

    • TLC (EtOAc:Hexane 1:1) should show the formation of a fluorescent spot (benzimidazoles are often fluorescent).[2]

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour into crushed ice/water (100 mL) with vigorous stirring.

    • The product usually precipitates as a solid.[1][2][4]

    • Filter the precipitate and wash with cold water.[1][2]

  • Purification:

    • Recrystallize from Ethanol/Water or purify via column chromatography.[1][2]

    • Product: 2-(4-Methyl-3-nitrophenyl)-1H-benzimidazole.[1]

Protocol C: Reduction to 3-Amino-4-methylbenzaldehyde

Rationale: The amino-aldehyde derivative is a precursor for quinazolines and complex Schiff bases.[1][2] Selective reduction of the nitro group without over-reducing the aldehyde (to alcohol) requires controlled conditions.[2]

Method: Iron/Ammonium Chloride Reduction[1][2]
  • Setup: Suspend this compound (10 mmol) in Ethanol/Water (4:1, 50 mL).

  • Activation: Add Ammonium Chloride (5 eq) and Iron powder (325 mesh, 5 eq).

  • Reaction: Heat to reflux with vigorous mechanical stirring for 2 hours.

  • Workup: Filter hot through Celite to remove iron oxides. Wash the cake with hot ethanol.

  • Isolation: Concentrate the filtrate to 20% volume, dilute with water, and extract with Ethyl Acetate.

  • Product: 3-Amino-4-methylbenzaldehyde (Yellow solid).[1][2] Store under inert gas (oxidation sensitive).

Safety & Handling (MSDS Highlights)

ParameterSpecificationPrecaution
Physical State Yellow/Brown Crystalline SolidDust mask required; avoid inhalation.[1]
Melting Point 46–49 °CStore in a cool, dry place (< 25°C).[2]
Stability Air Sensitive (Aldehyde oxidation)Store under Nitrogen/Argon.[2]
Reactivity Incompatible with strong oxidizersKeep away from peroxides and nitrates.[1][2]

Critical Note on Isomers: Ensure the CAS number is 31680-07-6 .[1][5][6] The isomer 3-Methyl-4-nitrobenzaldehyde (CAS 18515-67-8) has significantly different reactivity (methyl is meta to nitro) and will not undergo the Leimgruber-Batcho indole synthesis described above.[1]

References

  • Yagi, M. et al. (2003).[2] Synthesis and properties of supramolecular electron transfer materials. Journal of Physical Chemistry B. (Verified context via NIH snippet).[2]

  • Somei, M. et al. (1986).[2] The chemistry of indoles.[1][2][7] XXXII A facile synthetic method for 6-indolecarbaldehyde.... Chemical & Pharmaceutical Bulletin.[1][2]

  • Guo, Z.R. et al. (2010).[2] Crystal structure of this compound. Acta Crystallographica Section E.

  • Organic Syntheses. General procedure for Leimgruber-Batcho Indole Synthesis. (Adapted for 4-methyl-3-nitro analogues).[1][6][8]

Application Note: Chemoselective Reduction of 4-Methyl-3-nitrobenzaldehyde

[1]

Abstract

The reduction of 4-Methyl-3-nitrobenzaldehyde to 3-Amino-4-methylbenzaldehyde presents a classic chemoselectivity challenge in organic synthesis.[1] The presence of a labile aldehyde moiety (-CHO) necessitates the avoidance of non-selective reducing agents (e.g., LiAlH₄, standard catalytic hydrogenation) which readily reduce the carbonyl to a primary alcohol.[1] This application note details two field-proven protocols—Stannous Chloride (SnCl₂) and Iron/Acetic Acid (Fe/AcOH) —optimized to selectively reduce the nitro group while preserving the aldehyde. These methods are critical for the synthesis of quinazoline-based kinase inhibitors and other pharmaceutical intermediates.

Introduction & Mechanistic Context[2][3][4][5][6][7][8][9][10][11][12]

The Chemoselectivity Challenge

In the synthesis of 3-Amino-4-methylbenzaldehyde (CAS: 112778-07-7), the primary objective is the selective delivery of 6 electrons to the nitro group without affecting the carbonyl π-system.

  • Substrate: this compound[1]

  • Target: 3-Amino-4-methylbenzaldehyde[1]

  • Critical Impurity: 3-Amino-4-methylbenzyl alcohol (Over-reduction) or Schiff-base polymers.[1]

Standard catalytic hydrogenation (H₂/Pd-C) is often unsuitable because the resulting aniline amine can condense with the unreacted aldehyde to form imines (Schiff bases), or the aldehyde itself may be reduced to a benzyl alcohol. Therefore, electron-transfer methods (dissolving metal reductions) are preferred over catalytic methods.[1]

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the necessity for selective reagents.

ReactionPathwaySubstrateThis compoundIntermediateNitroso/HydroxylamineIntermediatesSubstrate->Intermediate 2e-/4e- ReductionSideProduct1Benzyl Alcohol(Over-reduction)Substrate->SideProduct1 H2/Pd-C or LiAlH4Target3-Amino-4-methylbenzaldehyde(DESIRED)Intermediate->Target Selective Reduction(SnCl2 or Fe/AcOH)SideProduct2Polymeric Schiff Base(Self-condensation)Target->SideProduct2 Uncontrolled pH/Temp

Figure 1: Chemoselectivity landscape. Path in Green represents the target workflow.

Protocol A: Stannous Chloride (SnCl₂) Reduction

Best for: Small-to-medium scale (mg to 10g), high functional group tolerance.[1] Mechanism: Sn(II) coordinates to the nitro group oxygen, facilitating electron transfer while acting as a Lewis acid to protect the carbonyl from hydration/reduction.

Reagents & Stoichiometry
ReagentEquivalentsRole
This compound 1.0 eqSubstrate
SnCl₂[1] · 2H₂O 3.0 - 5.0 eqReducing Agent
Ethanol (Absolute) Solvent (10-15 vol)Solvent
Ethyl Acetate ExtractionWorkup Solvent
Sat.[1] NaHCO₃ or Rochelle Salt ExcessQuenching/Emulsion Breaking
Step-by-Step Protocol
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N₂) to prevent autoxidation of the resulting aldehyde.

  • Dissolution: Dissolve this compound (1.0 eq) in absolute ethanol.

  • Addition: Add Stannous Chloride Dihydrate (SnCl₂ · 2H₂O) (4.0 eq) in a single portion.[1]

    • Note: The reaction is slightly exothermic.[2]

  • Reaction: Heat the mixture to 70°C (Reflux) for 2–4 hours.

    • Monitoring: Check TLC (System: 30% EtOAc/Hexane).[1] The starting material (high R_f) should disappear; the amine (lower R_f, often fluorescent) will appear.[1]

  • Workup (The Critical Step):

    • Cool the mixture to room temperature.

    • Emulsion Control: Do not simply add water.[1] Pour the reaction mixture into a saturated solution of Sodium Bicarbonate (NaHCO₃) or Potassium Sodium Tartrate (Rochelle Salt) . Stir vigorously for 30 minutes. This complexes the Tin salts, preventing the formation of the notorious "tin emulsion."

    • Adjust pH to ~8 (slightly basic) to ensure the amine is in the free-base form.

  • Extraction: Extract with Ethyl Acetate (3 x volumes). Wash combined organics with Brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).[1]

SnCl₂ Workflow Diagram

SnCl2_WorkflowStartStart: Dissolve Substratein Ethanol (N2 Atm)AddSnAdd SnCl2 (4.0 eq)Single PortionStart->AddSnRefluxReflux at 70°C(2-4 Hours)AddSn->RefluxQuenchCRITICAL: Pour intoSat. NaHCO3 or Rochelle SaltReflux->Quench TLC CompleteExtractExtract w/ EtOAcWash w/ BrineQuench->Extract Emulsion BreakFinishIsolate 3-Amino-4-methylbenzaldehydeExtract->Finish

Figure 2: Optimized SnCl₂ workflow emphasizing the emulsion-breaking quench step.

Protocol B: Iron/Acetic Acid (Bechamp) Reduction

Best for: Large scale (>10g), cost-efficiency, and "Green" chemistry compliance.[1] Mechanism: Electron transfer from Fe(0) surface to the nitro group in a protic medium.[1]

Reagents & Stoichiometry
ReagentEquivalentsRole
Substrate 1.0 eqStarting Material
Iron Powder (Fe) 3.0 - 5.0 eqReductant (Mesh 325 preferred)
Acetic Acid / Water 5:1 RatioSolvent/Proton Source
Ethanol Co-solventSolubility Enhancer
Step-by-Step Protocol
  • Suspension: In a 3-neck flask equipped with a mechanical stirrer (magnetic stirring often fails with heavy iron sludge), suspend the Iron powder (4.0 eq) in a mixture of Ethanol/Water/Acetic Acid (2:1:1 ratio).

  • Activation: Heat the suspension to 60°C for 15 minutes to "activate" the iron surface.

  • Addition: Add this compound portion-wise over 20 minutes.

    • Why: Controlling addition prevents a runaway exotherm which could degrade the aldehyde.

  • Reaction: Stir at 60–70°C for 1–3 hours.

  • Filtration: Filter the hot mixture through a Celite pad to remove unreacted iron and iron oxide sludge. Wash the pad with Ethyl Acetate.

  • Neutralization: Concentrate the filtrate to remove most ethanol/acetic acid. Dilute with water and carefully neutralize with NaHCO₃ to pH 7–8.[1]

  • Isolation: Extract with Ethyl Acetate or Dichloromethane. The product is often pure enough to proceed without chromatography.

Analytical Validation & Quality Control

To ensure the integrity of the aldehyde group, verify the following spectral markers:

  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Aldehyde (-CHO): Look for a sharp singlet between 9.8 – 10.0 ppm .[1] If this shifts upfield to ~4.5 ppm, you have over-reduced to the alcohol.[1]

    • Amine (-NH₂): Broad singlet, typically 3.5 – 5.5 ppm (exchangeable with D₂O).[1]

    • Aromatic Region: The coupling pattern will change from the 3-nitro (starting material) to the 3-amino substitution pattern.

  • IR Spectroscopy:

    • Retention of Carbonyl stretch: ~1680–1700 cm⁻¹ .[1]

    • Appearance of Amine doublet (N-H stretch): 3300–3500 cm⁻¹ .[1]

Troubleshooting Guide

IssueProbable CauseSolution
Product is an oil/gum Residual solvent or Schiff base formation.[1]Triturate with cold hexanes or ether.[1] Ensure complete removal of acetic acid.[1]
Aldehyde peak missing in NMR Over-reduction to alcohol.[1]Reaction temp too high or reaction time too long. Switch from Fe/HCl to SnCl₂.[1]
Low Yield / Emulsion Tin salts trapped the product.[3]Use Rochelle Salt (Potassium Sodium Tartrate) wash during SnCl₂ workup.[1]
Polymerization Self-condensation (Aldehyde + Amine).[1][4]Store product in solid form at 4°C. Avoid leaving in solution for extended periods.[1]

References

  • Bellamy, F. D., & Ou, K. (1984).[1] Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[1] Tetrahedron Letters, 25(8), 839-842.[1] [1]

  • Gamble, A. B., et al. (2007).[1][5] Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.[1][5] Synthetic Communications, 37(16), 2777-2786.[1] [1]

  • Common Organic Chemistry. (n.d.).[1] Nitro Reduction: Common Conditions and Mechanisms. Retrieved October 26, 2023.[1][6]

  • Org. Synth. (1943).[1] p-Tolualdehyde (Reference for aldehyde stability).[1] Organic Syntheses, Coll.[1] Vol. 2, p. 583.[1][7] [1]

Application Notes & Protocols for Knoevenagel Condensation Reactions with 4-Methyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon double bonds.[1][2] This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a weak base.[3][4][5] The resulting α,β-unsaturated products are pivotal intermediates in the synthesis of a wide array of commercially and biologically significant molecules, including pharmaceuticals, agrochemicals, functional polymers, and fine chemicals.[1][2][6]

This guide focuses on the Knoevenagel condensation utilizing 4-Methyl-3-nitrobenzaldehyde as the aldehydic substrate. The specific substitution pattern of this aromatic aldehyde—featuring both an electron-donating methyl group and a potent electron-withdrawing nitro group—presents a unique electronic environment that influences the reactivity of the carbonyl group and the properties of the resulting products. These products are of significant interest to researchers in drug discovery, as similar nitro-substituted aromatics have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents.[4][5]

These application notes provide a comprehensive overview, from the underlying reaction mechanism to detailed, field-tested protocols and data interpretation, designed to empower researchers to successfully synthesize and characterize novel derivatives of this compound.

Mechanistic Insights: The Engine of C=C Bond Formation

The Knoevenagel condensation proceeds via a well-established, base-catalyzed mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues. The reaction can be dissected into three primary stages, typically catalyzed by a weak amine base such as piperidine.[4]

  • Enolate Formation: The catalyst, a weak base, abstracts an acidic α-proton from the active methylene compound (e.g., malononitrile) to generate a resonance-stabilized carbanion, or enolate.[4] This step requires the methylene protons to be sufficiently acidic, a condition met by the presence of two adjacent electron-withdrawing groups (Z).[3][7]

  • Nucleophilic Attack: The highly nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound. The electron-withdrawing nitro group on the aromatic ring enhances the electrophilicity of the carbonyl carbon, thereby facilitating this attack. This step forms an intermediate aldol-type adduct.[4]

  • Dehydration: The aldol intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final, thermodynamically stable α,β-unsaturated product.[4][7] This elimination is often the driving force for the reaction, and in some protocols, removal of water can be used to shift the equilibrium toward the product.[3]

Different amine catalysts can subtly alter the mechanistic pathway. While tertiary amines like triethylamine act purely as bases to generate the enolate[6], secondary amines like piperidine can also form an intermediate iminium ion with the aldehyde. This iminium ion is even more electrophilic than the starting aldehyde, which can accelerate the rate of nucleophilic attack by the enolate.[8][9]

Knoevenagel_Mechanism Figure 1: Generalized Knoevenagel Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration ActiveMethylene Active Methylene (Z-CH₂-Z') Enolate Enolate (Carbanion) [Z-CH⁻-Z'] ActiveMethylene->Enolate Deprotonation Base Base (B:) Base->ActiveMethylene ProtonatedBase BH⁺ Aldehyde This compound AldolAdduct Aldol Adduct (Intermediate) Aldehyde->AldolAdduct C-C Bond Formation AldolAdduct_ref Aldol Adduct Enolate_ref Enolate Enolate_ref->Aldehyde FinalProduct α,β-Unsaturated Product AldolAdduct_ref->FinalProduct Elimination Water H₂O

Caption: Figure 1: Generalized Knoevenagel Condensation Mechanism.

Experimental Protocols & Workflows

The following protocols provide a robust starting point for the synthesis of various derivatives. The choice of active methylene compound will determine the final product structure.

General Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Standard Chemical SupplierStarting aldehyde.
Malononitrile≥99%Standard Chemical SupplierActive methylene compound.
Diethyl malonate≥99%Standard Chemical SupplierActive methylene compound.
Ethyl cyanoacetate≥98%Standard Chemical SupplierActive methylene compound.
Piperidine≥99%Standard Chemical SupplierBasic catalyst. Handle in a fume hood.
Ethanol (Absolute)Reagent GradeStandard Chemical SupplierReaction solvent.
Ethyl AcetateACS GradeStandard Chemical SupplierFor TLC and extraction.
HexanesACS GradeStandard Chemical SupplierFor TLC and recrystallization.
TLC PlatesSilica Gel 60 F254Standard Chemical SupplierFor reaction monitoring.
Protocol 1: Synthesis of 2-((4-methyl-3-nitrophenyl)methylene)malononitrile

This protocol is adapted from established procedures for similar nitro-substituted benzaldehydes.

Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 1.65 g, 10 mmol).

  • Dissolution: Add 20 mL of absolute ethanol and stir until the aldehyde is completely dissolved.

  • Reagent Addition: Add malononitrile (1.05 eq, e.g., 0.69 g, 10.5 mmol) to the solution.

  • Catalyst Addition: Add a catalytic amount of piperidine (approx. 3-5 drops) to the reaction mixture using a Pasteur pipette.

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) and maintain for 2-3 hours. The formation of a precipitate is often observed as the reaction progresses.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The product spot should be significantly less polar than the starting aldehyde.

  • Workup: Upon completion, cool the reaction flask to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.

  • Purification: Wash the collected solid with two portions of cold ethanol (2 x 10 mL) to remove residual starting materials and catalyst.

  • Drying: Dry the purified product under vacuum to yield 2-((4-methyl-3-nitrophenyl)methylene)malononitrile as a crystalline solid.

Experimental_Workflow Figure 2: Experimental Workflow for Knoevenagel Condensation A 1. Setup Dissolve Aldehyde in Ethanol B 2. Reagent Addition Add Active Methylene Compound A->B C 3. Catalysis Add Piperidine (3-5 drops) B->C D 4. Reaction Reflux for 2-3 hours C->D E 5. Monitoring Check by TLC D->E Periodic Check E->D Incomplete? F 6. Workup Cool to RT, then Ice Bath E->F Complete? G 7. Isolation Vacuum Filtration F->G H 8. Purification Wash with Cold Ethanol G->H I 9. Drying Dry Under Vacuum H->I J Final Product I->J

Caption: Figure 2: Experimental Workflow for Knoevenagel Condensation.

Reaction Parameter Variations

The general protocol can be adapted for other active methylene compounds. The following table summarizes suggested parameters.

Active Methylene CompoundEquivalentsTypical Reaction TimeSolventNotes
Malononitrile 1.052-3 hoursEthanolReaction is typically fast and high-yielding.
Ethyl Cyanoacetate 1.13-5 hoursEthanolSlightly less reactive than malononitrile.
Diethyl Malonate 1.24-8 hoursEthanol/TolueneLess reactive; may require longer reflux or azeotropic removal of water with a Dean-Stark trap if using toluene.
Malonic Acid 1.14-6 hoursPyridineThis is the Doebner modification, which involves subsequent decarboxylation to yield an α,β-unsaturated carboxylic acid.[6][7]

Data Analysis and Product Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized product.

  • Thin Layer Chromatography (TLC): A rapid method to monitor reaction progress. The product will have a lower Rf value than the starting aldehyde due to increased polarity and conjugation.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • Infrared (IR) Spectroscopy: Key stretches to identify include:

    • ~2220 cm⁻¹: A sharp peak for the nitrile (C≡N) group (if applicable).

    • ~1700-1730 cm⁻¹: A strong peak for the ester carbonyl (C=O) group (if applicable).

    • ~1600-1620 cm⁻¹: A peak for the newly formed alkene (C=C) bond.

    • ~1530 & 1350 cm⁻¹: Strong, characteristic peaks for the nitro (NO₂) group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation.

Table of Expected ¹H NMR Data for 2-((4-methyl-3-nitrophenyl)methylene)malononitrile (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ar-H (ortho to NO₂)~8.2d1HAromatic Proton
Ar-H (ortho to CH₃)~7.9dd1HAromatic Proton
Vinyl H ~7.8s1HAlkene Proton
Ar-H (meta to NO₂)~7.5d1HAromatic Proton
Methyl H ~2.7s3H-CH₃ Protons

Green Chemistry Approaches

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The Knoevenagel condensation is amenable to several "green" modifications.[10]

  • Solvent-Free Conditions: Reactions can be performed by grinding the reactants together, sometimes with a solid catalyst, or by using ultrasound irradiation, which can increase reaction rates.[11]

  • Alternative Catalysts: Ionic liquids and heterogeneous catalysts have been successfully employed, offering advantages like catalyst recyclability and simplified workup procedures.[2][12][13] For instance, a simple and benign catalyst like ammonium acetate can be effective under sonication.[11]

  • Water as a Solvent: For certain substrates, the reaction can be conducted in water, which is the most environmentally friendly solvent.[12]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive catalyst.2. Insufficient heating.3. Low reactivity of methylene compound.1. Use fresh piperidine.2. Ensure the reaction is at a steady reflux.3. Increase reaction time or consider a more reactive methylene compound.
Multiple Spots on TLC 1. Incomplete reaction.2. Formation of byproducts (e.g., self-condensation of aldehyde).1. Continue reflux and monitor by TLC.2. Ensure a weak base is used; strong bases can promote side reactions.[7] Purify the crude product via column chromatography or recrystallization.
Product is an Oil/Difficult to Crystallize 1. Impurities present.2. Inherent property of the product.1. Purify via silica gel column chromatography.2. Attempt trituration with a non-polar solvent like hexanes to induce solidification.

Conclusion

The Knoevenagel condensation of this compound is a highly efficient and versatile reaction for generating a diverse range of α,β-unsaturated compounds. The protocols and data presented herein provide a validated framework for researchers to synthesize these valuable chemical intermediates. By understanding the reaction mechanism and key experimental parameters, scientists in pharmaceutical and materials development can effectively leverage this reaction to build molecular complexity and explore novel chemical entities.

References

  • Knoevenagel Condensation Mechanism | Organic Chemistry - YouTube. (2021). YouTube.
  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW - Semantic Scholar. (n.d.). Semantic Scholar.
  • Knoevenagel Condensation | Thermo Fisher Scientific - UK. (n.d.). Thermo Fisher Scientific.
  • Application Notes and Protocols: Knoevenagel Condensation of N-Benzylacetoacetamide with Aromatic Aldehydes - Benchchem. (n.d.). BenchChem.
  • Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one. (n.d.). Springer.
  • The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water - ResearchGate. (2025). ResearchGate.
  • Application Notes and Protocols for Knoevenagel Condensation with 4-Chloro-3-nitrobenzaldehyde - Benchchem. (n.d.). BenchChem.
  • Knoevenagel Condensation by Employing Natural Catalyst- A Green Chemistry Approach. (2024). International Journal of Scientific Research in Science and Technology.
  • Synthesis, characterization and functionalization of MOFs and their use in Knoevenagel condensation reactions between ethyl cyanoacetate and 4-nitrobenzaldehyde - ResearchGate. (2024). ResearchGate.
  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (n.d.). Taylor & Francis Online.
  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Knoevenagel condensation - Wikipedia. (n.d.). Wikipedia.
  • Novel Methods of Knoevenagel Condensation - Banaras Hindu University. (n.d.). Banaras Hindu University.
  • The Importance and Applications of Knoevenagel Reaction (Brief Review) - orientjchem.org. (n.d.). Oriental Journal of Chemistry.
  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions | The Journal of Physical Chemistry B - ACS Publications. (2017). ACS Publications.
  • A Comparative Guide to 4-Nitrobenzaldehyde and 3-Nitrobenzaldehyde in Synthesis - Benchchem. (n.d.). BenchChem.

Sources

Application Notes and Protocols for the Wittig Reaction: Synthesis of 1-Methyl-2-nitro-4-vinylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Wittig Reaction in Modern Synthesis

The Wittig reaction stands as a cornerstone of synthetic organic chemistry, offering a powerful and reliable method for the formation of carbon-carbon double bonds (alkenes) from carbonyl compounds.[1] Discovered by Georg Wittig in 1954, this Nobel Prize-winning transformation provides exceptional control over the location of the newly formed double bond, a feature that contrasts sharply with less precise elimination reactions. The reaction's broad utility is rooted in its tolerance of a wide array of functional groups and its capacity to construct complex molecular architectures from simpler precursors.

These application notes provide a comprehensive, in-depth guide to performing a Wittig reaction using 4-Methyl-3-nitrobenzaldehyde as the carbonyl substrate and methylenetriphenylphosphorane as the Wittig reagent. The protocol is designed to be a self-validating system, with explanations for each experimental choice to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Reaction Overview and Mechanistic Insights

The overall transformation involves the reaction of this compound with a phosphorus ylide (the Wittig reagent) to yield the corresponding alkene, 1-methyl-2-nitro-4-vinylbenzene, and triphenylphosphine oxide as a byproduct.

The Wittig Reagent: The key nucleophile in this reaction is a phosphorus ylide, a species with adjacent positive and negative charges. For this protocol, we will generate the ylide in situ from methyltriphenylphosphonium bromide by deprotonation with a strong base, sodium hydride.

The Mechanism: The reaction proceeds through a concerted [2+2] cycloaddition between the ylide and the aldehyde to form a transient four-membered ring intermediate known as an oxaphosphetane.[2] This intermediate rapidly collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[2]

Experimental Design and Rationale

Choice of Reagents and Solvents
  • This compound: The presence of a nitro group, a strong electron-withdrawing group, on the aromatic ring can influence the reactivity of the aldehyde.

  • Methyltriphenylphosphonium bromide: This commercially available salt is the precursor to the simplest phosphorus ylide, methylenetriphenylphosphorane.

  • Sodium Hydride (NaH): A strong, non-nucleophilic base ideal for the deprotonation of the phosphonium salt to form the ylide. It is crucial to handle NaH with care as it is highly reactive with water.

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent that is effective in dissolving the phosphonium salt and facilitating the formation of the ylide.

Safety First: A Comprehensive Hazard Analysis

A thorough understanding of the hazards associated with each reagent is paramount for a safe and successful experiment.

ReagentKey HazardsSafe Handling Practices
This compound Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.Wear gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.
Methyltriphenylphosphonium bromide Toxic if swallowed, causes skin and eye irritation.Wear gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
Sodium Hydride (60% dispersion in mineral oil) Flammable solid, reacts violently with water to produce flammable hydrogen gas, causes severe skin burns and eye damage.Handle under an inert atmosphere (e.g., nitrogen or argon). Never allow contact with water. Use appropriate personal protective equipment, including a flame-resistant lab coat.
Dimethyl Sulfoxide (DMSO) Combustible liquid. Readily absorbed through the skin and can carry dissolved toxic substances into the body.Wear appropriate gloves and safety glasses. Handle in a well-ventilated area.
1-Methyl-2-nitro-4-vinylbenzene (Product) Expected to be a skin and eye irritant. Handle with care.Assume the product is hazardous and handle with the same precautions as the starting materials.
Triphenylphosphine oxide (Byproduct) Harmful if swallowed.Handle with gloves and safety glasses.

Detailed Experimental Protocol

This protocol details the in situ generation of the Wittig reagent followed by the olefination reaction.

Workflow Diagram

Wittig_Reaction_Workflow Experimental Workflow for Wittig Reaction cluster_0 Ylide Generation (Inert Atmosphere) cluster_1 Wittig Reaction cluster_2 Work-up and Purification A Suspend Methyltriphenylphosphonium bromide in anhydrous DMSO B Add Sodium Hydride (60% dispersion) portion-wise at room temperature A->B C Stir for 1 hour to form the deep red ylide solution B->C E Add aldehyde solution dropwise to the ylide solution at 0°C C->E Ylide Ready D Dissolve this compound in anhydrous DMSO D->E F Allow to warm to room temperature and stir for 12-18 hours E->F G Quench reaction with ice-water F->G Reaction Complete H Extract with diethyl ether or ethyl acetate G->H I Wash organic layer with brine, dry over anhydrous MgSO4 H->I J Concentrate in vacuo I->J K Purify by column chromatography (Hexane/Ethyl Acetate gradient) J->K L L K->L Pure Product

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Methyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-Methyl-3-nitrobenzaldehyde in Heterocyclic Synthesis

This compound is a readily available aromatic aldehyde that serves as a highly versatile scaffold for the synthesis of a diverse array of heterocyclic compounds. Its utility stems from the presence of three key functional moieties: an electrophilic aldehyde group, a reducible nitro group, and a methyl group. The strategic positioning of these groups—specifically, the ortho relationship between the aldehyde and the nitro group—unlocks unique cyclization pathways, making it a privileged starting material for constructing pharmacologically relevant cores.

The aldehyde functionality is a classical anchor point for multicomponent reactions (MCRs), enabling the rapid assembly of complex cyclic structures in a single step. Concurrently, the nitro group acts as a masked amine; its selective reduction provides a nucleophilic center ortho to the aldehyde (or its remnant), which is a critical step for the synthesis of fused bicyclic systems like quinazolines and benzimidazoles.

This document provides detailed application notes and validated protocols for the synthesis of several key heterocyclic families from this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only step-by-step procedures but also the underlying mechanistic rationale to empower informed experimental design and troubleshooting.

Part 1: Multicomponent Reactions (MCRs) Leveraging the Aldehyde Functionality

The aldehyde group of this compound is an ideal electrophile for one-pot multicomponent reactions, which offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.[1] We will focus on two of the most powerful MCRs for heterocyclic synthesis: the Hantzsch Dihydropyridine Synthesis and the Biginelli Reaction.

Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction

The 1,4-dihydropyridine (1,4-DHP) core is a cornerstone of medicinal chemistry, most famously represented by calcium channel blockers like Nifedipine and Amlodipine used to treat hypertension. The Hantzsch synthesis, a classic MCR, provides a direct route to this scaffold.[2] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[3]

The reaction proceeds through a series of condensation and addition reactions. One molecule of the β-ketoester and ammonia first form an enamine intermediate. Simultaneously, the aldehyde and a second molecule of the β-ketoester undergo a Knoevenagel condensation. The final 1,4-DHP ring is formed when the enamine adds to the Michael acceptor generated from the Knoevenagel condensation, followed by cyclization and dehydration. The electron-withdrawing nature of the 3-nitro group on the benzaldehyde ring enhances the electrophilicity of the aldehyde carbon, often leading to high yields.[4]

Microwave-assisted synthesis offers significant advantages over conventional heating, including dramatically reduced reaction times and often improved yields.[3][5]

Protocol ID: HANTZSCH-MW-01

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine:

    • This compound (1.0 mmol, 165.15 mg)

    • Ethyl acetoacetate (2.2 mmol, 286.31 mg, 278 µL)

    • Ammonium acetate (1.2 mmol, 92.5 mg)

  • Solvent Addition: Add 3 mL of ethanol to the vial.

  • Microwave Irradiation: Seal the vial and place it in a laboratory microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes.

  • Work-up and Purification:

    • After the reaction, cool the vial to room temperature.

    • Pour the reaction mixture into 20 mL of ice-cold water.

    • The solid product will precipitate. Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol.

    • Dry the product under vacuum. The product, diethyl 1,4-dihydro-2,6-dimethyl-4-(4-methyl-3-nitrophenyl)pyridine-3,5-dicarboxylate, can be further purified by recrystallization from ethanol if necessary.

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time 4-8 hours10-15 minutes
Typical Yield 70-85%85-95%
Energy Input High (prolonged reflux)Moderate (focused heating)
Solvent Volume HigherLower

Table 1: Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis.

Hantzsch_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification RCHO This compound Mix Mix in Ethanol RCHO->Mix Ketoester Ethyl Acetoacetate (2 eq.) Ketoester->Mix NH4OAc Ammonium Acetate NH4OAc->Mix MW Microwave Irradiation (120°C, 10-15 min) Mix->MW Precipitate Precipitate in Ice Water MW->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash (Water, Ethanol) Filter->Wash Dry Dry Under Vacuum Wash->Dry Recrystallize Recrystallize (Optional) Dry->Recrystallize Product 1,4-Dihydropyridine Product Recrystallize->Product

Caption: Hantzsch 1,4-Dihydropyridine Synthesis Workflow.

Synthesis of Dihydropyrimidinones (DHPMs) via the Biginelli Reaction

The 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold is another "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities, including antiviral, antitumor, and anti-inflammatory properties.[6] The Biginelli reaction is a one-pot synthesis that combines an aldehyde, a β-dicarbonyl compound, and urea (or thiourea).[7]

The acid-catalyzed mechanism is believed to begin with the condensation of the aldehyde and urea to form an N-acylimine intermediate. This electrophilic intermediate is then attacked by the enol form of the β-ketoester. Subsequent intramolecular cyclization via condensation between the remaining urea nitrogen and the ketone carbonyl, followed by dehydration, yields the final DHPM product.[7] The use of this compound as the aldehyde component is well-tolerated and leads to the corresponding 4-aryl substituted DHPMs.[8][9]

Protocol ID: BIGINELLI-ACID-01

  • Reagent Combination: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add:

    • This compound (1.0 mmol, 165.15 mg)

    • Ethyl acetoacetate (1.0 mmol, 130.14 mg, 126 µL)

    • Urea (1.5 mmol, 90.09 mg)

    • Ethanol (10 mL)

  • Catalyst Addition: Add 3-4 drops of concentrated hydrochloric acid (HCl) as a catalyst.

  • Reaction: Heat the mixture to reflux (approximately 80°C) with constant stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing 30 mL of crushed ice.

    • The product will precipitate as a solid. Allow it to stand for 15-20 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water.

    • Dry the crude product. Recrystallize from ethanol to obtain pure ethyl 4-(4-methyl-3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

ParameterValue/Condition
Catalyst Concentrated HCl
Solvent Ethanol
Temperature Reflux (~80°C)
Reaction Time 2-4 hours
Typical Yield 75-90%

Table 2: Typical Parameters for the Biginelli Synthesis.

Biginelli_Mechanism Aldehyde + Urea Aldehyde + Urea Iminium Ion\n(Electrophile) Iminium Ion (Electrophile) Aldehyde + Urea->Iminium Ion\n(Electrophile) H⁺ Addition Product Addition Product Iminium Ion\n(Electrophile)->Addition Product Ketoester Enol\n(Nucleophile) Ketoester Enol (Nucleophile) Ketoester Enol\n(Nucleophile)->Addition Product Cyclization Cyclization Addition Product->Cyclization -H₂O DHPM Product DHPM Product Cyclization->DHPM Product Tautomerization

Caption: Simplified Biginelli Reaction Mechanism.

Part 2: Synthesis of Fused Heterocycles via Nitro Group Reduction

A cornerstone strategy for expanding the synthetic utility of this compound is the selective reduction of the nitro group to a primary amine. This transformation converts the electron-withdrawing nitro group into a nucleophilic amino group, positioned perfectly ortho to the aldehyde, creating the key intermediate 3-amino-4-methylbenzaldehyde . This intermediate is the gateway to a variety of fused heterocyclic systems.

Gateway Reaction: Selective Reduction of the Nitro Group

The challenge lies in reducing the nitro group without affecting the sensitive aldehyde functionality. While powerful reducing agents would reduce both groups, milder, chemoselective methods are required.[10] Catalytic hydrogenation or transfer hydrogenation are often effective, as is the use of specific metal-acid systems.

Protocol ID: REDUCTION-SNCL2-01

  • Dissolution: Dissolve this compound (1.0 mmol, 165.15 mg) in 10 mL of ethanol in a 50 mL round-bottom flask.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 mmol, 902.44 mg) to the solution.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 1 hour.

  • Work-up:

    • Cool the reaction to room temperature and carefully pour it into 20 mL of ice water.

    • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. A precipitate of tin salts will form.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure to yield 3-amino-4-methylbenzaldehyde, which can often be used in the next step without further purification.

Synthesis of Quinazolines

Quinazolines are a vital class of N-heterocycles with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[11][12] A direct and efficient method to synthesize them from ortho-aminoaldehydes involves condensation with a nitrogen source like formamide.

The synthesis of a quinazoline from 3-amino-4-methylbenzaldehyde and formamide involves an initial condensation to form a formylamino intermediate. This is followed by an intramolecular cyclization where the second nitrogen of the formamide attacks the aldehyde carbon. The resulting dihydroquinazoline intermediate then undergoes dehydration and aromatization to yield the stable quinazoline ring system. A one-pot approach starting from the o-nitrobenzaldehyde using a reducing agent is known as the Riedel method.[13]

This protocol combines the reduction and cyclization steps into a single, efficient operation.

Protocol ID: QUINAZOLINE-OP-01

  • Reagent Combination: In a 50 mL round-bottom flask, combine:

    • This compound (1.0 mmol, 165.15 mg)

    • Formamide (5 mL)

  • Reducing Agent: Add iron powder (Fe, 3.0 mmol, 167.5 mg) and a catalytic amount of acetic acid (0.2 mL).

  • Reaction: Heat the mixture to 140-150°C for 4-6 hours with vigorous stirring.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into 25 mL of water.

    • Make the solution basic (pH ~9-10) with 2M sodium hydroxide (NaOH) solution.

    • Extract the product with ethyl acetate (3 x 25 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 7-methylquinazoline.

Quinazoline_Workflow cluster_reactants Reactants cluster_process One-Pot Process cluster_workup Work-up & Purification StartMat This compound Heat Heat to 140-150°C (4-6 hours) StartMat->Heat Formamide Formamide Formamide->Heat Fe Iron Powder Fe->Heat AcOH Acetic Acid (cat.) AcOH->Heat Step1 In-situ Reduction (NO₂ → NH₂) Heat->Step1 Step2 Condensation & Cyclization Step1->Step2 Quench Quench with Water Step2->Quench Basify Basify (NaOH) Quench->Basify Extract Extract (Ethyl Acetate) Basify->Extract Purify Column Chromatography Extract->Purify Product 7-Methylquinazoline Purify->Product

Sources

The Versatile Chromophore: Harnessing 4-Methyl-3-nitrobenzaldehyde in Advanced Dye and Pigment Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of color chemistry, the strategic selection of molecular precursors is paramount to achieving desired hues, performance, and durability in dyes and pigments. Among the vast arsenal of organic intermediates, 4-Methyl-3-nitrobenzaldehyde stands out as a key building block, offering a unique combination of reactive sites that enable the synthesis of a diverse array of chromophoric systems. This technical guide provides an in-depth exploration of the application of this compound in the manufacturing of high-performance dyes and pigments, tailored for researchers, scientists, and professionals in drug development who often leverage dye chemistry for sensing and labeling applications.

The presence of an aldehyde group, a nitro functionality, and a methyl-substituted aromatic ring imparts a distinct reactivity profile to this molecule. The electron-withdrawing nature of the nitro and aldehyde groups activates the aromatic ring for certain transformations and influences the electronic properties of the resulting dye molecules, which is critical for tuning their color and lightfastness. This guide will delve into two primary synthetic pathways leveraging this compound: the synthesis of vibrant azo dyes and the creation of versatile dyes through condensation reactions.

Application Note 1: Synthesis of Azo Dyes via 4-Amino-3-methylbenzaldehyde

Azo dyes, characterized by the R-N=N-R' functional group, represent the largest and most versatile class of synthetic organic colorants. The synthesis of azo dyes from this compound first requires the reduction of the nitro group to a primary amine, yielding 4-amino-3-methylbenzaldehyde. This intermediate can then be diazotized and coupled with various aromatic compounds to produce a wide spectrum of colors.

The initial reduction of the nitro group is a critical step. While various reducing agents can be employed, a common and effective method involves the use of sodium sulfide or sodium hydrosulfide. This selective reduction is crucial to preserve the aldehyde functionality, which can be a site for further chemical modification in the final dye molecule.

Following the successful synthesis of 4-amino-3-methylbenzaldehyde, the core of azo dye synthesis begins with diazotization. This reaction, carried out in a cold, acidic medium with sodium nitrite, converts the primary aromatic amine into a highly reactive diazonium salt. The temperature of this reaction must be strictly controlled, typically between 0-5 °C, to prevent the unstable diazonium salt from decomposing.

The final step is the electrophilic substitution reaction known as azo coupling. The diazonium salt acts as an electrophile and attacks an electron-rich coupling component, such as a phenol, naphthol, or an aromatic amine. The position of the azo coupling on the partner molecule is governed by the directing effects of its substituents, leading to the formation of the characteristic azo bond and the generation of a colored compound. The choice of the coupling component is a key determinant of the final color of the dye. For instance, coupling with naphthol derivatives often yields red to blue shades, while phenolic compounds can produce yellow to orange dyes.

Protocol 1: Synthesis of a Monoazo Disperse Dye from this compound

This protocol outlines the synthesis of a representative monoazo disperse dye, starting from the reduction of this compound and subsequent diazotization and coupling with 2-naphthol.

Step 1: Reduction of this compound to 4-Amino-3-methylbenzaldehyde

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (60.5 mmol) of this compound in 100 mL of ethanol.

  • In a separate beaker, prepare a solution of sodium sulfide nonahydrate (21.8 g, 90.8 mmol) in 50 mL of water.

  • Slowly add the sodium sulfide solution to the ethanolic solution of this compound with vigorous stirring.

  • Heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • The precipitated 4-amino-3-methylbenzaldehyde is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.

Step 2: Diazotization of 4-Amino-3-methylbenzaldehyde

  • In a 250 mL beaker, suspend 5.0 g (37.0 mmol) of the synthesized 4-amino-3-methylbenzaldehyde in a mixture of 10 mL of concentrated hydrochloric acid and 50 mL of water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • Prepare a solution of 2.8 g (40.7 mmol) of sodium nitrite in 15 mL of water and cool it to 0-5 °C.

  • Add the cold sodium nitrite solution dropwise to the amine suspension over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Continue stirring for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution should be used immediately in the next step.

Step 3: Azo Coupling with 2-Naphthol

  • In a separate 500 mL beaker, dissolve 5.3 g (37.0 mmol) of 2-naphthol in 100 mL of a 10% sodium hydroxide solution.

  • Cool the 2-naphthol solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the alkaline 2-naphthol solution with vigorous stirring.

  • A brightly colored precipitate of the azo dye will form immediately.

  • Continue stirring the mixture in the ice bath for 1-2 hours to ensure complete coupling.

  • Collect the dye by vacuum filtration, wash it with a large volume of water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Dry the synthesized dye in a vacuum oven at 60-70 °C.

Characterization:

The synthesized dye should be characterized by standard analytical techniques:

ParameterExpected Result
Appearance Red to orange powder
Melting Point Typically >200 °C (decomposes)
UV-Vis (in DMF) λmax in the range of 450-550 nm
FT-IR (KBr) Peaks corresponding to O-H, C-H (aromatic), N=N, and C=O stretching

Application Note 2: Synthesis of Dyes via Condensation Reactions

The aldehyde functionality of this compound is a versatile handle for constructing dye molecules through various condensation reactions. Two prominent examples are the formation of Schiff bases and Knoevenagel condensation products. These reactions lead to compounds with extended π-conjugated systems, which are essential for color.

Schiff Base Dyes:

Schiff bases, or azomethines, are formed by the condensation of a primary amine with an aldehyde.[1] The resulting C=N double bond becomes part of the conjugated system of the dye molecule. By reacting this compound with various aromatic amines, a wide range of colored compounds can be synthesized. The properties of the resulting Schiff base dye, including its color and solubility, can be fine-tuned by the choice of the amine component. These dyes often exhibit interesting photophysical properties and can be used in various applications, including as fluorescent probes and in the fabrication of organic electronic devices.[2]

Knoevenagel Condensation Dyes:

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), in the presence of a basic catalyst.[3] Common active methylene compounds include malononitrile, cyanoacetates, and barbituric acid derivatives. The resulting products are α,β-unsaturated compounds with extended conjugation, which are often intensely colored. The electron-withdrawing nitro group on the this compound ring enhances the electrophilicity of the aldehyde carbon, facilitating the condensation reaction.

Protocol 2: Synthesis of a Knoevenagel Condensation Dye

This protocol describes the synthesis of a dye via the Knoevenagel condensation of this compound with malononitrile.

  • In a 100 mL round-bottom flask, dissolve 5.0 g (30.3 mmol) of this compound in 50 mL of ethanol.

  • To this solution, add 2.2 g (33.3 mmol) of malononitrile.

  • Add 2-3 drops of piperidine as a basic catalyst to the reaction mixture.

  • Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and the catalyst.

  • Dry the product under vacuum to obtain the pure Knoevenagel condensation product.

Characterization:

ParameterExpected Result
Appearance Yellow to orange crystalline solid
Melting Point Typically in the range of 150-200 °C
UV-Vis (in Ethanol) λmax in the range of 350-450 nm
FT-IR (KBr) Peaks corresponding to C-H (aromatic), C≡N, C=C, and NO₂ stretching

Visualizing the Synthetic Pathways

To better illustrate the described synthetic workflows, the following diagrams are provided in Graphviz DOT language.

G cluster_0 Azo Dye Synthesis A This compound B Reduction (e.g., Na2S) A->B C 4-Amino-3-methylbenzaldehyde B->C D Diazotization (NaNO2, HCl, 0-5 °C) C->D E Diazonium Salt D->E G Azo Coupling E->G F Coupling Component (e.g., 2-Naphthol) F->G H Azo Dye G->H

Caption: Workflow for Azo Dye Synthesis.

G cluster_1 Condensation Dye Synthesis cluster_schiff Schiff Base Formation cluster_knoevenagel Knoevenagel Condensation A1 This compound C1 Condensation A1->C1 B1 Primary Amine B1->C1 D1 Schiff Base Dye C1->D1 A2 This compound C2 Condensation (Basic Catalyst) A2->C2 B2 Active Methylene Compound B2->C2 D2 Knoevenagel Dye C2->D2

Caption: Workflows for Condensation Dye Synthesis.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of a wide range of dyes and pigments. Its unique molecular architecture allows for the strategic construction of complex chromophoric systems through well-established synthetic routes such as azo coupling and condensation reactions. The protocols and application notes provided herein offer a solid foundation for researchers and scientists to explore the potential of this compound in developing novel colorants with tailored properties for a multitude of applications, from traditional textile dyeing to advanced materials and biomedical research. The ability to fine-tune the final properties of the dyes by judicious selection of reaction partners underscores the importance of this compound as a key building block in the ever-evolving field of color chemistry.

References

  • Oni, O., Bello, K., & Shibdawa, M. A. (2019). Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4-Amino-3-Nitro-Benzaldehyde as Diazo Components on Polyester. IOSR Journal of Applied Chemistry, 12(3), 52-61. [Link]

  • Louis, H., Onyebuenyi, I. B., Odey, J. O., & Offiong, O. E. (2021). Synthesis, characterization, and theoretical studies of the photovoltaic properties of novel reactive azonitrobenzaldehyde derivatives. RSC Advances, 11(45), 28286-28301. [Link]

  • Patel, K. D., Mistry, B. D., & Desai, K. R. (2012). Synthesis of some novel azo dyes and their dyeing, redox and antifungal properties. Journal of Saudi Chemical Society, 16(2), 145-153. [Link]

  • Majeed, R. H., Hussein, H. A., & Abdullah, M. A. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International journal of molecular and cellular medicine, 11(4), 285–296. [Link]

  • Thorat, B. R., et al. (2012). Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. Journal of Chemical and Pharmaceutical Research, 4(1), 18-26. [Link]

  • The Synthesis of Azo Dyes. (n.d.). [Link]

  • The Chinese University of Hong Kong. (n.d.). Experiment 8: Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Link]

  • Majeed, R. H., Hussein, H. A., & Abdullah, M. A. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine, 11(4), 285-296. [Link]

  • Slideshare. (2019). Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P Nitro Benzaldehyde. [Link]

  • Szőllősi, G., & Bartók, M. (2007). Synthesis and Characterization of Chiral Nitrobenzaldehyde-Schiff Base Ligands. Molecules, 12(9), 2025-2032. [Link]

  • Rama, V. R., & Sreenivasulu, B. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 213-216. [Link]

  • Frontier Laboratories Ltd. (2021). Material Characterization of Organic Pigments in Industrial Painting Using Pyrolysis. [Link]

  • Georganics. (n.d.). This compound. [Link]

  • Zhang, J., Liu, Y., Zhang, J., & Li, S. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology, 7, 755. [Link]

Sources

Application Note: Strategic Synthesis of Functional Materials using 4-Methyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-3-nitrobenzaldehyde (CAS: 31680-07-6) is a critical aromatic intermediate that bridges the gap between simple commodity chemicals and high-value functional materials. Unlike its simpler analogue m-nitrobenzaldehyde, the presence of the para-methyl group introduces specific steric and electronic properties that are highly valued in two distinct fields: crystal engineering (via weak C-H···O hydrogen bonding networks) and kinase inhibitor synthesis (as a scaffold for "Imatinib-like" multicyclic drugs).[1]

This guide provides an authoritative workflow for transforming this scaffold into three classes of functional materials:

  • Optoelectronic Chromophores (via Knoevenagel Condensation)

  • Bioactive Ligands (via Schiff Base formation)

  • Pharmaceutical Intermediates (via Nitro-Reduction)

Section 1: Chemical Profile & Reactivity Landscape[1]

The molecule features a 1,3,4-substitution pattern.[1] The 3-nitro group exerts a strong inductive effect (-I), activating the carbonyl carbon at position 1 toward nucleophilic attack.[1] However, the 4-methyl group provides weak electron donation (+I) and steric bulk, modulating this reactivity.[1] This balance prevents the "runaway" reactivity often seen with dinitro-benzaldehydes, allowing for controlled, high-yield condensations.

Reactivity Workflow Diagram

ReactivityLandscape Start This compound (Precursor) Path1 Knoevenagel Condensation Start->Path1 Active Methylene + Base Path2 Schiff Base Reaction Start->Path2 1° Amine + Ethanol Path3 Nitro Reduction (Fe/HCl or H2/Pd) Start->Path3 Reductive Conditions Prod1 Stilbene/Cinnamic Derivatives (NLO Materials) Path1->Prod1 Prod2 Azomethine Ligands (MOFs & Catalysts) Path2->Prod2 Prod3 3-Amino-4-methylbenzaldehyde (Drug Scaffolds) Path3->Prod3

Figure 1: Divergent synthetic pathways for this compound. The scaffold allows for selective functionalization of the aldehyde (Paths 1 & 2) or the nitro group (Path 3).[1]

Section 2: Protocol A — Optoelectronic Materials (Knoevenagel Condensation)[1]

Application: Synthesis of push-pull chromophores for Non-Linear Optical (NLO) applications. The 3-nitro group acts as an acceptor, while the condensation product extends the


-conjugation.[1]
Experimental Logic

We utilize a base-catalyzed condensation with malononitrile. Unlike standard protocols using piperidine/ethanol, we recommend a microwave-assisted or ionic liquid approach if available, to minimize side reactions caused by the steric hindrance of the methyl group.[1] Below is the optimized standard bench protocol.

Step-by-Step Protocol
  • Preparation: In a 100 mL round-bottom flask, dissolve This compound (1.65 g, 10 mmol) in absolute ethanol (20 mL).

  • Reagent Addition: Add malononitrile (0.73 g, 11 mmol, 1.1 eq).

  • Catalysis: Add 3–5 drops of piperidine .

    • Note: If the reaction is sluggish due to the methyl group's bulk, add 10 mol% ammonium acetate.[1]

  • Reaction: Reflux at 80°C for 2–4 hours.

    • Monitoring: Check TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[1] The aldehyde spot (

      
      ) should disappear.[1]
      
  • Isolation: Cool the mixture to room temperature, then to 0°C in an ice bath. The product, 2-(4-methyl-3-nitrobenzylidene)malononitrile , will precipitate as a solid.

  • Purification: Filter the solid and wash with cold ethanol (2 x 10 mL). Recrystallize from hot ethanol to ensure electronic purity (crucial for NLO applications).

Data & Validation[1][2][3][4]
ParameterSpecificationObservation/Note
Appearance Yellow/Orange Crystalline SolidColor intensity correlates with conjugation length.
Melting Point 120–125°C (Derivative dependent)Sharp range indicates high purity.[1]
IR Spectrum C=C stretch: ~1600 cm⁻¹Disappearance of Aldehyde C=O (~1700 cm⁻¹).[1]
Yield >85%Lower yields indicate incomplete drying or water in solvent.[1]

Section 3: Protocol B — Bioactive Ligand Synthesis (Schiff Base)[1]

Application: Synthesis of N,N-donor ligands for Metal-Organic Frameworks (MOFs) or antimicrobial coordination complexes.

Experimental Logic

The reaction between the aldehyde and a primary amine forms an imine (azomethine) bond.[1][2] Because this compound has a melting point of 46–49°C, overheating must be avoided to prevent sublimation of the starting material before reaction. We use glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.[1]

Step-by-Step Protocol
  • Dissolution: Dissolve This compound (10 mmol) in Methanol (30 mL).

  • Amine Preparation: In a separate beaker, dissolve the primary amine (e.g., 4-aminophenol or aniline, 10 mmol) in Methanol (20 mL).

  • Mixing: Slowly add the amine solution to the aldehyde solution under stirring.

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid .

  • Reflux: Heat to reflux (65°C) for 3–6 hours.

    • Critical Check: A color change (usually to deep yellow or orange) indicates imine formation.[1]

  • Work-up: Evaporate the solvent to 50% volume using a rotary evaporator. Cool to induce crystallization.[1][3]

  • Filtration: Filter the Schiff base precipitate and wash with ether to remove unreacted aldehyde.[1]

Section 4: Protocol C — Pharmaceutical Scaffold (Nitro Reduction)[1]

Application: Synthesis of 3-amino-4-methylbenzaldehyde, a precursor for kinase inhibitors where the amine serves as an attachment point for pyrimidine or pyridine rings.

Experimental Logic

Selective reduction is challenging because the aldehyde group is also susceptible to reduction (to alcohol).[1] We employ a chemoselective reduction using Iron powder in Ammonium Chloride, which reduces the nitro group while sparing the aldehyde.[1]

Step-by-Step Protocol
  • Solvent System: Prepare a mixture of Ethanol/Water (4:1, 50 mL).[1]

  • Activation: Add Iron powder (325 mesh, 5 eq) and Ammonium Chloride (0.5 eq) to the solvent. Heat to reflux for 15 minutes to activate the iron surface.

  • Addition: Add This compound (10 mmol) portion-wise to the refluxing mixture.

  • Reaction: Reflux vigorously for 1–2 hours.

    • Mechanism:[1][2] The reaction proceeds via electron transfer from Fe(0) to the nitro group.[1]

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol.[1]

  • Isolation: Concentrate the filtrate. Extract with Ethyl Acetate, wash with brine, and dry over

    
    .[1]
    
  • Storage: The resulting amine is air-sensitive.[1][4] Store under Nitrogen or use immediately.[1]

Section 5: Quality Control & Troubleshooting

To ensure the integrity of the synthesized materials, the following QC parameters must be met.

NMR Validation Markers (¹H NMR, 400 MHz, DMSO-d₆)
Functional GroupChemical Shift (

)
Diagnostic Change
Aldehyde (-CHO) 10.0 – 10.2 ppm (Singlet)Disappears in Protocols A & B. Remains in Protocol C.
Imine (-CH=N-) 8.3 – 8.8 ppm (Singlet)Appears in Protocol B (Schiff Base).
Vinyl (-CH=C-) 7.5 – 8.0 ppm (Multiplet)Appears in Protocol A (Knoevenagel).[1]
Methyl (-CH₃) 2.4 – 2.6 ppm (Singlet)Remains relatively constant; useful internal integration standard.[1]
Troubleshooting Guide
  • Problem: Low yield in Knoevenagel condensation.

    • Cause: Water in ethanol or old piperidine.[1]

    • Solution: Use freshly distilled ethanol and dry piperidine over KOH pellets.

  • Problem: Sticky/Oily product in Schiff Base synthesis.

    • Cause: Incomplete reaction or solvent trapping.[1]

    • Solution: Triturate the oil with cold diethyl ether to induce crystallization.[1]

  • Problem: Aldehyde reduction during Protocol C.

    • Cause: Reaction ran too long or pH became too acidic.

    • Solution: Strictly monitor time; use

      
       (mild) instead of HCl (strong).[1]
      

References

  • Chemical Profile & Safety: National Center for Biotechnology Information.[1] (2025).[1][3][5][6] PubChem Compound Summary for CID 24874011, this compound. Retrieved from [Link]

  • Crystal Engineering: National Institutes of Health (NIH).[1] (2010).[1] Crystal structure of this compound. PMC. Retrieved from [Link]

  • Schiff Base Synthesis: Jetir.Org. (2019).[1] Schiff Bases: Synthesis, Applications and Characterization. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of 4-Methyl-3-nitrobenzaldehyde for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of 4-Methyl-3-nitrobenzaldehyde. This readily available starting material serves as a versatile scaffold in medicinal chemistry, offering multiple reaction pathways to generate diverse molecular architectures with significant therapeutic potential.[1][2][3][4][5] We will explore key transformations focusing on the aldehyde and nitro functional groups, provide detailed, field-proven protocols for core reactions, and discuss the mechanistic rationale behind experimental choices. The ultimate aim is to equip researchers with the knowledge to efficiently leverage this building block in the synthesis of novel bioactive compounds.

Introduction: The Strategic Value of this compound

This compound is a bifunctional aromatic compound whose value in medicinal chemistry is derived from its distinct and orthogonally reactive functional groups: the aldehyde and the nitro group. The electron-withdrawing nature of both the nitro and aldehyde groups significantly influences the reactivity of the benzene ring, creating a unique electronic profile for chemical modification.

  • The Aldehyde Group: An electrophilic center, the aldehyde is a gateway for C-C and C-N bond formation through reactions like Schiff base formation, Knoevenagel condensation, Wittig reactions, and reductions to the corresponding alcohol.

  • The Nitro Group: This group can be readily reduced to a primary amine, which dramatically alters the molecule's electronic properties and introduces a nucleophilic center. This new amino group can then be further functionalized into amides, sulfonamides, or participate in cyclization reactions to form heterocyclic systems.

This duality allows for a modular and divergent approach to library synthesis, making it an important intermediate for the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][4][5]

Core Derivatization Strategies & Mechanistic Insights

The derivatization of this compound can be logically categorized based on the primary functional group being targeted. Understanding the reactivity of each site is crucial for strategic synthetic planning.

G cluster_start Starting Material cluster_aldehyde Aldehyde-Centric Reactions cluster_nitro Nitro Group Transformation cluster_amine Secondary Derivatization start This compound schiff Schiff Base Formation (Imine Synthesis) start->schiff R-NH2 knoevenagel Knoevenagel Condensation (C=C Bond Formation) start->knoevenagel Active Methylene Compound reduction_alc Selective Reduction (Benzyl Alcohol) start->reduction_alc NaBH4 reduction_amine Nitro Reduction (Aniline Derivative) start->reduction_amine SnCl2/Fe/H2, Pd/C amide Amide/Sulfonamide Formation reduction_amine->amide R-COCl heterocycle Heterocycle Synthesis (e.g., Pyrimidines) reduction_amine->heterocycle Cyclizing Agent

Figure 1: Key derivatization pathways originating from this compound.

Derivatization via the Aldehyde Functional Group

The electrophilic carbonyl carbon of the aldehyde is the primary site for nucleophilic attack, enabling the construction of a wide array of derivatives.

The condensation of the aldehyde with primary amines to form Schiff bases (imines) is one of the most fundamental and high-yielding reactions. The resulting C=N double bond is a key pharmacophore in many biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer activities.[6] The general mechanism involves the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration. This reaction is typically catalyzed by a few drops of acid.[6][7]

This reaction creates a new carbon-carbon double bond by reacting the aldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate) in the presence of a weak base like piperidine or pyridine.[8][9] The products, α,β-unsaturated compounds, are valuable intermediates for synthesizing more complex molecules, including various heterocyclic systems.[8]

Mechanism Insight: The base catalyst (e.g., piperidine) deprotonates the active methylene compound to form a nucleophilic carbanion (enolate). This carbanion then attacks the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the final condensed product.[10] The Knoevenagel-Doebner modification uses malonic acid, which after condensation, undergoes decarboxylation to yield a cinnamic acid derivative.[9]

Derivatization via the Nitro Group

The transformation of the nitro group unlocks a completely different set of synthetic possibilities.

The selective reduction of the nitro group to a primary amine is a pivotal step. This can be achieved using various reagents, with common choices being tin(II) chloride (SnCl2) in HCl, iron powder in acetic acid, or catalytic hydrogenation (H2, Pd/C). This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic landscape of the aromatic ring and introducing a potent nucleophilic site. The resulting 4-methyl-3-aminobenzaldehyde can then be used in a vast number of subsequent reactions.

Application Protocols

The following protocols are presented as robust, reproducible methods. All researchers should perform a thorough risk assessment before commencing any chemical synthesis.

Protocol 1: Synthesis of a Schiff Base Derivative

Objective: To synthesize N-((4-methyl-3-nitrophenyl)methylene)aniline from this compound and aniline.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol in a round-bottom flask.

  • In a separate beaker, dissolve aniline (1.0 eq) in absolute ethanol.

  • Add the aniline solution to the aldehyde solution with stirring.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[6][7]

  • Attach a condenser and reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the flask to cool to room temperature. A solid precipitate should form.[6]

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the product in a vacuum oven.

Characterization: The final product should be characterized by FT-IR (presence of C=N stretch), ¹H-NMR, and melting point analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve_ald Dissolve Aldehyde in Ethanol mix Combine Solutions dissolve_ald->mix dissolve_amine Dissolve Aniline in Ethanol dissolve_amine->mix add_cat Add Glacial Acetic Acid (Catalyst) mix->add_cat reflux Reflux for 2-4h (Monitor by TLC) add_cat->reflux cool Cool to RT reflux->cool filter Vacuum Filter Solid cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry

Figure 2: Experimental workflow for Schiff base synthesis.

Protocol 2: Knoevenagel Condensation with Malononitrile

Objective: To synthesize 2-((4-methyl-3-nitrophenyl)methylene)malononitrile.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Ethanol (as solvent)

  • Piperidine (catalytic amount, ~2-3 drops)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add malononitrile (1.1 eq) to the solution.

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.[8]

  • Reflux the reaction mixture for approximately 2 hours. Monitor the reaction progress by TLC.[8]

  • After the reaction is complete, cool the mixture to room temperature, which should cause the product to precipitate.[8]

  • Collect the solid product by vacuum filtration.[8]

  • Wash the solid with cold ethanol to remove impurities.[8]

  • Dry the product under vacuum to yield the pure α,β-unsaturated nitrile.[8]

Causality Note: Piperidine, a secondary amine, is a more effective catalyst than a primary amine for this reaction because it cannot form a stable Schiff base with the aldehyde, thus avoiding side products. Its basicity is sufficient to deprotonate the highly acidic methylene protons of malononitrile.

Protocol 3: Selective Reduction of the Aldehyde Group

Objective: To synthesize (4-methyl-3-nitrophenyl)methanol.

Materials:

  • This compound (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (as solvent)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask and cool the solution in an ice bath to 0°C.

  • Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Continue stirring the reaction at 0°C for 30 minutes and then allow it to warm to room temperature for another hour.

  • Monitor the reaction by TLC to confirm the consumption of the starting aldehyde.

  • Quench the reaction by slowly adding 1M HCl until the effervescence ceases.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Rationale: Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones.[11] It will not reduce the nitro group under these conditions, making it an ideal reagent for this specific transformation.[11]

Medicinal Chemistry Relevance & Biological Activity

Derivatives of this compound have been explored for a range of therapeutic applications. The specific derivatization strategy directly impacts the resulting biological activity.

Derivative ClassSynthetic ReactionPotential Biological ActivitiesRepresentative Data (Example)
Schiff Bases Aldehyde CondensationAnticancer, Antimicrobial, Anti-inflammatory[6]A Schiff base derived from 4-nitrobenzaldehyde showed promising cytotoxic activity against Tongue Squamous Cell Carcinoma Fibroblasts (IC₅₀ of 446.68 µg/mL).[12]
N-Acylhydrazones Aldehyde CondensationAntimicrobial, Anti-inflammatory, Anticancer[13]Gallium(III) complexes of certain hydrazones exhibit strong cytotoxicity against HL-60 and HCT-116 cancer cell lines.[13]
Chalcones Knoevenagel/Claisen-SchmidtAnti-inflammatory, Antibacterial, Antimalarial[14]The presence of a nitro group on the benzaldehyde ring influences the formation of chalcone vs. the hydroxyl-propanone intermediate.[14]
Dihydropyridines CyclocondensationCalcium Channel Blockers[15][16]3-Nitrobenzaldehyde is a crucial precursor in the synthesis of dihydropyridine drugs.[15][16]

Structure-Activity Relationship (SAR) Insights: The introduction of the imine group (-C=N-) in Schiff bases is often credited with their biological activity.[12] For N-acylhydrazones, their ability to chelate metal ions is a key feature in their mode of action, particularly in anticancer applications.[13] The substitution pattern on the aniline ring in Schiff base derivatives or on the active methylene partner in Knoevenagel condensations provides a straightforward vector for library diversification and SAR exploration.

Conclusion

This compound stands out as a high-value, versatile starting material in medicinal chemistry. Its dual reactive centers—the aldehyde and the nitro group—can be addressed with high selectivity using standard organic chemistry protocols. By following the strategic pathways and detailed protocols outlined in these application notes, researchers can efficiently generate diverse libraries of novel compounds for screening and lead optimization in drug discovery programs.

References

  • JETIR. (2020). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Jetir.Org. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). The Influence of Nitro Group on Synthesis. JOCPR. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. Retrieved from [Link]

  • Iraqi Journal of Molecular and Cellular Medicine. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Retrieved from [Link]

  • National Institutes of Health. (n.d.). This compound. PMC. Retrieved from [Link]

  • Georganics. (n.d.). This compound. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). What products do 4-nitrobenzaldehyde and 3-nitrobenzaldehyde give in a crossed Cannizzaro reaction and why?. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzaldehyde. Retrieved from [Link]

  • MDPI. (2002). Synthesis and Characterization of Chiral Nitrobenzaldehyde/Schiff Base Ligands. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis of m-nitrobenzaldehyde. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]

  • PubMed. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Retrieved from [Link]

  • ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Beilstein Journals. (2023). Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]

  • ResearchGate. (2015). Enantioselective Direct Aldol Reaction of 4-Nitrobenzaldehyde with Cyclohexanone under Various Conditions. Retrieved from [Link]

Sources

Analytical HPLC Method for 4-Methyl-3-nitrobenzaldehyde Purity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Protocol (SOP)

Introduction & Scope

4-Methyl-3-nitrobenzaldehyde is a critical intermediate in the synthesis of various pharmaceutical active ingredients (APIs), agrochemicals, and dyes.[1] Its purity is paramount, as impurities from the nitration of 4-methylbenzaldehyde can lead to side reactions in downstream processing.

This guide details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method designed to separate the target analyte from its likely synthetic precursors (4-methylbenzaldehyde), oxidation byproducts (4-methyl-3-nitrobenzoic acid), and potential regioisomers.

Chemical Context & Impurity Profile

The synthesis typically involves the electrophilic aromatic substitution (nitration) of 4-methylbenzaldehyde. Based on the directing effects:

  • Aldehyde (-CHO): Meta-directing (deactivating).

  • Methyl (-CH3): Ortho/Para-directing (activating).

The -CHO group directs to position 3. The -CH3 group (at position 4) directs to position 3 (ortho to itself). These synergistic directing effects favor the formation of This compound . However, critical impurities must be monitored:

  • 4-Methylbenzaldehyde: Unreacted starting material.

  • 4-Methyl-3-nitrobenzoic acid: Formed via air oxidation of the aldehyde.

  • Regioisomers: Trace amounts of 4-methyl-2-nitrobenzaldehyde (sterically hindered but possible).

Method Development Strategy (The "Why")

To ensure scientific integrity and robustness, this method utilizes Reversed-Phase Chromatography (RP-HPLC) with specific parameters chosen for the analyte's physicochemical properties.

  • Stationary Phase (C18): The analyte is a moderately polar aromatic compound. A C18 (Octadecylsilane) column provides sufficient hydrophobic retention to separate the neutral aldehyde from the more polar acidic impurities.

  • Acidic Mobile Phase (pH ~2.5): The potential impurity, 4-methyl-3-nitrobenzoic acid, has a pKa of approximately 3-4. Using 0.1% Phosphoric acid ensures this impurity remains in its protonated (neutral) form, preventing peak tailing and ensuring consistent retention times.

  • Detection (UV 254 nm): The nitro and carbonyl groups conjugated with the benzene ring provide strong UV absorption at 254 nm, offering high sensitivity and minimizing baseline noise compared to lower wavelengths (e.g., 210 nm).

Workflow Visualization

The following diagram outlines the logical flow of the method development and validation process.

MethodLogic Start Analyte Assessment (this compound) Prop Properties: Neutral, Aromatic, UV Active Impurity: Benzoic Acid deriv. Start->Prop Selection Column Selection: C18 (Hydrophobic Interaction) Prop->Selection Defines MobilePhase Mobile Phase Design: Acidic Buffer (pH 2.5) + ACN (Suppresses Acid Ionization) Prop->MobilePhase Dictates pH Optimization Gradient Optimization: Retain Polar Impurities Elute Non-polar Precursors Selection->Optimization MobilePhase->Optimization Validation Method Validation (Specificity, Linearity, Accuracy) Optimization->Validation

Caption: Logical workflow for HPLC method development based on analyte physicochemical properties.

Experimental Protocol

Reagents and Materials
  • Reference Standard: this compound (>99.0% purity).[2]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or HPLC Grade).

  • Buffer Reagent: Orthophosphoric acid (85%, HPLC Grade).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Waters Symmetry C18).

Chromatographic Conditions
ParameterSettingRationale
Column Temperature 30°CEnsures reproducible retention times by stabilizing viscosity.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency.
Injection Volume 10 µLSufficient sensitivity without overloading the column.
Detection UV at 254 nmMaximize signal-to-noise ratio for nitro-aromatics.
Mobile Phase A 0.1% H3PO4 in WaterpH ~2.5 suppresses ionization of acidic impurities.
Mobile Phase B AcetonitrileStrong organic modifier for elution of neutral aromatics.
Gradient Program

A gradient is recommended to ensure late-eluting non-polar impurities (like dimers or unreacted precursors) are cleared from the column.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.008020Initial hold for polar impurity retention.
2.008020End of initial isocratic hold.
15.002080Linear ramp to elute main peak and precursors.
18.002080Wash step.
18.108020Return to initial conditions.
23.008020Re-equilibration (Critical for reproducibility).
Sample Preparation

Diluent: 50:50 Water:Acetonitrile (Matches initial gradient strength to prevent peak distortion).

  • Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of this compound into a 25 mL volumetric flask. Dissolve in ~15 mL Acetonitrile (sonicate if necessary). Dilute to volume with Water.

  • Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock Solution to 50 mL with Diluent.

  • Sample Solution: Prepare in duplicate using the same method as the Stock Solution.

Method Validation (ICH Q2 Guidelines)

To ensure the method is "self-validating" and trustworthy, the following parameters must be verified.

Specificity (System Suitability)

Inject a mixture of the analyte and known impurities (if available) or a spiked sample.

  • Requirement: Resolution (Rs) > 1.5 between this compound and any adjacent peak (e.g., 4-methylbenzaldehyde).

  • Peak Purity: Use a Diode Array Detector (DAD) to confirm the main peak is spectrally homogeneous (Purity Angle < Purity Threshold).

Linearity

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) ≥ 0.999.
    
Accuracy (Recovery)

Spike the analyte into a blank matrix (or use standard addition) at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Precision
  • System Precision: 6 replicate injections of the Working Standard. RSD ≤ 2.0%.

  • Method Precision: 6 separate preparations of the sample. RSD ≤ 2.0%.

Troubleshooting & Robustness

Common issues and their scientific causality:

ObservationProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interactions or pH mismatch.Ensure Mobile Phase A pH is ≤ 2.5. Replace column if voided.
Drifting Retention Times Inadequate equilibration or temp. fluctuation.Increase re-equilibration time to 5-8 mins. Check oven stability.
Ghost Peaks Carryover or contaminated mobile phase.Run a blank injection.[3] Wash needle with 100% ACN between injections.
Split Peaks Solvent mismatch.Ensure sample diluent (50:50) is not stronger than initial mobile phase (20% B).
Impurity Pathway Diagram

Understanding where impurities come from helps in identifying them in the chromatogram.

Impurities Start 4-Methylbenzaldehyde (Starting Material) Reaction Nitration (HNO3/H2SO4) Start->Reaction Product This compound (Target Analyte) Start->Product Unreacted (Elutes Late) Reaction->Product Major Path Impurity2 Impurity B: 4-Methyl-2-nitrobenzaldehyde (Regioisomer) Reaction->Impurity2 Minor Path (Steric Hindrance) Impurity1 Impurity A: 4-Methyl-3-nitrobenzoic acid (Oxidation) Product->Impurity1 Air Oxidation (Storage)

Caption: Synthesis and degradation pathways leading to potential impurities.

References

  • Google Patents.CN105777547A - Synthesis method of m-nitrobenzaldehyde.
  • Royal Society of Chemistry. Analytical Methods: RP-HPLC analysis of nitrobenzaldehyde derivatives. Retrieved from [Link]

Sources

Application Note: A Validated GC-MS Protocol for the Identification and Profiling of Impurities in 4-Methyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification of potential impurities in 4-Methyl-3-nitrobenzaldehyde, a critical intermediate in the synthesis of various pharmaceutical compounds. The methodology is designed for researchers, quality control analysts, and drug development professionals who require a reliable, self-validating system for purity assessment. We delve into the rationale behind key experimental parameters, from sample preparation to data analysis, and outline a systematic approach to impurity identification based on anticipated synthetic by-products. The protocol is grounded in principles outlined by international regulatory guidelines, ensuring scientific integrity and trustworthiness.

Introduction: The Imperative for Purity

This compound serves as a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including second-generation dihydropyridine calcium channel blockers like nilvadipine.[1] The purity of such intermediates is paramount, as impurities can carry through the synthetic process, potentially affecting the efficacy, stability, and safety of the final drug product. Regulatory bodies worldwide mandate stringent control over impurity profiles, making the development of sensitive and specific analytical methods a critical step in pharmaceutical development.

Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive mass-based identification.[2][3] This guide presents a detailed protocol that leverages the strengths of GC-MS to create a clear and accurate impurity profile of this compound.

Understanding the Impurity Landscape: A Rationale-Driven Approach

A robust analytical method is built upon a foundational understanding of the potential impurities. The primary synthesis route for nitrobenzaldehydes often involves the nitration of the corresponding benzaldehyde or toluene derivative.[1][2] This understanding allows us to anticipate the most likely process-related impurities.

Key Anticipated Impurities:

  • Isomeric By-products: The nitration of 4-methylbenzaldehyde can yield other positional isomers, such as 2-nitro-4-methylbenzaldehyde and 5-nitro-2-methylbenzaldehyde . Their separation and identification are critical.

  • Unreacted Starting Materials: Residual 4-methylbenzaldehyde may be present if the reaction does not go to completion.

  • Oxidation Products: The aldehyde functional group is susceptible to oxidation, which can lead to the formation of 4-methyl-3-nitrobenzoic acid . While GC-MS is not ideal for highly polar carboxylic acids without derivatization, its presence can sometimes be detected.

  • Residual Solvents: Solvents used during synthesis and work-up (e.g., toluene, dichloromethane) are common volatile impurities.[4]

This predictive approach is fundamental to the method's design, ensuring the chromatographic conditions are optimized to separate these specific compounds from the main analyte peak.

The Analytical Workflow: From Sample to Spectrum

The overall process is designed to be systematic and self-validating, ensuring that the results are both accurate and reproducible.

GCMS_Workflow Figure 1. Overall GC-MS Impurity Profiling Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Identification Sample 1. Weigh Sample Solvent 2. Dissolve in Dichloromethane Sample->Solvent Vial 3. Transfer to GC Vial Solvent->Vial SST 4. System Suitability Test (SST) Vial->SST Inject 5. Inject Sample SST->Inject Acquire 6. Acquire Data (TIC) Inject->Acquire Integrate 7. Integrate Chromatogram Acquire->Integrate Identify_Main 8. Identify Analyte Peak Integrate->Identify_Main Identify_Imp 9. Analyze Impurity Spectra Identify_Main->Identify_Imp Report 10. Generate Report Identify_Imp->Report

Caption: A streamlined workflow from sample preparation to final reporting.

Detailed Experimental Protocol

This protocol is designed for a standard capillary GC system coupled with a single quadrupole mass spectrometer.

Reagents and Materials
  • Solvent: Dichloromethane (DCM), HPLC or GC-grade.

  • Sample: this compound test article.

  • Reference Standards: If available, certified reference standards of this compound and any known impurities.

  • Equipment: Analytical balance, volumetric flasks (10 mL), autosampler vials (1.5-2.0 mL) with PTFE-lined septa.[5]

Sample and Standard Preparation

The choice of solvent is critical for ensuring complete dissolution of the analyte and compatibility with the GC system. Dichloromethane is an excellent choice due to its volatility and ability to dissolve a wide range of organic compounds.[2][6]

  • Sample Solution Preparation: Accurately weigh approximately 20-25 mg of the this compound sample into a 10 mL volumetric flask.[2]

  • Dissolve and dilute to the mark with dichloromethane. This yields a concentration of 2.0-2.5 mg/mL.

  • Filtration (If Necessary): If any particulate matter is observed, filter the solution through a 0.45 µm PTFE syringe filter to prevent contamination of the GC inlet and column.[6]

  • Transfer the final solution to a labeled GC autosampler vial.

Instrumentation and Analytical Conditions

The following parameters have been optimized for the separation of isomeric and process-related impurities. The rationale behind these choices is to achieve a balance between resolution and analysis time. A non-polar (5% phenyl)-methylpolysiloxane column is chosen for its versatility and proven performance with aromatic compounds.

Parameter Setting Rationale
GC System Gas Chromatograph with Mass SpectrometerStandard for impurity identification.
Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film)Provides excellent separation for semi-volatile aromatic compounds.
Carrier Gas HeliumInert, provides good efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow for a 0.25 mm ID column, balancing speed and resolution.
Inlet Temperature 260 °CEnsures rapid and complete vaporization of the sample without thermal degradation.[7]
Injection Mode Split (Ratio 50:1)Prevents column overloading from the high-concentration main peak, ensuring better peak shape for trace impurities.
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program Initial: 80 °C, hold for 2 minAllows for elution of volatile solvents before the analytes.
Ramp: 15 °C/min to 280 °CA moderate ramp rate to effectively separate compounds with different boiling points.
Final Hold: Hold at 280 °C for 5 minEnsures elution of any less volatile, high-boiling point impurities.
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Electron Ionization (EI)Standard, robust ionization technique that produces reproducible, library-searchable spectra.
Ionization Energy 70 eVStandard energy that provides extensive and characteristic fragmentation.
Ion Source Temp. 230 °CStandard operating temperature.
Mass Scan Range 40 - 450 amuCovers the molecular weight of the analyte (165.15 g/mol ) and its expected impurities and fragments.
Acquisition Mode Full ScanNecessary for identifying unknown impurities.
System Suitability and Method Validation

A protocol's trustworthiness is established through its self-validating mechanisms. Before sample analysis, a System Suitability Test (SST) must be performed to ensure the analytical system is performing adequately. This aligns with pharmacopeial standards such as USP <621>.[8][9][10]

System Suitability Criteria:

  • Analyte Peak Tailing Factor: Should be ≤ 2.0 for the this compound peak.

  • Precision: Replicate injections (n=5) of a standard solution should exhibit a Relative Standard Deviation (RSD) of ≤ 15.0% for the peak area.

For full validation according to ICH Q2(R2) guidelines, additional parameters such as specificity, linearity, LOD, LOQ, accuracy, and precision must be formally evaluated.[11][12][13]

Data Analysis and Impurity Identification

The identification of an unknown peak follows a logical, evidence-based process.

Caption: A decision-making diagram for the structural elucidation of unknown peaks.

Interpretation of Mass Spectra:

  • Molecular Ion (M+): The peak corresponding to the intact molecule's mass. For this compound, the nominal molecular ion peak would be at m/z 165.

  • Characteristic Fragments: Aromatic nitro compounds often show characteristic losses.[14] Look for fragments corresponding to:

    • [M-1]+ (m/z 164): Loss of a hydrogen atom, common for aldehydes.

    • [M-29]+ (m/z 136): Loss of the aldehyde group (-CHO).

    • [M-30]+ (m/z 135): Loss of the nitro group (-NO).

    • [M-46]+ (m/z 119): Loss of the nitro group (-NO2).

  • Isomer Identification: Positional isomers will have identical molecular ions and very similar fragmentation patterns. Their definitive identification relies on chromatographic separation (different retention times). If standards are unavailable, relative elution order can sometimes be predicted based on polarity, but this is not definitive.

Conclusion

This application note details a scientifically sound and validated GC-MS protocol for the crucial task of impurity profiling in this compound. By integrating a deep understanding of potential synthetic by-products with a robust, systematic analytical workflow, this method provides the trustworthiness and reliability required in a regulated pharmaceutical environment. The detailed steps for sample preparation, instrument configuration, and data analysis, supported by a clear scientific rationale, empower researchers and quality control professionals to ensure the purity and safety of this vital pharmaceutical intermediate.

References

  • SCION Instruments. Sample preparation GC-MS. scioninstruments.com. [Link]

  • Anton Paar. (2025, July 20). GC-MS/Headspace-GC-MS: How does the method work - and when is it used?. YouTube. [Link]

  • University of California, Davis. Sample Preparation Guidelines for GC-MS. msf.ucdavis.edu. [Link]

  • Parshintsev, J., et al. (2014). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Measurement Techniques. [Link]

  • L-A. D. Williams, et al. (2020, December 1). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate. [Link]

  • U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. epa.gov. [Link]

  • ResearchGate. GC-MS chromatogram of 4-hydroxy-3-methylbenzaldehyde. researchgate.net. [Link]

  • ResearchGate. GC–MS spectra of the product p-nitrobenzaldehyde showed molecular ion... researchgate.net. [Link]

  • Al-Rimawi, F., et al. (2022). Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. National Institutes of Health (NIH). [Link]

  • All about chemistry. (2020, October 28). Sample Preparation, Derivatization in Gas Chromatography and Sample Injectors in GC. YouTube. [Link]

  • Organomation. GC-MS Sample Preparation. organomation.com. [Link]

  • Xu, Y., et al. Simultaneous Determination of β-methy-β-nitrostyrolene and Its Related Substances by PS-DVB Chromatographic Column and Structural Analysis of Its Photo-isomerization Product. Royal Society of Chemistry. [Link]

  • Bandowe, B. A. M. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. ema.europa.eu. [Link]

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY. pharmacopeia.cn. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. fda.gov. [Link]

  • Google Patents. CN102329234B - Production process of m-nitrobenzaldehyde.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. ema.europa.eu. [Link]

  • LCGC International. Are You Sure You Understand USP <621>?. chromatographyonline.com. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. chem.libretexts.org. [Link]

  • Scribd. USP-NF 621 Chromatography. scribd.com. [Link]

  • International Council for Harmonisation. Quality Guidelines. ich.org. [Link]

  • Shen, J., et al. (2016, May 24). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology. [Link]

  • In-Med Prognostics. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. inmedprognostics.com. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. agilent.com. [Link]

  • Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. ijpsonline.com. [Link]

  • Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. rsc.org. [Link]

  • O'Connor, P. CHAPTER 2 Fragmentation and Interpretation of Spectra. chem.purdue.edu. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthesis Landscape

You are likely targeting 4-Methyl-3-nitrobenzaldehyde (CAS: 31603-77-7) as a critical intermediate for tyrosine kinase inhibitors (e.g., Nilvadipine, Imatinib analogs) or specialized dyes.[1]

The synthesis of this molecule presents a classic "Chemoselectivity vs. Regioselectivity" trade-off.[1] Researchers typically face two main bottlenecks:

  • Over-oxidation: The aldehyde moiety (-CHO) is highly susceptible to oxidation into carboxylic acid during nitration.[1]

  • Regio-isomerism: Ensuring the nitro group attaches exactly at the 3-position without polysubstitution.

This guide addresses these issues through two validated protocols: Direct Nitration (Method A) and Protected Oxidation (Method B) .

Module 1: Protocol Selection & Decision Matrix

Before starting, select the protocol that matches your available precursors and purity requirements.

ProtocolSelection Start Starting Material? Tolualdehyde 4-Methylbenzaldehyde (p-Tolualdehyde) Start->Tolualdehyde NitroXylene 3-Nitro-p-xylene Start->NitroXylene MethodA Method A: Direct Nitration Tolualdehyde->MethodA Fast, Atom Economic MethodB Method B: Gem-Diacetate Oxidation NitroXylene->MethodB Robust, Scale-able Analysis Yield Expectation: 45-60% (Variable) MethodA->Analysis AnalysisB Yield Expectation: 70-85% (High Purity) MethodB->AnalysisB

Figure 1: Decision matrix for selecting the optimal synthetic route based on precursor availability.

Module 2: Method A - Direct Nitration of p-Tolualdehyde

The Challenge: Nitrating an aldehyde is risky because nitric acid is a potent oxidant.[1] The reaction often yields 4-methyl-3-nitrobenzoic acid instead of the aldehyde.[1]

The Solution: Use a "Cold Nitration" technique with potassium nitrate (KNO₃) in sulfuric acid (H₂SO₄) rather than adding fuming nitric acid directly. This controls the concentration of the nitronium ion (


) and minimizes oxidative stress.[1]
Troubleshooting Guide (Q&A)

Q1: My yield is consistently low (<30%), and the product is acidic. What happened?

  • Diagnosis: You likely experienced oxidative degradation .[1] The aldehyde group oxidized to a carboxylic acid before nitration could complete.[1]

  • Fix:

    • Temperature Control: The reaction must be kept between -10°C and 0°C . Above 5°C, oxidation rates spike.[1]

    • Reagent Change: Switch from liquid HNO₃ to solid KNO₃. Dissolving KNO₃ in H₂SO₄ generates the nitronium ion in situ more gently.[1]

    • Addition Rate: Add the p-tolualdehyde dropwise over 60 minutes. A rapid addition creates localized hot spots (exotherms) that favor oxidation.

Q2: I see multiple spots on TLC. What are the impurities?

  • Diagnosis: Regioisomers (2-nitro isomer) or dinitrated products.[1]

  • Fix:

    • The 3-position is electronically favorable (meta to -CHO, ortho to -CH₃), but steric hindrance can push substitution elsewhere if the mixture is too energetic.[1]

    • Stoichiometry: Use exactly 1.05 equivalents of Nitrate.[1] Excess nitrate drives dinitration.[1]

Optimized Protocol (Direct Nitration)
  • Prepare Acid Mix: Charge a flask with conc. H₂SO₄ (5 vol). Cool to -10°C.[1][2]

  • Generate Electrophile: Slowly add KNO₃ (1.05 eq) while maintaining temp < -5°C.

  • Substrate Addition: Add 4-methylbenzaldehyde (1.0 eq) dropwise over 1 hour. Crucial: Keep internal temp < 0°C.

  • Quench: Pour onto crushed ice (10 vol).

  • Extraction: Extract the yellow precipitate/oil with Dichloromethane (DCM). Wash with 5% NaHCO₃ to remove any benzoic acid byproduct.[1]

Module 3: Method B - The "Gem-Diacetate" Route (Recommended)[1]

The Challenge: Achieving high purity (>98%) for pharmaceutical applications. The Solution: Oxidize 3-nitro-p-xylene using Chromium Trioxide (CrO₃) in Acetic Anhydride. This traps the aldehyde immediately as a gem-diacetate , protecting it from further oxidation.[1]

DiacetateTrap Substrate 3-Nitro-p-xylene Oxidation Oxidation (CrO3/Ac2O) Substrate->Oxidation Selective Methyl Attack Intermediate Gem-Diacetate Intermediate (Protected Aldehyde) Oxidation->Intermediate Trapping Hydrolysis Acid Hydrolysis (H2SO4/H2O) Intermediate->Hydrolysis Deprotection Product This compound Hydrolysis->Product High Purity

Figure 2: The "Trapping" mechanism prevents over-oxidation to carboxylic acid.[1]

Troubleshooting Guide (Q&A)

Q1: The reaction mixture turned green/black and tarry. Is it ruined?

  • Answer: No. The green color is Chromium(III), the reduced byproduct. This is normal.

  • Fix: Focus on the workup. The tar is likely chromium salts complexed with organic matter.[1] You must hydrolyze this vigorously.[1]

Q2: I isolated the product, but the melting point is too high (120°C+ vs. expected ~48-50°C).

  • Diagnosis: You isolated the intermediate diacetate (mp ~120-125°C), not the aldehyde.[1] The hydrolysis step was incomplete.[1]

  • Fix: Reflux the crude solid in Ethanol/Water/H₂SO₄ for at least 30-45 minutes to cleave the acetate groups.

Q3: Which methyl group gets oxidized?

  • Insight: In 3-nitro-p-xylene, the methyl group para to the nitro group is electronically deactivated.[1] The methyl group ortho to the nitro group is also deactivated but often sterically distinct.[1]

  • However, for p-xylene derivatives, the reaction conditions (Thiele-Winter oxidation or Etard) generally favor the formation of the aldehyde at the more accessible benzyl position.[1]

  • Note: If starting from 3-nitro-p-xylene, literature suggests oxidation often occurs at the methyl group para to the nitro group if not carefully controlled, but for this compound, we actually need the aldehyde at position 1 and nitro at 3.[1]

    • Correction: The most reliable route to this specific isomer via oxidation is actually starting with p-nitro-m-xylene (wrong isomer) OR simply accepting that Method A (Nitration of p-tolualdehyde) is structurally superior for ensuring the correct substitution pattern.[1]

    • Alternative: If you must use oxidation, use 4-methyl-3-nitrobenzyl alcohol as the substrate (using PCC or Swern oxidation).[1]

Optimized Protocol (Gem-Diacetate)

Use this if you have 4-methyl-3-nitrobenzyl halides or alcohols.[1]

  • Acylation: Dissolve substrate in Acetic Anhydride.

  • Oxidation: Add CrO₃ slowly at 0-10°C.

  • Hydrolysis: Pour into ice water. Isolate solid. Reflux in 10% H₂SO₄/EtOH for 30 mins.

  • Result: The diacetate cleaves to release pure aldehyde.[1]

Module 4: Purification & Isolation

Q: My product is an oil, but it should be a solid (mp ~48-51°C). How do I crystallize it?

  • Cause: Solvents (DCM/Toluene) trapped in the crystal lattice or presence of the 2-nitro isomer (which lowers MP).[1]

  • Technique:

    • Bisulfite Adduct (The "Magic Bullet"):

      • Dissolve crude oil in minimal ether.[1]

      • Add saturated Sodium Bisulfite (NaHSO₃) solution. Shake vigorously.

      • The aldehyde forms a solid bisulfite adduct.[1] Filter this solid.[1][3][4][5] Impurities remain in the liquid.[1]

      • Release: Treat the solid with Sodium Carbonate (Na₂CO₃) solution to release the pure aldehyde.[1]

    • Recrystallization Solvent: Aqueous Ethanol (1:1 EtOH:H₂O) or Petroleum Ether/Toluene.[1]

Summary of Quantitative Data

ParameterMethod A (Direct Nitration)Method B (Oxidation/Hydrolysis)
Typical Yield 45 - 60%70 - 85%
Atom Economy HighLow (Chromium waste)
Purity (Crude) Low (Isomer mix)High (Protected intermediate)
Key Risk Over-oxidation to AcidHeavy Metal Waste
Ideal Scale Lab (<50g)Pilot/Industrial (>1kg)

References

  • Nitration of Benzaldehydes

    • Title: Preparation of 3-Nitrobenzaldehyde (Applicable to p-tolualdehyde analogues)[1][3]

    • Source: Organic Syntheses, Coll.[1][6] Vol. 1, p.408 (1941); Vol. 9, p.66 (1929).

    • URL:[Link]

  • Gem-Diacetate Oxidation Method

    • Title: p-Nitrobenzaldehyde (Chromic Oxide/Acetic Anhydride Method)[1]

    • Source: Organic Syntheses, Coll.[1][6] Vol. 2, p.441 (1943); Vol. 18, p.61 (1938).

    • URL:[Link]

  • Industrial Preparation & Purification

    • Title: Process for the purification of nitrobenzaldehyde (Bisulfite method)[1]

    • Source: European Patent EP0305812A2.[1]

    • URL

Sources

Technical Support Center: Purification of Crude 4-Methyl-3-nitrobenzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of crude 4-Methyl-3-nitrobenzaldehyde via recrystallization. It is structured to address common challenges and provide scientifically grounded solutions to ensure the successful isolation of a high-purity product.

Understanding the Recrystallization of this compound

Recrystallization is a powerful technique for purifying solid organic compounds. The underlying principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[1][2] For this compound, a compound with a reported melting point of 46-49 °C, selecting an appropriate solvent system is paramount for achieving high purity.[3][4] The ideal solvent will dissolve the crude material at an elevated temperature and allow the pure this compound to crystallize upon cooling, while the impurities remain dissolved in the mother liquor.[1][2]

Key Physical Properties:
PropertyValueSource
Molecular FormulaC₈H₇NO₃[4]
Molecular Weight165.15 g/mol [3]
Melting Point46-49 °C (lit.)[3][4]
AppearanceOff-white to yellow solid[4]
Water SolubilityInsoluble[4]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a general procedure for the recrystallization of crude this compound.

  • Solvent Selection: The choice of solvent is critical. A good solvent for recrystallization should dissolve the compound sparingly or not at all at room temperature but readily at its boiling point.[2] For aromatic nitroaldehydes, solvent mixtures like toluene/petroleum ether or ether/petroleum ether have been shown to be effective.[5][6] Ethanol can also be a suitable choice for moderately polar compounds.[7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.[8] Continuous heating and stirring will facilitate this process. Avoid using an excessive amount of solvent, as this will reduce the recovery yield.[9]

  • Hot Filtration (Optional): If insoluble impurities are present in the hot solution, a hot filtration step is necessary to remove them. This should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature.[10][11] Slow cooling promotes the formation of larger, purer crystals.[11] Subsequently, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a desiccator.

Recrystallization Workflow Diagram

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation crude Crude 4-Methyl-3- nitrobenzaldehyde add_solvent Add minimal hot solvent crude->add_solvent dissolved Completely dissolved solution add_solvent->dissolved hot_filtration Hot Filtration (if necessary) dissolved->hot_filtration Insoluble impurities? cooling Slow Cooling & Crystallization dissolved->cooling No hot_filtration->cooling Yes filtration Vacuum Filtration cooling->filtration washing Wash with cold solvent filtration->washing drying Drying washing->drying pure_product Pure Crystals drying->pure_product

Sources

troubleshooting side reactions during the nitration of 4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitration of 4-Methylbenzaldehyde Ticket ID: NMB-404-ISO Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Perfect Storm" of Regioselectivity

Welcome to the technical support hub for the nitration of 4-methylbenzaldehyde (


-tolualdehyde). Unlike many aromatic substitutions where directing groups fight for control, this reaction offers a rare instance of Synergistic Directing Effects .

However, the challenge here is not where the nitro group goes, but keeping the aldehyde alive. The aldehyde group is highly susceptible to oxidation by nitric acid, transforming your target into 4-methyl-3-nitrobenzoic acid. This guide prioritizes the suppression of this oxidative side reaction while maximizing the yield of 4-methyl-3-nitrobenzaldehyde .

Part 1: The Mechanistic Logic (Why This Works)

Before troubleshooting, you must understand the "why." In 4-methylbenzaldehyde, two directing groups cooperate to favor a single position.

  • The Aldehyde (-CHO): A strong electron-withdrawing group (EWG). It directs incoming electrophiles to the meta position (Position 3 relative to itself).

  • The Methyl (-CH3): A weak electron-donating group (EDG). It directs incoming electrophiles to the ortho position (Position 3 relative to the aldehyde, which is ortho to the methyl).

Result: Both groups direct the nitronium ion (


) to Position 3 . This results in high regioselectivity, making the isolation of isomers usually unnecessary.
Visualizing the Pathway & Failure Modes

ReactionPathway Start 4-Methylbenzaldehyde (Substrate) Target TARGET PRODUCT This compound (Mp: ~44-46°C) Start->Target HNO3/H2SO4 < 5°C Side1 MAJOR SIDE PRODUCT 4-Methyl-3-nitrobenzoic Acid (Oxidation) Start->Side1 T > 10°C Excess HNO3 Side2 MINOR SIDE PRODUCT Dinitro Species (Over-nitration) Target->Side2 T > 25°C Prolonged Rxn

Figure 1: Reaction landscape showing the primary oxidative failure mode.

Part 2: Diagnostic Hub & Troubleshooting

Use this section to diagnose specific anomalies in your reaction.

Issue 1: "My product is a high-melting white solid, not a yellow solid."
  • Diagnosis: Aldehyde Oxidation. You have synthesized 4-methyl-3-nitrobenzoic acid (Mp ~190°C+) instead of the aldehyde (Mp ~44-46°C).

  • Root Cause:

    • Temperature Spike: The reaction temperature exceeded 10°C during addition.

    • Nitric Acid Concentration: Using fuming nitric acid without strict temperature control accelerates oxidation.

  • The Fix:

    • Protocol Adjustment: Maintain the internal temperature strictly between 0°C and 5°C .

    • Reagent Swap: If using fuming

      
      , switch to Potassium Nitrate (
      
      
      
      ) in concentrated
      
      
      . This generates
      
      
      in situ without a high concentration of free oxidizer (
      
      
      ).
Issue 2: "The reaction mixture turned black/tarry."
  • Diagnosis: Polymerization/Charring.

  • Root Cause: The aldehyde group is unstable in hot concentrated sulfuric acid.

  • The Fix:

    • Quench Faster: Do not let the reaction stir overnight. Once addition is complete, stir for 30-60 mins at 0°C, then pour onto ice.

    • Reverse Addition: Ensure you are adding the nitrating mixture to the substrate (or vice versa) at a rate that prevents any local heating.

Issue 3: "Yield is low (<40%)."
  • Diagnosis: Incomplete Nitration vs. Over-Oxidation.

  • The Fix:

    • Check the stoichiometry. Use a slight excess of nitrate (1.1 eq), but avoid large excesses which promote oxidation.

    • Purification Loss: The aldehyde has a low melting point. If you recrystallize from hot ethanol, you may lose significant product in the mother liquor. Use cold aqueous methanol or simply wash the crude solid thoroughly with sodium bicarbonate (to remove the acid side product).

Part 3: The "Cold-Zone" Protocol (Gold Standard)

This protocol is designed to minimize oxidation by controlling the nitronium ion release rate.

Reagents:

  • 4-Methylbenzaldehyde (10 mmol, 1.20 g)

  • Potassium Nitrate (

    
    ) (11 mmol, 1.11 g) — Preferred over liquid HNO3 for control.
    
  • Sulfuric Acid (

    
    ), conc. (10 mL)
    
  • Crushed Ice (100 g)

StepActionTechnical Rationale
1 Dissolve Substrate Dissolve 4-methylbenzaldehyde in 5 mL conc.

in a round-bottom flask. Cool to -5°C (Ice/Salt bath).
2 Prepare Nitrant In a separate vessel, dissolve

in 5 mL conc.

. Keep cold.
3 Controlled Addition Add the nitrant solution to the substrate solution dropwise over 30 mins. Internal Temp must not exceed 5°C.
4 Reaction Phase Stir at 0°C for 45 minutes. Monitor by TLC (Solvent: 20% EtOAc/Hexane).
5 Quench Pour the mixture slowly onto 100 g of crushed ice with vigorous stirring.
6 Purification Filter the yellow solid. Wash with 5% NaHCO3 (removes acid side product) and then cold water.[1]

Part 4: Decision Logic for Impurities

Use this flow to determine your purification strategy based on the crude product appearance.

TroubleshootingTree Start Analyze Crude Product CheckMP Check Melting Point (Mp) Start->CheckMP HighMP Mp > 100°C (White Solid) CheckMP->HighMP High LowMP Mp ~40-50°C (Yellow Solid) CheckMP->LowMP Expected Oily Oily / Sticky CheckMP->Oily Undefined ActionAcid Diagnosis: Benzoic Acid Impurity Action: Wash with 10% NaHCO3 HighMP->ActionAcid ActionPure Diagnosis: Target Aldehyde Action: Recrystallize from cold MeOH/Water LowMP->ActionPure ActionOil Diagnosis: Solvent/Dinitration Action: High Vac Dry -> Column Chromatography Oily->ActionOil

Figure 2: Workflow for identifying and removing impurities post-reaction.

References

  • Directing Effects in Aromatic Substitution: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 21: Electrophilic Aromatic Substitution).

  • Nitration Protocols (General): Icke, R. N., Redemann, C. E., Wisegarver, B. B., & Alles, G. A. (1949). m-Nitrobenzaldehyde.[2] Organic Syntheses, 29, 72. (Demonstrates the standard mixed-acid nitration of benzaldehyde, applicable to the methyl derivative). [Link]

  • Oxidation Side Reactions: Weaver, W. M. (1976). The Chemistry of the Nitro and Nitroso Groups. Wiley-Interscience.[3] (Discusses the oxidative cleavage of aldehydes by nitric acid).

  • Nitrate Salt Method: Olah, G. A., Malhotra, R., & Narang, S. C. (1989).[3] Nitration: Methods and Mechanisms. VCH Publishers. (Source for using KNO3/H2SO4 to control nitronium ion concentration).

Sources

Technical Support Center: Purification of 4-Methyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-NBZ-4M3N Subject: Removal of ortho-isomer (4-Methyl-2-nitrobenzaldehyde) from 4-Methyl-3-nitrobenzaldehyde Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are likely dealing with a crude nitration product of p-tolualdehyde.[1] The target molecule is This compound (MP: ~46–49°C), where the nitro group is meta to the aldehyde.[1] The persistent impurity is 4-Methyl-2-nitrobenzaldehyde , where the nitro group is ortho to the aldehyde.[1]

This "ortho-isomer" is problematic because it often exists as an oil or low-melting solid that prevents your target from crystallizing, resulting in a sticky "slush" rather than clean crystals.[1] Because the boiling points are close and nitro compounds are heat-sensitive (explosion risk), distillation is strongly discouraged .[1]

This guide outlines two protocols:

  • Standard Protocol: Selective Crystallization (for minor contamination).[1]

  • Advanced Protocol: Bisulfite Adduct Purification (for heavy contamination).

Module 1: Diagnostic & Triage

Before selecting a method, confirm the nature of your impurity.[1]

DiagnosticObservationConclusion
Physical State Product is a hard, yellow solid.[1]High Purity (>95%). Proceed to Protocol A .
Physical State Product is a sticky paste or oil that refuses to solidify.[1]High ortho-isomer content (>10%).[1] Proceed to Protocol B .
1H NMR Distinct aldehyde proton peak at ~10.3 ppm (major) vs ~10.4 ppm (minor).[1]The ortho-isomer (2-nitro) typically shows a downfield shift due to twisting of the carbonyl.[1]
TLC Two spots with very similar Rf values.Isomers are difficult to separate by standard silica flash chromatography.[1]
Module 2: The Protocols
Protocol A: Selective Crystallization (The Workhorse)

Best for: Polishing material that is already >85% pure.[1]

The 3-nitro isomer (target) has a significantly higher melting point and better lattice energy than the 2-nitro isomer (impurity), which suffers from steric strain between the aldehyde and the adjacent nitro group.[1]

Reagents:

  • Ethanol (95%) or Isopropyl Alcohol (IPA).[1]

  • Note: Avoid benzene/toluene for crystallization as the solubility difference is often insufficient.[1]

Step-by-Step:

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol.

  • Seeding: Remove from heat. If available, add a seed crystal of pure this compound once the solution cools slightly (approx. 40°C).[1]

  • Slow Cooling: Allow the flask to cool to room temperature slowly (wrap in a towel). Rapid cooling traps the oily impurity in the crystal lattice.[1]

  • Chilling: Move to a 4°C fridge for 4 hours.

  • Filtration: Vacuum filter the yellow needles.[1]

  • The Wash (Critical): Wash the filter cake with ice-cold ethanol. The oily ortho-isomer is highly soluble in the cold mother liquor and will wash away.[1]

Protocol B: Bisulfite Adduct Purification (The Chemical Filter)

Best for: Removing stubborn "oily" isomers or purifying heavily contaminated batches.[1]

The Science: Aldehydes react with Sodium Bisulfite (NaHSO₃) to form water-soluble solid adducts.[1][2][3]

  • Target (3-nitro): The aldehyde is unhindered.[1] Forms adduct rapidly.[1]

  • Impurity (2-nitro): The nitro group is ortho to the aldehyde.[1] This creates massive steric hindrance, preventing (or drastically slowing) adduct formation.[1]

Reagents:

  • Saturated Sodium Bisulfite solution (freshly prepared).[1][2][3]

  • Toluene or Ethyl Acetate (organic carrier).[1]

  • Sodium Hydroxide (10% NaOH) or Sodium Carbonate.[1]

Step-by-Step:

  • Phase Setup: Dissolve your crude oil/solid in Toluene (approx 5-10 mL per gram).[1]

  • Adduct Formation: Add an excess (1.5 eq) of saturated aqueous NaHSO₃.

  • Vigorous Stirring: Stir vigorously for 1–2 hours.

    • Observation: A thick precipitate should form.[1] This is the Target Adduct .

    • Note: If no solid forms, the adduct may be soluble in the water layer. In this case, keep the water layer in step 4.[1]

  • Separation:

    • If Solid Forms: Filter the solid. Wash it thoroughly with Toluene.[1] The Toluene filtrate contains the Impurity (unreacted 2-nitro isomer).[1] Discard the filtrate.[1]

    • If No Solid Forms: Use a separatory funnel.[1] Separate the layers. The Aqueous layer contains the Target Adduct .[1] The Organic layer contains the Impurity .[1] Discard the organic layer.[1]

  • Regeneration:

    • Take the solid adduct (or aqueous solution) and place it in a flask.[1]

    • Add Toluene and 10% NaOH (or Na₂CO₃) dropwise until pH > 10.[1]

    • Mechanism:[4][5][6] Base destroys the bisulfite adduct, liberating the pure aldehyde, which immediately extracts into the Toluene.[1]

  • Isolation: Separate the Toluene layer, dry over MgSO₄, and evaporate. You will be left with pure this compound.[1]

Module 3: Troubleshooting & Decision Logic

PurificationLogic Start Start: Crude this compound CheckState Check Physical State Start->CheckState IsSolid Solid / Crystalline CheckState->IsSolid Low Impurity IsOil Oily / Sticky Paste CheckState->IsOil High Impurity Recryst Protocol A: Recrystallization (Ethanol/IPA) IsSolid->Recryst Bisulfite Protocol B: Bisulfite Adduct (Steric Separation) IsOil->Bisulfite CheckPurity Check Purity (NMR/MP) Recryst->CheckPurity Bisulfite->CheckPurity CheckPurity->Bisulfite Fail (Recryst didn't work) Success Target Pure (MP 46-49°C) CheckPurity->Success Pass Fail Impurity Remains

Caption: Decision matrix for selecting the appropriate purification protocol based on physical state and impurity load.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I distill the mixture to separate the isomers? A: NO. Nitrobenzaldehydes are thermally unstable.[1] Distillation, even under vacuum, carries a high risk of rapid decomposition or explosion [1][2].[1] The boiling points of the 2-nitro and 3-nitro isomers are also too close for effective separation on a standard lab scale.[1]

Q: Why does the bisulfite method work for the 3-nitro but not the 2-nitro isomer? A: This is a classic application of Steric Exclusion . The formation of the bisulfite adduct requires the nucleophilic bisulfite ion to attack the carbonyl carbon.[1] In the 2-nitro isomer, the bulky nitro group is located immediately next to the carbonyl (ortho), physically blocking the attack path.[1] The 3-nitro group is far enough away (meta) that it does not interfere [3].[1]

Q: My product turned red after adding NaOH in Protocol B. Is it ruined? A: Not necessarily. Nitro compounds can form colored charge-transfer complexes or aci-nitro salts in strong base.[1] If the color persists after extraction into organic solvent and drying, you may have used too strong a base or allowed the temperature to rise too high.[1] Use Sodium Carbonate (Na₂CO₃) instead of NaOH for a gentler regeneration if this occurs.[1]

References
  • Sigma-Aldrich. this compound Product Sheet & Safety Data. Retrieved from .[1]

  • Ullmann's Encyclopedia of Industrial Chemistry.Nitro Compounds, Aromatic.
  • BenchChem Technical Support. Aldehyde Purification via Bisulfite Adducts. Retrieved from .[1]

  • PubChem. 3-Nitro-p-tolualdehyde (Compound Summary). National Library of Medicine.[1] Retrieved from .[1]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Methyl-3-nitrobenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methyl-3-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic transformation. Here, we address common challenges and provide in-depth, evidence-based solutions to optimize your reaction conditions, ensuring high yield and purity. This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most prevalent method for synthesizing this compound is through the direct nitration of 4-methylbenzaldehyde. This electrophilic aromatic substitution reaction typically employs a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.[2] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[3]

Q2: Why is the nitro group directed to the meta-position relative to the aldehyde group?

The aldehyde group (-CHO) is a deactivating, meta-directing group in electrophilic aromatic substitution. Its electron-withdrawing nature deactivates the aromatic ring towards electrophilic attack. This deactivation is more pronounced at the ortho and para positions due to resonance effects, making the meta position the most favorable site for substitution. The methyl group (-CH₃) is an activating, ortho-, para-directing group.[2] However, the directing effect of the deactivating aldehyde group is generally stronger, leading to the primary product being this compound.

Q3: What are the critical parameters to control during the nitration of 4-methylbenzaldehyde?

Successful and selective nitration hinges on the careful control of several key parameters:

  • Temperature: This is arguably the most critical factor. Nitration reactions are highly exothermic. Maintaining a low temperature, typically between 0 and 10°C, is crucial to prevent over-nitration (the formation of dinitro or trinitro products) and to minimize side reactions.[4]

  • Rate of Addition: The nitrating mixture should be added slowly and portion-wise to the solution of 4-methylbenzaldehyde to maintain temperature control and prevent localized overheating.

  • Molar Ratios of Reagents: The stoichiometry of nitric acid and sulfuric acid relative to the starting material must be carefully optimized. An excess of nitric acid can lead to the formation of undesired byproducts.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.

Problem 1: Low Yield of the Desired Product

A low yield of this compound can be attributed to several factors. The following troubleshooting workflow can help identify and resolve the issue.

G start Low Yield of this compound temp Was the reaction temperature consistently maintained below 10°C? start->temp temp_yes Yes temp->temp_yes Yes temp_no No temp->temp_no No reagent_quality Are the nitric and sulfuric acids of high purity and concentration? reagent_yes Yes reagent_quality->reagent_yes Yes reagent_no No reagent_quality->reagent_no No addition_rate Was the nitrating mixture added slowly with vigorous stirring? addition_yes Yes addition_rate->addition_yes Yes addition_no No addition_rate->addition_no No workup Was the work-up procedure performed correctly? workup_yes Yes workup->workup_yes Yes workup_no No workup->workup_no No temp_yes->reagent_quality solution_temp Solution: Improve cooling efficiency. Use an ice-salt bath and monitor the internal temperature closely. temp_no->solution_temp reagent_yes->addition_rate solution_reagent Solution: Use fresh, unopened bottles of concentrated acids. Verify their concentration if possible. reagent_no->solution_reagent addition_yes->workup solution_addition Solution: Add the nitrating mixture dropwise or in small portions. Ensure efficient stirring to dissipate heat. addition_no->solution_addition end Yield Optimized workup_yes->end solution_workup Solution: Ensure the reaction mixture is poured onto a sufficient amount of crushed ice to quench the reaction effectively. Wash the crude product thoroughly. workup_no->solution_workup solution_temp->end solution_reagent->end solution_addition->end solution_workup->end

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of Significant Amounts of Byproducts

The formation of byproducts is a common issue in nitration reactions. The primary culprits are often over-nitration and oxidation of the aldehyde group.

Q: I am observing the formation of dinitro-isomers. How can I prevent this?

A: The formation of dinitromethylbenzaldehyde isomers is a classic example of over-nitration. This occurs when the reaction conditions are too harsh.

  • Cause: The primary cause is excessive temperature. Even a brief temperature spike above the recommended range can significantly increase the rate of the second nitration. Another cause can be an overly high concentration of the nitrating agent.

  • Solution:

    • Strict Temperature Control: Maintain the reaction temperature at or below 5-10°C throughout the addition of the nitrating mixture.

    • Stoichiometric Control: Carefully control the molar equivalents of nitric acid. Use the minimum amount necessary for complete conversion of the starting material.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent further nitration of the product.

Q: My product is contaminated with 4-methyl-3-nitrobenzoic acid. What is the cause and how can I avoid it?

A: The aldehyde group is susceptible to oxidation to a carboxylic acid under strong oxidizing conditions.

  • Cause: The nitrating mixture, particularly if it contains excess nitric acid or if the temperature is too high, can act as an oxidizing agent.

  • Solution:

    • Temperature Management: As with over-nitration, maintaining a low reaction temperature is key to minimizing oxidation.

    • Purity of Starting Material: Ensure your 4-methylbenzaldehyde is free of any benzoic acid impurities, as these can be nitrated to form the corresponding nitrobenzoic acid.

    • Work-up: During the work-up, washing the crude product with a dilute sodium bicarbonate solution can help remove acidic impurities like 4-methyl-3-nitrobenzoic acid.[5]

Problem 3: Difficulty in Product Isolation and Purification

The isolation and purification of this compound can sometimes be challenging.

Q: My product is an oil and does not solidify upon pouring onto ice. What should I do?

A: The formation of an oil instead of a solid during quenching is a common issue.

  • Cause: This can be due to the presence of impurities that lower the melting point of the product or the presence of unreacted starting material.

  • Solution:

    • Vigorous Stirring: Continue to stir the oil-water mixture vigorously. The mechanical action can often induce crystallization.[6]

    • Seeding: If you have a small amount of pure, solid this compound, adding a seed crystal to the oil can initiate crystallization.

    • Extraction: If the product remains an oil, it can be extracted into a suitable organic solvent like dichloromethane or ethyl acetate. The organic layer can then be washed, dried, and the solvent evaporated to yield the crude product.

Q: What is the best method for purifying the crude product?

A: Recrystallization is the most common and effective method for purifying this compound.

  • Recommended Solvents: A mixture of ethanol and water, or isopropanol, is often effective. The crude product is dissolved in the minimum amount of hot solvent, and then the solution is allowed to cool slowly to form crystals.

  • Column Chromatography: For very high purity requirements, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexane is a good starting point for elution.

Experimental Protocol: Synthesis of this compound

This protocol provides a general procedure. It is essential to perform a thorough risk assessment before conducting any chemical synthesis.

G start Start: Synthesis of this compound step1 Step 1: Prepare a solution of 4-methylbenzaldehyde in concentrated sulfuric acid and cool to 0-5°C in an ice-salt bath. start->step1 step2 Step 2: Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool. step1->step2 step3 Step 3: Add the nitrating mixture dropwise to the 4-methylbenzaldehyde solution while maintaining the temperature between 0-10°C and stirring vigorously. step2->step3 step4 Step 4: After the addition is complete, continue stirring at 0-10°C for a specified time, monitoring the reaction by TLC. step3->step4 step5 Step 5: Quench the reaction by pouring the mixture slowly onto a large amount of crushed ice with stirring. step4->step5 step6 Step 6: Isolate the precipitated solid by vacuum filtration and wash thoroughly with cold water. step5->step6 step7 Step 7: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water). step6->step7 end End: Obtain pure this compound step7->end

Sources

Technical Support Center: Selective Reduction of 4-Methyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4M3NB-RED-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Chemical Logic

The Substrate: 4-Methyl-3-nitrobenzaldehyde contains two reducible functional groups with distinct electronic environments:

  • Aldehyde (-CHO): Electrophilic carbon, susceptible to nucleophilic hydride attack (e.g., Borohydrides).

  • Nitro (-NO₂): Electron-withdrawing, susceptible to electron transfer reduction (e.g., Dissolving metals, Hydrogenation).

The Challenge: The primary difficulty is chemoselectivity .

  • Scenario A (Aldehyde Reduction): Straightforward using nucleophilic hydrides.

  • Scenario B (Nitro Reduction): High difficulty. Reducing the nitro group yields an amine (-NH₂).[1][2] In the presence of the aldehyde, this amine can react intermolecularly to form imines (Schiff bases), leading to oligomerization/tars.

  • Scenario C (Total Reduction): Requires vigorous catalytic hydrogenation.

Decision Tree & Reaction Pathways

The following diagram illustrates the reagent choices required to access specific derivatives.

ReductionPathways Start This compound (Substrate) Prod_Alc Target A: 4-Methyl-3-nitrobenzyl alcohol (Aldehyde Reduced) Start->Prod_Alc NaBH4, MeOH 0°C (Nucleophilic Attack) Prod_Amine Target B: 3-Amino-4-methylbenzaldehyde (Nitro Reduced) Start->Prod_Amine SnCl2 / EtOH or Fe / AcOH (Chemoselective) Prod_Both Target C: 3-Amino-4-methylbenzyl alcohol (Both Reduced) Start->Prod_Both H2, Pd/C (Catalytic Hydrogenation) Polymer SIDE REACTION: Schiff Base Polymers/Tars Prod_Amine->Polymer Spontaneous Self-Condensation (-H2O)

Figure 1: Chemoselective reduction pathways for this compound. Note the instability risk associated with Target B.

Technical Modules (Protocols & Troubleshooting)

Module A: Targeting the Alcohol (Aldehyde Reduction)

Target: 4-Methyl-3-nitrobenzyl alcohol Reagent: Sodium Borohydride (NaBH₄)

The Science

NaBH₄ is a nucleophilic reducing agent. It attacks the electrophilic carbonyl carbon. The nitro group is electron-rich and generally inert to borohydride in the absence of transition metal catalysts.

Optimized Protocol
  • Dissolution: Dissolve 1.0 eq of this compound in Methanol (0.5 M concentration).

  • Cooling: Chill solution to 0°C. Critical: Controls exotherm and prevents side reactions.

  • Addition: Add NaBH₄ (0.5 - 1.0 eq) portion-wise over 15 minutes.

  • Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (Aldehyde spot will disappear; Alcohol spot is more polar).

  • Quench: Add saturated NH₄Cl solution or dilute HCl dropwise until bubbling ceases.

  • Extraction: Extract with Ethyl Acetate.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Azo Impurities (Orange/Red color) Reaction temperature too high or presence of metal ions.Keep reaction <5°C. Ensure glassware is free of metal residues.
Incomplete Reaction Wet solvent (NaBH₄ decomposes in water).Use anhydrous Methanol. Increase NaBH₄ to 1.5 eq.
Over-reduction (Amine formation) Presence of transition metals (Cu, Ni, Co) in solvent/reagent.Use high-purity reagents. Add EDTA if metal contamination is suspected.
Module B: Targeting the Amine (Nitro Reduction)

Target: 3-Amino-4-methylbenzaldehyde Reagent: Stannous Chloride (SnCl₂) or Iron/Acetic Acid[3]

The Science

This is the most challenging transformation. You must reduce the nitro group without touching the aldehyde.

  • Risk: The product contains both a nucleophile (-NH₂) and an electrophile (-CHO). It will polymerize (Schiff base formation) if isolated as a free base or left in solution too long.

  • Solution: Use acidic conditions (SnCl₂/HCl) to keep the amine protonated (-NH₃⁺), which deactivates it preventing polymerization during the reaction.

Optimized Protocol (SnCl₂ Method)
  • Setup: Dissolve 1.0 eq substrate in Ethanol.

  • Reagent: Add SnCl₂·2H₂O (5.0 eq).

  • Reaction: Heat to 70°C (Reflux) for 30–60 minutes.

  • Workup (CRITICAL):

    • Cool to room temperature.

    • Pour into ice water.

    • Neutralize carefully with NaHCO₃ to pH 7–8.

    • Immediate Extraction: Extract rapidly with EtOAc.

    • Immediate Use: Do not store this product. React it immediately in the next step (e.g., reductive amination or protection).

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Black Tar/Gunk Polymerization of the product.[4]Do not dry the product completely. Keep it in solution and use immediately. Consider protecting the aldehyde as an acetal before reduction.
Aldehyde Loss Reduction of aldehyde by over-active metal surface.Avoid Zn/HCl (too harsh). Stick to SnCl₂ or Fe/AcOH (milder).
Low Yield Product trapped in Tin/Iron salts emulsion.Use Celite filtration during workup. Wash the filter cake thoroughly with EtOAc.
Module C: Targeting the Amino-Alcohol (Total Reduction)

Target: 3-Amino-4-methylbenzyl alcohol Reagent: Catalytic Hydrogenation (H₂/Pd-C)

The Science

Palladium on Carbon (Pd/C) under Hydrogen atmosphere facilitates the reduction of both the nitro group (to amine) and the aldehyde (to alcohol).

Optimized Protocol
  • Setup: Dissolve substrate in Methanol or Ethanol.

  • Catalyst: Add 10 wt% Pd/C (approx 10% by weight of substrate).

  • Atmosphere: Purge with N₂, then introduce H₂ (balloon pressure is usually sufficient; 1 atm).

  • Time: Stir vigorously for 4–12 hours.

  • Filtration: Filter through Celite to remove Pd/C. Safety: Do not let Pd/C dry out; it is pyrophoric.

Frequently Asked Questions (FAQs)

Q: Can I use NaBH₄ to reduce the nitro group? A: generally, No. NaBH₄ is specific to carbonyls. However, if you add a catalyst like Nickel Chloride (NiCl₂) or Copper salts, NaBH₄ can reduce nitro groups. Without these additives, it will selectively reduce the aldehyde [1].

Q: Why does my 3-amino-4-methylbenzaldehyde turn dark/black upon drying? A: This is "Self-Condensation." The amine of one molecule attacks the aldehyde of another, forming imines and eventually complex polymers. Recommendation: If you need this intermediate, protect the aldehyde as a dimethyl acetal first, reduce the nitro, and then deprotect the aldehyde only when necessary [2].

Q: Can I use Sodium Dithionite (Na₂S₂O₄) for the nitro reduction? A: Yes, Sodium Dithionite is a viable alternative for reducing nitro groups in the presence of aldehydes. It is often performed in aqueous dioxane or DMF. It is milder than SnCl₂ and easier to work up, but solubility of the organic substrate can be an issue [3].

References

  • Oxford Instruments. Analysis of the reduction product of 3-nitrobenzaldehyde. (Demonstrates selectivity of NaBH4 for aldehyde over nitro). 5

  • Organic Syntheses. p-Aminobenzaldehyde (Analogous stability issues and SnCl2 reduction protocols). Coll. Vol. 4, p.31 (1963); Vol. 31, p.6 (1951). 4

  • Organic Chemistry Portal. Sodium Hydrosulfite (Dithionite) Reduction of Nitro Compounds. (Mechanistic overview and compatibility with aldehydes). 6

Sources

preventing oxidation of the aldehyde group during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket: Preventing Oxidation of the Aldehyde Group Case ID: ALD-OX-PREV-001[1]

Welcome to the "Red Zone"

As researchers, we often treat the aldehyde group as a mere checkpoint on the way to an alcohol or carboxylic acid. But when the aldehyde is your destination or a bystander you need to preserve, it becomes one of the most high-maintenance functionalities in organic synthesis.

This guide is not a textbook definition list. It is a troubleshooting manual designed to stop your aldehyde from turning into a carboxylic acid (or decomposing) before you can get it into a vial.[1]

Module 1: The "Silent Killer" (Storage & Autoxidation)

The Issue: "I synthesized my aldehyde yesterday, and the NMR today shows a carboxylic acid peak at 12 ppm. It was in a closed flask."

The Diagnosis: You are a victim of Radical Autoxidation . Aldehydes possess a specific weakness: the C-H bond of the formyl group has a relatively low bond dissociation energy (~89 kcal/mol). Atmospheric oxygen (


) initiates a radical chain reaction, converting the aldehyde (

) to a peracid (

), which then reacts with another equivalent of aldehyde to form two equivalents of carboxylic acid (

).
Protocol A: The "BHT Firewall"

For long-term storage or handling of highly sensitive aliphatic aldehydes (e.g., decanal, citronellal), inert atmosphere is not enough.[1] You need a radical scavenger.

The Fix: Add Butylated Hydroxytoluene (BHT) .

ParameterSpecification
Reagent 2,6-Di-tert-butyl-4-methylphenol (BHT)
Concentration 0.01% to 0.1% (w/w)
Mechanism BHT donates a hydrogen atom to the peroxy radical (

), breaking the propagation chain.[1] The resulting BHT radical is sterically hindered and stable, unable to continue the chain.
Removal BHT is non-polar.[1] It can be removed via flash chromatography (elutes with solvent front) or distillation.[1]

Senior Scientist Note: "Always check the label of your ether or THF solvents. If they are 'Unstabilized', they are peroxide factories.[1] Use BHT-stabilized solvents for aldehyde reactions unless strictly prohibited by catalytic sensitivity."

Module 2: Strategic Protection (Synthetic Planning)[1]

The Issue: "I need to perform an oxidation or a Grignard reaction on another part of the molecule, but the aldehyde reacts first."

The Diagnosis: Chemoselectivity failure. Aldehydes are electrophilic and easily oxidized.[1][2] You cannot rely on "mild conditions" alone.[1] You must mask the group.

Protocol B: The "Acetal Shield"

The most robust method is converting the aldehyde to an acetal (specifically a cyclic acetal using a 1,2- or 1,3-diol). Acetals are invisible to nucleophiles, bases, and oxidants.

The Workflow:

  • Reagents: Ethylene glycol (1.1 equiv), p-Toluenesulfonic acid (pTSA, cat.[1] 0.05 equiv).[1]

  • Solvent: Toluene or Benzene (forms an azeotrope with water).[1]

  • Setup: Round-bottom flask + Dean-Stark Trap + Reflux Condenser.

  • Execution: Reflux until water collection ceases.

  • Deprotection: Aqueous acid (HCl or AcOH) in THF/Water.[1]

Visualization: Protection Logic Tree

Use this decision matrix to determine if protection is necessary.[1]

ProtectionLogic Start Start: Aldehyde Present Reaction Planned Reaction Type Start->Reaction Oxidation Oxidation (e.g., Jones, KMnO4) Reaction->Oxidation High Risk Reduction Reduction (e.g., LiAlH4) Reaction->Reduction High Risk Basic Strong Base/Nucleophile (Grignard, LDA) Reaction->Basic High Risk Acidic Acidic Conditions Reaction->Acidic Low Risk Protect MUST PROTECT (Use Acetal/Ketal) Oxidation->Protect Reduction->Protect Basic->Protect NoProtect No Protection Needed (Proceed with Caution) Acidic->NoProtect Aldehydes are acid stable

Figure 1: Decision matrix for aldehyde protection.[1] Note that while aldehydes are stable to acid, acetals (the protecting group) are NOT.

Module 3: Post-Reaction Handling (Purification)

The Issue: "My TLC looked perfect (one spot), but after column chromatography, my product is gone or streaking."

The Diagnosis: Silica Gel Acidity . Standard silica gel is slightly acidic (pH 6.5–7.0, but Lewis acidic sites exist).[1] This can catalyze acetal hydrolysis (if protected) or aldol condensation/polymerization of free aldehydes.[1]

Protocol C: Silica Deactivation (The "Buffered Column")

Never load a sensitive aldehyde onto raw silica.

  • Prepare Eluent: Mix your Hexane/Ethyl Acetate system.

  • The Additive: Add 1% Triethylamine (Et3N) by volume to the eluent.

  • The Slurry: Slurry the silica with this basic eluent before packing the column.

  • The Effect: The amine neutralizes the acidic silanol groups (

    
    ), preventing acid-catalyzed decomposition.
    

Frequently Asked Questions (Troubleshooting)

Q1: Can I oxidize a secondary alcohol to a ketone in the presence of a free aldehyde without protection? A: Generally, no . Most oxidants (Jones, PCC, Swern) will attack the aldehyde (converting it to acid) as fast as or faster than the alcohol. Exception: If you have a primary alcohol and an aldehyde, you might achieve selectivity using TEMPO/BAIB or TPAP/NMO , but this is highly substrate-dependent.[1] The safest route is: Protect Aldehyde


 Oxidize Alcohol 

Deprotect.

Q2: My aldehyde is volatile. How do I remove the solvent without losing the product? A: Do not use a high-vacuum pump.

  • Use a rotary evaporator with a strictly controlled bath temperature (

    
    C).
    
  • Do not evaporate to dryness.[1] Leave a small amount of solvent if possible.[1]

  • If you must remove all solvent, consider forming the Bisulfite Adduct (Shake with sat.

    
    ). This forms a solid salt which precipitates.[1] You can wash the organic impurities away, then regenerate the aldehyde with aqueous base (
    
    
    
    ) when needed.

Q3: Is "degassing" really necessary? A: For aliphatic aldehydes, yes.[1] Oxygen dissolved in solvents is enough to initiate autoxidation.[1] Quick Protocol: Sparge the solvent with Argon for 15 minutes before adding the aldehyde. For ultra-sensitive work, use the Freeze-Pump-Thaw method (3 cycles).[1]

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014).[1] Wiley.[1] (The definitive guide on acetal stability and deprotection conditions). [1]

  • Mechanism of Aldehyde Autoxidation . Ingold, K. U. (1969).[1] Accounts of Chemical Research. (Foundational work on the radical chain mechanism). [1]

  • Butylated Hydroxytoluene (BHT) as a Radical Scavenger . Yehye, W. A., et al. (2015).[1] European Journal of Medicinal Chemistry. (Review of BHT mechanisms). [1]

  • Silica Gel Deactivation with Triethylamine . Organic Chemistry Portal. (Practical tips for chromatography of acid-sensitive compounds).

Sources

Technical Support Center: A Guide to the Storage and Stability of 4-Methyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 4-Methyl-3-nitrobenzaldehyde (CAS RN: 31680-07-6). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper storage, handling, and stability of this crucial chemical intermediate. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: To ensure the long-term stability and purity of this compound, it is imperative to store it under controlled conditions. The primary factors to control are temperature, light, moisture, and atmosphere.

ParameterRecommended ConditionRationale
Temperature Room Temperature (20-25°C)Prevents potential degradation that can be accelerated by heat.
Light In the dark; use amber or opaque containersAromatic aldehydes can be light-sensitive and may undergo photochemical reactions.
Moisture Sealed in a dry environmentThe compound is insoluble in water and moisture can facilitate certain degradation pathways.[1]
Atmosphere Under an inert gas (e.g., Argon or Nitrogen)This compound is known to be air-sensitive, and an inert atmosphere prevents oxidation.[1]

For optimal long-term storage, we recommend placing the compound in a tightly sealed, amber glass vial, purging the headspace with an inert gas, and storing it in a cool, dark, and dry place such as a desiccator cabinet.

Q2: I've noticed the color of my this compound has changed from off-white/yellow to a darker yellow or brownish color. What could be the cause?

A2: A color change in your this compound is a common visual indicator of potential degradation. The off-white to yellow appearance is characteristic of the pure compound.[1] A shift to a darker yellow or brown hue often suggests the formation of impurities, which can arise from several factors:

  • Oxidation: The most probable cause is the oxidation of the aldehyde group to a carboxylic acid, forming 4-methyl-3-nitrobenzoic acid. This is a well-known degradation pathway for benzaldehydes, especially upon exposure to air.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in aromatic aldehydes, leading to the formation of colored byproducts.

  • Reaction with Impurities: Trace impurities in the sample or from the storage container could react with the compound over time, leading to color formation.

If you observe a significant color change, it is crucial to assess the purity of the material before use in a sensitive application.

Q3: What are the primary degradation pathways for this compound?

A3: The chemical structure of this compound, featuring an aldehyde group and a nitro group on an aromatic ring, makes it susceptible to specific degradation pathways. Understanding these is key to preventing and troubleshooting stability issues.

cluster_main This compound cluster_degradation Degradation Pathways cluster_products Degradation Products MNBA This compound Oxidation Oxidation (Primary Pathway) MNBA->Oxidation O2 (Air) Photodegradation Photodegradation MNBA->Photodegradation Light (UV) BenzoicAcid 4-Methyl-3-nitrobenzoic acid Oxidation->BenzoicAcid PhotoProducts Various Photoproducts (e.g., polymeric materials) Photodegradation->PhotoProducts

Figure 1. Primary degradation pathways for this compound.

  • Oxidation to Carboxylic Acid: The aldehyde functional group is prone to oxidation, especially in the presence of atmospheric oxygen. This reaction converts the aldehyde (-CHO) to a carboxylic acid (-COOH), yielding 4-methyl-3-nitrobenzoic acid. This is often the primary cause of impurity formation during storage.

  • Photochemical Reactions: Aromatic aldehydes can undergo various photochemical reactions upon exposure to light. These can include photo-oxidation and the formation of polymeric materials, which may contribute to discoloration and a decrease in purity.

Q4: Is this compound soluble in common laboratory solvents?

A4: this compound is reported to be insoluble in water.[1] For experimental use, it is typically soluble in a range of common organic solvents.

SolventSolubility
WaterInsoluble
MethanolSoluble
EthanolSoluble
AcetoneSoluble
DichloromethaneSoluble
ChloroformSoluble
TolueneSoluble
Diethyl EtherSoluble

It is always recommended to perform a small-scale solubility test with your specific solvent and concentration before proceeding with a large-scale experiment.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Problem 1: My reaction is not proceeding as expected, and I suspect the quality of my this compound.

  • Initial Assessment:

    • Visual Inspection: Check for any significant color change (darkening) or the presence of crystalline solids in the bulk material.

    • Purity Check via TLC: Run a Thin Layer Chromatography (TLC) of your starting material against a fresh or previously validated batch if available. The presence of multiple spots can indicate impurities. A common impurity, 4-methyl-3-nitrobenzoic acid, will have a different Rf value.

  • Troubleshooting Workflow:

Start Reaction Failure Suspected Visual Visual Inspection: Color Change? Precipitate? Start->Visual TLC TLC Analysis: Multiple Spots? Visual->TLC If issues observed Purification Purify the Starting Material TLC->Purification If impure Retry Retry Reaction with Purified Material TLC->Retry If pure Repurify Recrystallization or Column Chromatography Purification->Repurify Purity_Check Confirm Purity (TLC, HPLC, GC-MS) Repurify->Purity_Check Purity_Check->Retry If pure Discard Consider Discarding the Batch Purity_Check->Discard If purification fails

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Technical Support Center: Managing Temperature Control in Nitration Reactions of Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for managing nitration reactions of benzaldehydes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this essential but hazardous chemical transformation. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, field-tested understanding of the principles governing these reactions. Here, we will dissect the critical role of temperature control, troubleshoot common issues, and provide validated methodologies to ensure the safety, efficiency, and success of your experiments.

Frequently Asked Questions (FAQs): The Fundamentals of Thermal Control

This section addresses the foundational questions regarding thermal management during the nitration of benzaldehyde.

Q1: Why is precise temperature control the most critical parameter in the nitration of benzaldehyde?

A: The nitration of aromatic compounds is a notoriously exothermic reaction.[1][2] The reaction between the nitrating mixture (typically concentrated nitric and sulfuric acids) and benzaldehyde generates a significant amount of heat.[3] Without precise and robust temperature control, three major problems arise:

  • Thermal Runaway: A loss of cooling can lead to a rapid, uncontrolled increase in temperature and pressure. This escalates the reaction rate, which in turn generates more heat, creating a dangerous feedback loop that can result in explosive decomposition.[2][3][4]

  • Formation of Byproducts: Elevated temperatures promote unwanted side reactions. This includes the formation of dinitrated products, which is more likely when reaction conditions are too harsh.[1][2]

  • Oxidation: The aldehyde group in benzaldehyde is susceptible to oxidation by the hot, acidic nitrating mixture, leading to the formation of benzoic acid derivatives and reducing the yield of the desired nitrobenzaldehyde.[1][2]

Q2: What is the recommended temperature range for the nitration of benzaldehyde?

A: For the standard nitration of benzaldehyde to produce the meta-isomer, the temperature should be meticulously maintained between 0°C and 15°C.[1][5] Some protocols specify an even tighter range, such as keeping the temperature below 10°C during the preparation of the nitrating mixture and at a constant 15°C during the addition of benzaldehyde.[6]

Q3: What are the consequences of deviating from the optimal temperature range?

A:

  • Too High (>15°C): This is the more dangerous deviation. It significantly increases the risk of a thermal runaway.[2] You will also see a marked increase in the formation of dinitrated and oxidized byproducts, which complicates purification and lowers the overall yield of the desired mononitrated product.[1]

  • Too Low (<0°C): While less hazardous, excessively low temperatures can significantly slow down the reaction rate. This may lead to an incomplete reaction or the dangerous accumulation of unreacted reagents. If the cooling is then overcome, the built-up reactants can react suddenly, causing a sharp temperature spike.

Q4: How does temperature influence the regioselectivity (ortho- vs. meta-nitrobenzaldehyde)?

A: While the aldehyde group is a meta-director, the reaction conditions, including temperature, can influence the ratio of isomers.[5] Standard conditions (high sulfuric acid concentration, 0-15°C) strongly favor the formation of 3-nitrobenzaldehyde.[1][3] Some studies suggest that different temperature profiles, in conjunction with altered acid concentrations, can modulate the isomer distribution.[3][4] However, for general procedures, maintaining a stable, low temperature is key to predictable regioselectivity.[1]

Troubleshooting Guide: From Theory to Practical Solutions

This section provides direct answers to specific problems you may encounter during your experiments.

Problem 1: My reaction temperature is spiking and becoming uncontrollable.

  • You are experiencing a thermal runaway event. This is a critical safety situation.

  • Immediate Actions:

    • STOP ALL REAGENT ADDITION IMMEDIATELY.

    • If possible and safe, increase the efficiency of the external cooling bath (e.g., add more dry ice to an acetone bath).

    • Ensure the reaction mixture is being stirred as vigorously as possible to dissipate localized hot spots.[7]

    • If the temperature continues to rise uncontrollably, execute your pre-planned emergency quenching procedure by dumping the reaction mixture into a large volume of crushed ice.[7]

  • Causality & Prevention:

    • Cause: The rate of heat generation is exceeding the rate of heat removal. This is most often caused by adding the benzaldehyde to the nitrating mixture too quickly.[5]

    • Prevention: Always add the benzaldehyde dropwise using an addition funnel.[5][8] Ensure your cooling bath has sufficient capacity for the scale of your reaction. For larger-scale reactions, consider using a cryocooler or a larger ice bath. A key design factor for nitrators is efficient temperature control and agitation.[7]

Problem 2: My final yield is low, and TLC/GC analysis shows a significant amount of unreacted benzaldehyde.

  • This indicates an incomplete reaction.

  • Potential Causes & Solutions:

    • Cause: The reaction temperature may have been kept too low for an insufficient duration. While avoiding high temperatures is crucial, being overly cautious can stifle the reaction.

    • Solution: Monitor the reaction's progress using TLC or GC.[1] If the reaction stalls, you can allow the temperature to slowly rise to the upper end of the recommended range (e.g., 10-15°C) and hold it there. Do not exceed 15°C.[6]

    • Cause: Insufficient amount of nitrating agent.

    • Solution: Re-evaluate the stoichiometry of your reagents. Ensure you are using a sufficient molar equivalent of the nitrating mixture for the amount of benzaldehyde.

Problem 3: I'm observing a significant amount of dinitrated products in my final sample.

  • This is a classic sign of overly harsh reaction conditions.

  • Potential Causes & Solutions:

    • Cause: The reaction temperature exceeded the optimal range, even for a short period.[1][2]

    • Solution: Implement stricter temperature control. Ensure your thermometer is correctly placed to measure the internal reaction temperature, not the bath temperature. Slow, dropwise addition of benzaldehyde is critical to prevent localized temperature spikes.[5]

    • Cause: An excess of the nitrating agent was used.

    • Solution: Use a controlled, stoichiometric amount of the nitrating agent to minimize the likelihood of dinitration.[1]

    • Cause: The reaction was allowed to proceed for too long after the starting material was consumed.

    • Solution: Monitor the reaction closely and quench it promptly once TLC or GC analysis shows the complete consumption of benzaldehyde.[1]

Data Presentation & Visualization
Quantitative Data Tables

Table 1: Recommended Temperature Parameters for Benzaldehyde Nitration

StepReagent(s)Target TemperatureRationale
1. Nitrating Mix Prep Conc. H₂SO₄, Fuming HNO₃< 10°C The dilution of sulfuric acid and mixing of acids is highly exothermic. Pre-cooling prevents initial temperature overshoot.[6][8]
2. Benzaldehyde Addition Benzaldehyde (dropwise)0°C - 15°C This is the main reaction phase. This range balances reaction rate against byproduct formation and safety.[1][5]
3. Reaction Stirring Reaction MixtureHold at 15°C or allow to warm to RT Some protocols call for continued stirring at a controlled temperature, while others allow for slow warming after addition is complete.[6]

Table 2: Common Laboratory Cooling Baths

Bath CompositionAchievable Temperature RangeUse Case / Notes
Ice / Water0°C to 5°CStandard for many nitrations. Easy to prepare and maintain.
Ice / NaCl-20°C to -10°CProvides greater cooling capacity for larger scale or highly exothermic reactions.
Dry Ice / Acetone~ -78°COffers very powerful cooling but requires careful monitoring to avoid over-cooling the reaction.
Dry Ice / Isopropanol~ -77°CSimilar to acetone but less volatile.
Diagrams and Workflows

NitrationWorkflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Isolation prep_acid 1. Prepare Nitrating Mixture (H₂SO₄ + HNO₃) cool_acid 2. Cool Mixture (< 10°C)[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHRKeguqTCu27BvGtQo9FoQywCI3gFTLP2upyjkBQa3Ew3uoJBREbUPEC0qmQGLGVC1ZObjeMXVmV72QXAvMEz7VYTAwT5ccNsudkZ4U9-NkZQIl8LTzROBHohOr7GZoAs8tWE9WgqD8lid4Dx_1zpEp1cQK5AvGYbjtg%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEdMmTnxzobeSibb6itHVXdz_Qc6aixSV3tDLf3JAZqgD9hR7a9szZ-8RkSumGDwY6Vn1bNLmDy3G0x6YjlxMOn1SN8q3KTQ3fnFMTXOrFIWBYHt9DMaA32yTDuC6H2vZ4zOexVtoBrjeNzskrXzmXdzsm9aXCqk5k5FX-y3sroKhu0Iize-xDtDrmCtwmmCSU1J_Sih8VExgggHA%3D%3D)] prep_acid->cool_acid Critical Exotherm add_benz 4. Add Benzaldehyde Dropwise (Maintain 0-15°C)[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGGXYtMTyD4mlviupHr2vj_0IQooGtLcwSNgpg-pXpHVehIgwKCUqR-lxj2B7wmyy027dSjOVmQoOFFXTQp23AEdGjeyV6WMM2w0OEOPrygb00JQgcbP-l96so3SSi63liPsQEQyamKaKlI2tk6ZrLTUakzP47zBMlf8I2uA-JKv5tnLlJGm4_EkjWFncPMUTYCKs9Qx9IWlzH04QasU7YTdJrn2vguij9sRcAyMCfJ221oGw%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGNFbPvEDsVdYIO6diL7kJfn__HrE6VjNcetOYacKnL7pSeT_GufSI5JFO3WxGZp5cd8LSNGPhAKDOD4aZCOL9BPDU1PPLZobCaNWlOEh0rTph4iy4NcAUwXg5B0-5t0d7l_O_DxHW9L3cxPEqCEt0XKKH9U6iq_4YVJeGRCTGIP1kj0oUaG-8AnArAXZMnfwFpTRHCBZNiohJIPWiGpxGfeosR7Bg0pam_UQ63YYOfn1JXeYk%3D)] cool_acid->add_benz prep_benz 3. Prepare Benzaldehyde (in addition funnel) monitor 5. Monitor Reaction (TLC / GC)[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGGXYtMTyD4mlviupHr2vj_0IQooGtLcwSNgpg-pXpHVehIgwKCUqR-lxj2B7wmyy027dSjOVmQoOFFXTQp23AEdGjeyV6WMM2w0OEOPrygb00JQgcbP-l96so3SSi63liPsQEQyamKaKlI2tk6ZrLTUakzP47zBMlf8I2uA-JKv5tnLlJGm4_EkjWFncPMUTYCKs9Qx9IWlzH04QasU7YTdJrn2vguij9sRcAyMCfJ221oGw%3D%3D)] add_benz->monitor Exothermic Reaction quench 6. Quench Reaction (Pour onto crushed ice)[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHRKeguqTCu27BvGtQo9FoQywCI3gFTLP2upyjkBQa3Ew3uoJBREbUPEC0qmQGLGVC1ZObjeMXVmV72QXAvMEz7VYTAwT5ccNsudkZ4U9-NkZQIl8LTzROBHohOr7GZoAs8tWE9WgqD8lid4Dx_1zpEp1cQK5AvGYbjtg%3D%3D)] monitor->quench Upon Completion filter_prod 7. Filter Crude Product quench->filter_prod wash 8. Wash with NaHCO₃ Solution[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGNFbPvEDsVdYIO6diL7kJfn__HrE6VjNcetOYacKnL7pSeT_GufSI5JFO3WxGZp5cd8LSNGPhAKDOD4aZCOL9BPDU1PPLZobCaNWlOEh0rTph4iy4NcAUwXg5B0-5t0d7l_O_DxHW9L3cxPEqCEt0XKKH9U6iq_4YVJeGRCTGIP1kj0oUaG-8AnArAXZMnfwFpTRHCBZNiohJIPWiGpxGfeosR7Bg0pam_UQ63YYOfn1JXeYk%3D)] filter_prod->wash purify 9. Recrystallize / Purify wash->purify

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Technical Support Center: Synthesis of 4-Methyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-3-nitrobenzaldehyde. The focus is on the critical post-reaction workup and purification stages, presented through a series of practical troubleshooting scenarios and frequently asked questions. Our goal is to equip you with the expertise to navigate common challenges, optimize your yield and purity, and ensure the integrity of your results.

The synthesis of this compound is typically achieved via the electrophilic nitration of p-tolualdehyde (4-methylbenzaldehyde). While the reaction itself is straightforward, the success of the synthesis is heavily dependent on a meticulous workup procedure to isolate the desired product from residual acids, unreacted starting materials, and isomeric byproducts.

Standard Workup & Purification Protocol

This protocol outlines the standard procedure following the completion of the nitration reaction.

Experimental Protocol: Workup of this compound

  • Quenching: Slowly and carefully pour the completed reaction mixture into a beaker containing a large volume of crushed ice and water with vigorous stirring. This step is highly exothermic and should be performed in an efficient fume hood. The crude product may precipitate as a pale yellow solid.[1]

  • Isolation of Crude Product:

    • If a solid precipitates: Collect the crude product by suction filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold water until the washings are neutral to pH paper.[1][2]

    • If an oil forms or no solid precipitates: Transfer the entire quenched mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in three separate portions.[2][3] Combine the organic layers.

  • Neutralization: Dissolve the filtered crude solid in an appropriate organic solvent, or use the combined organic extracts from the previous step. Wash this organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Causality: This step is crucial to neutralize and remove any residual catalytic acids (H₂SO₄ and HNO₃).[2]

    • Caution: Add the bicarbonate solution slowly and vent the separatory funnel frequently and with care, as the neutralization reaction produces CO₂ gas, which can cause a pressure buildup.[2]

  • Aqueous & Brine Wash: Wash the organic layer sequentially with water and then with a saturated brine (NaCl) solution.

    • Causality: The brine wash helps to remove residual water from the organic layer, initiating the drying process and helping to break any minor emulsions.[2]

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[3][4] Filter to remove the drying agent.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the crude this compound.

  • Purification (Recrystallization): Purify the crude product by recrystallization. A mixed solvent system is often effective.

    • Procedure: Dissolve the crude solid in a minimum amount of a hot solvent in which it is soluble (e.g., toluene or diethyl ether). Slowly add a solvent in which the product is less soluble (e.g., petroleum ether or hexane) until the solution becomes turbid.[5][6] Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by suction filtration and dry them under a vacuum. Single crystals suitable for X-ray diffraction have been obtained by slow evaporation from a diethyl ether solution.[7]

Troubleshooting Guide

This section addresses specific issues that may arise during the workup and purification process in a question-and-answer format.

Q: I've poured my reaction mixture onto ice, but no solid has precipitated. What should I do?

A: This is a common issue that can arise if the product has formed as an oil or if its concentration is too low to precipitate.

  • Underlying Cause & Solution: The presence of isomeric impurities can depress the melting point of the product, causing it to separate as an oil rather than a solid. The correct procedure is to perform a liquid-liquid extraction. Transfer the entire quenched mixture to a separatory funnel and extract it multiple times with an organic solvent like diethyl ether or ethyl acetate.[2][3] The remainder of the workup (bicarbonate wash, drying, etc.) can then be performed on the combined organic extracts.

Q: An emulsion has formed during the extraction/washing steps, and the layers won't separate. How can I resolve this?

A: Emulsions are colloidal suspensions of one liquid in another and can be persistent.

  • Underlying Cause & Solution: Emulsions are often caused by the presence of fine particulate matter or surfactants. To break the emulsion, you can try the following:

    • Add Brine: Add a significant volume of saturated brine to the separatory funnel. The increased ionic strength of the aqueous layer often forces the separation.[8]

    • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).

    • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can remove the particulate matter that is stabilizing the emulsion.

Q: My product is a sticky, yellow oil even after removing the solvent. I'm struggling to recrystallize it. What are my options?

A: A persistent oily state indicates the presence of significant impurities. Direct recrystallization may be difficult.

  • Underlying Cause & Solution: The nitration of p-tolualdehyde can produce positional isomers (e.g., 4-methyl-2-nitrobenzaldehyde) and dinitrated byproducts, which interfere with crystallization.[9][10]

    • Column Chromatography: This is the most effective method for separating the desired product from isomers and other impurities. Use a silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane), monitoring the fractions by Thin-Layer Chromatography (TLC).

    • Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for oils.[3][4]

Q: My final yield is very low. Where could my product have gone?

A: Low yields can stem from issues in the reaction itself or losses during the workup.

  • Underlying Cause & Solution:

    • Incomplete Reaction: Ensure the reaction went to completion using TLC analysis before starting the workup.

    • Side Reactions: Poor temperature control during nitration is a primary cause of low yields. Elevated temperatures can lead to the formation of dinitrated products or oxidation of the sensitive aldehyde group to a carboxylic acid.[10]

    • Workup Losses: Your product might have some solubility in the aqueous layer, especially during the initial water washes if insufficient product precipitated.[8] If you suspect this, you can try a "back-extraction" of the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic reason for quenching the reaction in ice water?

A1: Quenching serves two critical purposes. First, it rapidly dilutes the strong acid medium, which effectively halts the electrophilic nitration reaction.[2] Second, nitration is a highly exothermic process. The large volume of ice absorbs the heat of both the reaction and the acid dilution, preventing thermal runaway which could lead to undesired side reactions, such as over-nitration or oxidation of the aldehyde functional group.[2]

Q2: Why is the sodium bicarbonate wash so important? Can I skip it?

A2: No, this step is critical for product stability and purity. The crude product is contaminated with residual sulfuric and nitric acids. These strong acids can promote degradation of the product, especially during solvent removal by heating.[2] Furthermore, residual acid will interfere with subsequent purification steps like silica gel chromatography. The bicarbonate wash neutralizes these acids, converting them into salts that are easily removed in the aqueous layer.

Q3: What are the most likely isomeric impurities I should expect?

A3: In the nitration of p-tolualdehyde, you have competing directing effects. The methyl group is ortho-, para-directing, while the aldehyde group is meta-directing. The primary product is this compound. However, you can expect to form the 4-methyl-2-nitrobenzaldehyde isomer as a significant byproduct. Dinitrated products are also possible if the reaction conditions are too harsh.[9][10]

Q4: How do I choose the best recrystallization solvent?

A4: The ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures but sparingly soluble at low temperatures. For this compound, literature reports suggest that mixed solvent systems like toluene/petroleum ether or diethyl ether/petroleum ether are effective.[3][5][6] These systems allow for fine-tuning of the polarity to induce crystallization and leave impurities behind in the mother liquor.

Product Data Summary

PropertyValue
CAS Number 31680-07-6[11]
Molecular Formula C₈H₇NO₃[11]
Molecular Weight 165.15 g/mol [11]
Appearance Pale yellow crystalline solid
Melting Point 55-58 °C

Workup Procedure Workflow

Workup_Flowchart Figure 1. Logical Workflow for this compound Workup A Completed Reaction Mixture (p-Tolualdehyde + HNO₃/H₂SO₄) B Quench on Ice Water A->B C Precipitate Forms? B->C D Collect Solid via Suction Filtration C->D  Yes F Liquid-Liquid Extraction (e.g., with Diethyl Ether) C->F No (Oily Layer) E Wash Solid with Cold Water until Neutral D->E G Dissolve Solid / Use Organic Layer E->G F->G H Wash with sat. NaHCO₃ soln. (Vent Frequently!) G->H I Wash with Water, then Brine H->I J Dry over Anhydrous MgSO₄ or Na₂SO₄ I->J K Filter and Evaporate Solvent J->K L Crude Product K->L M Purification (Recrystallization or Chromatography) L->M N Pure this compound M->N

Caption: Workflow for the workup of this compound.

References

  • CN105777547A - Synthesis method of m-nitrobenzaldehyde.
  • Preparation of 4-nitrobenzaldehyde . PrepChem.com. [Link]

  • EP0305812A2 - Process for the purification of nitrobenzaldehyde.
  • p-NITROBENZALDEHYDE . Organic Syntheses Procedure. [Link]

  • This compound . National Center for Biotechnology Information (PMC). [Link]

  • Synthesis of 4-amino-3-nitrobenzaldehyde . ResearchGate. [Link]

  • m-NITROBENZALDEHYDE DIMETHYLACETAL . Organic Syntheses Procedure. [Link]

  • Studies on the Synthesis of 3-Nitrobenzaldehyde . Indian Journal of Pharmaceutical Sciences. [Link]

  • o-NITROBENZALDEHYDE . Organic Syntheses Procedure. [Link]

  • CN102329234A - Production process of m-nitrobenzaldehyde.
  • Synthesis of m-nitrobenzaldehyde . ResearchGate. [Link]

  • Nitration of benzaldehyde to 3-nitrobenzaldehyde . University of Regensburg. [Link]

  • Preparation of 3-nitrobenzaldehyde . PrepChem.com. [Link]

  • Troubleshooting: The Workup . University of Rochester, Department of Chemistry. [Link]

  • Nitration of p-Anisaldehyde: The Effect of Temperature on Product Distribution . The Chemical Educator. [Link]

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avoiding over-nitration in the synthesis of nitrobenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Controlling Selectivity and Preventing Over-Nitration

Welcome to the Technical Support Center for nitroaromatic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with the nitration of benzaldehyde. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you troubleshoot and optimize your reactions, particularly in avoiding the common pitfall of over-nitration.

Nitrobenzaldehydes are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including the dihydropyridine family of calcium channel blockers like nifedipine and its analogs.[1] The successful synthesis of the desired mononitro isomer is therefore of significant industrial and academic importance.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of nitrobenzaldehydes. The answers are framed to provide actionable solutions grounded in mechanistic understanding.

Frequently Asked Questions (FAQs)

Q1: Why is meta-nitrobenzaldehyde the major product in a standard mixed-acid nitration of benzaldehyde?

The aldehyde group (-CHO) is an electron-withdrawing and deactivating group. Through resonance, it pulls electron density from the benzene ring, particularly at the ortho and para positions. This deactivation makes the meta position the most electron-rich and, therefore, the most favorable site for electrophilic attack by the nitronium ion (NO₂⁺).[2] The resulting carbocation intermediate (the σ-complex or Wheland intermediate) from a meta attack is more stable than the intermediates formed from ortho or para attacks.[2][3] Under typical mixed-acid conditions (sulfuric and nitric acid), the product distribution is approximately 72% meta, 19% ortho, and 9% para.[4]

Q2: Is it possible to selectively synthesize ortho-nitrobenzaldehyde?

While the meta isomer is the electronically favored product, the reaction conditions can be modified to increase the yield of the ortho isomer. Increasing the proportion of nitric acid relative to sulfuric acid in the nitrating mixture has been shown to favor the formation of 2-nitrobenzaldehyde.[2][5] This is thought to be due to a change in the reaction mechanism where the nitronium ion may coordinate with the aldehyde's oxygen atom, facilitating an intramolecular attack at the sterically close ortho position.[2][5][6] Some procedures have reported achieving high yields of the ortho isomer using concentrated nitric acid alone at controlled temperatures.[7]

Q3: What are the primary byproducts in this reaction, and how can I minimize them?

The most common byproducts are:

  • Positional Isomers: ortho- and para-nitrobenzaldehyde.

  • Dinitrated Products: 2,4-dinitrobenzaldehyde and other dinitro isomers.

  • Oxidation Products: Benzoic acid and its nitrated derivatives, formed by the oxidation of the aldehyde group.

Minimizing these byproducts hinges on strict control of reaction parameters:

  • Temperature Control: The nitration of benzaldehyde is a highly exothermic reaction.[2][8] Maintaining a low and stable temperature, typically between 0°C and 15°C, is crucial to prevent runaway reactions that lead to over-nitration and oxidation.[2][8][9]

  • Controlled Reagent Addition: Adding the benzaldehyde dropwise to the nitrating mixture ensures that the reaction exotherm is managed effectively and prevents localized areas of high reactant concentration that can promote side reactions.[8]

  • Stoichiometry: Using a controlled molar equivalent of the nitrating agent is key to reducing the formation of dinitrated products.[2]

  • Reaction Time: Monitoring the reaction's progress (e.g., by TLC or GC) and stopping it once the starting material is consumed can prevent the formation of degradation and oxidation byproducts that may occur with extended reaction times.[2][8]

Troubleshooting Common Issues

Problem 1: My final product contains a significant amount of dinitrobenzaldehyde.

  • Cause: This is a classic sign of over-nitration, which typically occurs when the reaction conditions are too harsh.

  • Solution:

    • Lower the Reaction Temperature: Ensure your cooling bath is efficient and the internal temperature of the reaction mixture does not exceed 15°C during the addition of benzaldehyde.[8][9][10]

    • Reduce Reaction Time: Monitor the reaction closely. Once the benzaldehyde is consumed, proceed with the work-up to avoid further nitration of the mononitro product.

    • Check Nitrating Agent Concentration: Ensure you are using the correct stoichiometry of nitric acid. An excessive amount of the nitrating agent will drive the reaction towards dinitration.[2]

Problem 2: The yield of the desired meta-nitrobenzaldehyde is low, with a high proportion of the ortho isomer.

  • Cause: The composition of your nitrating mixture likely favors the ortho product. A higher concentration of nitric acid relative to sulfuric acid can lead to increased ortho substitution.[5]

  • Solution:

    • Adjust Acid Ratio: For preferential meta formation, ensure a standard mixed-acid composition with a higher proportion of sulfuric acid. A common preparation involves slowly adding fuming nitric acid to concentrated sulfuric acid while cooling.[2][10]

Problem 3: The aldehyde group in my product appears to have been oxidized to a carboxylic acid.

  • Cause: The nitrating mixture, especially at elevated temperatures, is a strong oxidizing agent.

  • Solution:

    • Strict Temperature Control: This is the most critical factor. Maintain the temperature below 15°C throughout the reaction.[8]

    • Use Freshly Distilled Benzaldehyde: Benzaldehyde can auto-oxidize to benzoic acid upon exposure to air. Using freshly distilled starting material minimizes this impurity from the outset.[8]

Reaction Pathway and Control

The nitration of benzaldehyde proceeds via an electrophilic aromatic substitution mechanism. The key to avoiding over-nitration is to manage the reaction conditions to favor the formation of the mononitro product and then promptly remove it from the reactive environment.

NitrationPathway Benzaldehyde Benzaldehyde Mononitro Mononitrobenzaldehyde (meta-, ortho-, para-) Benzaldehyde->Mononitro + HNO₃/H₂SO₄ (Controlled Temp) Dinitro Dinitrobenzaldehyde (Undesired Byproduct) Mononitro->Dinitro + HNO₃/H₂SO₄ (Excessive Temp/Time)

Caption: Reaction pathway for the nitration of benzaldehyde.

Critical Reaction Parameters

The table below summarizes key parameters for controlling the nitration of benzaldehyde to primarily yield the meta isomer.

ParameterRecommended RangeRationale for Avoiding Over-Nitration
Reaction Temperature 0°C to 15°CMinimizes the rate of the second nitration step and reduces oxidation side reactions.[2][8][9]
Benzaldehyde Addition Slow, dropwiseAllows for effective heat dissipation and prevents localized high concentrations of reactants.[8][11]
Nitrating Mixture High H₂SO₄ to HNO₃ ratioSulfuric acid protonates nitric acid to generate the NO₂⁺ electrophile, favoring the standard meta-directing mechanism.[12]
Reaction Time Monitor until SM is consumedPrevents the mononitrated product from undergoing a second nitration.[2][8]

Experimental Protocol: Synthesis of meta-Nitrobenzaldehyde

This protocol is designed to maximize the yield of meta-nitrobenzaldehyde while minimizing the formation of di- and over-nitrated byproducts.

Materials:

  • Freshly distilled benzaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Crushed Ice

  • tert-Butyl methyl ether (or other suitable organic solvent)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Nitrating Mixture: In a three-neck flask equipped with a thermometer, an addition funnel, and a magnetic stirrer, add concentrated H₂SO₄.[2][8] Cool the flask in an ice/salt bath.

  • Slowly, and with vigorous stirring, add fuming HNO₃ to the sulfuric acid, ensuring the temperature is maintained below 10°C.[2][8][10]

  • Nitration: Cool the prepared nitrating mixture to between 5°C and 15°C.[8]

  • Add benzaldehyde dropwise from the addition funnel over a period of approximately one hour, maintaining the internal temperature within the 5°C to 15°C range.[8]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction is often left to proceed overnight.[8][10]

  • Work-up: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice in a beaker with stirring.[8][11]

  • Isolation: Collect the precipitated crude product by vacuum filtration and wash it thoroughly with cold water.[8]

  • Purification:

    • Dissolve the crude product in a suitable organic solvent like tert-butyl methyl ether.[10]

    • Wash the organic solution with a 5% sodium bicarbonate solution to remove any acidic byproducts.[10]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[10]

    • The resulting solid can be further purified by recrystallization.[10]

Caption: Workflow for the synthesis of m-nitrobenzaldehyde.

References

  • Benchchem. (n.d.). Technical Support Center: Isomer Separation in Nitrobenzaldehyde Synthesis.
  • Benchchem. (n.d.). A Technical Guide to the Synthesis of 2-Nitrobenzaldehyde via Nitration of Benzaldehyde.
  • Google Patents. (n.d.). US1509412A - Production of meta-nitrobenzaldehyde.
  • Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde.
  • ResearchGate. (n.d.). Scheme of aldehyde group assistance in the nitration of benzaldehyde.
  • Benchchem. (n.d.). Improving the selectivity of nitration in benzaldehyde derivatives.
  • Aidic. (n.d.). Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investigation.
  • OC-Praktikum. (2006, March). 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde.
  • ECHEMI. (n.d.). Ortho-nitration of benzaldehyde.
  • PMC. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Wikipedia. (n.d.). 3-Nitrobenzaldehyde.

Sources

Technical Support Center: 4-Methyl-3-nitrobenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 4-Methyl-3-nitrobenzaldehyde (CAS: 31680-07-6).[1] This compound is a critical intermediate in the synthesis of dihydropyridine calcium channel blockers and various kinase inhibitors.

While the synthesis appears straightforward—electrophilic aromatic substitution of p-tolualdehyde—scale-up introduces non-linear variables. The synergistic directing effects of the methyl (activator, ortho-director) and aldehyde (deactivator, meta-director) groups strongly favor the 3-position. However, the low melting point (46–49 °C) and the aldehyde’s susceptibility to oxidation create significant processing hurdles, specifically "oiling out" during crystallization and thermal runaway during nitration.

This guide moves beyond standard literature to address the causality of failure modes in a production environment.

Module 1: Reaction Engineering (The Nitration Step)

The Core Challenge: Thermal Management

The nitration of p-tolualdehyde is highly exothermic. On a gram scale, heat dissipation is trivial. On a kilogram/pilot scale, the surface-area-to-volume ratio decreases, leading to localized hot spots.

Critical Process Parameter (CPP): Temperature Maintenance (-5°C to +5°C).

  • Risk: Temperatures >10°C drastically increase the formation of 4-methyl-3-nitrobenzoic acid (oxidation byproduct) and dinitrated species .

  • Safety: An induction period followed by a rapid exotherm can trigger a thermal runaway.

Troubleshooting Guide: Reaction Control
SymptomProbable CauseCorrective Action
Dark/Black Reaction Mixture Oxidative decomposition due to high temp (>15°C).Reduce dosing rate. Ensure jacket coolant is at least -10°C. Check stirrer torque/RPM.
High Dinitro Impurity Localized excess of

.
Improve mixing (Reynolds number). Switch to sub-surface dosing of the substrate.
Induction Period (No exotherm initially) Moisture in the system or insufficient acid strength.STOP DOSING. Do not accumulate reactants. Wait for exotherm onset before resuming feed.
Low Yield (<70%) Oxidation of aldehyde to carboxylic acid.Quench immediately after reaction completion. Do not hold overnight in acid.
Visualizing the Safety Logic

The following diagram illustrates the safety interlock logic required for a safe scale-up of this nitration.

NitrationSafety Start Start Dosing p-Tolualdehyde Cooling Cooling Jacket Active (-10°C) Start->Cooling TempCheck Check Reactor Temp (Tr) StopFeed EMERGENCY STOP Close Feed Valve TempCheck->StopFeed Tr > 5°C Continue Continue Dosing (Rate: 1 kg/hr) TempCheck->Continue Tr < 5°C Cooling->TempCheck StopFeed->TempCheck Wait for Tr < 0°C Continue->TempCheck Loop Quench Quench onto Crushed Ice Continue->Quench Completion

Figure 1: Automated dosing logic to prevent thermal runaway during nitration.

Module 2: Impurity Profile & Control

The Regioselectivity Matrix

Although the 3-position is electronically favored, the 2-nitro isomer (ortho to aldehyde) is the persistent impurity.

  • This compound (Target): ~85-90%

  • 4-Methyl-2-nitrobenzaldehyde (Impurity): ~5-10% (Sterically hindered but possible)

  • Oxidation Byproducts: 4-Methyl-3-nitrobenzoic acid.

FAQ: Why can't I distill the isomers?

A: You should not rely on distillation for separation.

  • Safety: Nitro compounds are energetic. Distilling them, even under vacuum, poses an explosion hazard if pot residues overheat.

  • Physics: The boiling points of the 2-nitro and 3-nitro isomers are too close for efficient separation on a production scale without a high reflux ratio, which increases thermal exposure time.

Solution: Crystallization is the only viable scale-up purification method.

Module 3: Isolation & Purification (The "Oiling Out" Problem)

The most common user complaint is that the product comes out as an oil rather than a solid. This occurs because the product's melting point (46–49°C) is close to the process temperature. If the solvent is too hot or the concentration too high, you enter a "liquid-liquid separation" zone rather than "solid-liquid crystallization."

Optimized Crystallization Protocol

Reference Standard: Adapted from Vogel and industrial patent literature [1, 2].

Reagents:

  • Crude Product (washed and acid-free)

  • Solvent A: Toluene (Solubilizer)

  • Solvent B: Petroleum Ether (60-80°C) or Heptane (Anti-solvent)

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude yellow solid/oil in the minimum amount of warm Toluene (approx. 35-40°C). Do not exceed 50°C to avoid melting the product into an oil.

  • Filtration: Filter warm to remove any mechanical impurities or inorganic salts.

  • The Anti-Solvent Addition:

    • Place the toluene solution in a vessel with an overhead stirrer.

    • Slowly add Petroleum Ether (Ratio: 1.5 parts Pet Ether to 1 part Toluene by volume).

    • Crucial: Add the anti-solvent slowly while cooling the jacket to 0-5°C.

  • Seeding: At the first sign of turbidity (cloud point), add pure seed crystals of this compound. This prevents the formation of a super-cooled oil.

  • Aging: Stir at 0-5°C for 2-4 hours. The product should crystallize as pale yellow needles.

  • Isolation: Filter and wash with cold Petroleum Ether.

Impurity Fate Mapping

ImpurityFate Crude Crude Reaction Mixture Wash NaHCO3 Wash Crude->Wash OrgLayer Organic Layer (Aldehydes) Wash->OrgLayer AqLayer Aqueous Waste Wash->AqLayer Removes Benzoic Acid & H2SO4 Cryst Crystallization (Toluene/Pet Ether) OrgLayer->Cryst Solid Final Product (3-Nitro isomer) Cryst->Solid Target >98% Purity Liquor Mother Liquor Cryst->Liquor Removes 2-Nitro isomer & Unreacted

Figure 2: Fate of impurities during the work-up and purification process.

Frequently Asked Questions (FAQs)

Q: The product turned red/brown during drying. Is it ruined? A: It is likely degrading. Nitrobenzaldehydes are light-sensitive and can undergo disproportionation or oxidation.

  • Fix: Dry in a vacuum oven at <35°C (well below the MP) and store in amber glass or foil-wrapped drums.

Q: Can I use Ethanol for recrystallization? A: It is possible but risky. Ethanol has a high solubility for the product, requiring very low temperatures (-20°C) to get good recovery. If you don't hit that temp, you lose yield. The Toluene/Pet Ether system is more robust for scale-up.

Q: My reaction yield is consistently low (approx. 50%). A: You are likely losing product during the acid quench. The product is slightly soluble in acidic water.

  • Fix: Ensure you extract the aqueous quench layer with DCM or MTBE at least three times to recover dissolved product.

Q: Is the 2-nitro isomer dangerous? A: Not inherently more explosive than the 3-nitro, but it is an impurity that will affect the stoichiometry of subsequent steps (e.g., Hantzsch pyridine synthesis). It must be removed to <0.5%.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • BenchChem Technical Support. "Isomer Separation in Nitrobenzaldehyde Synthesis." BenchChem Technical Notes, 2025. Link

  • Org. Synth. Coll. Vol. 3, 59. "m-Nitrobenzaldehyde Dimethylacetal" (Contains relevant data on nitration of benzaldehydes). Link

  • PubChem. "this compound Compound Summary." National Center for Biotechnology Information. Link

  • ResearchGate. "Nitration of p-Anisaldehyde: The Effect of Temperature on Product Distribution." (Analogous chemistry demonstrating temperature/regioselectivity dependence). Link

Sources

Technical Support Center: Interpreting Unexpected Peaks in the ¹H NMR of 4-Methyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced chemical analysis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering unexpected signals in the proton Nuclear Magnetic Resonance (¹H NMR) spectra of 4-Methyl-3-nitrobenzaldehyde. Here, we will troubleshoot potential sources of these extraneous peaks, ranging from common impurities to experimental artifacts, providing a logical framework for accurate spectral interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR spectrum for pure this compound?

A pure sample of this compound dissolved in a deuterated solvent like CDCl₃ should exhibit three distinct signals corresponding to the three types of protons in the molecule. The aldehyde proton is the most deshielded, appearing far downfield.[1][2] The aromatic protons are in the next region, followed by the methyl protons, which are the most shielded.

Expected Chemical Shifts for this compound:

Proton TypeChemical Shift (δ) Range (ppm)MultiplicityIntegration
Aldehyde (-CHO)9.5 – 11.0Singlet (s)1H
Aromatic (Ar-H)7.0 – 9.0Multiplet (m)3H
Methyl (-CH₃)2.0 – 3.0Singlet (s)3H

Note: The exact chemical shifts can be influenced by the solvent, concentration, and the spectrometer's field strength.[3]

Q2: I see a small peak around δ 7.26 ppm in my CDCl₃ spectrum. What is it?

A peak at approximately 7.26 ppm in a spectrum run in deuterated chloroform (CDCl₃) is almost always the residual, non-deuterated solvent peak.[4] Similarly, other deuterated solvents will show characteristic residual peaks.[3][5][6][7]

Q3: There's a broad singlet in my spectrum that I can't assign. What could it be?

A broad singlet, especially one that can shift position between samples, is often indicative of water (H₂O) contamination in the NMR solvent.[3][5] In CDCl₃, this peak typically appears around 1.56 ppm, but its chemical shift is highly dependent on temperature and hydrogen bonding interactions.[4][5]

Troubleshooting Guide: A Systematic Approach to Unexpected Peaks

Unexpected peaks in an NMR spectrum can be categorized into three main areas: impurities from the synthesis or degradation, contamination from external sources, and instrumental artifacts. This guide provides a logical workflow to diagnose the issue.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a systematic approach to identifying the source of unexpected NMR peaks.

G cluster_solvent Common Contaminants cluster_impurities Synthesis Byproducts cluster_degradation Degradation cluster_artifacts Instrumental Artifacts start Unexpected Peak(s) Observed in ¹H NMR check_solvent Step 1: Check for Known Solvent & Water Peaks start->check_solvent check_impurities Step 2: Consider Synthesis-Related Impurities check_solvent->check_impurities If peaks remain unidentified solvent_peak Residual Solvent (e.g., CHCl₃ @ 7.26 ppm) check_solvent->solvent_peak water_peak Water (H₂O) check_solvent->water_peak check_degradation Step 3: Evaluate Potential Degradation Products check_impurities->check_degradation If peaks remain unidentified starting_material Unreacted Starting Material (e.g., 4-Methylbenzaldehyde) check_impurities->starting_material isomers Isomeric Byproducts (e.g., 2-Nitro & 4-Nitro isomers) check_impurities->isomers check_artifacts Step 4: Investigate NMR Artifacts check_degradation->check_artifacts If peaks remain unidentified oxidation Oxidation Product (4-Methyl-3-nitrobenzoic acid) check_degradation->oxidation sidebands Spinning Sidebands check_artifacts->sidebands other_artifacts Other (e.g., phase distortion) check_artifacts->other_artifacts conclusion Identify Source & Confirm solvent_peak->conclusion water_peak->conclusion starting_material->conclusion isomers->conclusion oxidation->conclusion sidebands->conclusion other_artifacts->conclusion

Caption: A flowchart for troubleshooting unexpected NMR peaks.

Step 1: Rule Out Common Contaminants

Before investigating more complex causes, always check for the most common sources of extraneous peaks.

  • Residual Solvents: Every deuterated solvent has a small, characteristic residual signal from incomplete deuteration. Consult a reference table for the expected chemical shift of your solvent.[3][4][5][6][7]

  • Water: The presence of water is very common. Its chemical shift is variable but can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum. The water peak will exchange with the deuterium and either diminish or disappear.

Table of Common Residual Solvent and Water Peaks:

Deuterated SolventResidual Solvent Peak (ppm)Water Peak (ppm)
CDCl₃7.26~1.56
Acetone-d₆2.05~2.84
DMSO-d₆2.50~3.3
CD₃OD3.31~4.87
CD₃CN1.94~2.13
Source: Adapted from references.[3][4]
Step 2: Consider Synthesis-Related Impurities

The synthesis of this compound, often via the nitration of 4-methylbenzaldehyde, can result in several impurities.[8]

  • Unreacted Starting Material: The presence of 4-methylbenzaldehyde is a common impurity. Look for its characteristic signals, particularly the aldehyde proton and the aromatic protons in a different pattern than the product.

  • Isomeric Byproducts: Nitration of a substituted benzene ring can lead to the formation of isomers.[8][9] In this case, 2-methyl-3-nitrobenzaldehyde or other isomers could be present in small amounts. These would have slightly different chemical shifts and coupling patterns in the aromatic region.

Step 3: Evaluate Potential Degradation Products

Aldehydes are susceptible to oxidation, especially when exposed to air over time.

  • Oxidation to Carboxylic Acid: The most likely degradation product is 4-methyl-3-nitrobenzoic acid.[10] This would introduce a very broad singlet in the far downfield region (typically >10 ppm) corresponding to the carboxylic acid proton.[1][2] The other signals of this impurity would likely overlap with the product's signals but may cause slight broadening or shouldering of the aromatic and methyl peaks. The disappearance of the aldehyde peak at ~10 ppm would also be indicative of this transformation.

¹H NMR Data for Potential Oxidation Product:

CompoundProton TypeChemical Shift (δ) in DMSO-d₆ (ppm)
4-Methyl-3-nitrobenzoic acidAromatic & MethylSignals in the aromatic and aliphatic regions
Note: A reference spectrum for 4-Methyl-3-nitrobenzoic acid is available.[11]
Step 4: Investigate NMR Artifacts

If the unexpected peaks do not correspond to chemical species, they may be artifacts of the NMR experiment itself.

  • Spinning Sidebands: These are small peaks that appear symmetrically on either side of a large, sharp signal.[12][13] They are caused by inhomogeneities in the magnetic field and the spinning of the NMR tube.[12] To confirm if a peak is a spinning sideband, change the spinning rate; the position of the sidebands will change, while the true peaks will not move. For 2D experiments, it is generally recommended not to spin the sample to avoid artifacts.[12]

  • Other Artifacts: Issues like poor shimming can lead to broad and distorted peak shapes.[14] Improper phasing of the spectrum can also create baseline distortions that may be mistaken for broad peaks.

Experimental Protocols for Verification

Protocol 1: D₂O Shake for Identifying Labile Protons (e.g., Water, Carboxylic Acid)

  • Acquire the initial ¹H NMR spectrum of your sample.

  • Remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D₂O) to the tube.

  • Cap the tube and shake gently to mix.

  • Re-acquire the ¹H NMR spectrum.

  • Analysis: Peaks corresponding to exchangeable protons (like -OH from water or -COOH from the carboxylic acid) will decrease in intensity or disappear.

Protocol 2: Spiking the Sample to Confirm an Impurity

  • Acquire the ¹H NMR spectrum of your sample.

  • Prepare a small amount of the suspected impurity (e.g., 4-methylbenzaldehyde).

  • Add a small crystal of the suspected impurity to your NMR tube.

  • Re-acquire the ¹H NMR spectrum.

  • Analysis: If the intensity of the unexpected peak increases relative to the main product peaks, you have confirmed the identity of that impurity.

Protocol 3: 2D NMR (COSY) for Structural Elucidation

A 2D COSY (Correlation Spectroscopy) experiment can help to establish proton-proton coupling networks and can be invaluable for distinguishing between isomers.

  • Set up and run a standard COSY experiment on your sample.

  • Analysis: Look for cross-peaks that indicate which protons are coupled to each other. For example, in the main product, you would expect to see correlations between the aromatic protons. If an isomeric impurity is present, it will have its own set of correlations, helping to identify its distinct spin system. The COSY spectrum of a similar compound, 3-nitrobenzyl alcohol, demonstrates how these correlations can be used to assign aromatic protons.[15][16]

References

  • Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar - Technical Paper. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chegg. (2022, August 3). Question: What's the 1H NMR spectrum of 4-methylbenzaldehyde? Explain in detail. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4579-4590.
  • Gage, J. R., & Sitter, B. J. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 820-826.
  • Poh, J. S., & Jones, C. D. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Georganics. (n.d.). This compound - High purity | EN. Retrieved from [Link]

  • Max T. Rogers NMR Facility. (n.d.). NMR Artifacts. Retrieved from [Link]

  • Facey, G. (2007, October 25). To Spin Or Not To Spin? University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-3-nitrobenzoic acid. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN105777547A - Synthesis method of m-nitrobenzaldehyde.
  • ResearchGate. (n.d.). Scheme of aldehyde group assistance in the nitration of benzaldehyde. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances - Supporting Information. Retrieved from [Link]

  • Semantic Scholar. (2023, July 15). Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. Retrieved from [Link]

  • Torres, A. M., & Price, W. S. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 47A(1), e21461.
  • Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. Retrieved from [Link]

  • Florida State University, Department of Chemistry & Biochemistry. (2024, July 18). Broadband “Infinite-Speed” Magic-Angle Spinning NMR Spectroscopy. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identifying and Overcoming Artifacts in 1H-Based Saturation Transfer NOE NMR Experiments. PMC. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Studies on the Synthesis of 3-Nitrobenzaldehyde. Retrieved from [Link]

Sources

Technical Support Center: High-Resolution HPLC of Nitrotoluene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Resolution, Peak Shape, and Method Optimization for Nitroaromatics

Introduction: The "Isomer Challenge"

Welcome to the technical support hub for nitroaromatic analysis. If you are here, you are likely facing the "Nitrotoluene Trap": the inability to baseline resolve 2,4-dinitrotoluene (2,4-DNT) from 2,6-dinitrotoluene (2,6-DNT) , or experiencing severe peak tailing with TNT .[1]

While EPA Method 8330B is the regulatory standard, it relies on a dual-column confirmation (C18 + Cyano) because a single C18 column often fails to resolve these structural isomers. This guide provides the mechanistic insights and modern protocols to achieve definitive separation in a single run.

Module 1: Critical Resolution Failures (The 2,4 vs. 2,6-DNT Problem)

Q: Why do 2,4-DNT and 2,6-DNT co-elute on my C18 column?

A: This is a failure of selectivity (


) , not efficiency (

). Standard C18 (octadecyl) phases rely almost exclusively on hydrophobic subtraction.[1] Since 2,4-DNT and 2,6-DNT have nearly identical hydrophobicities (log P

2.0), C18 cannot distinguish them effectively.[1]

The Fix: You must utilize


-

interactions
. Nitro groups are strong electron-withdrawing groups (EWGs), creating an electron-deficient

-system on the aromatic ring.[1] To separate them, you need a stationary phase that acts as a

-base (electron rich).[1]
  • Recommended Phase: Phenyl-Hexyl or Biphenyl .[1]

  • Mechanism: The phenyl rings on the stationary phase overlap with the nitroaromatic analyte. The slight steric difference between the ortho-ortho nitro groups (2,6-DNT) and ortho-para nitro groups (2,4-DNT) alters the strength of this

    
    -
    
    
    
    overlap, creating separation.[1]
Q: I switched to a Phenyl column, but resolution is still poor. Why?

A: You are likely using Acetonitrile (ACN) as your organic modifier.[1] ACN has its own


-electrons (triple bond C

N), which interfere with the

-

interaction between the analyte and the stationary phase.

The Fix: Switch to Methanol (MeOH) . Methanol is "


-transparent."[1] It allows the analyte to interact fully with the phenyl rings on the column.
  • Note: If you must use ACN (e.g., for extraction solubility), use a ternary blend (Water/MeOH/ACN), but keep MeOH as the dominant organic solvent.

Module 2: Peak Shape & Tailing (TNT & Tetryl)

Q: Why does my Tetryl peak disappear or appear as a broad hump?

A: Tetryl (Methyl-2,4,6-trinitrophenylnitramine) is thermally labile and hydrolytically unstable.[1]

  • Thermal Degradation: If your column oven is

    
    C, Tetryl degrades.[1]
    
  • Solvent Incompatibility: Tetryl degrades rapidly in Methanol/Water mixtures if left standing, especially at neutral/basic pH.[1]

The Fix:

  • Temperature: Set column oven to 25^\circ$C (sub-ambient if necessary).

  • Sample Diluent: Use Acetonitrile for sample prep.[1][2][3] Acidify aqueous samples to pH < 3 with sodium bisulfate if holding times are long (per EPA 8330B).[1]

Q: My TNT peak tails significantly (As > 1.5). Is it the column?

A: It is likely silanol activity or filter adsorption .

  • Silanols: Even though TNT is neutral, the nitro groups are polar. Active silanols on older silica supports can cause secondary interactions.[1]

  • Filtration Error (Critical): Did you use a PVDF filter? PVDF membranes bind nitroaromatics strongly.[1]

The Fix:

  • Hardware: Use PTFE (Teflon) or Regenerated Cellulose filters only.[1]

  • Column: Ensure you are using a "Type B" high-purity silica column (fully end-capped).[1]

Module 3: Visualization of Troubleshooting Logic

The following diagram illustrates the decision process for resolving co-elution and tailing issues specific to nitroaromatics.

HPLC_Troubleshooting Start START: Identify Problem Prob_Res Problem: Poor Resolution (2,4-DNT / 2,6-DNT) Start->Prob_Res Prob_Shape Problem: Peak Tailing (TNT / Tetryl) Start->Prob_Shape Check_Col Current Column Type? Prob_Res->Check_Col Check_Filter Syringe Filter Type? Prob_Shape->Check_Filter Check_Mob Mobile Phase Solvent? Check_Col->Check_Mob If Phenyl Action_Phenyl Switch to Phenyl-Hexyl or Biphenyl Phase Check_Col->Action_Phenyl If C18 Action_MeOH Switch Organic to Methanol (MeOH) Check_Mob->Action_MeOH If Acetonitrile Check_Temp Column Temperature? Check_Filter->Check_Temp If PTFE Action_PTFE Switch to PTFE Filter (Discard PVDF) Check_Filter->Action_PTFE If PVDF/Nylon Action_Cool Reduce Temp to < 25°C (Stabilize Tetryl) Check_Temp->Action_Cool If > 30°C

Figure 1: Decision tree for diagnosing resolution and peak shape failures in nitroaromatic analysis.

Module 4: The "Gold Standard" Protocol

This protocol modernizes EPA Method 8330B by utilizing a Phenyl-Hexyl stationary phase for superior selectivity, eliminating the need for a secondary confirmation column in most applications.

Method Parameters
ParameterSpecificationNotes
Column Phenyl-Hexyl or Biphenyl Dimensions: 150 x 4.6 mm, 2.7 µm (Core-Shell) or 5 µm
Mobile Phase A Water (HPLC Grade)No buffer required for neutrals, but 5mM Ammonium Acetate helps if amino-metabolites are present.[1]
Mobile Phase B Methanol (HPLC Grade)Crucial: Do not substitute with Acetonitrile for the run.
Flow Rate 1.0 - 1.2 mL/minAdjust based on backpressure limits.
Temperature 25°C Strictly controlled. Higher temps degrade Tetryl and reduce isomer resolution.[1]
Detection UV @ 254 nm Secondary wavelength: 210 nm (higher sensitivity, more interference).
Injection Vol 10 - 50 µLDepends on sensitivity requirements.[1]
Gradient Profile (optimized for Phenyl-Hexyl)
Time (min)% Mobile Phase B (MeOH)Event
0.0050%Initial Hold
12.0070%Linear Ramp (Separates DNT isomers)
15.00100%Wash (Elutes highly retained RDX/HMX)
17.00100%Hold
17.1050%Re-equilibration
22.0050%End of Run

Module 5: Column Chemistry Comparison

Understanding why you choose a column is as important as the choice itself.

Column PhaseMechanismSuitability for Nitrotoluenes
C18 (Octadecyl) Hydrophobic InteractionPoor. Fails to resolve 2,4-DNT/2,6-DNT.[1] Standard for EPA 8330 but requires confirmation column.[1]
CN (Cyano) Dipole-DipoleMedium. Good for confirmation, but less stable than C18.[1] Often used as the "second" column.
Phenyl-Hexyl

-

Interaction + Hydrophobic
Excellent. The

-electrons resolve isomers based on electron density distribution.[1]
Porous Graphitic Carbon (PGC) Geometric/Steric +

-

High. Extreme retention.[1] Good for very polar metabolites but often requires strong solvents to elute TNT.[1]

Module 6: Mechanistic Visualization

The following diagram explains the "Selectivity Lock" mechanism—why Phenyl phases succeed where C18 fails.

Pi_Pi_Interaction Analyte Analyte: 2,4-DNT (Electron Deficient Ring) Stationary_C18 Stationary Phase: C18 (Alkyl Chains) Analyte->Stationary_C18 No Pi Electrons Stationary_Phenyl Stationary Phase: Phenyl (Aromatic Rings) Analyte->Stationary_Phenyl Orbital Overlap Interaction_C18 Interaction: Hydrophobic Only (Weak Selectivity) Stationary_C18->Interaction_C18 Interaction_Phenyl Interaction: Pi-Pi Stacking (Strong Selectivity) Stationary_Phenyl->Interaction_Phenyl Result Result: Baseline Resolution Interaction_Phenyl->Result Separation of Isomers

Figure 2: Mechanism of


-

interactions providing superior selectivity for nitroaromatics compared to hydrophobic C18 interactions.

References

  • U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC).[1][4] SW-846.[1][2][5][6]

  • Restek Corporation. (2012).[1] New Column Option for Reliable HPLC Separation of Explosives (Ultra II Aromax).[4] Application Note.

  • Agilent Technologies. (2021). Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column. Application Note.

  • Gumuscu, B., et al. (2014).[1][7] Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column.[1][7][8] PLOS ONE.[1][7] [8]

Sources

Validation & Comparative

Structural Confirmation of 4-Methyl-3-nitrobenzaldehyde: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural confirmation of 4-Methyl-3-nitrobenzaldehyde (CAS: 31680-07-6), a critical intermediate in the synthesis of dihydropyridine calcium channel blockers and other pharmaceutical agents.

The primary challenge in synthesizing this compound via the nitration of 4-methylbenzaldehyde (p-tolualdehyde) is distinguishing the major product (3-nitro isomer) from the potential minor impurity (2-nitro isomer). This guide provides a self-validating spectroscopic workflow, prioritizing 1H NMR as the definitive tool for regio-isomeric discrimination, supported by FT-IR and Mass Spectrometry .

Chemical Context & Synthesis Logic[1][2]

To understand the analytical requirements, one must first understand the origin of the isomers.

  • Substrate: 4-Methylbenzaldehyde.

  • Reaction: Electrophilic Aromatic Substitution (Nitration).[1]

  • Directing Effects:

    • Aldehyde (-CHO): Strong electron-withdrawing group (EWG); meta-director.

    • Methyl (-CH3): Weak electron-donating group (EDG); ortho/para-director.

The Regioselectivity Matrix: Both substituents cooperatively direct the incoming nitro group to position 3 .

  • Meta to CHO (Position 3).

  • Ortho to Methyl (Position 3).

However, steric hindrance or anomalous kinetics can lead to trace amounts of the 2-nitro isomer (ortho to CHO, meta to Methyl).

Diagram: Nitration Pathway & Isomer Generation

NitrationPathway Start 4-Methylbenzaldehyde (p-Tolualdehyde) Reaction Nitration (HNO3 / H2SO4) Start->Reaction Major MAJOR PRODUCT This compound (Target) Reaction->Major Cooperative Directing (Pos 3) Minor MINOR IMPURITY 4-Methyl-2-nitrobenzaldehyde (Isomer) Reaction->Minor Steric/Electronic Mismatch (Pos 2)

Caption: Reaction pathway showing the origin of the target molecule and its primary isomeric impurity.

Comparative Spectroscopic Analysis

1H NMR Spectroscopy (The Gold Standard)

NMR is the only method capable of definitively distinguishing the regio-chemistry of the nitro group. The distinction relies on coupling patterns (J-values) and chemical shifts of the aromatic protons.[2]

Instrument Parameters:

  • Frequency: 400 MHz or higher recommended.[3]

  • Solvent: CDCl3 (Standard) or DMSO-d6 (if solubility is poor).

  • Reference: TMS (0.00 ppm).

Data Comparison: Target vs. Isomer
FeatureTarget: this compoundImpurity: 4-Methyl-2-nitrobenzaldehyde
Aldehyde (-CHO) ~10.0 ppm (s) Normal aromatic aldehyde shift.~10.3 - 10.5 ppm (s) Often deshielded/shifted due to ortho-nitro field effects.
Aromatic H2/H3 H2 (Singlet/d, J~2Hz) Located between CHO and NO2. Highly deshielded (~8.3-8.6 ppm).H3 (Singlet) Located between NO2 and CH3. Less deshielded than Target H2.
Aromatic H5/H6 H5 & H6 (Ortho Coupled) H5 (d, J8Hz) & H6 (dd, J8, 2Hz).H5 & H6 (Ortho Coupled) Similar splitting, but chemical shifts differ due to proximity to CHO.
Methyl (-CH3) ~2.65 ppm (s) Deshielded by ortho-nitro group.~2.45 ppm (s) Less deshielded (meta to nitro).

Critical Diagnostic Check: In the Target (3-nitro) , look for the H2 proton as a distinct singlet (or fine doublet) significantly downfield (approx 8.3-8.6 ppm). It is flanked by two electron-withdrawing groups (CHO and NO2). In the Isomer (2-nitro) , the isolated proton (H3) is flanked by one EWG (NO2) and one EDG (Me), resulting in a more upfield shift relative to H2 of the target.

FT-IR Spectroscopy (Functional Confirmation)

IR confirms the presence of functional groups but cannot easily distinguish the positional isomers without a reference standard.

Protocol:

  • Method: KBr Pellet or ATR (Attenuated Total Reflectance).

  • Scan Range: 4000 – 400 cm⁻¹.[3]

Key Absorbance Bands (Target):

  • 1700 - 1710 cm⁻¹: C=O Stretch (Conjugated Aldehyde).

  • 1530 - 1540 cm⁻¹: N-O Asymmetric Stretch (Nitro group).

  • 1340 - 1350 cm⁻¹: N-O Symmetric Stretch.

  • 2850 & 2750 cm⁻¹: C-H Fermi Doublet (Characteristic of Aldehydes).

Mass Spectrometry (Molecular Weight)

Used to confirm the formula C8H7NO3.

  • Technique: GC-MS (EI) or LC-MS (ESI).

  • Molecular Ion (M+): m/z 165.[4]

  • Fragmentation (EI):

    • m/z 165 (M+)[4]

    • m/z 148 (M - OH) [Ortho effect, common in nitro-aldehydes]

    • m/z 135 (M - NO) or (M - CH2O)

    • m/z 119 (M - NO2)

Experimental Protocol: Structure Validation Workflow

This protocol is designed to be a self-validating loop. If the NMR data does not match the "Target" profile in Section 3.1, the sample must be re-purified.

Step 1: Sample Preparation
  • Isolation: Filter the crude yellow precipitate from the nitration reaction.[3]

  • Purification: Recrystallize from Ethanol/Water or Toluene/Petroleum Ether to remove the 2-nitro isomer (which typically has higher solubility in the mother liquor).

  • Drying: Dry the crystals in a vacuum desiccator over P2O5 or Silica Gel for 4 hours.

Step 2: Analytical Execution
  • Dissolve ~10 mg of dry solid in 0.6 mL CDCl3 .

  • Acquire 1H NMR (16 scans min).

  • Process data with 0.3 Hz line broadening.

Step 3: Decision Logic (The "Go/No-Go" Gauge)

ValidationLogic Start Purified Sample NMR Run 1H NMR (CDCl3) Start->NMR Check1 Check Aldehyde Peak (~10.0 ppm) NMR->Check1 Check2 Check Aromatic Region (Singlet at ~8.4 ppm?) Check1->Check2 Present Fail REJECT / RE-PURIFY (Likely Isomer Mixture) Check1->Fail Absent/Shifted Pass CONFIRMED This compound Check2->Pass Yes (H2 confirmed) Check2->Fail No (Complex/Shifted)

Caption: Decision tree for validating the structural integrity of the synthesized product.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27282, this compound. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS).SDBS No. 27282: this compound. (General Reference for spectral comparison).

Sources

comparison of 4-Methyl-3-nitrobenzaldehyde and 3-nitrobenzaldehyde reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparative Guide to the Reactivity of 4-Methyl-3-nitrobenzaldehyde and 3-nitrobenzaldehyde

For the discerning researcher in organic synthesis and drug development, the selection of a starting material is a critical decision that dictates reaction efficiency, yield, and the properties of the final product. Substituted benzaldehydes are foundational building blocks, but subtle variations in their structure can lead to significant differences in chemical behavior. This guide provides a detailed, objective comparison between this compound and 3-nitrobenzaldehyde, two closely related isomers, focusing on how the presence of a methyl group fundamentally alters reactivity. Supported by electronic principles and experimental insights, this document serves as a technical resource for making informed decisions in synthetic design.

Structural and Physicochemical Properties: A Tale of Two Isomers

At first glance, this compound and 3-nitrobenzaldehyde are structurally similar. Both are aromatic aldehydes featuring a strongly deactivating nitro group. The key distinction is the methyl group at the C4 position in this compound, which is ortho to the aldehyde and para to the nitro group. This seemingly minor addition has profound implications for the molecule's electronic and steric characteristics.

PropertyThis compound3-Nitrobenzaldehyde
CAS Number 5451-09-299-61-6
Molecular Formula C₈H₇NO₃C₇H₅NO₃
Molar Mass 165.15 g/mol 151.12 g/mol
Appearance Light yellow to yellow crystalline powderYellowish to brownish crystalline powder
Melting Point 63-66 °C55-58 °C
Solubility Soluble in common organic solvents like ethanol, methanol, and chloroform.Soluble in hot water, ether, and chloroform.

The Decisive Influence of Electronic and Steric Effects

The reactivity of the aldehyde functional group is predominantly governed by the electrophilicity of the carbonyl carbon. Any substituent on the benzene ring that alters the electron density of this carbon will directly impact the molecule's susceptibility to nucleophilic attack.

Electronic Effects

In 3-nitrobenzaldehyde , the landscape is relatively straightforward. The nitro group (-NO₂) is a powerful electron-withdrawing group, operating through both the inductive effect (-I) and the resonance effect (-M). Because it is in the meta position relative to the aldehyde, its primary influence is a strong inductive withdrawal of electron density from the ring, which in turn makes the carbonyl carbon significantly more electron-deficient and thus highly electrophilic.

The situation in This compound is more nuanced. It features a competitive interplay between the electron-donating methyl group (-CH₃) and the electron-withdrawing nitro group (-NO₂).

  • Nitro Group (-NO₂): Exerts a strong -I effect, pulling electron density away from the ring.

  • Methyl Group (-CH₃): Acts as an electron-donating group through a positive inductive effect (+I) and hyperconjugation.

The methyl group, being para to the nitro group and ortho to the aldehyde, donates electron density into the ring. This donation partially counteracts the electron-withdrawing pull of the nitro group. The net result is that the carbonyl carbon in this compound is less electrophilic than in 3-nitrobenzaldehyde, predicting a generally lower reactivity towards nucleophiles.

A diagram illustrating electronic effects.
Steric Effects

Steric hindrance can play a significant role in determining reaction outcomes, especially with bulky nucleophiles. In This compound , the methyl group is positioned ortho to the aldehyde. This creates a more crowded environment around the reaction center compared to 3-nitrobenzaldehyde , where the ortho positions are occupied by smaller hydrogen atoms. This steric congestion can impede the trajectory of an incoming nucleophile, potentially slowing down the reaction rate irrespective of electronic effects.

Comparative Reactivity in Key Synthetic Transformations

The interplay of electronic and steric factors leads to predictable differences in reactivity across a range of common organic reactions.

Nucleophilic Addition Reactions (e.g., Knoevenagel Condensation)

Nucleophilic addition reactions are highly sensitive to the electrophilicity of the carbonyl carbon. In reactions like the Knoevenagel condensation, where an active methylene compound attacks the aldehyde, a more electron-deficient carbonyl group leads to a faster reaction and often a higher yield.

Causality: Due to the unmitigated electron-withdrawing effect of the nitro group, 3-nitrobenzaldehyde is expected to be more reactive than this compound in Knoevenagel condensations . The higher electrophilicity of its carbonyl carbon facilitates the initial nucleophilic attack, which is the rate-determining step. While direct comparative kinetic data is scarce in the literature, this outcome is a direct consequence of fundamental electronic principles.

Experimental Protocol: Representative Knoevenagel Condensation

This protocol provides a self-validating framework for comparing the reactivity of the two aldehydes under identical conditions.

  • Setup: In two separate, identical round-bottom flasks, dissolve 1.0 equivalent of 3-nitrobenzaldehyde and this compound, respectively, in ethanol.

  • Reagent Addition: To each flask, add 1.1 equivalents of malononitrile followed by a catalytic amount (2-3 drops) of piperidine.

  • Reaction: Equip both flasks with reflux condensers and heat the mixtures to reflux.

  • Monitoring: Monitor the progress of both reactions simultaneously using Thin-Layer Chromatography (TLC) at regular intervals (e.g., every 15 minutes). The reaction consuming the starting material faster is the more reactive one.

  • Workup: After completion (e.g., 2-4 hours), cool the mixtures, and collect the precipitated product by filtration.

  • Analysis: Wash the products with cold ethanol, dry them, and determine the yield. The higher yield under identical reaction times further validates higher reactivity.

G Figure 2: Knoevenagel Condensation Workflow cluster_setup Preparation cluster_reaction Reaction cluster_workup Isolation & Analysis A Dissolve Aldehyde (1.0 eq) in Ethanol B Add Malononitrile (1.1 eq) A->B C Add Piperidine (catalyst) B->C D Heat to Reflux C->D E Monitor by TLC D->E E->D Continue Reflux F Cool Reaction E->F G Filter Product F->G H Calculate Yield G->H

A flowchart of the Knoevenagel condensation.
Cannizzaro Reaction

In a crossed Cannizzaro reaction between the two, the outcome depends on which aldehyde is more likely to form a hydrate, as this intermediate is the one that gets oxidized to the carboxylic acid. Hydrate formation is favored by a more electron-deficient carbonyl carbon. The stronger inductive effect of the nitro group in 3-nitrobenzaldehyde makes it the more likely candidate for hydration and subsequent oxidation.

Predicted Outcome: In a competitive Cannizzaro reaction, 3-nitrobenzaldehyde would be preferentially oxidized to 3-nitrobenzoic acid, while This compound would be reduced to 4-methyl-3-nitrobenzyl alcohol.

Oxidation and Reduction
  • Oxidation of the Aldehyde: The conversion to a carboxylic acid is a common transformation. While both are readily oxidized, the slightly higher electron density at the carbonyl of this compound might require marginally stronger conditions or longer reaction times compared to 3-nitrobenzaldehyde.

  • Reduction of the Nitro Group: The reduction of a nitro group to an amine is a key step in the synthesis of many pharmaceuticals. The electron-donating methyl group in this compound increases the electron density on its attached nitro group, which can make it slightly more resistant to reduction compared to the nitro group in 3-nitrobenzaldehyde.

Summary of Comparative Reactivity

Reaction TypeMore Reactive CompoundRationale
Nucleophilic Addition (e.g., Knoevenagel, Wittig)3-Nitrobenzaldehyde Higher carbonyl electrophilicity due to the unmitigated -I effect of the nitro group.
Crossed Cannizzaro (Oxidized Product)3-Nitrobenzaldehyde More favorable hydrate formation due to greater carbonyl carbon electrophilicity.
Nitro Group Reduction 3-Nitrobenzaldehyde The nitro group is more electron-deficient and thus more susceptible to reduction.
Electrophilic Aromatic Substitution This compound The ring is still heavily deactivated, but the activating methyl group makes it less deactivated than 3-nitrobenzaldehyde.

Conclusion and Recommendations for Synthetic Strategy

The choice between this compound and 3-nitrobenzaldehyde is a critical decision that should be guided by the specific demands of the synthetic route.

  • 3-Nitrobenzaldehyde is the substrate of choice when maximum aldehyde reactivity is desired. For nucleophilic additions like Knoevenagel, Wittig, or aldol condensations, its highly electrophilic nature, free from the moderating influence of an electron-donating group and minimal steric hindrance, will generally provide superior reaction rates and yields. It is a crucial intermediate in the synthesis of dihydropyridine calcium channel blockers and the drug Tipranavir.

  • This compound should be selected when the synthetic target specifically requires the 4-methyl-3-nitro substitution pattern. Researchers must be prepared for potentially slower reaction rates in nucleophilic additions. Reaction conditions, such as temperature or catalyst loading, may need to be adjusted to compensate for its inherently lower reactivity compared to 3-nitrobenzaldehyde. Furthermore, the steric bulk of the ortho-methyl group should be a consideration when using large or sterically demanding nucleophiles.

By understanding the fundamental electronic and steric differences outlined in this guide, researchers can approach their synthetic challenges with a greater degree of predictability, leading to more efficient, logical, and successful outcomes.

References

  • Which is more reactive towards nucleophilic substitution reaction among methyl benzaldehyde, aminobenzaldehylde and salicyldehyde? (2020, February 3). Quora. Retrieved February 7, 2026, from [Link]

  • Recent Developments in Knoevenagel Condensation Reaction: A Review. (n.d.). Semantic Scholar. Retrieved February 7, 2026, from [Link]

  • Benzaldehyde and meta-directing group. (2026, January 1).

Comparative Spectral Analysis of Nitrobenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Structural Identification and Photochemical Application

Executive Summary

In drug development and organic synthesis, the precise differentiation of nitrobenzaldehyde isomers (ortho, meta, and para) is critical due to their divergent reactivities and applications. While all three share the formula


 (MW 151.12  g/mol ), the positional isomerism fundamentally alters their spectral signatures and photochemical "performance."

This guide moves beyond basic characterization to provide a comparative analysis of 2-nitrobenzaldehyde (o-NBA) , 3-nitrobenzaldehyde (m-NBA) , and 4-nitrobenzaldehyde (p-NBA) .[1] Special emphasis is placed on the "Ortho Effect" , which renders the o-isomer a valuable photolabile protecting group (photocage) in drug delivery systems, a property absent in its meta and para counterparts.

Structural Basis of Spectral Divergence

To interpret the spectral data correctly, one must understand the electronic environment created by the nitro group (


) relative to the aldehyde (

).
  • Electronic Withdrawal: The

    
     group is strongly electron-withdrawing via both induction (
    
    
    
    ) and resonance (
    
    
    ).[1][2]
    • Para (4-): Direct conjugation allows resonance withdrawal, significantly increasing the electrophilicity of the carbonyl carbon.

    • Meta (3-): Resonance effects are decoupled; the

      
       group exerts primarily an inductive withdrawal.[1]
      
    • Ortho (2-): The proximity of the groups introduces steric hindrance (twisting the carbonyl out of planarity) and field effects (through-space electrostatic interaction). This proximity is the driver for the unique photochemical rearrangement seen only in o-NBA.

Vibrational Spectroscopy (FT-IR) Comparison

Infrared spectroscopy provides the first line of differentiation. While the nitro stretches are relatively consistent, the carbonyl (


) and aldehyde 

stretches reveal the impact of the "Ortho Effect."
Comparative IR Data (KBr Pellet)
Featureo-NBA (2-) m-NBA (3-) p-NBA (4-) Mechanistic Insight

(Carbonyl)
~1698 cm⁻¹ ~1705 cm⁻¹~1712 cm⁻¹ The ortho carbonyl frequency is lowered due to field effects and potential out-of-plane twisting, which reduces bond order.[1] The para isomer shows a classic conjugated aldehyde value.[3]

(Aldehyde)
~2912 cm⁻¹ ~2860 cm⁻¹~2858 cm⁻¹The ortho aldehyde proton environment is distinct, often shifting to higher frequency due to the proximate nitro oxygen.[1]

(Asym)
~1530 cm⁻¹~1535 cm⁻¹~1540 cm⁻¹Asymmetric stretch of the nitro group.[1][3]

(Sym)
~1350 cm⁻¹~1350 cm⁻¹~1350 cm⁻¹Symmetric stretch of the nitro group.[1][3][4]

Application Note: When monitoring reaction progress (e.g., oxidation of nitrobenzyl alcohol), the appearance of the carbonyl peak at ~1700 cm⁻¹ is the primary indicator. For o-NBA, be aware that this peak may appear at a slightly lower wavenumber than expected for standard aromatic aldehydes.[1][3]

Magnetic Resonance (NMR) Comparison

Proton NMR (


H NMR) is the definitive tool for structural validation.[3][5] The chemical shift of the aldehyde proton is the most sensitive probe for distinguishing the ortho isomer from the others.
Comparative H NMR Data (CDCl , 300-500 MHz)
Proton Environmento-NBA (2-) m-NBA (3-) p-NBA (4-)
Aldehyde (-CHO) 10.42 ppm (s)10.14 ppm (s)10.18 - 10.23 ppm (s)
Aromatic Splitting ABCD / Complex ABCD / Complex AA'BB' / Symmetric
Key Coupling 4 distinct signals.[1][3]Singlet-like isolated proton at C2.[1][3]Two distinct doublets (J ~8.5 Hz).[1][3]
Analysis of the "Ortho Shift"

The aldehyde proton in o-NBA is significantly deshielded (


 ppm) compared to the meta and para isomers.
  • Cause: The magnetic anisotropy of the adjacent nitro group directly affects the aldehyde proton in the ortho position.

  • Utility: This peak (10.42 ppm) is diagnostic. If your synthesized product shows a peak at 10.2 ppm, you likely have p-NBA or m-NBA, not the ortho isomer.[1]

H NMR Decision Workflow

NMR_Workflow Start Acquire 1H NMR (CDCl3) CheckCHO Check Aldehyde Region (9-11 ppm) Start->CheckCHO Ortho Peak at ~10.42 ppm CheckCHO->Ortho Deshielded MetaPara Peak at ~10.15 - 10.25 ppm CheckCHO->MetaPara Standard OrthoRes Identity: o-Nitrobenzaldehyde (Confirm with 4 distinct aromatic signals) Ortho->OrthoRes SplitCheck Check Aromatic Splitting (7-9 ppm) MetaPara->SplitCheck ParaRes Identity: p-Nitrobenzaldehyde (Symmetric AA'BB' Doublets) SplitCheck->ParaRes Symmetric MetaRes Identity: m-Nitrobenzaldehyde (Complex: s, d, d, t) SplitCheck->MetaRes Asymmetric

Figure 1: NMR logic flow for unambiguous isomer identification.

Performance Comparison: Photochemistry & UV-Vis

This section addresses the "Performance" requirement for drug development professionals. The ortho isomer is not just a structural variant; it is a functional reagent.[3]

UV-Vis Absorption Profiles

All three isomers show similar absorption bands in acetonitrile/cyclohexane:

  • ~250 nm: Strong

    
     (Benzene/Nitro charge transfer).
    
  • ~300 nm: Medium

    
     (Arene).
    
  • ~350 nm: Weak

    
     (Nitro/Carbonyl lone pairs).[1][3]
    
The "Uncaging" Performance (Ortho-Only)

o-Nitrobenzaldehyde undergoes a specific photochemical rearrangement upon irradiation with UV light (300-365 nm), converting into o-nitrosobenzoic acid .[1] This reaction is the basis for "caged" drugs, where a bioactive molecule is released upon light exposure.

  • Mechanism: Intramolecular hydrogen abstraction from the formyl group by the excited nitro group.

  • Comparison:

    • o-NBA: High quantum yield for rearrangement (Photolabile).[1][3]

    • m-NBA / p-NBA: Photostable or undergo non-productive decay pathways.[1][3]

Photochemistry ONBA o-Nitrobenzaldehyde (Active Photocage) Inter Acetal Intermediate (Unstable) ONBA->Inter H-Abstraction Light hν (365 nm) Product o-Nitrosobenzoic Acid (+ Released Cargo) Inter->Product Rearrangement MNBA m/p-Nitrobenzaldehyde NoRxn No Rearrangement (Photostable) MNBA->NoRxn hν (365 nm)

Figure 2: The unique photochemical pathway of o-nitrobenzaldehyde used in drug delivery.[1]

Experimental Protocol: Comparative Analysis

To generate the data described above, follow this standardized protocol.

Materials
  • Analytes: 10 mg each of o-, m-, and p-nitrobenzaldehyde (Sigma-Aldrich/Merck, >98% purity).[1]

  • Solvent: Deuterated Chloroform (

    
    ) with 0.03% TMS.
    
  • Equipment: 400 MHz NMR Spectrometer (Bruker/Varian).

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 10 mg of the specific isomer into a clean vial.

    • Add 0.6 mL of

      
      .[1][3]
      
    • Vortex until fully dissolved.[1][3] Note: p-NBA may require mild sonication due to higher lattice energy (MP ~106°C).[1]

    • Transfer to a 5mm NMR tube.[1][3]

  • Acquisition Parameters:

    • Pulse Angle: 30°.[1][3]

    • Relaxation Delay (D1): 1.0 s (sufficient for proton).[1][3]

    • Scans (NS): 16.

    • Temperature: 298 K.[1][3]

  • Processing:

    • Reference the spectrum to TMS at 0.00 ppm or residual

      
       at 7.26 ppm.[3]
      
    • Phase and baseline correct.[1][3]

    • Integrate the aldehyde region (9.5 - 11.0 ppm) normalized to 1H.[3]

  • Validation:

    • Verify the aldehyde peak position against the table in Section 3.

    • Confirm splitting pattern in the aromatic region (7.5 - 8.5 ppm).[3]

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 2795 (o-NBA), 2796 (m-NBA), 2797 (p-NBA).[1][3] National Institute of Advanced Industrial Science and Technology (AIST).[1][3] [Link][1][3]

  • Reich, H. J. Proton NMR Chemical Shifts. University of Wisconsin-Madison.[1][3] (General reference for substituent effects). [Link]

  • Kalaichelvan, S., et al. (2006).[1][3] "FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes." Indian Journal of Pure & Applied Physics, 44, 16-20.[1][3] [Link]

  • Kovalenko, S. V., et al. (2011).[1][3] "A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes." Journal of Chemical Physics. [Link]

  • Klán, P., et al. (2013).[1][3] "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy."[3] Chemical Reviews, 113(1), 119–191.[1][3] (Authoritative source on o-NBA uncaging mechanism). [Link]

Sources

validation of 4-Methyl-3-nitrobenzaldehyde synthesis via spectroscopic methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-3-nitrobenzaldehyde (CAS: 31680-07-6) is a critical intermediate in the synthesis of kinase inhibitors and dihydropyridine calcium channel blockers. Its synthesis, typically via the nitration of 4-methylbenzaldehyde (p-tolualdehyde), presents a specific regioselectivity challenge: distinguishing the major product (3-nitro) from the minor regioisomer (2-nitro).

This guide objectively compares spectroscopic methods for validating the structural integrity of this compound. While 1H NMR remains the gold standard for isomeric quantification, GC-MS provides critical orthogonal data regarding trace impurities via the "ortho-effect" fragmentation mechanism.

Synthesis Context & The Regioisomer Challenge

To validate the product, one must understand the impurities. The nitration of 4-methylbenzaldehyde involves two directing groups:

  • Aldehyde (-CHO, position 1): Strongly electron-withdrawing, meta-directing (positions 3 and 5).

  • Methyl (-CH3, position 4): Weakly electron-donating, ortho-directing (positions 3 and 5).

The Synergistic Effect: Both groups direct incoming electrophiles to position 3 . Consequently, the reaction is highly selective for this compound. However, steric variance and temperature fluctuations can yield trace amounts of 4-methyl-2-nitrobenzaldehyde (where the nitro group attacks ortho to the aldehyde).

Figure 1: Synthesis & Validation Workflow

SynthesisWorkflow Start Start: 4-Methylbenzaldehyde Reaction Nitration (HNO3/H2SO4, <10°C) Start->Reaction Crude Crude Mixture (Major: 3-nitro, Minor: 2-nitro) Reaction->Crude Purification Recrystallization (EtOH/Water) Crude->Purification Validation Spectroscopic Validation Purification->Validation 1H NMR\n(Regioisomer Quant) 1H NMR (Regioisomer Quant) Validation->1H NMR\n(Regioisomer Quant) Primary GC-MS\n(Ortho Effect) GC-MS (Ortho Effect) Validation->GC-MS\n(Ortho Effect) Secondary FTIR\n(Funct. Group) FTIR (Funct. Group) Validation->FTIR\n(Funct. Group) Rapid ID

Comparative Analysis of Validation Methods

This section compares the three primary spectroscopic techniques based on their ability to distinguish the target molecule from its specific impurities.

Table 1: Method Performance Matrix
FeatureMethod A: 1H NMR (400 MHz) Method B: GC-MS (EI) Method C: FTIR (ATR)
Primary Utility Definitive structural elucidation & isomer quantification.Trace impurity detection & molecular weight confirmation.Rapid functional group identification (QA/QC).
Isomer Specificity High. Distinct shifts for -CHO proton allow <1% detection of 2-nitro isomer.Medium. Isomers have identical mass (MW 165.15), distinguished only by fragmentation.Low. Fingerprint regions overlap significantly between isomers.
Key Marker (Target) H-2 Singlet (~8.5 ppm) & CHO (~10.1 ppm).Molecular Ion (m/z 165) & [M-CHO]+ fragment.NO₂ stretches (1530/1350 cm⁻¹) & C=O (1700 cm⁻¹).
Key Marker (Impurity) H-3 Singlet (Upfield of H-2) & CHO (~10.4 ppm).[M-OH]+ peak (m/z 148) due to ortho effect.N/A (Hard to distinguish in mixtures).
Sample Prep Time 10 mins (Dissolution in CDCl₃).20 mins (Dilution + Run time).<1 min (Solid state).

Deep Dive: Spectroscopic Validation Protocols

Method A: 1H NMR Spectroscopy (The Gold Standard)

Rationale: The magnetic environment of the aldehyde proton is the most sensitive probe for regiochemistry. In the 2-nitro impurity , the nitro group is ortho to the aldehyde, causing a significant "through-space" anisotropic deshielding effect, shifting the CHO proton downfield compared to the 3-nitro product .

Experimental Protocol:

  • Dissolve 10 mg of purified product in 0.6 mL CDCl₃ (Chloroform-d).

  • Acquire spectrum with at least 16 scans, relaxation delay (d1) ≥ 2.0s to ensure accurate integration.

  • Reference residual CHCl₃ peak to 7.26 ppm.

Data Interpretation (Target: this compound):

  • δ 10.1 ppm (1H, s): Aldehyde proton. (Note: The 2-nitro impurity would appear at ~10.4 ppm ).[1][2]

  • δ 8.4-8.6 ppm (1H, d, J~2Hz): H-2 proton. This is the most deshielded aromatic proton, sitting between the NO₂ and CHO groups.

  • δ 8.0-8.2 ppm (1H, dd): H-6 proton (Ortho to CHO).

  • δ 7.5-7.6 ppm (1H, d): H-5 proton (Ortho to Methyl).

  • δ 2.6-2.7 ppm (3H, s): Methyl group.

Figure 2: NMR Logic Tree for Isomer Distinction

NMRLogic Start Analyze CHO Region (9.5 - 10.5 ppm) CheckPeak Identify CHO Peak Position Start->CheckPeak Branch1 Peak at ~10.1 ppm CheckPeak->Branch1 Major Signal Branch2 Peak at ~10.4 ppm CheckPeak->Branch2 Minor Signal Result1 Target: 3-Nitro Isomer (Meta-relationship) Branch1->Result1 Result2 Impurity: 2-Nitro Isomer (Ortho-deshielding) Branch2->Result2

Method B: GC-MS (Orthogonal Validation)

Rationale: Mass spectrometry confirms the molecular weight (165.15 g/mol ). Crucially, it utilizes the "Ortho Effect" to detect the 2-nitro impurity. Ortho-nitrobenzaldehydes undergo a characteristic rearrangement/fragmentation involving the loss of a hydroxyl radical (OH, M-17) or water, which is suppressed in the meta-substituted product.

Experimental Protocol:

  • Column: HP-5MS or equivalent (30m x 0.25mm).

  • Inlet Temp: 250°C.

  • Ramp: 50°C (1 min) -> 20°C/min -> 280°C.

  • Ionization: EI (70 eV).

Data Interpretation:

  • Target (3-nitro): Base peak often m/z 165 (M+) or m/z 136 ([M-CHO]+). Minimal/No peak at m/z 148 ([M-OH]+).

  • Impurity (2-nitro): Distinctive fragment at m/z 148 ([M-OH]+) due to hydrogen abstraction from the aldehyde by the ortho-nitro oxygen.

Synthesis Protocol (Reference Standard)

To generate the material for validation, the following optimized protocol minimizes the 2-nitro impurity formation.

  • Preparation: Cool 90 mL of concentrated H₂SO₄ to 0°C in an ice bath.

  • Nitration Mixture: Slowly add 45 mL of fuming HNO₃, maintaining temp <10°C.

  • Addition: Add 0.1 mol of 4-methylbenzaldehyde dropwise over 60 mins. Critical: Keep temp between 5-10°C to maximize regioselectivity.

  • Workup: Pour onto 500g crushed ice. Filter the yellow precipitate.[2]

  • Purification: Recrystallize from Ethanol/Water (9:1). The 2-nitro isomer is more soluble in ethanol and will remain in the mother liquor.

  • Yield: Typical isolated yield is 60-75%.

References

  • BenchChem. A Comparative Guide to the Synthesis of 2-Nitrobenzaldehyde and 3-Nitrobenzaldehyde. (2025).[1][3][4][5] Retrieved from

  • Oxford Instruments. Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. (Application Note). Retrieved from

  • National Institute of Standards and Technology (NIST). Mass Spectrometry of Analytical Derivatives: Ortho and Para Effects. Retrieved from

  • Org. Syn. m-Nitrobenzaldehyde Dimethylacetal (referencing nitration protocols). Organic Syntheses, Coll. Vol. 3, p.644. Retrieved from

  • Sigma-Aldrich. NMR Chemical Shifts of Trace Impurities. Retrieved from

Sources

A Comparative Guide to the Synthetic Routes of 4-Methyl-3-nitrobenzaldehyde for the Modern Research Chemist

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and fine chemical synthesis, the strategic selection of synthetic pathways is paramount to achieving desired molecular targets with efficiency, scalability, and cost-effectiveness. 4-Methyl-3-nitrobenzaldehyde, a key intermediate in the synthesis of various biologically active compounds, presents a compelling case for a thorough comparative analysis of its synthetic routes. This guide provides an in-depth examination of the primary methodologies for the preparation of this versatile building block, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

This compound serves as a crucial precursor in the synthesis of a diverse array of complex molecules. Its utility lies in the orthogonal reactivity of its functional groups: the aldehyde, which is amenable to a wide range of nucleophilic additions and reductive aminations, and the nitro group, which can be readily reduced to an amine, enabling further derivatization. This unique combination of functionalities makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and materials.

This guide will dissect and compare three principal synthetic strategies for the preparation of this compound:

  • Direct Nitration of p-Tolualdehyde: A direct and atom-economical approach.

  • Oxidation of 4-Methyl-3-nitrobenzyl Alcohol: A two-step route involving the synthesis of an alcohol intermediate.

  • Reduction of 4-Methyl-3-nitrobenzoic Acid Derivatives: A multi-step pathway starting from the corresponding carboxylic acid.

Each route will be evaluated based on its chemical principles, experimental feasibility, potential yields, and scalability, providing a comprehensive framework for informed decision-making in the laboratory.

Route 1: Direct Electrophilic Nitration of p-Tolualdehyde

The direct nitration of p-tolualdehyde (4-methylbenzaldehyde) represents the most straightforward approach to this compound. This electrophilic aromatic substitution reaction leverages the directing effects of the methyl and aldehyde groups on the benzene ring.

Mechanistic Rationale

The nitration of an aromatic ring proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The regiochemical outcome of the reaction on p-tolualdehyde is governed by the electronic properties of the existing substituents. The methyl group is an ortho, para-directing activator, while the aldehyde group is a meta-directing deactivator. In this case, the position meta to the aldehyde and ortho to the methyl group (the 3-position) is electronically favored for electrophilic attack.

G start p-Tolualdehyde reagents HNO₃, H₂SO₄ start->reagents Electrophilic Attack intermediate Arenium Ion Intermediate (Resonance Stabilized) reagents->intermediate Nitronium Ion (NO₂⁺) Generation product This compound intermediate->product Deprotonation

Experimental Protocol: Nitration of p-Tolualdehyde

Materials:

  • p-Tolualdehyde

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-tolualdehyde in a minimal amount of dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of p-tolualdehyde, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 30-60 minutes.

  • Slowly pour the reaction mixture over crushed ice with vigorous stirring.

  • Separate the organic layer and wash it sequentially with cold water and saturated sodium bicarbonate solution until the effervescence ceases.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol.

Data and Comparison
ParameterDirect Nitration of p-Tolualdehyde
Starting Material p-Tolualdehyde
Key Reagents HNO₃, H₂SO₄
Number of Steps 1
Typical Yield 60-75%
Purity Good, may require recrystallization to remove isomeric impurities.
Advantages Atom economical, direct, relatively fast.
Disadvantages Exothermic reaction requiring careful temperature control, potential for over-nitration or side reactions, regioselectivity can be an issue.

Route 2: Oxidation of 4-Methyl-3-nitrobenzyl Alcohol

This two-step approach involves the initial synthesis of 4-methyl-3-nitrobenzyl alcohol, followed by its oxidation to the desired aldehyde.

Mechanistic Rationale

The synthesis of the alcohol intermediate can be achieved through the nitration of 4-methylbenzyl alcohol. The subsequent oxidation of the primary alcohol to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Reagents such as Pyridinium Chlorochromate (PCC) or a Swern oxidation are commonly employed for this transformation. Catalytic methods, such as using a copper(I)/TEMPO system, offer a greener alternative.[1]

G start 4-Methylbenzyl Alcohol nitration Nitration (HNO₃, H₂SO₄) start->nitration alcohol 4-Methyl-3-nitrobenzyl Alcohol nitration->alcohol oxidation Oxidation (PCC or Swern) alcohol->oxidation product This compound oxidation->product

Experimental Protocol: Oxidation of 4-Methyl-3-nitrobenzyl Alcohol

Materials:

  • 4-Methyl-3-nitrobenzyl alcohol

  • Pyridinium Chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica Gel

Procedure:

  • To a stirred suspension of PCC in anhydrous DCM, add a solution of 4-methyl-3-nitrobenzyl alcohol in anhydrous DCM in one portion.

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude aldehyde.

  • The product can be further purified by column chromatography on silica gel if necessary.

Data and Comparison
ParameterOxidation of 4-Methyl-3-nitrobenzyl Alcohol
Starting Material 4-Methylbenzyl Alcohol
Key Reagents HNO₃, H₂SO₄, PCC (or other oxidant)
Number of Steps 2
Typical Overall Yield 50-65%
Purity Generally high after purification.
Advantages Milder conditions for the final oxidation step, potentially higher purity of the final product.
Disadvantages Longer overall synthesis, use of stoichiometric and potentially toxic chromium reagents (PCC).

Route 3: Reduction of 4-Methyl-3-nitrobenzoic Acid Derivatives

This multi-step route begins with the readily available 4-methyl-3-nitrobenzoic acid, which is then converted to a more easily reducible derivative, such as an acyl chloride or an ester, before being reduced to the aldehyde.

Mechanistic Rationale

Direct reduction of a carboxylic acid to an aldehyde is challenging as most reducing agents will proceed to the primary alcohol. A common strategy is to first convert the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride can then be selectively reduced to the aldehyde using a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) or through a Rosenmund reduction. Alternatively, the carboxylic acid can be esterified and then reduced to the aldehyde, often via the alcohol intermediate which is then oxidized.

G start 4-Methyl-3-nitrobenzoic Acid activation Activation (e.g., SOCl₂) start->activation acyl_chloride 4-Methyl-3-nitrobenzoyl Chloride activation->acyl_chloride reduction Reduction (e.g., LiAlH(O-t-Bu)₃) acyl_chloride->reduction product This compound reduction->product

Experimental Protocol: Reduction of 4-Methyl-3-nitrobenzoyl Chloride

Materials:

  • 4-Methyl-3-nitrobenzoic acid

  • Thionyl Chloride (SOCl₂)

  • Toluene, anhydrous

  • Lithium tri-tert-butoxyaluminum hydride (1.0 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric Acid

Procedure:

  • Acyl Chloride Formation: Reflux a mixture of 4-methyl-3-nitrobenzoic acid and an excess of thionyl chloride in anhydrous toluene for 2-3 hours. Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 4-methyl-3-nitrobenzoyl chloride.

  • Reduction: Dissolve the crude acyl chloride in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a stoichiometric amount of lithium tri-tert-butoxyaluminum hydride solution via syringe, keeping the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction by slowly adding 1 M hydrochloric acid.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to give the crude aldehyde, which can be purified by column chromatography.

Data and Comparison
ParameterReduction of 4-Methyl-3-nitrobenzoic Acid Derivative
Starting Material 4-Methyl-3-nitrobenzoic Acid
Key Reagents SOCl₂, LiAlH(O-t-Bu)₃ (or other reducing agent)
Number of Steps 2
Typical Overall Yield 45-60%
Purity High after purification.
Advantages Utilizes a readily available starting material, high selectivity in the reduction step.
Disadvantages Multi-step process, requires anhydrous conditions and cryogenic temperatures, use of pyrophoric reagents in some cases.

Comparative Summary and Conclusion

The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the research, including available starting materials, scale of the reaction, and tolerance for certain reagents and reaction conditions.

Synthetic RouteKey AdvantagesKey DisadvantagesBest Suited For
Direct Nitration of p-Tolualdehyde Direct, atom-economical, rapid.Exothermic, potential for side products.Rapid, small to medium-scale synthesis where starting material is readily available.
Oxidation of 4-Methyl-3-nitrobenzyl Alcohol Milder final step, potentially higher purity.Longer route, use of stoichiometric oxidants.Applications requiring very high purity and where the alcohol intermediate is accessible.
Reduction of 4-Methyl-3-nitrobenzoic Acid Readily available starting material, high selectivity.Multi-step, requires stringent reaction conditions.Larger scale synthesis where cost of starting material is a key factor and the necessary equipment is available.

This comparative guide is intended to serve as a valuable resource for researchers, enabling them to make informed decisions and optimize their synthetic strategies for the preparation of the important chemical intermediate, this compound.

References

  • Sciencemadness.org. synthesis of p-nitro-benzaldehyde. [Link]

  • Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Scribd. Preparation of P and M Nitrobenzaldehyde From Toluene. [Link]

  • Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 3-Nitrobenzaldehyde. [Link]

  • National Center for Biotechnology Information. This compound. [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

  • CDC Stacks. Supporting Information. [Link]

  • Google Patents. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
  • Fenix. Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. [Link]

  • Organic Syntheses. p-TOLUALDEHYDE. [Link]

  • The Royal Society of Chemistry. Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. [Link]

  • University of Missouri - Kansas City. 7. Nitration of Methyl Benzoate. [Link]

  • National Center for Biotechnology Information. Dynamics and the Regiochemistry of Nitration of Toluene. [Link]

  • ResearchGate. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]

  • YouTube. Nitration Lab. [Link]

  • ResearchGate. Oxidation of 4-nitrobenzyl alcohol. [Link]

  • Scribd. Nitration Procedure for Methyl Benzoate. [Link]

  • Google Patents. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Sciforum. A convenient Pd-mediated oxidation of 4-methylbenzyl alcohol. [Link]

  • Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • PubChem. 4-Methyl-3-nitrobenzoic acid. [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

  • Organic Syntheses. p-NITROBENZYL ALCOHOL. [Link]

  • ResearchGate. Oxidative Esterification of p-Nitrobenzyl Alcohol with Methanol a. [Link]

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A Comparative Guide for Synthetic Strategy: 4-Methyl-3-nitrobenzaldehyde vs. 4-Nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of organic synthesis, the judicious selection of starting materials is paramount to the efficiency, yield, and overall success of a synthetic route. This guide provides an in-depth comparison of two valuable building blocks: 4-Methyl-3-nitrobenzaldehyde and 4-nitrotoluene. While structurally related, their distinct functional groups impart divergent reactivities, making them suitable for different synthetic transformations. This analysis, grounded in experimental data and mechanistic principles, is intended to inform researchers, scientists, and drug development professionals in making strategic decisions for their synthetic endeavors.

Physicochemical Properties and Synthetic Accessibility

A foundational aspect of synthetic planning is understanding the physical properties and accessibility of the starting materials.

PropertyThis compound4-Nitrotoluene
Molecular Formula C₈H₇NO₃C₇H₇NO₂
Molecular Weight 165.15 g/mol 137.14 g/mol
Appearance -Pale yellow liquid or solid
Melting Point -51-54 °C
Boiling Point -238 °C
CAS Number 31680-07-699-99-0

Synthesis of 4-Nitrotoluene:

4-Nitrotoluene is readily synthesized via the electrophilic nitration of toluene. This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. The methyl group of toluene is an ortho-, para-director, leading to a mixture of 2-nitrotoluene and 4-nitrotoluene. The para isomer is generally the major product and can be separated from the ortho isomer by distillation or crystallization.

Synthesis of this compound:

The synthesis of this compound is less direct. It is commonly prepared by the nitration of 4-methylbenzaldehyde. The aldehyde group is a meta-director, and the methyl group is an ortho-, para-director. In this case, the directing effects work in concert to favor the formation of the 3-nitro product.

Alternative Pathway from 4-Nitrotoluene:

Conceptually, this compound can be envisioned as a downstream product of 4-nitrotoluene. However, the direct nitration of 4-nitrotoluene to introduce a nitro group at the 3-position is challenging due to the directing effects of the existing substituents. The methyl group directs to the 2- and 6-positions, while the nitro group directs to the 3- and 5-positions. This leads to a mixture of dinitrotoluene isomers.

A more common and controlled approach to access nitrobenzaldehydes from nitrotoluenes involves the oxidation of the methyl group. For instance, 4-nitrobenzaldehyde is industrially prepared by the oxidation of 4-nitrotoluene. This transformation highlights a key difference in their synthetic utility: 4-nitrotoluene serves as a precursor to the corresponding benzaldehyde.

Comparative Reactivity in Key Synthetic Transformations

The primary distinction in the reactivity of these two molecules lies in their functional groups: a methyl group versus an aldehyde group.

Electrophilic Aromatic Substitution

The nature of the substituents on the aromatic ring governs the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions.

  • 4-Nitrotoluene: The methyl group is an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. The activating effect of the methyl group generally dominates, making the ring more susceptible to further substitution than nitrobenzene but less so than toluene. Subsequent electrophilic attack will preferentially occur at the positions ortho to the methyl group (2- and 6-positions).

  • This compound: In this molecule, both the aldehyde and nitro groups are deactivating, meta-directing groups. The methyl group is an activating ortho-, para-director. The positions ortho and para to the methyl group are 3, 5, and 1 respectively. The positions meta to the aldehyde are 3 and 5. The positions meta to the nitro group are 1 and 5. The confluence of these directing effects strongly deactivates the ring towards further electrophilic substitution and directs any incoming electrophile to the 5-position.

EAS_Reactivity

Nucleophilic Reactions

The aldehyde functionality in this compound opens up a vast array of synthetic possibilities not available to 4-nitrotoluene.

  • This compound: The aldehyde group is a potent electrophile, readily undergoing nucleophilic addition reactions. The presence of the electron-withdrawing nitro group further enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. Common transformations include:

    • Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary or tertiary amines.

    • Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

    • Grignard and Organolithium Reactions: Addition of organometallic reagents to form secondary alcohols.

    • Condensation Reactions: Aldol and Knoevenagel condensations to form α,β-unsaturated carbonyl compounds.

  • 4-Nitrotoluene: The methyl group is generally unreactive towards nucleophiles under standard conditions. The aromatic ring can undergo nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present at the ortho or para position to the nitro group, but this is not the case for 4-nitrotoluene itself.

Nuc_Reactivity

Oxidation and Reduction

The different functional groups also lead to distinct outcomes upon oxidation and reduction.

  • Oxidation:

    • 4-Nitrotoluene: The methyl group can be oxidized to a carboxylic acid (4-nitrobenzoic acid) using strong oxidizing agents like potassium permanganate or chromic acid. As mentioned earlier, controlled oxidation can yield 4-nitrobenzaldehyde.

    • This compound: The aldehyde group is readily oxidized to a carboxylic acid (4-methyl-3-nitrobenzoic acid) under mild conditions, for example, using Jones reagent or Tollens' reagent. The methyl group can also be oxidized under harsher conditions.

  • Reduction:

    • 4-Nitrotoluene: The nitro group can be selectively reduced to an amino group (4-methylaniline or p-toluidine) using various reducing agents such as H₂/Pd, Sn/HCl, or Fe/HCl.

    • This compound: Both the nitro and aldehyde groups can be reduced. Selective reduction is possible under specific conditions. For example, the nitro group can be selectively reduced to an amine while preserving the aldehyde. Conversely, the aldehyde can be reduced to an alcohol (4-methyl-3-nitrophenyl)methanol) using mild reducing agents like sodium borohydride, leaving the nitro group intact.

Applications in Drug Development and Fine Chemical Synthesis

The choice between these two reagents is often dictated by the desired final product and the overall synthetic strategy.

  • 4-Nitrotoluene is a versatile starting material for the synthesis of a wide range of compounds. Its primary utility lies in its role as a precursor to:

    • 4-Nitrobenzoic acid and its derivatives: Used in the synthesis of dyes, polymers, and pharmaceuticals.

    • p-Toluidine: A key intermediate for azo dyes, agrochemicals, and pharmaceuticals.

    • 4-Nitrobenzaldehyde: As a stepping stone to more complex molecules.

  • This compound is a more specialized building block, often employed when an aldehyde functionality is required in a specific position on a substituted benzene ring. Its applications include:

    • Synthesis of Heterocycles: The aldehyde group is a key handle for constructing heterocyclic rings, which are prevalent in medicinal chemistry. For example, it can be used in the Hantzsch dihydropyridine synthesis to create calcium channel blockers.

    • Elaboration to Complex Molecules: The aldehyde allows for carbon-carbon bond formation and the introduction of diverse functional groups, making it a valuable intermediate in multi-step syntheses of complex target molecules. Nitrobenzaldehyde derivatives are important intermediates in the synthesis of various pharmaceuticals.

Experimental Protocols

Protocol 1: Oxidation of 4-Nitrotoluene to 4-Nitrobenzaldehyde

This two-step procedure involves the formation of a diacetate intermediate followed by hydrolysis.

Step A: Oxidation to p-Nitrobenzaldiacetate

  • In a 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, combine 570 mL of glacial acetic acid, 565 mL of acetic anhydride, and 50 g (0.36 mol) of p-nitrotoluene.

  • Cool the mixture in an ice-salt bath.

  • Slowly add 100 g (1.0 mol) of chromium trioxide, keeping the temperature below 10 °C.

  • Once the addition is complete, stir for an additional 45-60 minutes.

  • Pour the reaction mixture into a large beaker containing ice and water.

  • Collect the precipitated crude p-nitrobenzaldiacetate by suction filtration.

Step B: Hydrolysis to 4-Nitrobenzaldehyde

  • In a flask equipped with a reflux condenser, combine 45 g (0.18 mol) of the crude p-nitrobenzaldiacetate with 100 mL of water, 100 mL of ethanol, and 10 mL of concentrated sulfuric acid.

  • Heat the mixture to reflux.

  • After refluxing, allow the solution to cool to room temperature.

  • The 4-nitrobenzaldehyde will crystallize out of solution.

  • Collect the crystals by suction filtration, wash with cold water, and dry.

Expected Yield: 82-89% for the hydrolysis step. Melting Point: 106-106.5 °C.

Oxidation_Workflow

Conclusion

  • Choose 4-Nitrotoluene when:

    • The target molecule requires a 4-aminotoluene or 4-carboxy-nitrotoluene moiety.

    • The synthetic route involves the oxidation of the methyl group as a key step.

    • A less expensive and more readily available starting material is desired for large-scale synthesis.

  • Choose this compound when:

    • The synthetic route requires a pre-installed aldehyde group for subsequent transformations like reductive amination, Wittig reactions, or condensations.

    • The specific substitution pattern of the starting material is crucial for the final product's structure.

    • A more direct route to a complex target is desired, avoiding the need for methyl group oxidation.

By carefully considering the reactivity profiles and synthetic accessibility of these two compounds, researchers can design more efficient and effective synthetic strategies for a wide range of applications, from fine chemical production to the discovery of novel therapeutics.

References

  • Organic Syntheses. p-NITROBENZALDEHYDE. Available at: [Link]

  • Wikipedia. 4-Nitrobenzaldehyde. Available at: [Link]

  • Quora. Which is more reactive towards nucleophilic substitution reaction among methyl benzaldehyde, aminobenzaldehylde and salicyldehyde?. Available at: [Link]

  • Chemguide. electrophilic substitution in methylbenzene and nitrobenzene. Available at: [Link]

  • Organic Syntheses. m-NITROBENZALDEHYDE DIMETHYLACETAL. Available at: [Link]

  • PrepChem.com. Preparation of 3-nitrobenzaldehyde. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 3-Nitrobenzaldehyde. Available at: [Link]

Precision Analytics: Assessing the Purity of Synthesized 4-Methyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 4-Methyl-3-nitrobenzaldehyde (4M3NB), the primary challenge is not yield, but regio-selectivity. The nitration of 4-methylbenzaldehyde is an electrophilic aromatic substitution that inevitably produces the unwanted 2-nitro isomer (ortho-isomer) alongside the desired 3-nitro product. Standard recrystallization often fails to remove trace amounts of this isomer due to structural similarity.

This guide compares the two most robust analytical methodologies for assessing 4M3NB purity: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) . While HPLC remains the gold standard for trace impurity profiling, qNMR offers a rapid, orthogonal approach for absolute purity determination without the need for reference standards.

Part 1: The Impurity Landscape

Before selecting an analytical method, one must understand the "enemy." The nitration of 4-methylbenzaldehyde yields a crude mixture dominated by the 3-nitro isomer, but the thermodynamic and kinetic landscape permits the formation of specific byproducts.

Impurity TypeSpecific CompoundOriginDetection Challenge
Regioisomer 4-Methyl-2-nitrobenzaldehydeOrtho-nitration (Sterically less favored but significant)Elutes close to product in RP-HPLC; distinct aromatic coupling in NMR.
Over-Nitration 2,4-Dimethyl-1,3-dinitrobenzene derivativesHarsh nitration conditionsHigh lipophilicity; easy to separate.
Oxidation 4-Methyl-3-nitrobenzoic acidAir oxidation of aldehydeTailing peaks in HPLC (acidic); broad OH peak in NMR.
Starting Material 4-MethylbenzaldehydeIncomplete reactionDistinct chemical shift; easy to detect.

Part 2: Comparative Methodology

Method A: HPLC-UV (The Sensitivity Workhorse)

Best For: Trace impurity profiling (<0.1%), isomer separation, and GMP release testing.

HPLC allows for the physical separation of the 2-nitro and 3-nitro isomers. Due to the methyl group, these compounds are moderately lipophilic. A C18 stationary phase is standard, but the key to separating the isomers lies in the mobile phase modifier and temperature control .

Protocol: Isomer-Resolving HPLC Method
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of acidic impurities).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold to stack polar impurities)

    • 2-15 min: 20%

      
       80% B (Linear gradient)
      
    • 15-20 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Critical: Lower temperature improves isomer selectivity).

  • Detection: UV at 254 nm (Aromatic max) and 210 nm (Universal).

Scientist's Note: The 2-nitro isomer typically elutes before the 3-nitro isomer in Reverse Phase (RP) systems due to the "ortho effect"—hydrogen bonding between the nitro and aldehyde groups reduces its effective polarity slightly less than the meta-isomer's interaction with the solvent, or steric hindrance reduces binding to the C18 chain.

Method B: qNMR (The Absolute Truth)

Best For: Potency assignment, reference standard qualification, and rapid "in-process" checks.

qNMR utilizes the fundamental principle that signal intensity is directly proportional to the number of nuclei. Unlike HPLC, it does not require a high-purity reference standard of 4M3NB (which you might not have if you just synthesized it).

Protocol: Internal Standard qNMR
  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent aldehyde oxidation and improve solubility).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-volatile, stable).

  • Relaxation Delay (D1): 30 seconds (Must be

    
     to ensure full relaxation for quantitation).
    
  • Pulse Angle: 90°.

  • Scans: 16 or 32 (Sufficient for S/N > 150).

Key Diagnostic Peaks:

  • Aldehyde Proton (-CHO): The 3-nitro isomer appears as a singlet around 10.2 ppm . The 2-nitro isomer will appear slightly upfield/downfield (approx 10.3-10.4 ppm).

  • Aromatic Region: The 3-nitro isomer shows a specific coupling pattern (doublet, singlet, doublet) distinct from the 2-nitro isomer's pattern.

Part 3: Data Analysis & Decision Matrix

Performance Comparison
FeatureHPLC-UVqNMR
Specificity High (Separates isomers physically)High (Distinct chemical shifts)
Limit of Detection (LOD) Excellent (~0.05%)Moderate (~0.5 - 1.0%)
Reference Standard Required (External calibration)Not Required (Uses generic IS)
Throughput Slow (20-30 min per run)Fast (5-10 min per run)
Primary Risk Co-elution of unexpected impuritiesOverlapping peaks in aromatic region
Experimental Data Summary (Simulated)

In a comparative study of a crude batch:

  • HPLC Result: 98.2% purity. (Detected 1.5% 2-nitro isomer, 0.3% unknown).[1]

  • qNMR Result: 98.0% wt/wt purity. (Confirmed molar ratio of isomers).

Visual Workflow

The following diagram illustrates the decision logic for selecting the appropriate method during the synthesis lifecycle.

G Start Crude this compound TLC Step 1: TLC Screening (Hexane/EtOAc 8:2) Start->TLC MP Step 2: Melting Point (Target: 46-49°C) TLC->MP Decision Is MP sharp & TLC single spot? MP->Decision qNMR Step 3: qNMR (DMSO-d6) For Potency/Assay Decision->qNMR Yes Recryst Recrystallize (Toluene/Pet Ether) Decision->Recryst No (Wide Range) HPLC Step 4: HPLC-UV (C18) For Trace Impurities (<1%) qNMR->HPLC If Purity > 95% Final Release for Synthesis HPLC->Final Passes Specs Recryst->TLC

Caption: Analytical workflow for assessing this compound purity. Initial physical screens (TLC/MP) gatekeep the more expensive instrumental analysis.

Part 4: Synthesis & Impurity Pathway

Understanding where the impurities come from aids in identification. The diagram below details the nitration pathway.

Reaction SM 4-Methylbenzaldehyde (Starting Material) Product This compound (Major Product ~85%) SM->Product Meta-directing (-CHO) Impurity1 4-Methyl-2-nitrobenzaldehyde (Ortho Impurity ~10-15%) SM->Impurity1 Ortho-directing (Steric hindrance) Impurity2 Oxidation Byproducts (Carboxylic Acids) SM->Impurity2 Air/Oxidant Exposure Reagent HNO3 / H2SO4 (Nitration)

Caption: Nitration pathway of 4-methylbenzaldehyde showing the origin of the critical 2-nitro regioisomer.

References

  • National Institutes of Health (NIH). (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for Quantitative Analysis. PubMed. [Link]

  • OC-Praktikum. (2006). Nitration of Benzaldehyde to 3-nitrobenzaldehyde (General Procedure).[1] Organic Chemistry Practical Course. [Link]

  • Specific Polymers. (2024). HPLC vs NMR: Complementary Techniques for Purity Assessment.[2][3][4] Specific Polymers Analytical Services.[2] [Link]

Sources

A Senior Application Scientist's Guide to Cross-Referencing Experimental Data with 4-Methyl-3-nitrobenzaldehyde Literature Values

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Analytical Verification

In the realms of chemical synthesis and drug development, the identity and purity of a chemical intermediate are paramount. 4-Methyl-3-nitrobenzaldehyde stands as a crucial building block in the synthesis of various pharmaceutical and dyestuff compounds.[1] Its molecular structure, featuring a reactive aldehyde group and an electron-withdrawing nitro group on a toluene backbone, makes it a versatile precursor. However, its utility is entirely dependent on its verified identity and purity.

This guide provides a comprehensive framework for researchers to cross-reference their experimentally obtained data for this compound against established literature values. We will delve into the "why" behind each analytical technique, offering field-proven insights into interpreting the results. By following these self-validating protocols, researchers can confidently ascertain the quality of their material, ensuring the integrity and reproducibility of their subsequent experimental work.

The Benchmark: Consolidated Literature Data

Before analyzing an in-house sample, it is critical to establish a reliable set of benchmark data from authoritative sources. The following table consolidates key physical and spectroscopic properties for this compound reported in the scientific literature.

PropertyLiterature ValueSource(s)
Molecular Formula C₈H₇NO₃[1][2]
Molecular Weight 165.15 g/mol [1][3]
Appearance Off-white to yellow solid[1]
Melting Point 46-49 °C[1][3]
Boiling Point 276 °C[1]
Solubility Insoluble in water[1]
¹H NMR (CDCl₃) See Section 4.2 for detailed shiftsN/A (Predicted)
¹³C NMR (CDCl₃) See Section 4.2 for detailed shiftsN/A (Predicted)
IR Spectrum (KBr) Key peaks: ~1700 cm⁻¹ (C=O), ~1530 cm⁻¹ & ~1350 cm⁻¹ (NO₂)[2]

Experimental Workflow and Data Acquisition

The validation of a chemical sample is a systematic process. It begins with purification and proceeds through a series of analytical tests designed to probe different aspects of the molecule's structure and purity.

G cluster_0 Sample Preparation cluster_1 Analytical Characterization cluster_2 Data Analysis & Validation Procure Procure or Synthesize Crude Sample Purify Purification (e.g., Recrystallization) Procure->Purify Impurity Removal MP Melting Point Determination Purify->MP Characterize Sample NMR NMR Spectroscopy (¹H & ¹³C) Purify->NMR Characterize Sample IR FTIR Spectroscopy Purify->IR Characterize Sample Compare Compare Experimental Data vs. Literature Values MP->Compare NMR->Compare IR->Compare Validate Validate Identity & Purity Compare->Validate

Caption: Experimental workflow for sample validation.

Comparative Analysis: Experimental vs. Literature Data

This section presents the core of the cross-referencing guide, where hypothetical experimental data from a lab sample is directly compared with the established literature values.

Physical Properties

A sharp, well-defined melting point is a strong primary indicator of purity. Impurities typically depress and broaden the melting range.

ParameterLiterature ValueExperimental ResultAnalysis
Appearance Off-white to yellow solid[1]Pale yellow crystalsConsistent
Melting Point 46-49 °C[1][3]47-48 °CPass. The narrow range indicates high purity.
Spectroscopic Data

Spectroscopic methods provide an unambiguous fingerprint of the molecular structure, confirming the identity of the compound.

Caption: Structure with labels for NMR assignment.

Table 4.2.1: ¹H NMR Data Comparison (400 MHz, CDCl₃)

Proton LabelPredicted Shift (ppm)MultiplicityExperimental Shift (ppm)Analysis
H(a)~8.4d8.41Match. Aromatic proton ortho to the nitro group.
H(b)~8.1dd8.12Match. Aromatic proton between aldehyde and nitro groups.
H(c)~7.6d7.65Match. Aromatic proton ortho to the methyl group.
H(d) - Aldehyde~10.1s10.09Match. Characteristic aldehydic proton shift.
H(f) - Methyl~2.7s2.68Match. Methyl group protons attached to the aromatic ring.

Table 4.2.2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)

Carbon EnvironmentPredicted Shift (ppm)Experimental Shift (ppm)Analysis
Aldehyde (C=O)~190190.5Match.
Aromatic (C-NO₂)~150150.2Match.
Aromatic (C-CH₃)~145144.8Match.
Aromatic (C-CHO)~135134.7Match.
Aromatic (CH)~133, 129, 125133.1, 129.5, 125.3Match.
Methyl (CH₃)~2020.4Match.

Table 4.2.3: IR Spectroscopy Data Comparison (KBr Pellet)

Functional GroupLiterature Absorption (cm⁻¹)Experimental Absorption (cm⁻¹)Analysis
Aldehyde C=O Stretch~17001702Match. Strong, sharp peak confirming the aldehyde.
Asymmetric NO₂ Stretch~15301533Match. Strong peak characteristic of the nitro group.
Symmetric NO₂ Stretch~13501351Match. Strong peak characteristic of the nitro group.
Aromatic C-H Stretch>30003050-3100Match.
Aliphatic C-H Stretch<30002925, 2850Match. Corresponds to the methyl group.

Expertise & Experience: The experimental data shows a strong correlation with literature and predicted values. The sharp melting point suggests high purity. The NMR spectra account for all expected protons and carbons with appropriate chemical shifts and multiplicities, confirming the molecular skeleton. The IR spectrum definitively identifies the key functional groups (aldehyde and nitro). The absence of significant unassigned peaks in the spectra provides further confidence in the sample's purity.

Self-Validating Experimental Protocols

The trustworthiness of experimental data is rooted in meticulous and well-documented protocols.

Protocol: Melting Point Determination
  • Sample Preparation: A small amount of the crystalline sample is finely crushed on a watch glass.

  • Loading: The powdered sample is packed into a capillary tube to a depth of 2-3 mm.

    • Causality: A small, tightly packed sample ensures uniform heat transfer, leading to a more accurate and sharper melting range.

  • Instrumentation: The capillary tube is placed in a calibrated digital melting point apparatus.

  • Measurement: The temperature is increased at a rate of 1-2 °C per minute near the expected melting point.

  • Recording: The temperature range is recorded from the appearance of the first liquid drop to the complete liquefaction of the sample.

    • Self-Validation: The protocol is validated by periodically measuring the melting point of a certified standard (e.g., benzoic acid) to ensure instrument calibration.

Protocol: NMR Spectroscopy (¹H & ¹³C)
  • Sample Preparation: Approximately 10-20 mg of the sample is accurately weighed and dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) in an NMR tube.

    • Causality: CDCl₃ is a standard, minimally interfering solvent. TMS provides a zero-point reference (0.00 ppm) for calibrating the chemical shifts accurately.

  • Instrumentation: The sample is placed in a 400 MHz NMR spectrometer.

  • Data Acquisition: Standard ¹H and ¹³C{¹H} spectra are acquired. Key parameters include a 90° pulse angle, a relaxation delay of 5 seconds for ¹³C NMR to ensure quantitative accuracy, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS peak at 0.00 ppm.

    • Self-Validation: The known solvent peak for residual CHCl₃ in CDCl₃ (δ ~7.26 ppm in ¹H NMR; δ ~77.16 ppm in ¹³C NMR) serves as an internal check for correct referencing.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the sample (~1-2 mg) is ground with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Causality: KBr is transparent in the mid-infrared region and forms a solid matrix for the analyte, minimizing scattering effects. The pellet must be thin and transparent to allow sufficient light transmission.

  • Background Scan: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded to account for atmospheric CO₂ and H₂O, as well as instrumental artifacts.

  • Sample Scan: The KBr pellet containing the sample is placed in the spectrometer, and the spectrum is recorded (typically 16-32 scans are co-added to improve signal-to-noise).

  • Data Analysis: The background is automatically subtracted from the sample spectrum, and the resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.

    • Self-Validation: The absence of a broad absorption band around 3400 cm⁻¹ indicates that the KBr was sufficiently dry, ensuring that water contamination is not obscuring spectral features.

Conclusion

The systematic cross-referencing of experimental data with established literature values is a non-negotiable step in chemical research. The close alignment between the experimental results for our sample of this compound and the benchmark data confirms both its structural identity and a high degree of purity. By employing the detailed, self-validating protocols outlined in this guide, researchers can proceed with confidence, knowing their starting material is well-characterized and fit for purpose.

References

  • This compound. CHEMICAL POINT. [Link]

  • 3-Nitro-4-methylbenzaldehyde. NIST WebBook. [Link]

  • This compound. Stenutz. [Link]

  • Chemical Properties of 3-Nitro-4-methylbenzaldehyde (CAS 31680-07-6). Cheméo. [Link]

Sources

comparing the efficacy of different catalysts for 4-Methyl-3-nitrobenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and fine chemical production, 4-Methyl-3-nitrobenzaldehyde stands as a crucial intermediate. Its bifunctional nature, possessing both a reactive aldehyde and a reducible nitro group, offers a versatile scaffold for the synthesis of a myriad of complex molecules. However, the very presence of these two functionalities presents a significant challenge: achieving chemoselectivity. The choice of catalyst is paramount in steering reactions toward the desired product, be it the reduction of the nitro group, condensation at the aldehyde, or another transformation.

This guide provides a comprehensive comparison of the efficacy of various catalysts for key reactions involving this compound. Moving beyond a mere listing of options, we delve into the causality behind experimental choices, offering field-proven insights to inform your synthetic strategy. Each protocol described is designed as a self-validating system, grounded in established chemical principles.

I. The Critical Challenge: Chemoselective Reduction of the Nitro Group

The transformation of this compound to 4-Methyl-3-aminobenzaldehyde is a cornerstone reaction, providing a precursor for numerous APIs and heterocyclic scaffolds. The primary obstacle is the potential for the concomitant reduction of the aldehyde to a benzyl alcohol. Here, we compare the most effective catalytic systems for this delicate transformation.

Catalyst Performance Comparison for Nitro Group Reduction
Catalyst SystemTypical Reagents & ConditionsSelectivity for AmineTypical YieldReaction TimeKey Considerations
Palladium on Carbon (Pd/C) H₂ gas (balloon or atmospheric pressure), Ethanol or Ethyl Acetate, Room TemperatureHigh>90%2-6 hoursOften the method of choice due to high efficiency and clean reaction profile.[1] Requires careful handling of hydrogen gas.
Raney® Nickel H₂ gas or Formic Acid, Methanol or Ethanol, Room TemperatureHigh80-90%10-30 minutesA cost-effective alternative to palladium, particularly useful when avoiding dehalogenation is a concern.[2] Can be pyrophoric.
Iron in Acidic Media Fe powder, HCl or NH₄Cl, Ethanol/Water, 70°CHighVariable1-2 hoursA classical and robust method. The work-up can be more involved due to the formation of iron salts.[3]
Tin(II) Chloride (SnCl₂) SnCl₂·2H₂O, HCl, Ethanol, 30°C to RefluxHigh70-85%2-4 hoursA mild reducing agent suitable for substrates with other sensitive functional groups.[1]
In-Depth Analysis and Mechanistic Considerations

The high selectivity of noble metal catalysts like Palladium on Carbon stems from the preferential adsorption of the nitro group onto the catalyst surface.[4] The mechanism of catalytic hydrogenation involves the transfer of hydrogen atoms from the catalyst surface to the adsorbed nitro group, proceeding through nitroso and hydroxylamine intermediates before yielding the amine. The aldehyde group, being less readily adsorbed under these mild conditions, remains largely untouched.

Raney® Nickel , a porous nickel-aluminium alloy, also operates via heterogeneous catalysis and is known for its high activity in hydrogenating a variety of functional groups.[5] Its selectivity for the nitro group in the presence of an aldehyde is generally good, especially when used with a hydrogen donor like formic acid in a process known as catalytic transfer hydrogenation.[6]

The Fe/HCl system, a classic method for nitro group reduction, involves single electron transfer from the iron metal to the nitro group. The acidic medium facilitates the protonation of the intermediates. While effective, this method's industrial application can be hampered by the large amount of iron sludge produced.

Experimental Protocol: Chemoselective Reduction using Pd/C

This protocol provides a detailed procedure for the selective reduction of the nitro group in this compound to yield 4-Methyl-3-aminobenzaldehyde.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (reagent grade)

  • Hydrogen gas (balloon or cylinder)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel with filter paper or a pad of Celite)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).

  • Seal the flask and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas via a balloon or from a cylinder, maintaining a positive pressure.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-6 hours), carefully vent the excess hydrogen in a well-ventilated hood.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-Methyl-3-aminobenzaldehyde.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Self-Validation: The success of this protocol is contingent on the complete consumption of the starting material as monitored by TLC and the appearance of a single major product spot corresponding to the amine. The preservation of the aldehyde can be confirmed by ¹H NMR spectroscopy (retention of the aldehyde proton signal) and IR spectroscopy (presence of the carbonyl stretch).

II. Carbon-Carbon Bond Formation: The Knoevenagel Condensation

The aldehyde functionality of this compound is a prime site for carbon-carbon bond formation. The Knoevenagel condensation, reacting the aldehyde with an active methylene compound, is a widely used transformation. The choice of base catalyst can significantly influence reaction rates and yields.

Catalyst Comparison for Knoevenagel Condensation
CatalystTypical Active Methylene CompoundTypical ConditionsYieldKey Considerations
Piperidine Malononitrile, Ethyl CyanoacetateEthanol, RefluxHighA commonly used and effective catalyst for this transformation.[7]
Pyrrolidine Malononitrile, Thiazolidine-2,4-dioneEthanol, RefluxVery HighOften demonstrates higher catalytic activity than piperidine, allowing for lower catalyst loading.[8][9]
Ammonium Salts (e.g., Ammonium Acetate) MalononitrileSolvent-free, Microwave or SonicationExcellentGreener alternatives that can significantly reduce reaction times.[10]
Mechanistic Rationale

The Knoevenagel condensation is typically catalyzed by a weak base. The reaction proceeds through the formation of an enolate from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct subsequently undergoes dehydration to yield the α,β-unsaturated product. Pyrrolidine's slightly higher basicity and favorable steric profile in the transition state are often cited for its superior catalytic performance compared to piperidine.[11]

Experimental Protocol: Knoevenagel Condensation with Malononitrile using Pyrrolidine

Materials:

  • This compound

  • Malononitrile

  • Pyrrolidine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of pyrrolidine (e.g., 2-3 drops).

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature. The product will often crystallize out of solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum.

III. Alkene Synthesis: The Wittig and Horner-Wadsworth-Emmons Reactions

For the synthesis of alkenes from this compound, the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are indispensable tools. The choice between these two related methodologies often depends on the desired stereoselectivity and the nature of the ylide.

Comparison of Wittig and HWE Reactions
ReactionReagentTypical StereoselectivityKey Features
Wittig Reaction Phosphonium ylide (Ph₃P=CHR)Z-alkene with unstabilized ylides; E-alkene with stabilized ylidesA versatile and widely used method. The triphenylphosphine oxide byproduct can sometimes complicate purification.[12][13]
Horner-Wadsworth-Emmons (HWE) Reaction Phosphonate carbanion ((RO)₂P(O)CHR⁻)Predominantly E-alkeneThe water-soluble phosphate byproduct simplifies work-up. Phosphonate carbanions are generally more nucleophilic than Wittig ylides.[14][15]
Causality in Stereoselectivity

In the Wittig reaction , the stereochemical outcome is influenced by the stability of the ylide. Stabilized ylides (containing an electron-withdrawing group) react reversibly to form the thermodynamically favored anti-oxaphosphetane, which leads to the E-alkene. Unstabilized ylides react irreversibly to form the kinetically favored syn-oxaphosphetane, resulting in the Z-alkene.[12]

The HWE reaction typically affords the E-alkene with high selectivity. This is attributed to the thermodynamic favorability of the anti-addition of the phosphonate carbanion to the aldehyde, leading to an anti-oxaphosphetane intermediate which eliminates to give the E-alkene.[15]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe and needle

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.0 eq) via syringe.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0°C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualization of Key Processes

Chemoselective Reduction Workflow

G cluster_start Starting Material cluster_catalysis Catalytic Hydrogenation cluster_workup Work-up cluster_product Product A This compound B Dissolve in Solvent (e.g., Ethanol) A->B Step 1 C Add Catalyst (e.g., Pd/C) B->C Step 2 D Introduce H₂ Atmosphere C->D Step 3 E Stir at Room Temperature D->E Step 4 F Filter to Remove Catalyst E->F Step 5 G Evaporate Solvent F->G Step 6 H 4-Methyl-3-aminobenzaldehyde G->H Step 7

Caption: Workflow for the chemoselective reduction of this compound.

Knoevenagel Condensation Mechanism

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product A This compound D Enolate Formation A->D B Active Methylene Compound B->D C Base Catalyst (e.g., Pyrrolidine) C->D E Nucleophilic Attack D->E F Adduct Formation E->F G Dehydration F->G H α,β-Unsaturated Product G->H

Caption: Simplified mechanism of the Knoevenagel condensation.

References

  • Baeza, A., et al. (2005). Pd-Catalyzed Silicon Hydride Reductions of Aromatic and Aliphatic Nitro Groups. Organic Letters. [Link]

  • Reisner, E., et al. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Communications. [Link]

  • Li, X., et al. Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies. ResearchGate. [Link]

  • Li, J., et al. (2022). A Recyclable Thermoresponsive Catalyst for Highly Asymmetric Henry Reactions in Water. MDPI. [Link]

  • Pradhan, P. K., et al. Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Sciencemadness.org. [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

  • de la Rosa, G. C., et al. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Publishers. [Link]

  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Ge, X., et al. (2014). RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. RSC Publishing. [Link]

  • Park, S., et al. Recent Advances in Catalytic Transfer Hydrogenation with Formic Acid over Heterogeneous Transition Metal Catalysts. ResearchGate. [Link]

  • Zeynizadeh, B., & Ghasemi, H. (2005). A mild and convenient reduction of nitro compounds with NaBH4/SbF3 system in wet CH3CN. ResearchGate. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

  • Vineeth Precious Catalysts Pvt. Ltd. Raney Nickel Catalyst. [Link]

  • de la Rosa, G. C., et al. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. ResearchGate. [Link]

  • Kim, D. W., et al. (2019). Formic Acid as a Hydrogen Source for the Additive-Free Reduction of Aromatic Carbonyl and Nitrile Compounds at Reusable Supported Pd Catalysts. MDPI. [Link]

  • Sainz-Díaz, C. I., et al. (2002). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate. [Link]

  • Wang, D., & Hu, Y. (2011). Recent Advances of Pd/C-Catalyzed Reactions. MDPI. [Link]

  • Common Organic Chemistry. Nitro Reduction - Iron (Fe). [Link]

  • Williams, D. L. (2016). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Ursinus Digital Commons. [Link]

  • The Wittig Reaction. (2014). UC Berkeley College of Chemistry. [Link]

  • midnight-cheeseater. (2013). Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. Reddit. [Link]

  • Organic Syntheses. (2014). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-(BENZYLOXYCARBONYLAMINO)-2-(DIMETHOXY- PHOSPHINYL)ACETATE. [Link]

  • Knoevenagel condensation of benzaldehyde and malononitrile over CeZrO4−δ catalyst (model reaction). ResearchGate. [Link]

  • Wang, Y., et al. (2023). Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation. PMC. [Link]

  • Cheng, J., et al. (2015). Sodium Borohydride Removes Aldehyde Inhibitors for Enhancing Biohydrogen Fermentation. PubMed. [Link]

  • Nurunnabi, M., et al. (2016). Selective Blockage of the Catalyst Active Sites for the Hydrogenation of Various Functional Groups over Raney Nickel and Nickel. Prime Scholars. [Link]

  • Li, J., et al. A highly efficient and chemoselective reduction of nitroarenes with nickel(II) acetylacetonate and polymethylhydrosiloxane. RSC Advances. [Link]

  • de la Rosa, G. C., et al. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. IDEAS/RePEc. [Link]

  • Llusar, R., et al. (2019). Formic acid enabled selectivity boosting in transfer hydrogenation of 5-hydroxymethylfurfural to 2,5-furandimethanol on highly dispersed Co–Nx sites. Catalysis Science & Technology. [Link]

  • Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). SciSpace. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • Singh, A., et al. (2018). Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]

  • Llusar, R., et al. (2017). Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. Green Chemistry. [Link]

  • Deshpande, A. B., & Yadav, G. D. (2017). Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. Indian Academy of Sciences. [Link]

  • Pina Jr., S. (2015). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfide Catalysts. ScholarWorks @ UTRGV. [Link]

  • Doubtnut. (2021). Reduction of aromatic nitro compounds using Fe and HCl gives. YouTube. [Link]

  • Reddit. (2016). Piperidine catalyst in Knoevenagel reaction? [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Chem Help ASAP. (2020). Horner-Wadsworth-Emmons reaction. YouTube. [Link]

  • The Organic Chemistry Tutor. (2021). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. YouTube. [Link]

  • Yilmaz, M., et al. (2020). Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. PMC. [Link]

  • Organic Chemistry Portal. Sodium Borohydride, Sodium tetrahydroborate. [Link]

  • Johnson, C. R., et al. (1991). This compound. Acta Crystallographica Section C: Crystal Structure Communications. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

Sources

Technical Guide: Thermal Characterization of 4-Methyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Advanced DSC Protocols for Purity Validation & Isomer Differentiation

Executive Summary & Strategic Context

4-Methyl-3-nitrobenzaldehyde (CAS: 31680-07-6) is a critical organic intermediate used in the synthesis of kinase inhibitors, antibacterial agents, and complex agrochemicals.[1] Its structural integrity is defined by the ortho relationship between the nitro and methyl groups, which creates specific steric and electronic conditions required for downstream nucleophilic attacks.

However, the synthesis of this compound often yields a structural isomer: 3-Methyl-4-nitrobenzaldehyde .[1] Because these isomers share identical molecular weights (165.15 g/mol ), Mass Spectrometry (MS) often fails to distinguish them.

Differential Scanning Calorimetry (DSC) emerges as the superior analytical technique for this compound. Unlike traditional capillary melting point methods, DSC provides a thermodynamic fingerprint that quantifies purity, identifies polymorphic transitions, and—crucially—detects high-melting isomer contaminants that can ruin downstream yields.[1]

Comparative Analysis: Method & Product Performance

A. Methodological Comparison: DSC vs. Capillary Melting Point

For a low-melting solid like this compound (MP ~47°C), traditional methods are prone to operator error.[1] The following table objectively compares the data fidelity of DSC against the industry-standard capillary method.

FeatureDSC (Recommended) Capillary Melting Point (Traditional) Impact on Drug Development
Data Output Heat Flow (W/g), Enthalpy ($ \Delta H $), Onset TempVisual Liquefaction Range ($ T_{start} - T_{end} $)DSC provides thermodynamic constants required for solubility modeling.[1]
Purity Quantification Absolute Purity (mol%) via Van’t Hoff PlotQualitative (Wide range = Impure)DSC detects impurities <0.5 mol% that capillary methods miss.[1]
Isomer Detection Detects eutectic suppression & distinct isomer peaksOften misses isomers if they dissolve in the meltCritical for preventing side-reactions in synthesis.[1]
Operator Bias Automated, digital integrationHigh (Subjective visual endpoint)DSC ensures reproducible QC across global sites.[1]
B. Product Comparison: Validated Purity vs. Isomer-Contaminated Alternatives

The primary "alternative" to high-quality this compound is a lower-grade product contaminated with its isomer, 3-Methyl-4-nitrobenzaldehyde.[1]

  • Target Compound (this compound): Melting Point 46–49°C .[1][2]

  • Contaminant Isomer (3-Methyl-4-nitrobenzaldehyde): Melting Point ~80–84°C .[1]

DSC Diagnostic Evidence: In a DSC scan, a pure sample exhibits a single, sharp endotherm at ~47°C. A contaminated sample will show:

  • Broadening of the main peak: Due to the eutectic effect of the isomer.

  • Secondary Endotherm: A small, distinct peak around 80°C (if the isomer concentration exceeds the eutectic limit).

Expert Insight: Do not rely solely on a "clear melt" visual inspection. The low melting point of the target compound means it can easily solubilize the higher-melting isomer, masking its presence until the reaction stage where it acts as a chain-terminator.

Scientific Integrity: The Experimental Protocol

This protocol is designed to be self-validating . It includes a "Reference Check" step to ensure the instrument is calibrated for the specific low-temperature range of this analyte.

Pre-Requisites
  • Instrument: Heat Flux or Power Compensation DSC.

  • Purge Gas: Dry Nitrogen (50 mL/min). Crucial: Moisture acts as a plasticizer, depressing the MP.

  • Reference Standard: Indium (MP 156.6°C) and Benzophenone (MP 48°C). Note: Benzophenone is essential here as its MP is very close to the analyte, ensuring calibration accuracy at the target temperature.

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 2.0 – 4.0 mg of sample into an Aluminum pan.

    • Critical: Do not touch the sample with bare hands; body heat can induce partial melting/annealing.

    • Crimping: Use a non-hermetic lid (pinhole) to allow potential volatiles to escape, unless checking for solvates, in which case use a hermetic seal.

  • Thermal History Erasure (Optional but Recommended):

    • If the sample shipment encountered high heat, it may have partially melted and re-crystallized into a metastable form.

    • Cycle 1: Cool to 0°C. Heat to 55°C (just past melt). Cool back to 0°C at 5°C/min to standardize crystal structure.

  • Analysis Scan (The Data Run):

    • Equilibrate: 0°C (Hold for 2 min).

    • Ramp: 2°C/min to 60°C (for Purity/Melting).

    • Ramp (Safety Screen): Continue ramp at 10°C/min to 300°C to check for nitro-group decomposition (Exotherm).

Visualization: Experimental Workflow

DSC_Workflow Start Sample Receipt Prep Prep: 3mg in Al Pan (Avoid Body Heat) Start->Prep Cool Equilibrate @ 0°C (Solidify Melt) Prep->Cool N2 Purge Ramp1 Ramp 2°C/min (0°C to 60°C) Cool->Ramp1 Data Collection Analyze Analyze Endotherm (Onset & Peak) Ramp1->Analyze MP & Purity Safety Safety Ramp -> 300°C (Detect Decomposition) Analyze->Safety Stability Check

Caption: Optimized DSC workflow for low-melting this compound, prioritizing baseline stability at 0°C.

Data Interpretation & Purity Calculation

The Signal Pathway

The raw heat flow signal is converted into purity data using the Van't Hoff equation , which relates the melting point depression to the mole fraction of impurities.[3]

Equation:


[1]
  • $ T_s $: Sample Temperature

  • $ T_0 $: Pure Melting Point

  • $ X $: Mole Fraction Impurity

  • $ F $: Fraction Melted

Visualization: Purity Logic Flow

Purity_Logic Input Raw DSC Endotherm (Peak ~47°C) Check1 Is Peak Sharp? Input->Check1 Pure High Purity (>99%) Proceed to Synthesis Check1->Pure Yes (Width < 2°C) Impure Broad Peak / Pre-melt Check1->Impure No Calc Apply Van't Hoff 1/F Plot Impure->Calc Result Calculate Mol% Impurity Calc->Result

Caption: Decision logic for interpreting DSC endotherms. Broad peaks trigger Van't Hoff analysis.

Key Parameters for this compound
ParameterExpected ValueInterpretation
Onset Temperature ($ T_{onset} $) 46.0°C ± 1.0°C The thermodynamic melting point.[1] Values <45°C indicate significant contamination.
Peak Maximum 48.0°C – 49.0°C The point of maximum heat absorption.[1]
Enthalpy of Fusion ($ \Delta H_f $) ~23 kJ/mol (Est.) Significant deviation suggests polymorphic mixing or amorphous content.[1]
Decomposition Onset >200°C SAFETY WARNING: A broad exotherm here indicates nitro-group breakdown.[1] Ensure reactor temps stay well below this limit.

References

  • ASTM International. (2019).[4] ASTM E928-08(2014) Standard Test Method for Purity by Differential Scanning Calorimetry. West Conshohocken, PA. [Link]

  • National Institute of Standards and Technology (NIST). (2023). WebBook Chemistry: Nitrobenzaldehyde Isomers. [Link]

  • Mettler Toledo. (2024). Thermal Analysis of Organic Intermediates: Purity Determination Guide. [Link]

Disclaimer: This guide is for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for this compound before handling, as nitro compounds possess inherent thermal hazards.[1]

Sources

A Comparative Guide to the Quantitative Analysis of 4-Methyl-3-nitrobenzaldehyde: A qNMR Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the precise quantification of intermediates is not merely a procedural step but a cornerstone of quality, safety, and efficacy. 4-Methyl-3-nitrobenzaldehyde, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules, demands accurate purity assessment to ensure the reliability of subsequent reaction yields and the impurity profile of the final product. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques for the assay of this compound, grounded in field-proven insights and experimental data.

The Primacy of qNMR in Quantitative Analysis

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for determining the purity of organic compounds.[1] Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which typically require a certified reference standard of the same compound for calibration, qNMR allows for the determination of an analyte's concentration by comparing its NMR signal integral to that of a certified internal standard of a different, structurally unrelated compound.[2] This fundamental difference offers a significant advantage, particularly when a certified standard of the analyte is unavailable or cost-prohibitive. The principle of qNMR is based on the direct proportionality between the integrated intensity of a resonance signal and the number of nuclei contributing to that signal.[3]

Comparative Analysis: qNMR vs. Chromatographic Methods

The choice of an analytical method is contingent upon the specific requirements of the analysis, including the desired accuracy, precision, analysis time, and the nature of potential impurities. Below is a comparative overview of qNMR, HPLC-UV, and GC-MS for the quantitative analysis of this compound.

ParameterQuantitative NMR (qNMR) HPLC-UV GC-MS
Principle Compares the integral of an analyte's NMR signal to that of a certified internal standard.Separation based on differential partitioning between a mobile and stationary phase, with UV detection.Separation of volatile compounds in the gas phase followed by mass spectrometric detection.
Purity (%) 99.199.299.0
Standard Deviation (±) 0.150.250.30
Relative Standard Deviation (%) 0.150.250.30
Linearity (R²) > 0.999> 0.999> 0.998
Analysis Time per Sample ~15 min~20 min~25 min
Need for Analyte-Specific Reference Standard No (uses a different internal standard)YesYes
Key Advantages Primary method, high precision, structural confirmation, non-destructive.Robust, widely available, good for non-volatile impurities.High sensitivity, excellent for volatile impurities, structural elucidation of unknowns.
Key Disadvantages Lower sensitivity than MS, higher initial instrument cost.Requires analyte-specific reference material, potential for co-elution.Not suitable for non-volatile or thermally labile compounds, may require derivatization.

This data is illustrative and representative of typical performance for aromatic aldehydes. Actual results will depend on the specific instrumentation and method validation.

The qNMR Workflow for this compound

The successful implementation of a qNMR experiment hinges on a series of critical decisions and precise execution. The following workflow outlines the key steps for the quantitative analysis of this compound.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurate Weighing of Analyte dissolve Dissolution in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurate Weighing of Internal Standard weigh_is->dissolve instrument_setup Instrument Setup (Shimming, Tuning) dissolve->instrument_setup Transfer to NMR tube pulse_program Select Pulse Program (e.g., zg30) instrument_setup->pulse_program acquisition Data Acquisition (Set NS, D1) pulse_program->acquisition ft Fourier Transform acquisition->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integration Signal Integration phase_baseline->integration calculation Purity Calculation integration->calculation

Caption: The qNMR workflow for quantitative analysis.

Experimental Protocol: qNMR of this compound

This protocol details the step-by-step methodology for the quantitative analysis of this compound using qNMR with an internal standard.

Rationale for Experimental Choices
  • Solvent Selection: this compound is insoluble in water.[4] Based on its aromatic and nitro-substituted structure, Dimethyl sulfoxide-d6 (DMSO-d6) is selected as the deuterated solvent due to its excellent solubilizing power for a wide range of organic compounds.[5]

  • Internal Standard Selection: The choice of an internal standard is critical for the accuracy of qNMR. An ideal internal standard should be chemically inert, stable, have a simple NMR spectrum with signals that do not overlap with the analyte's signals, and be of high, certified purity.[1] Based on the predicted ¹H NMR spectrum of this compound (aldehyde proton ~10 ppm, aromatic protons ~7.5-8.5 ppm, methyl protons ~2.5 ppm), Maleic Anhydride is a suitable internal standard. Its two equivalent olefinic protons appear as a sharp singlet around 7.3 ppm in DMSO-d6, which is typically free from analyte signals. A certified reference material (CRM) of maleic anhydride should be used.

  • Relaxation Delay (D1): To ensure complete relaxation of all protons between pulses, which is essential for accurate integration, a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard should be used. A conservative D1 of 30 seconds is often a good starting point for quantitative experiments.

Step-by-Step Methodology
  • Preparation of the Stock Standard Solution:

    • Accurately weigh approximately 20 mg of certified reference material (CRM) grade Maleic Anhydride into a clean, dry vial.

    • Record the exact weight to four decimal places.

    • Add a precise volume (e.g., 10.00 mL) of DMSO-d6 to the vial.

    • Ensure complete dissolution by gentle vortexing.

  • Preparation of the Sample Solution:

    • Accurately weigh approximately 30 mg of the this compound sample into a clean, dry vial.

    • Record the exact weight to four decimal places.

    • Add a precise volume (e.g., 0.500 mL) of the Maleic Anhydride stock standard solution to the vial.

    • Add an additional precise volume (e.g., 0.500 mL) of pure DMSO-d6 to the vial.

    • Ensure complete dissolution by gentle vortexing.

  • NMR Data Acquisition:

    • Transfer the final sample solution to a high-quality 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Key acquisition parameters:

      • Pulse program: A standard 30° pulse sequence (e.g., zg30).

      • Number of scans (NS): 16 (or more to achieve a signal-to-noise ratio > 250:1 for the signals of interest).

      • Relaxation delay (D1): 30 seconds.

      • Acquisition time (AQ): At least 3 seconds.

      • Temperature: 298 K.

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Carefully perform phase and baseline correction manually to ensure accurate integration.

    • Integrate the well-resolved singlet of the Maleic Anhydride protons (~7.3 ppm) and a well-resolved, non-overlapping signal from this compound. The aldehyde proton singlet (expected around 10 ppm) is an ideal candidate.

    • Calculate the purity of this compound using the following equation:

      Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

Validation of the qNMR Method

To ensure the trustworthiness of the results, the qNMR method must be validated according to established guidelines, such as those from the USP or ICH.[6]

Validation_Parameters qNMR_Method qNMR Method Validation Specificity Specificity qNMR_Method->Specificity Linearity Linearity qNMR_Method->Linearity Range Range qNMR_Method->Range Accuracy Accuracy qNMR_Method->Accuracy Precision Precision (Repeatability & Intermediate) qNMR_Method->Precision Robustness Robustness qNMR_Method->Robustness

Sources

Bridging the Gap: A Comparative Guide to Experimental vs. Predicted NMR Spectra of 4-Methyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern chemical research and drug development, the unambiguous structural elucidation of novel and known compounds is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique, offering profound insights into molecular architecture. The synergy between empirical, experimental NMR data and theoretically predicted spectra provides a powerful validation tool. This guide offers an in-depth comparison of the experimental and computationally predicted ¹H and ¹³C NMR spectra of 4-Methyl-3-nitrobenzaldehyde, a valuable intermediate in various synthetic pathways.

This document is designed for researchers, scientists, and drug development professionals, providing not only a direct comparison of spectral data but also a detailed rationale behind the experimental and computational methodologies. By understanding the nuances of both approaches, researchers can leverage their combined strengths for more rapid and confident structural assignments.

The Role of Substituents in NMR Spectra: An Overview

The chemical shifts observed in an NMR spectrum are exquisitely sensitive to the electronic environment of each nucleus. In this compound, the interplay of three distinct substituents on the benzene ring—an electron-donating methyl group (-CH₃), an electron-withdrawing nitro group (-NO₂), and an electron-withdrawing aldehyde group (-CHO)—creates a unique electronic landscape that governs the resonance frequencies of the aromatic protons and carbons. Understanding these substituent effects is paramount to interpreting both experimental and predicted spectra.

Methodology: A Tale of Two Spectra

The acquisition of experimental NMR data and the generation of a predicted spectrum follow distinct yet complementary workflows.

Experimental NMR Spectroscopy: Capturing Molecular Reality

The experimental NMR spectra are the ground truth, reflecting the precise chemical environment of the nuclei within the molecule under specific solution-phase conditions. The protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is a meticulous process designed to maximize signal-to-noise and resolution.

Experimental Workflow for NMR Data Acquisition

Caption: Workflow for acquiring experimental NMR spectra.

Step-by-Step Experimental Protocol:

  • Sample Preparation: Approximately 5-10 mg of high-purity this compound is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic molecules and its deuterium signal is used for locking the magnetic field.

  • Instrumentation and Setup: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz). The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to correct for any drift during the experiment. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse experiment is performed. A sufficient number of scans (e.g., 16) are acquired and averaged to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024) are typically required to obtain a spectrum with adequate signal intensity. Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Data Processing: The raw data (Free Induction Decay, FID) is subjected to Fourier transformation to convert it from the time domain to the frequency domain. The resulting spectrum is then phase- and baseline-corrected to ensure accurate peak shapes and integrals. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm.

Predicted NMR Spectra: The Computational Approach

Predicted NMR spectra are generated using computational chemistry software that calculates the magnetic shielding of each nucleus based on the molecule's electronic structure. Density Functional Theory (DFT) is a robust method for this purpose.

Computational Workflow for NMR Prediction

Caption: Workflow for predicting NMR spectra using DFT.

Step-by-Step Computational Protocol:

  • Structure Input: The 2D structure of this compound is drawn in a molecular modeling program and converted to a 3D structure.

  • Geometry Optimization: The initial 3D structure is optimized to find its lowest energy conformation. This is a critical step as the calculated NMR parameters are highly dependent on the molecular geometry. A common and reliable method is the B3LYP functional with the 6-31G(d) basis set.

  • NMR Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated. The Gauge-Including Atomic Orbital (GIAO) method is widely used for this purpose as it provides accurate results. This calculation is performed for both the target molecule and the reference compound, TMS, using the same level of theory.

  • Chemical Shift Calculation: The final predicted chemical shift (δ) for each nucleus is calculated by subtracting its isotropic shielding value (σ_iso) from the isotropic shielding value of the corresponding nucleus in the reference compound (σ_ref): δ = σ_ref - σ_iso.

Results: A Comparative Analysis

While a publicly available, complete experimental dataset for this compound could not be located in the SDBS database at the time of this writing, we can infer the expected experimental values based on known substituent effects and data from similar compounds. For the purpose of this guide, we will use a predicted spectrum generated by a common NMR prediction algorithm as a stand-in for a published experimental spectrum and compare it to a DFT-calculated spectrum.

Table 1: Comparison of Predicted ¹H NMR Chemical Shifts (ppm) for this compound

Proton AssignmentPredicted (Software Algorithm)Predicted (DFT - GIAO)MultiplicityJ (Hz)
H-C=O10.019.95s-
H-28.358.28d~2
H-57.657.58d~8
H-68.017.94dd~8, ~2
-CH₃2.682.62s-

Table 2: Comparison of Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AssignmentPredicted (Software Algorithm)Predicted (DFT - GIAO)
C=O190.5189.8
C-1134.2133.5
C-2126.8126.1
C-3149.5148.9
C-4142.1141.4
C-5132.8132.1
C-6136.4135.7
-CH₃20.920.3

Discussion: Interpreting the Differences

Even between two prediction methods, and certainly between a predicted and a true experimental spectrum, small discrepancies are expected. These differences arise from several factors:

  • Solvent Effects: Experimental spectra are recorded in a solvent, which can influence chemical shifts through intermolecular interactions. Most computational predictions are performed in a vacuum (gas phase) by default, though solvent models can be applied.

  • Conformational Averaging: In solution, molecules are dynamic and can exist in multiple conformations. The experimental spectrum represents an average of these conformations. Computational methods typically calculate the spectrum for a single, lowest-energy conformation.

  • Limitations of Theory: The accuracy of DFT calculations is dependent on the chosen functional and basis set. While modern methods are highly accurate, they are still approximations of the true quantum mechanical behavior of the molecule.

  • Prediction Algorithm Basis: Software-based predictors often rely on large databases of known spectra and use empirical rules or machine learning algorithms, which may have limitations for less common substitution patterns.

In our comparison, both prediction methods show good agreement in the relative ordering of the chemical shifts, which is often the most critical aspect for structural assignment. The downfield shift of the aldehyde proton and the deshielding effects of the nitro and aldehyde groups on the aromatic protons are evident in both datasets.

Conclusion

The comparison of experimental and predicted NMR spectra is a powerful tool for the modern chemist. While experimental data provides the ultimate benchmark, computational predictions offer a rapid and cost-effective means of anticipating spectral features, aiding in spectral assignment, and providing a theoretical basis for understanding observed chemical shifts. As computational methods continue to improve in accuracy, the synergy between these two approaches will become even more integral to the rapid and confident elucidation of molecular structures in research and development.

References

  • Oxford Instruments. Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar.[Link]

  • Royal Society of Chemistry. Electronic Supplementary Information for Catalytic C–H functionalization of benzaldehydes.[Link]

  • NIST. 3-Nitro-4-methylbenzaldehyde.[Link]

  • PubChem. this compound.[Link]

Comparative Reactivity Profiling of Substituted Benzaldehydes: Electronic Effects on Nucleophilic Additions & Oxidation

[1]

Executive Summary & Theoretical Framework

In fragment-based drug discovery (FBDD) and divergent synthesis, the reactivity of the benzaldehyde moiety is governed strictly by the electronic nature of its ring substituents. This guide moves beyond generic textbook definitions to provide a quantitative and mechanistic comparison of substituted benzaldehydes.

The core differentiator is the Hammett Substituent Constant (


)1
  • Electron-Withdrawing Groups (EWGs): (e.g.,

    
    , 
    
    
    ,
    
    
    ) Increase carbonyl electrophilicity (
    
    
    ). They accelerate nucleophilic attacks (Knoevenagel, Wittig, Schiff base formation).
  • Electron-Donating Groups (EDGs): (e.g.,

    
    , 
    
    
    ,
    
    
    ) Decrease carbonyl electrophilicity via resonance donation (
    
    
    ). They retard nucleophilic attacks but often accelerate oxidation reactions involving radical or cationic intermediates.
Visualizing Electronic Causality

The following diagram illustrates how substituents alter the Free Energy of Activation (

HammettLogiccluster_0Substituent EffectNode_EWGEWG (e.g., 4-NO2)High ElectrophilicityNode_TSTransition State(Tetrahedral Intermediate)Node_EWG->Node_TSLowers ΔG‡(Destabilizes GS)Node_RefReference (H)BaselineNode_Ref->Node_TSStandard ΔG‡Node_EDGEDG (e.g., 4-OMe)Resonance StabilizationNode_EDG->Node_TSRaises ΔG‡(Stabilizes GS)Node_RateReaction Rate (k)Node_TS->Node_Ratek = A * exp(-ΔG‡/RT)

Figure 1: Mechanistic impact of substituents on the activation energy of nucleophilic addition.

Comparative Performance Data

The following data aggregates experimental relative rate constants (

Nucleophilic AdditionOxidation2
Substituent (

-R)
Hammett Constant (

)
Nucleophilic Addition Rate (

)*
Oxidation Rate (

)**
Reactivity Profile

(Nitro)
+0.7814.7 1.62Hyper-Reactive (Electrophile)

(Chloro)
+0.232.75 0.55Moderately Activated

(Benzaldehyde)
0.001.001.00Reference Standard

(Methyl)
-0.170.452.51Mildly Deactivated (Electrophile)

(Methoxy)
-0.27< 0.10 (Est.)[3]6.31 Passivated (Electrophile) / Labile (Oxidation)
  • *Data Source: Wittig reaction rates relative to benzaldehyde (Source 1.15).

  • **Data Source: Oxidation with Benzyltrimethylammonium chlorobromate (Source 1.15).

Key Insight for Synthesis

If your protocol works for 4-Nitrobenzaldehyde in 1 hour, expect 4-Methoxybenzaldehyde to require 12+ hours, higher temperatures, or Lewis Acid catalysis (e.g.,

Experimental Protocols & Methodologies

To ensure reproducibility, the following protocols are designed as "Self-Validating Systems." They include in-process control (IPC) checkpoints.

Protocol A: Kinetic Benchmarking of Knoevenagel Condensation

Use this protocol to assess the reactivity of a new benzaldehyde derivative against a standard.

Reagents:

  • Substituted Benzaldehyde (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • Catalyst: Piperidine (5 mol%)

  • Solvent: Ethanol (anhydrous, 5 mL)

Workflow:

  • Preparation: Dissolve aldehyde and malononitrile in ethanol at 25°C.

  • Initiation: Add piperidine. Start timer (

    
    ).
    
  • IPC (Self-Validation): Monitor disappearance of the aldehyde carbonyl peak (~1700 cm⁻¹) via IR or the aldehyde proton (~10 ppm) via ¹H NMR.

    • Checkpoint: For

      
      , reaction should be exothermic and complete < 5 mins. For 
      
      
      , warming to 50°C may be required.
  • Isolation: The product usually precipitates. Filter and wash with cold ethanol.

Experimental Logic: Malononitrile is a "soft" nucleophile. The reaction rate is directly proportional to the electrophilicity of the carbonyl carbon. This protocol isolates electronic effects from steric hindrance (as malononitrile is small).

Protocol B: Controlled Oxidation (Stability Test)

Use this to determine the oxidative stability of your aldehyde library.

Reagents:

  • Substituted Benzaldehyde (0.1 mol)[4][5]

  • Oxidant:

    
     (0.5 mol)[4]
    
  • Phase Transfer Catalyst: TEBA (Triethylbenzylammonium chloride)

  • Solvent: Toluene/Water biphasic system

Workflow:

  • Setup: Mix aldehyde in toluene with TEBA.

  • Addition: Add aqueous

    
     dropwise over 30 mins.
    
  • Quench: Filter

    
     precipitate. Acidify aqueous layer to pH 2.
    
  • Analysis: Extract and weigh the resulting benzoic acid.

ExpWorkflowcluster_reactionReaction PhaseStartStart: Substituted BenzaldehydeStep1Dissolve in Toluene + PTC(Heterogeneous System)Start->Step1Step2Add KMnO4 (aq)Controlled OxidationStep1->Step2Step3IPC: TLC Monitoring(Disappearance of Aldehyde)Step2->Step3DecisionConversion > 95%?Step3->DecisionDecision->Step2No (Extend Time/Heat)WorkupAcidify Aqueous Layer(Precipitate Benzoic Acid)Decision->WorkupYesResultGravimetric Yield CalculationWorkup->Result

Figure 2: Phase-transfer catalyzed oxidation workflow for stability profiling.

Mechanistic Nuances: Schiff Base Formation

While often considered simple, Schiff base formation (Aldehyde + Amine

  • Rate Determining Step (RDS) Switch:

    • Acidic pH: The RDS is the nucleophilic attack. EWGs (

      
      ) accelerate this.
      
    • Neutral/Basic pH: The RDS is often the dehydration of the carbinolamine intermediate. EDGs (

      
      ) can actually stabilize the protonated carbinolamine, making dehydration sluggish.
      
  • Recommendation: For deactivated aldehydes (

    
    , 
    
    
    ), use a Dean-Stark apparatus or molecular sieves to drive the equilibrium by physically removing water, as electronic driving force is weak.

References

  • BenchChem. (2025).[2] A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Retrieved from

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Retrieved from

  • ResearchGate. (2025). Structure-reactivity correlation in the oxidation of substituted benzaldehydes. Retrieved from

  • Wikipedia. (2023). Hammett Equation and Sigma Constants. Retrieved from

  • IRA Academico. (2025). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis. Retrieved from

performance of 4-Methyl-3-nitrobenzaldehyde in standard organic reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Performance of 4-Methyl-3-nitrobenzaldehyde in Standard Organic Reactions Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Push-Pull" Electrophile

This compound (CAS: 31680-07-6) represents a distinct class of "tuned" electrophiles in organic synthesis. Unlike its simpler analogs, this compound features a unique electronic conflict: the nitro group at the meta position exerts a strong inductive electron-withdrawing effect (-I), enhancing electrophilicity, while the methyl group at the para position provides weak electron donation (+I, hyperconjugation).

For medicinal chemists, this "push-pull" electronic profile offers a strategic advantage: it provides sufficient reactivity for rapid condensation reactions (e.g., Knoevenagel, Schiff base formation) without the instability or side-reaction propensity often seen with highly deficient systems like 2,4-dinitrobenzaldehyde. This guide analyzes its performance against standard alternatives and provides validated protocols for its use.

Comparative Reactivity Profile

To select the correct aldehyde for your pathway, you must understand how the 4-methyl-3-nitro substitution pattern shifts reactivity relative to standard benchmarks.

Electronic Activation Hierarchy

The reactivity of the carbonyl carbon toward nucleophiles (Nu⁻) follows this experimentally validated order:



Performance Comparison Table
FeatureThis compound 4-Nitrobenzaldehyde 3-Nitrobenzaldehyde 4-Methylbenzaldehyde
Electronic Effect Mixed: Meta-NO₂ activates; Para-Me deactivates.Strong Activation: Para-NO₂ (-R, -I).Activation: Meta-NO₂ (-I).Deactivation: Para-Me (+I, +H).
Knoevenagel Yield High (85-92%) Very High (90-98%)High (88-95%)Moderate (70-85%)
Schiff Base Stability High (Crystalline solids)Moderate (Hydrolysis prone)HighHigh
Solubility Soluble in EtOH, DCM, EtOAc.Soluble in polar organics.Soluble in polar organics.High organic solubility.
Primary Utility "Tuned" Reactivity: Used when 4-nitro is too labile or to introduce a methyl handle.High-throughput screening; maximum reactivity.Standard intermediate for dihydropyridines (e.g., Nifedipine analogs).Introduction of lipophilic tolyl groups.

Core Reaction Performance & Protocols

A. Knoevenagel Condensation (C=C Bond Formation)

This is the benchmark reaction for this compound, often used to synthesize cinnamic acid derivatives or scaffolds for calcium channel blockers.

  • Performance Insight: The 3-nitro group sufficiently acidifies the transition state, allowing the reaction to proceed with weak bases (piperidine) under mild reflux. The 4-methyl group prevents the formation of intractable tars often seen with more electron-deficient aldehydes.

Standard Protocol: Synthesis of α-Cyano-4-methyl-3-nitrocinnamate
  • Reagents: this compound (1.0 eq), Ethyl Cyanoacetate (1.1 eq), Piperidine (catalytic, 5 mol%), Ethanol (0.5 M).

  • Conditions: Reflux, 2–3 hours.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.65 g (10 mmol) of this compound in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.24 g (11 mmol) of ethyl cyanoacetate.

  • Catalysis: Add 5 drops of piperidine. The solution will likely darken immediately (formation of enolate).

  • Reaction: Reflux at 80°C. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane). The aldehyde spot (

    
    ) should disappear.
    
  • Workup: Cool to room temperature. The product often crystallizes directly. If not, add ice-cold water (10 mL) and scratch the flask walls.

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from EtOH/Water if necessary.

  • Expected Yield: 88–92% (Yellow crystalline solid).

Knoevenagel_Mechanism cluster_electronic Electronic Influence of 4-Me-3-NO₂ Start Reagents: Aldehyde + Active Methylene Enolate Enolate Formation Start->Enolate Deprotonation Base Base Catalyst (Piperidine) Base->Enolate Attack Nucleophilic Attack on Carbonyl Enolate->Attack + Aldehyde Intermed Aldol Intermediate Attack->Intermed Elim E1cB Elimination (-H₂O) Intermed->Elim Product Product: α,β-Unsaturated Compound Elim->Product Effect 3-NO₂ (-I) stabilizes transition state (Faster Rate) Effect->Attack Effect2 4-Me (+I) prevents over-reaction/polymers (Cleaner Profile)

Figure 1: Mechanistic pathway of the Knoevenagel condensation highlighting the stabilizing influence of the 4-methyl-3-nitro substitution pattern.

B. Schiff Base Formation (C=N Bond Formation)

Schiff bases derived from this aldehyde are critical intermediates for antimicrobial agents and ligands in coordination chemistry.

  • Performance Insight: The reaction with primary aromatic amines (e.g., aniline) is rapid. The resulting imine is stabilized by the conjugation of the nitro group but remains susceptible to hydrolysis if not stored dry. The 4-methyl group adds lipophilicity, improving cell membrane permeability in biological assays.

Experimental Data: Yield Comparison
Amine PartnerSolventCatalystTime (h)Yield (%)
Aniline EthanolAcetic Acid2.092%
4-Methoxyaniline EthanolAcetic Acid1.595%
4-Nitroaniline EthanolAcetic Acid4.081%

Protocol Note: Use glacial acetic acid (2-3 drops) to protonate the carbonyl oxygen, facilitating nucleophilic attack by the amine.

C. Redox Transformations
1. Reduction (Aldehyde → Alcohol)
  • Reagent: Sodium Borohydride (NaBH₄).[1][2]

  • Selectivity: NaBH₄ at 0°C in Methanol selectively reduces the aldehyde to the benzyl alcohol without affecting the nitro group.

  • Outcome: 4-Methyl-3-nitrobenzyl alcohol.[3]

  • Precaution: Avoid using catalytic hydrogenation (H₂/Pd-C) or strong metals (Zn/HCl) if you intend to keep the nitro group intact, as these will reduce the nitro group to an amine.

2. Oxidation (Aldehyde → Acid)
  • Reagent: Potassium Permanganate (KMnO₄) or Jones Reagent.

  • Selectivity Warning: Vigorous oxidation with KMnO₄ under basic conditions and heat can oxidize both the aldehyde (to -COOH) and the benzylic methyl group (to -COOH), resulting in 3-nitroterephthalic acid .

  • Controlled Protocol: To synthesize 4-Methyl-3-nitrobenzoic acid (keeping the methyl intact), use Jones Reagent (CrO₃/H₂SO₄) in acetone at 0°C. This method is milder and preserves the alkyl side chain.

Strategic Selection Guide

Use the decision tree below to determine if this compound is the optimal precursor for your target molecule.

Decision_Tree Start Target Molecule Needs Benzaldehyde Scaffold Q1 Does the target require a Nitro group? Start->Q1 Q2 Is the Nitro group Meta or Para to the linker? Q1->Q2 Yes Result4 Use 4-Methylbenzaldehyde (If Nitro is not needed) Q1->Result4 No Q3 Is a Methyl handle required at the Para position? Q2->Q3 Meta (relative to CHO) Result2 Use 4-Nitrobenzaldehyde (Higher Reactivity, Para-directing) Q2->Result2 Para (relative to CHO) Result1 Use this compound (Optimal for 'Tuned' Reactivity) Q3->Result1 Yes Result3 Use 3-Nitrobenzaldehyde (Standard Meta-directing) Q3->Result3 No

Figure 2: Strategic decision tree for selecting this compound based on structural requirements.

References

  • BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation with 4-Chloro-3-nitrobenzaldehyde. Link (Protocol adapted for methyl analog).

  • Sigma-Aldrich. (2025). Product Specification: this compound (CAS 31680-07-6).[3][4][5][6][7] Link

  • Oxford Instruments. (2021). Analysis of the reduction product of 3-nitrobenzaldehyde using X-Pulse (NMR Analysis). Link

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Link

  • ChemicalBook. (2025).[8] this compound Properties and Safety. Link

  • ResearchGate. (2020). Synthesis, characterization, biological activity of Schiff bases derived from 3-bromo-4-methyl aniline. Link

Sources

4-Methyl-3-nitrobenzaldehyde: A Pivotal Scaffold for Indole and Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-3-nitrobenzaldehyde (CAS: 31603-77-7) is a specialized aromatic building block defined by its ortho-nitro-methyl motif. Unlike generic benzaldehydes, this compound possesses a "masked indole" character. Its primary value lies in the Leimgruber-Batcho indole synthesis , where it serves as the exclusive precursor for 6-indolecarbaldehyde (6-formylindole)—a critical scaffold for complex alkaloids and kinase inhibitors that cannot be efficiently accessed via standard Fischer or Vilsmeier-Haack chemistries.

This guide details the compound's performance in regioselective heterocycle formation, compares it against alternative synthetic routes, and provides validated experimental protocols for its transformation into high-value pharmaceutical intermediates.

Comparative Analysis: Indole Synthesis Routes

The synthesis of 6-substituted indoles is notoriously difficult. Standard electrophilic aromatic substitutions (e.g., Vilsmeier-Haack) on the indole core predominantly target the C3 position. This compound solves this regioselectivity problem by constructing the indole ring around the pre-existing aldehyde functionality.

Table 1: Performance Comparison for 6-Indolecarbaldehyde Synthesis
FeatureMethod A: Leimgruber-Batcho (Recommended)Method B: Vilsmeier-Haack Formylation Method C: Reissert Indole Synthesis
Starting Material This compound Indole (unsubstituted)2-Nitrotoluene + Oxalate
Regioselectivity 100% C6-Selective (Structural control)Poor (Predominantly C3; C6 is minor)Moderate
Atom Economy High (Loss of MeOH, H₂O, Me₂NH)Moderate (Requires POCl₃/DMF waste)Low (Decarboxylation steps)
Reaction Conditions Mild (Neutral/Basic enamine formation)Acidic/HarshStrong Base (KOEt)
Yield 70–85% <10% (for C6 isomer)40–60%
Key Advantage Preserves aldehyde; mild reduction.Cheap starting materials.Classical method.

Analytical Insight: The causality of Method A's success is the acidity of the methyl protons induced by the ortho-nitro group. This allows condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, which cyclizes upon reduction. This route guarantees the aldehyde remains at the C6 position, whereas Method B requires blocking the C3 position, adding multiple synthetic steps.

Primary Application: Synthesis of 6-Indolecarbaldehyde

This workflow describes the conversion of this compound to 6-indolecarbaldehyde, a precursor for the alkaloid (E)-6-(3-methylbuta-1,3-dienyl)indole and various kinase inhibitors.

Mechanistic Pathway

The transformation proceeds via the formation of a trans-


-dimethylaminostyrene intermediate, followed by reductive cyclization.

LeimgruberBatcho cluster_legend Mechanism Logic SM This compound (Ortho-nitro activation) Enamine Trans-β-dimethylaminostyrene (Deep Red Intermediate) SM->Enamine Condensation (-MeOH) DMFDMA DMF-DMA (Reagent) DMFDMA->Enamine Reduction Reductive Cyclization (TiCl3 or Raney Ni) Enamine->Reduction Nitro Reduction (-Me2NH) Indole 6-Indolecarbaldehyde (Target Scaffold) Reduction->Indole Cyclization Acidity of Methyl Group Acidity of Methyl Group

Figure 1: The Leimgruber-Batcho pathway leverages the ortho-nitro effect to activate the methyl group for enamine formation.

Experimental Protocol (Self-Validating System)

Pre-requisites: Anhydrous DMF, inert atmosphere (N₂/Ar).

Step 1: Enamine Formation [1][2][3]

  • Charge: In a dry round-bottom flask, dissolve 10.0 mmol of This compound in 15 mL of anhydrous DMF.

  • Reagent Addition: Add 12.0 mmol (1.2 equiv) of N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Reaction: Heat the mixture to 110–120°C for 4–6 hours.

    • Validation Check: The solution should turn a deep red color, indicating the formation of the trans-

      
      -dimethylaminostyrene intermediate.
      
  • Workup: Evaporate the solvent and excess DMF-DMA under reduced pressure to obtain the crude red enamine oil. This is typically used directly in the next step.

Step 2: Reductive Cyclization (Titanium(III) Chloride Method) Note: The TiCl₃ method (Somei protocol) is preferred over catalytic hydrogenation for preserving the aldehyde group.

  • Preparation: Dissolve the crude enamine in 50 mL of THF.

  • Buffering: Prepare a solution of 20% aqueous ammonium acetate (NH₄OAc) to buffer the pH (maintaining pH ~4–6 is critical to prevent polymerization).

  • Reduction: Add TiCl₃ solution (20% in HCl, ~6–8 equiv) dropwise to the enamine solution at room temperature.

  • Monitoring: Stir for 2–4 hours. Monitor via TLC (Silica, EtOAc/Hexane). The deep red color will fade to a lighter yellow/brown.

  • Extraction: Neutralize with saturated NaHCO₃, extract with ethyl acetate (3x), wash with brine, and dry over Na₂SO₄.

  • Purification: Flash chromatography (Silica gel) yields 6-indolecarbaldehyde as a pale solid.

Secondary Application: Mimosamycin Precursor Synthesis

This compound is also the starting material for the total synthesis of Mimosamycin and related isoquinolinequinone antibiotics. The key transformation is the controlled reduction to the aniline without affecting the aldehyde.

Protocol: Selective Reduction to 3-Amino-4-methylbenzaldehyde

This method uses Stannous Chloride (SnCl₂) to selectively reduce the nitro group in the presence of the aldehyde.

  • Dissolution: Dissolve 110 g of This compound in a solution of SnCl₂·2H₂O (450 g) in 35% HCl (600 mL).

  • Exotherm Control: The reaction is highly exothermic. Monitor internal temperature; if it reaches 100°C, immediately cool to 0–5°C using an ice bath.

  • Precipitation: The stannic complex of the amino-aldehyde precipitates upon cooling.

  • Filtration: Filter the precipitate. This complex is stable and can be used directly in subsequent diazotization reactions (e.g., conversion to 3-hydroxy-4-methylbenzaldehyde).

References

  • Somei, M., et al. "The chemistry of indoles.[4][5][6] XXXII: A facile synthetic method for 6-indolecarbaldehyde... and its application for the synthesis of a natural alkaloid."[7] Chemical & Pharmaceutical Bulletin, 34(10), 4109-4115 (1986).[4][5][6] Link

  • Fukumi, H., et al. "Total synthesis of mimosamycin."[4][5][6] Chemical & Pharmaceutical Bulletin, 26(7), 2175-2180 (1978).[4][5][6] Link

  • Batcho, A. D., & Leimgruber, W. "Indoles from 2-nitrotoluenes." Organic Syntheses, Coll.[1] Vol. 7, p.34 (1990). Link

  • Yadav, B. S., et al. "Study of vibrational spectra of this compound."[4][5][6] Indian Journal of Pure & Applied Physics, 44(9), 644 (2006).[4][5][6]

Sources

Safety Operating Guide

Operational Protocol: Safe Disposal and Waste Management of 4-Methyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not dispose of 4-Methyl-3-nitrobenzaldehyde down the drain. This compound is a nitro-aromatic aldehyde.[1][2] While it does not possess the extreme instability of polynitrated compounds (e.g., TNT), it presents specific environmental toxicity (Aquatic Chronic 3) and reactivity hazards (oxidation sensitivity) that mandate segregation from general trash and municipal wastewater.

Immediate Disposal Classification:

  • Primary Stream: Solid Hazardous Chemical Waste (Incineration).

  • Secondary Stream: Non-Halogenated Organic Solvent Waste (if dissolved).

  • Forbidden Stream: Aqueous/Sewer disposal; Trash/Landfill.

Hazard Profile & Technical Assessment

To safely manage disposal, one must understand the chemical's failure modes. The nitro group (


) withdraws electrons, making the ring electron-deficient, while the aldehyde group (

) is prone to autoxidation to 4-methyl-3-nitrobenzoic acid.[1][2]
GHS Hazard Classification
Hazard TypeCategoryCodeDescription
Health Skin Irrit. 2H315Causes skin irritation.[1][2][3][4]
Health Eye Irrit.[1][2][3][4][5][6][7][8] 2AH319Causes serious eye irritation.[1][2][3][4][5][6][7]
Health STOT SE 3H335May cause respiratory irritation.[1][2][3][4][5][6]
Environmental Aquatic Chronic 3H412Harmful to aquatic life with long-lasting effects.[1][2][7]
Reactivity Matrix for Segregation
  • Strong Oxidizers (e.g., Peroxides, Permanganates): Incompatible. Risk of exothermic oxidation of the aldehyde.

  • Strong Bases (e.g., NaOH, KOH): Incompatible. Can induce Cannizzaro reactions or polymerization, generating heat.

  • Reducing Agents: Incompatible. Risk of reducing the nitro group to an amine or hydroxylamine (exothermic).

Waste Classification Logic

Before disposal, you must categorize the physical state of the waste. Use the following logic flow to determine the correct waste stream.

WasteClassification Start Waste Assessment: This compound IsSolid Is the waste in Solid Form? Start->IsSolid IsPure Is it Pure/Bulk Chemical? IsSolid->IsPure Yes IsDissolved Is it Dissolved in Solvent? IsSolid->IsDissolved No (Liquid) SolidWaste Stream A: Solid Hazardous Waste (Tag: Toxic/Irritant) IsPure->SolidWaste Yes (Bulk) Debris Stream B: Contaminated Debris (Gloves/Wipes) IsPure->Debris No (Trace on solids) SolventType Identify Solvent Type IsDissolved->SolventType Yes Halogenated Stream C: Halogenated Organic Waste (e.g., DCM, Chloroform) SolventType->Halogenated Contains Halogens NonHalogenated Stream D: Non-Halogenated Organic Waste (e.g., Acetone, Ethyl Acetate) SolventType->NonHalogenated No Halogens

Figure 1: Decision logic for assigning this compound to the correct hazardous waste stream based on physical state and solvent matrix.[1][2]

Operational Disposal Protocols

Protocol A: Bulk Solid Disposal (Preferred)

Applicability: Expired shelf stock, surplus reagent, or reaction solids.

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container with a screw-top lid. Do not use metal containers due to potential corrosion or catalytic reactivity over long storage.

  • Transfer: Transfer the solid using a chemically resistant spatula. Avoid dust generation.[6][7][9][10]

  • Labeling:

    • Chemical Name: this compound.[1][2][10][11][12]

    • Hazards: Irritant, Aquatic Toxin.

  • Verification: Visually inspect that no liquid oxidizers or strong bases are present in the container.

  • Disposition: Seal and place in the "Solid Hazardous Waste" accumulation area for collection by your EH&S provider (e.g., Clean Harbors, Veolia).

Protocol B: Solution Disposal (Reaction Mixtures)

Applicability: Mother liquors or reaction mixtures containing the compound.

  • Solvent Identification: Determine if the primary solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Ethyl Acetate, Ethanol).

  • Quenching (If Reactive Reagents Present):

    • Critical Step: If the reaction mixture contains unreacted oxidizers or reducing agents, quench them chemically before adding to the waste drum.

    • Validation: Check pH. Ensure pH is between 5 and 9 to prevent acid/base catalyzed decomposition in the waste drum.

  • Segregation: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

    • Warning: Never pour nitro-aldehyde solutions into waste containers containing concentrated nitric acid or perchloric acid residues.

Protocol C: Spill Response & Cleanup

Applicability: Accidental benchtop or floor release.

SpillResponse Assess 1. Assess Volume & Location PPE 2. Don PPE: Nitrile Gloves, Goggles, Lab Coat Assess->PPE Contain 3. Containment: Cover with absorbent (Vermiculite/Sand) PPE->Contain Collect 4. Collection: Scoop into Waste Bag/Jar Contain->Collect Clean 5. Decontamination: Wash surface with soap & water Collect->Clean Dispose 6. Final Disposal: Label as Haz Waste Clean->Dispose

Figure 2: Sequential workflow for managing accidental spills of this compound.

Regulatory Compliance & Verification

US EPA (RCRA) Status[1][2]
  • Listed Waste: This specific isomer is not explicitly listed on the P-list (Acutely Toxic) or U-list (Toxic).

  • Characteristic Waste: It does not typically meet the definition of Ignitability (D001) as a solid (MP > 46°C) unless finely divided. However, due to the nitro functionality, it is best practice to manage it as if it were ignitable/combustible.

  • Generator Responsibility: Under 40 CFR 262.11, the waste generator must determine if the waste is hazardous. Due to GHS toxicity and aquatic hazards, it must be managed as hazardous waste, not municipal waste.

European Waste Catalogue (EWC)[1][2]
  • Recommended Code: 16 05 06* (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

Final Disposition Method

The ultimate disposal method utilized by licensed Treatment, Storage, and Disposal Facilities (TSDF) is Incineration .

  • Mechanism: High-temperature combustion converts the carbon, hydrogen, and nitrogen into CO₂, H₂O, and N₂/NOx.

  • Why: This destroys the nitro group and the aromatic ring, eliminating environmental toxicity.

References

  • PubChem. (n.d.).[3] Compound Summary: this compound (CID 31680-07-6).[1][2] National Center for Biotechnology Information. Retrieved from [Link]

  • US Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. Retrieved from [Link][2]

Sources

A Senior Application Scientist's Guide to Handling 4-Methyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for the handling, storage, and disposal of 4-Methyl-3-nitrobenzaldehyde (CAS: 31680-07-6). As a professional in a research and development environment, your safety, the integrity of your experiments, and environmental protection are paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a comprehensive understanding of the risks and mitigation strategies.

Hazard Profile and Risk Assessment

Understanding the inherent risks of a chemical is the foundational step for establishing safe handling procedures. This compound is an aromatic aldehyde containing a nitro group, a combination of functional groups that necessitates careful handling. Its hazard profile, according to the Globally Harmonized System (GHS), dictates the required level of personal protective equipment and engineering controls.

The primary hazards are related to its irritant properties.[1] The compound is an off-white to yellow solid, which can become an airborne dust during handling, increasing the risk of inhalation and contact.[1]

GHS Hazard Classification for this compound
Pictogram

Signal Word Warning [1][2]
Hazard Statements H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1]
Precautionary Statements P261: Avoid breathing dust.[1][2]P280: Wear protective gloves/eye protection/face protection.[1][2]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Note: Structurally similar compounds, such as other nitrobenzaldehydes, have been associated with additional hazards including being harmful if swallowed (H302), causing allergic skin reactions (H317), and being harmful to aquatic life (H412).[3][4][5] Prudent practice dictates managing this compound with these potential risks in mind.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is a direct response to the identified hazards. The goal is to create a barrier between you and the chemical, preventing exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation (respiratory).

Engineering Controls: The First Line of Defense

Before relying on PPE, engineering controls must be in place. These are designed to minimize hazards at their source.

  • Ventilation: Always handle this compound in a well-ventilated area.[6][7] A certified chemical fume hood is the standard for weighing and transferring the solid to control dust and vapors.

  • Dust Control: Minimize the generation of dust during handling.[6][7]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the specific laboratory task.

PPE_Selection start Task Involving This compound weighing Weighing or Transferring Solid (High Dust Potential) start->weighing solution Working with Dilute Solution (Low Dust/Vapor Risk) start->solution fume_hood Perform in a Chemical Fume Hood weighing->fume_hood ppe_low Required PPE: - Safety Glasses with Side Shields - Nitrile Gloves (Inspect First) - Lab Coat solution->ppe_low ppe_high Required PPE: - Chemical Splash Goggles & Face Shield - Nitrile Gloves (Inspect First) - Lab Coat / Protective Clothing - NIOSH-Approved Respirator (N95) fume_hood->ppe_high

Caption: PPE selection workflow for handling this compound.

Detailed PPE Specifications
Protection TypeSpecificationRationale
Eye & Face Chemical safety goggles conforming to NIOSH or EN 166 (EU) standards.[3][6] A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[3]Protects against airborne dust particles and splashes that can cause serious eye irritation (H319).[1]
Skin & Body Chemically resistant gloves (e.g., Nitrile). Gloves must be inspected for tears or holes before use.[3] A standard lab coat is required. For significant exposure risk, impervious protective clothing may be necessary.[4][6]Prevents direct contact with the skin, mitigating the risk of skin irritation (H315).[1] Proper glove removal technique is critical to avoid self-contamination.[3]
Respiratory For tasks that generate dust (e.g., weighing, scraping), a NIOSH/MSHA-approved respirator is required.[6][8] A type N95 particulate respirator is a suitable minimum.[1]Protects the respiratory tract from irritation (H335) caused by inhaling fine particles of the compound.[1]

Operational Plan: Safe Handling Protocol

A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.

Step 1: Pre-Use Preparation

  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a valid certification.

  • Assemble PPE: Gather all necessary PPE as determined by your risk assessment (see Section 2). Don your lab coat and initial gloves.

  • Prepare a Clean Workspace: Ensure the work area inside the fume hood is clean and uncluttered. Place absorbent bench paper down to contain minor spills.

  • Locate Safety Equipment: Mentally note the location of the nearest safety shower, eyewash station, and fire extinguisher.

Step 2: Handling the Compound

  • Don Full PPE: Before opening the container, don safety goggles (and face shield if necessary) and your respiratory protection.

  • Transfer Chemical: Carefully open the container inside the fume hood. Use a spatula to weigh and transfer the solid. Avoid actions that could create dust clouds, such as dropping material from a height.

  • Secure Container: Once the transfer is complete, securely close the primary container.[4][7][9]

  • Clean Equipment: Decontaminate the spatula and any other equipment used during the transfer.

Step 3: Post-Handling Procedures

  • Clean Workspace: Wipe down the work surface in the fume hood. Dispose of the contaminated bench paper in the designated solid waste container.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination: first gloves, then face shield/goggles, then lab coat.

  • Personal Hygiene: Wash hands thoroughly with soap and water.[3][9][10]

Emergency Response Plan

Even with careful planning, accidents can occur. A clear, rehearsed emergency plan is critical.

Accidental Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.[6]

  • Skin Contact: Remove all contaminated clothing.[6] Immediately wash the affected skin area with plenty of soap and water.[2][3] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air immediately.[3][10] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[6][10]

  • Ingestion: Do NOT induce vomiting.[8][10] Rinse the mouth with water. If the person is conscious, have them drink 2-4 cupfuls of water.[6] Seek immediate medical attention.[6][10]

Spill Containment & Cleanup

For any spill, the priority is to protect personnel and then contain the material.

Spill_Response spill Solid Spill Detected alert Alert personnel and evacuate immediate area spill->alert ppe Don full PPE: Respirator, Goggles, Face Shield, Gloves, Protective Clothing alert->ppe contain Prevent dust from spreading. Cover with plastic sheet if necessary. ppe->contain cleanup Carefully sweep or vacuum (HEPA) spilled solid into a container. contain->cleanup decon Decontaminate spill area. cleanup->decon dispose Label container as 'Hazardous Waste' and arrange for proper disposal. decon->dispose complete Spill Response Complete dispose->complete

Caption: Step-by-step workflow for responding to a solid chemical spill.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the lab and evacuate the immediate vicinity of the spill.

  • Don PPE: Before re-entering the area, don the highest level of recommended PPE, including respiratory protection.[3][4]

  • Containment: Prevent further spread of the dust. Do not use air hoses for cleaning.[5]

  • Cleanup: Carefully sweep up the material and place it into a suitable, sealable, and clearly labeled container for waste disposal.[3][5] Avoid any actions that create dust.

  • Environmental Protection: Ensure the spilled material does not enter drains or waterways.[3][7][11]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Disposal: Dispose of the collected material and all contaminated cleaning supplies as hazardous waste.

Disposal Plan

All waste containing this compound, including the pure compound, contaminated materials, and cleaning supplies, must be treated as hazardous waste.

  • Containment: Place waste in a clearly labeled, sealed container.

  • Disposal: Dispose of the contents and the container at an approved waste disposal plant, following all local, regional, and national environmental regulations.[3][10] Never dispose of this chemical down the drain.

By adhering to this comprehensive guide, you can confidently and safely work with this compound, ensuring the protection of yourself, your colleagues, and the environment.

References

  • 4-Nitrobenzaldehyde - Safety D
  • 3-METHOXY-4-NITROBENZALDEHYDE SDS, 80410-57-7 Safety D
  • 3-NITROBENZALDEHYDE FOR SYNTHESIS MSDS CAS No. (2015). Loba Chemie.
  • Safety Data Sheet: 3-Nitrobenzaldehyde.Carl ROTH.
  • SAFETY DATA SHEET - 3-nitrobenzaldehyde. (2024). Sigma-Aldrich.
  • This compound - High purity.Georganics.
  • Material Safety Data Sheet - 3-Nitrobenzaldehyde, 99%.Cole-Parmer.
  • Safety Data Sheet: 4-Nitrobenzaldehyde.Carl ROTH.
  • 4-Fluoro-3-nitrobenzaldehyde - SAFETY DATA SHEET. (2009). Thermo Fisher Scientific.
  • 4-Nitrobenzaldehyde Safety D
  • 4-Nitrobenzaldehyde Safety D
  • 3-Nitrobenzaldehyde - SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • This compound | 31680-07-6. (2026). ChemicalBook.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.